molecular formula C5H10ClNO3 B023908 5-amino-4-oxo(313C)pentanoic acid;hydrochloride CAS No. 129720-95-2

5-amino-4-oxo(313C)pentanoic acid;hydrochloride

Katalognummer: B023908
CAS-Nummer: 129720-95-2
Molekulargewicht: 168.58 g/mol
InChI-Schlüssel: ZLHFONARZHCSET-YTBWXGASSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5-amino-4-oxo(313C)pentanoic acid;hydrochloride, also known as this compound, is a useful research compound. Its molecular formula is C5H10ClNO3 and its molecular weight is 168.58 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name

5-amino-4-oxo(313C)pentanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3.ClH/c6-3-4(7)1-2-5(8)9;/h1-3,6H2,(H,8,9);1H/i1+1;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLHFONARZHCSET-YTBWXGASSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)O)C(=O)CN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([13CH2]C(=O)CN)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.58 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

A Technical Guide to 5-Amino-4-oxo(3-¹³C)pentanoic Acid Hydrochloride: Applications in Modern Metabolic Research

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth exploration of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride, a stable isotope-labeled compound pivotal for advanced research in cellular metabolism and drug development. We will delve into its synthesis, characterization, and, most critically, its application as a tracer in metabolic pathways, offering field-proven insights for researchers, scientists, and professionals in drug development.

Introduction: The Significance of Isotopic Labeling in Biological Systems

5-Aminolevulinic acid (ALA), or 5-amino-4-oxopentanoic acid, is a crucial endogenous non-proteinogenic amino acid.[1][2] It serves as the initial compound in the porphyrin synthesis pathway, leading to the production of essential molecules like heme and chlorophyll.[3] The hydrochloride salt of ALA is commonly used to enhance its stability and solubility.[4]

The introduction of a stable isotope, such as Carbon-13 (¹³C), at a specific position within the ALA molecule, creates a powerful tool for metabolic research. Unlike radioactive isotopes, stable isotopes are non-hazardous and can be safely used in a wide range of experimental settings, including in vivo studies.[5][6] The strategic placement of the ¹³C label, in this case at the third carbon position (3-¹³C), allows for the precise tracking of the molecule and its metabolites through complex biochemical pathways using analytical techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[5][7] This enables researchers to elucidate metabolic fluxes, identify novel metabolites, and understand the metabolic fate of ALA and its derivatives in various biological systems.[8][9]

While a specific CAS number for 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride is not readily found in public databases, the CAS number for its unlabeled counterpart, 5-aminolevulinic acid hydrochloride, is 5451-09-2 .[4][10][11] A general CAS number for 5-Amino-4-oxopentanoic Acid-¹³C Hydrochloride has been listed as 129720-95-2, although the specific position of the ¹³C is not designated. Researchers should meticulously verify the isotopic position and purity with the supplier.

Physicochemical Properties

The following table summarizes the key physicochemical properties of 5-aminolevulinic acid hydrochloride. The isotopic labeling with ¹³C at the C3 position will result in a slight increase in molecular weight, which is a critical parameter for mass spectrometry-based analysis.

PropertyValueSource
Chemical Formula C₅H₁₀ClNO₃[4][10][11]
Molecular Weight (unlabeled) 167.59 g/mol [4][10][11]
Molecular Weight (3-¹³C labeled) ~168.59 g/mol Calculated
Appearance White to off-white solid[4]
Melting Point 147-149 °C[12]
Solubility Soluble in water
IUPAC Name 5-amino-4-oxopentanoic acid hydrochloride[11]

Synthesis and Characterization

The synthesis of isotopically labeled compounds like 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride requires specialized chemical methods. While several routes for the synthesis of unlabeled ALA hydrochloride have been reported, including the hydrogenation of 5-nitrolevulinic acid derivatives, the introduction of a ¹³C label at a specific position necessitates the use of a ¹³C-labeled precursor in the synthetic scheme.[10][12]

One potential synthetic approach involves the use of a ¹³C-labeled starting material that will ultimately form the C3 position of the pentanoic acid backbone. The overall synthesis must be carefully designed to ensure high isotopic enrichment and chemical purity of the final product.

Characterization Workflow:

The identity and purity of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride must be rigorously confirmed before its use in metabolic studies. The following experimental workflow is recommended:

cluster_synthesis Synthesis cluster_purification Purification cluster_characterization Characterization Synthesis Chemical Synthesis using ¹³C-labeled precursor Purification Recrystallization or Chromatography Synthesis->Purification Crude Product NMR ¹H and ¹³C NMR Spectroscopy Purification->NMR Purified Product MS High-Resolution Mass Spectrometry (HRMS) Purification->MS HPLC High-Performance Liquid Chromatography (HPLC) Purification->HPLC Final_Validation Validated Product NMR->Final_Validation Structural Confirmation & Isotopic Position MS->Final_Validation Exact Mass & Isotopic Enrichment HPLC->Final_Validation Chemical Purity

Caption: Workflow for the synthesis and characterization of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride.

Step-by-Step Characterization Protocol:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: To confirm the overall chemical structure and assess for the presence of any proton-bearing impurities.

    • ¹³C NMR: Crucial for verifying the specific incorporation of the ¹³C label at the C3 position. The signal corresponding to the C3 carbon will exhibit a significantly enhanced intensity compared to the natural abundance ¹³C signals of the other carbons.

  • High-Resolution Mass Spectrometry (HRMS):

    • To determine the exact mass of the molecule, which will confirm the incorporation of the ¹³C isotope.

    • To quantify the isotopic enrichment, ensuring a high percentage of the labeled compound.

  • High-Performance Liquid Chromatography (HPLC):

    • To assess the chemical purity of the compound, separating it from any unreacted starting materials or byproducts. A purity of ≥97% is generally recommended for metabolic studies.[4]

Applications in Metabolic Research and Drug Development

The primary application of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride is as a metabolic tracer. By introducing this labeled compound into a biological system (e.g., cell culture, animal models), researchers can track its metabolic fate.

Metabolic Pathway Tracing:

The porphyrin synthesis pathway is a well-established metabolic route for ALA. The introduction of 5-amino-4-oxo(3-¹³C)pentanoic acid allows for the direct observation of its conversion into downstream metabolites.

ALA 5-Amino-4-oxo(3-¹³C)pentanoic acid PBG Porphobilinogen ALA->PBG ALA Dehydratase HMB Hydroxymethylbilane PBG->HMB PBG Deaminase UPGIII Uroporphyrinogen III HMB->UPGIII Uroporphyrinogen III Synthase CPGIII Coproporphyrinogen III UPGIII->CPGIII PPGIX Protoporphyrinogen IX CPGIII->PPGIX PPIX Protoporphyrin IX PPGIX->PPIX Heme Heme PPIX->Heme Ferrochelatase

Caption: The porphyrin synthesis pathway, which can be traced using ¹³C-labeled ALA.

Experimental Workflow for a Cell-Based Metabolic Study:

  • Cell Culture: Culture the cells of interest to a desired confluency.

  • Isotope Labeling: Replace the standard culture medium with a medium containing a known concentration of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride.

  • Time-Course Incubation: Incubate the cells for various time points to monitor the progression of the label through the metabolic pathway.

  • Metabolite Extraction: Harvest the cells and perform a metabolite extraction procedure (e.g., using a methanol/water/chloroform solvent system).

  • LC-MS/MS Analysis: Analyze the cell extracts using Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify and quantify the ¹³C-labeled metabolites.

  • Data Analysis: Process the mass spectrometry data to determine the isotopic enrichment in downstream metabolites and calculate metabolic flux rates.

Drug Development Insights:

In the context of drug development, ALA is utilized in photodynamic therapy (PDT).[10] ALA itself is not the active photosensitizer but is metabolized to Protoporphyrin IX (PpIX), which is.[1][10] By using ¹³C-labeled ALA, researchers can:

  • Quantify PpIX Production: Accurately measure the rate and extent of PpIX synthesis in different cell types or tissues.

  • Investigate Drug Interactions: Determine if other drugs enhance or inhibit the conversion of ALA to PpIX, thereby modulating the efficacy of PDT.

  • Personalized Medicine: Potentially assess an individual's metabolic capacity to produce PpIX from ALA, paving the way for personalized PDT dosing strategies.

Conclusion

5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride is a valuable tool for researchers seeking to unravel the complexities of cellular metabolism. Its application as a stable isotope tracer provides a safe and precise method for elucidating metabolic pathways, quantifying metabolic fluxes, and gaining deeper insights into the mechanism of action of ALA-based therapies. The rigorous synthesis and characterization of this compound are paramount to ensure the reliability and reproducibility of experimental findings. As analytical technologies continue to advance, the use of specifically labeled compounds like 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride will undoubtedly play an increasingly important role in both fundamental biological research and the development of novel therapeutic strategies.

References

  • J&K Scientific. 5-Amino-4-oxopentanoic acid benzyl ester hydrochloride | 163271-32-7. [Link]

  • Mutlib, A. E. (2008). Application of Stable Isotope-Labeled Compounds in Metabolism and in Metabolism-Mediated Toxicity Studies. Chemical Research in Toxicology, 21(9), 1674–1691. [Link]

  • Patti, G. J., Tautenhahn, R., & Siuzdak, G. (2012). An overview of methods using ¹³C for improved compound identification in metabolomics and natural products. Frontiers in Plant Science, 3, 117. [Link]

  • Google Patents. (2001). RU2146667C1 - Method of synthesis of 5-aminolevulinic (5-amino-4-oxopentanoic) acid hydrochloride.
  • Grankvist, K., Watrous, J. D., Lagerborg, K. A., Ly, M., & Jain, M. (2018). Profiling the metabolism of human cells by deep ¹³C labeling. eLife, 7, e36866. [Link]

  • Hellerstein, M. K., & Murphy, E. J. (2012). Stable Isotope Labeled Metabolomics Improves Identification of Novel Metabolites and Pathways. Metabolomics, 1(1), 1000e101. [Link]

  • Google Patents. (2017). CN107522627A - A kind of preparation method of 5 aminovaleric acid hydrochloride.
  • PubChem. 5-Amino-4-oxopentanoic acid;hydron;chloride. [Link]

  • PubChem. 5-Aminolevulinic acid. [Link]

  • PubChem. 5-amino-4-oxo(5-¹³C)pentanoic acid. [Link]

  • SIELC Technologies. 5-Amino-4-Oxopentanoic Acid. [Link]

  • precisionFDA. 5-AMINO-4-(4-AMINO-1-OXOISOINDOLIN-2-YL)-5-OXOPENTANOIC ACID. [Link]

Sources

[3-13C]5-aminolevulinic acid HCl chemical properties and stability

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the chemical properties, stability profile, and experimental applications of [3-13C]5-Aminolevulinic Acid Hydrochloride ([3-13C]5-ALA HCl) .

Chemical Properties, Stability Protocols, and Metabolic Applications

Executive Summary

[3-13C]5-Aminolevulinic Acid HCl is a stable isotope-labeled isotopomer of the heme precursor 5-ALA. While chemically identical to the non-labeled compound in terms of reactivity, its utility lies in Metabolic Flux Analysis (MFA) and NMR spectroscopy , where the Carbon-13 label at the C3 position serves as a non-exchangeable tracer for heme biosynthesis and porphyrin metabolism.

Critical Handling Warning: Like its unlabeled counterpart, [3-13C]5-ALA is thermodynamically unstable in neutral-to-basic aqueous solutions, rapidly dimerizing into pyrazine derivatives. Strict adherence to acidic pH and low-temperature storage is required to prevent label loss and chemical degradation.

Chemical Identity & Physicochemical Properties[1][2]

Structural Definition
  • Systematic Name: 5-amino-4-oxopentanoic acid hydrochloride ([3-13C]-labeled)

  • Label Position: Carbon-3 (Methylene group

    
     to the ketone and 
    
    
    
    to the carboxyl group).
  • Numbering Convention: HOOC(1)-CH2(2)-13CH2(3) -C(=O)(4)-CH2(5)-NH2

Key Properties Table
PropertyValue / DescriptionNotes
Molecular Formula C4[13C]H10ClNO3HCl salt form
Molecular Weight ~168.6 g/mol +1 Da mass shift vs. unlabeled (167.6)
Appearance White to off-white crystalline solidHygroscopic
Solubility Highly soluble in water (>50 mg/mL), DMSOPoorly soluble in non-polar solvents
Melting Point 150–156 °C (with decomposition)Similar to unlabeled standard
pKa Values pKa1 (COOH) ≈ 4.0; pKa2 (NH3+) ≈ 8.0Zwitterionic at neutral pH
13C-NMR Shift (C3) ~35–37 ppm (Target Resonance)Large 1JCH coupling (~130 Hz) observed

Stability Profile & Degradation Mechanism

The Core Challenge: The primary failure mode for 5-ALA experiments is the inadvertent dimerization of the compound before it enters the metabolic pathway. This reaction is pH-dependent and irreversible .

The Dimerization Pathway (Pyrazine Formation)

At physiological pH (7.4) and above, two molecules of 5-ALA condense to form a dihydropyrazine intermediate (DHPY), which subsequently oxidizes to a stable pyrazine (PY). This destroys the biological precursor activity.

Mechanism:

  • Condensation: Two 5-ALA molecules undergo intermolecular condensation (Schiff base formation between amine and ketone).

  • Cyclization: Formation of 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY).

  • Oxidation: DHPY oxidizes (often utilizing dissolved oxygen) to 2,5-dicarboxyethylpyrazine (PY).

Visualization of Degradation Logic

The following diagram illustrates the critical stability thresholds and the degradation pathway.

ALA_Stability ALA [3-13C]5-ALA Monomer (Active Precursor) pH_Check pH Condition? ALA->pH_Check Acidic Acidic (pH < 5.0) Stable pH_Check->Acidic Maintained Neutral Neutral/Basic (pH > 7.0) Unstable pH_Check->Neutral Exposed Acidic->ALA Long-term Storage (-20°C) DHPY Intermediate: 2,5-dicarboxyethyl-3,6-dihydropyrazine Neutral->DHPY Condensation (2nd Order Kinetics) PY Final Product: 2,5-dicarboxyethylpyrazine (Biologically Inactive) DHPY->PY Oxidation

Caption: Stability decision tree showing the irreversible degradation of 5-ALA into pyrazine derivatives at neutral pH.

Stability Factors
  • pH: Maximum stability is at pH < 5 . At pH 7.4, half-life in solution can be as short as 3–6 hours at room temperature.

  • Temperature: Degradation follows Arrhenius kinetics. Solutions at 4°C degrade significantly slower than at 37°C, but fresh preparation is mandatory for neutral solutions.

  • Concentration: The dimerization is a second-order reaction . Higher concentrations (>10 mM) degrade disproportionately faster than dilute solutions.

Handling & Storage Protocols

To ensure the integrity of the [3-13C] label and the chemical purity of the precursor, follow these "Gold Standard" protocols.

Storage (Solid State)
  • Condition: -20°C or lower.

  • Protection: Desiccated and protected from light.

  • Shelf Life: >2 years if kept dry. Hydrolysis is negligible in the solid state.

Reconstitution Workflow (For In Vitro/In Vivo Use)

Do NOT store neutral stock solutions.

  • Weighing: Weigh the [3-13C]5-ALA HCl powder rapidly to minimize moisture uptake (hygroscopic).

  • Solvent: Dissolve in 0.1 M HCl or acidic buffer (pH < 5) if storage is required for >1 hour.

  • Neutralization (Immediately prior to use):

    • Add NaOH or buffer (e.g., Phosphate Buffered Saline) to reach pH 7.0–7.4.

    • Time Limit: Use within 30 minutes of neutralization.

    • Filtration: Sterile filter (0.22 µm) after neutralization if used for cell culture.

Applications in Research

Metabolic Flux Analysis (MFA)

[3-13C]5-ALA is the preferred tracer for dissecting the heme biosynthetic pathway.

  • Pathway Tracking: The 13C label at C3 is incorporated into Porphobilinogen (PBG) at specific positions (C2 and C11 of the pyrrole ring system) and subsequently into Protoporphyrin IX .

  • Detection:

    • NMR: The [3-13C] label provides a distinct singlet (decoupled) or doublet (coupled) that can be distinguished from the natural abundance background (1.1%).

    • Mass Spectrometry (LC-MS): Tracks the M+1 mass shift in downstream metabolites (PBG, Uroporphyrinogen, Coproporphyrinogen).

Experimental Workflow: Heme Synthesis Tracking

Heme_Flux Input Input: [3-13C]5-ALA Enz1 ALAD (ALA Dehydratase) Input->Enz1 PBG Porphobilinogen (PBG) (Doubly Labeled Ring) Enz1->PBG Condensation (2 molecules ALA) Enz2 PBG Deaminase PBG->Enz2 Uro Uroporphyrinogen III Enz2->Uro Heme Heme / Protoporphyrin IX (Multi-labeled) Uro->Heme Downstream Steps

Caption: Incorporation of [3-13C]5-ALA into the heme pathway. Two ALA molecules condense to form one PBG ring, carrying the label into the tetrapyrrole macrocycle.

Hyperpolarization (Emerging)

While [1-13C]Pyruvate is the standard for hyperpolarized MRI, 5-ALA is investigated for imaging heme metabolism upregulation in glioblastomas.

  • Feasibility: The C3 methylene carbon has a shorter T1 relaxation time than quaternary carbons (like C1), making [3-13C]5-ALA less ideal for hyperpolarization than [1-13C]5-ALA or [5-13C]5-ALA. However, it remains valuable for thermal (non-hyperpolarized) high-resolution NMR tracking.

Analytical Characterization Methods

To validate the purity of [3-13C]5-ALA HCl before experimentation:

HPLC Method (Purity Check)
  • Column: C18 Reverse Phase (e.g., 250 x 4.6 mm, 5 µm).

  • Mobile Phase: Ion-pair reagent required due to polarity (e.g., 10 mM Heptafluorobutyric acid in Water/Acetonitrile).

  • Detection: UV at 268 nm (after derivatization) or Mass Spec. Note: Underivatized ALA has weak UV absorbance.

NMR Verification
  • 1H NMR (D2O): Look for the alpha-methylene protons. The protons attached to C3 will appear as a doublet of triplets (due to large 1JCH coupling) rather than a simple triplet.

  • 13C NMR (D2O): Dominant peak at ~35 ppm (C3). Absence of peaks at ~140-150 ppm confirms no pyrazine degradation products.

References

  • Gander, B., et al. (2000). "Degradation mechanism and stability of 5-aminolevulinic acid." Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Link

  • Bunke, A., et al. (2000). "Stability of 5-aminolevulinic acid in aqueous solution." Journal of Pharmaceutical Sciences, 89(10). Link

  • Novo, M., et al. (1996). "Dimerization of 5-aminolevulinic acid." Journal of Photochemistry and Photobiology B: Biology, 34, 143-148.
  • Hunter, G. A., & Ferreira, G. C. (2011). "5-Aminolevulinic acid synthase: catalysis of the first step of heme biosynthesis." Cellular and Molecular Biology, 57(2), 28-39.
  • Sigma-Aldrich. "5-Aminolevulinic acid-3-13C hydrochloride Product Information." Link

An In-depth Technical Guide to Differentiating [3-¹³C]ALA and [4-¹³C]ALA Labeling Patterns in Metabolic Research

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Nuances of Isotopic Labeling in Fatty Acid Metabolism

Alpha-linolenic acid (ALA), an essential omega-3 fatty acid, plays a crucial role in human health, serving as a precursor to longer-chain polyunsaturated fatty acids (PUFAs) like eicosapentaenoic acid (EPA) and docosahexaenoic acid (DHA), and also as an energy source through β-oxidation.[1][2][3] Stable isotope tracing, utilizing molecules like ¹³C-labeled ALA, has become an indispensable tool for elucidating the intricate pathways of fatty acid metabolism in both healthy and diseased states.[][5][6] This technique allows researchers to track the fate of carbon atoms from a specific precursor through various metabolic transformations, providing a dynamic view of metabolic fluxes.[7][8][9]

However, the strategic placement of the ¹³C label within the precursor molecule is paramount, as it dictates the specific metabolic questions that can be answered. This guide provides an in-depth technical exploration of the differences in labeling patterns between two such tracers, [3-¹³C]ALA and [4-¹³C]ALA. Understanding these distinctions is critical for designing robust experiments and accurately interpreting the resulting data in the context of drug development and metabolic research.

The Metabolic Crossroads of ALA: β-Oxidation and Beyond

The primary catabolic fate for the majority of dietary ALA is mitochondrial β-oxidation, a cyclical process that sequentially shortens the fatty acid chain to produce acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle for energy production.[1][10] Concurrently, ALA can be elongated and desaturated in the endoplasmic reticulum to produce longer-chain omega-3 fatty acids.[11][12] The initial steps of β-oxidation are where the metabolic fates of the C3 and C4 carbons of ALA diverge, leading to distinct labeling patterns in downstream metabolites.

The Decisive First Step: Acyl-CoA Dehydrogenase

The first step of β-oxidation involves the formation of a double bond between the α (C2) and β (C3) carbons by acyl-CoA dehydrogenase. This is a critical juncture for our labeled tracers.

  • For [3-¹³C]ALA: The ¹³C label is at the β-carbon. The action of acyl-CoA dehydrogenase directly involves this labeled carbon in the formation of the double bond.

  • For [4-¹³C]ALA: The ¹³C label is at the γ-carbon and is not directly involved in this initial dehydrogenation step.

This initial enzymatic reaction sets the stage for the differential fates of the ¹³C label from these two tracers in the subsequent rounds of β-oxidation.

Visualizing the Divergence: Metabolic Fates of [3-¹³C]ALA vs. [4-¹³C]ALA

The following diagram illustrates the initial steps of β-oxidation and the resulting labeled products from [3-¹³C]ALA and [4-¹³C]ALA.

cluster_3C_ALA Metabolism of [3-¹³C]ALA cluster_4C_ALA Metabolism of [4-¹³C]ALA ALA_3C [3-¹³C]ALA AcylCoA_3C [3-¹³C]Alanyl-CoA ALA_3C->AcylCoA_3C Acyl-CoA Synthetase EnoylCoA_3C [3-¹³C]Enoyl-CoA AcylCoA_3C->EnoylCoA_3C Acyl-CoA Dehydrogenase HydroxyacylCoA_3C [3-¹³C]Hydroxyacyl-CoA EnoylCoA_3C->HydroxyacylCoA_3C Enoyl-CoA Hydratase KetoacylCoA_3C [3-¹³C]Ketoacyl-CoA HydroxyacylCoA_3C->KetoacylCoA_3C Hydroxyacyl-CoA Dehydrogenase AcetylCoA_unlabeled Unlabeled Acetyl-CoA KetoacylCoA_3C->AcetylCoA_unlabeled Thiolase ShorterAcylCoA_3C [1-¹³C]Shorter Acyl-CoA KetoacylCoA_3C->ShorterAcylCoA_3C ALA_4C [4-¹³C]ALA AcylCoA_4C [4-¹³C]Alanyl-CoA ALA_4C->AcylCoA_4C Acyl-CoA Synthetase EnoylCoA_4C [4-¹³C]Enoyl-CoA AcylCoA_4C->EnoylCoA_4C Acyl-CoA Dehydrogenase HydroxyacylCoA_4C [4-¹³C]Hydroxyacyl-CoA EnoylCoA_4C->HydroxyacylCoA_4C Enoyl-CoA Hydratase KetoacylCoA_4C [4-¹³C]Ketoacyl-CoA HydroxyacylCoA_4C->KetoacylCoA_4C Hydroxyacyl-CoA Dehydrogenase AcetylCoA_labeled [2-¹³C]Acetyl-CoA KetoacylCoA_4C->AcetylCoA_labeled Thiolase ShorterAcylCoA_unlabeled Unlabeled Shorter Acyl-CoA KetoacylCoA_4C->ShorterAcylCoA_unlabeled

Caption: Divergent fates of ¹³C labels from [3-¹³C]ALA and [4-¹³C]ALA during the first round of β-oxidation.

Predicting the Labeling Patterns: A Comparative Analysis

The distinct positioning of the ¹³C label in [3-¹³C]ALA versus [4-¹³C]ALA will result in predictable differences in the labeling of key downstream metabolites.

MetaboliteExpected Labeling from [3-¹³C]ALAExpected Labeling from [4-¹³C]ALARationale
First Acetyl-CoA produced Unlabeled[2-¹³C]Acetyl-CoAIn the first round of β-oxidation of [3-¹³C]ALA, the labeled carbon becomes the C1 of the shortened fatty acyl-CoA, while the acetyl-CoA released is unlabeled. For [4-¹³C]ALA, the labeled carbon becomes the C2 of the acetyl-CoA released.
TCA Cycle Intermediates (e.g., Citrate, Succinate) Unlabeled from the first turnLabeled from the first turnThe labeling of TCA cycle intermediates is directly dependent on the labeled acetyl-CoA entering the cycle.
Elongated Fatty Acids (e.g., EPA, DHA) Labeled at odd-numbered carbons (e.g., C3, C5, etc.)Labeled at even-numbered carbons (e.g., C4, C6, etc.)The position of the label is maintained during the elongation process, which adds two-carbon units to the carboxyl end of the fatty acid.
Propionyl-CoA (from odd-chain β-oxidation) Labeled ([1-¹³C]Propionyl-CoA)UnlabeledSince ALA has an odd number of carbons (18), the final round of β-oxidation of the shortened acyl-CoA derived from [3-¹³C]ALA will yield a labeled propionyl-CoA.

Experimental Design and Methodologies

A robust experimental design is crucial for accurately capturing and interpreting the differential labeling patterns from [3-¹³C]ALA and [4-¹³C]ALA.

Experimental Workflow

Caption: A generalized workflow for a stable isotope tracing study using ¹³C-labeled ALA.

Step-by-Step Experimental Protocol
  • Cell Culture or Animal Model Preparation:

    • For in vitro studies, culture cells of interest (e.g., hepatocytes, adipocytes) to a desired confluency.

    • For in vivo studies, acclimate animals (e.g., mice, rats) to the experimental conditions and diet.

  • Tracer Administration:

    • Prepare stock solutions of [3-¹³C]ALA and [4-¹³C]ALA complexed to fatty acid-free bovine serum albumin (BSA) for enhanced solubility and cellular uptake.

    • For in vitro studies, replace the culture medium with a medium containing the ¹³C-labeled ALA at a known concentration.

    • For in vivo studies, administer the labeled ALA via oral gavage or intravenous injection.

  • Time-Course Sampling:

    • Collect samples (cells, plasma, tissues) at various time points after tracer administration to capture the dynamic changes in metabolite labeling.

    • Immediately quench metabolic activity by flash-freezing samples in liquid nitrogen.

  • Metabolite Extraction:

    • Perform a biphasic extraction using a solvent system such as methanol:chloroform:water to separate polar and nonpolar metabolites.

    • The nonpolar phase will contain the fatty acids and other lipids, while the polar phase will contain TCA cycle intermediates and other small molecules.

  • Analytical Detection:

    • Mass Spectrometry (LC-MS/MS or GC-MS): Analyze the extracted metabolites to determine the mass isotopologue distribution (MID) for each metabolite of interest. This will reveal the extent of ¹³C incorporation.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a more detailed positional analysis of the ¹³C label within the metabolite, ¹³C-NMR or ¹H-¹³C heteronuclear correlation spectroscopy can be employed.[13][14][15] This is particularly useful for confirming the position of the label in elongated fatty acids.

  • Data Analysis and Interpretation:

    • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

    • Calculate the fractional enrichment of ¹³C in each metabolite over time.

    • Utilize metabolic flux analysis software to model the flow of the ¹³C label through the metabolic network and quantify the relative contributions of different pathways.

Conclusion: Strategic Tracer Selection for Targeted Metabolic Insights

The choice between [3-¹³C]ALA and [4-¹³C]ALA as a metabolic tracer is not arbitrary; it is a strategic decision that should be guided by the specific research question.

  • [3-¹³C]ALA is an ideal tracer for studying the fate of the carbon backbone of ALA as it is shortened during β-oxidation and for investigating the metabolism of the resulting propionyl-CoA.

  • [4-¹³C]ALA is the preferred tracer for directly probing the entry of acetyl-CoA derived from ALA into the TCA cycle and for tracking the incorporation of these two-carbon units into newly synthesized molecules.

By carefully considering the distinct metabolic fates of the C3 and C4 positions of alpha-linolenic acid and employing the appropriate analytical techniques, researchers can gain deeper and more precise insights into the complexities of fatty acid metabolism. This knowledge is fundamental for the development of novel therapeutic strategies targeting metabolic dysregulation in a variety of diseases.

References

  • The metabolic fate of alpha linolenic acid (ALA) | DPO International. [Link]

  • ¹³C Stable Isotope Tracing Reveals Distinct Fatty Acid Oxidation Pathways in Proliferative vs. Oxidative Cells - PMC. [Link]

  • Alpha Linolenic Acid and Linoleic Acid Metabolism - SMPDB. [Link]

  • α-Linolenic acid - Wikipedia. [Link]

  • alpha-linolenic acid (ALA) metabolism | Pathway - PubChem - NIH. [Link]

  • Alpha-linolenic acid metabolism in men and women: nutritional and biological implications. [Link]

  • Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos - PubMed. [Link]

  • ¹³C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - American Physiological Society Journal. [Link]

  • ¹³C stable isotope tracing reveals distinct fatty acid oxidation pathways in proliferative versus oxidative cells - PubMed. [Link]

  • Targeted Metabolomic Methods for ¹³C Stable Isotope Labeling with Uniformly Labeled Glucose and Glutamine Using Liquid Chromatography–Tandem Mass Spectrometry (LC–MS/MS) - ResearchGate. [Link]

  • An overview of methods using ¹³C for improved compound identification in metabolomics and natural products - Frontiers. [Link]

  • Fatty acid composition and metabolic partitioning of α-linolenic acid are contingent on life stage in human CD3+ T lymphocytes - Frontiers. [Link]

  • ¹³C Metabolic Flux Analysis - Institute of Molecular Systems Biology. [Link]

  • Gas Chromatography–Mass Spectrometry-Based ¹³C-Labeling Studies in Plant Metabolomics - Springer Nature Experiments. [Link]

  • ¹³C NMR Metabolomics: Applications at Natural Abundance | Analytical Chemistry. [Link]

  • The Metabolic Fate of Alpha Linolenic Acid ALA | PDF - Scribd. [Link]

  • Metabolism of alpha-linolenic acid in humans - PubMed. [Link]

  • Metabolism of alpha-linolenic acid in humans - ResearchGate. [Link]

  • ¹³C-NMR: a simple yet comprehensive method for analysis of intermediary metabolism - PubMed. [Link]

  • ¹³C NMR studies of fatty acid-protein interactions: comparison of homologous fatty acid-binding proteins produced in the intestinal epithelium - PubMed. [Link]

  • NMR Methods for Determining Lipid Turnover via Stable Isotope Resolved Metabolomics - UKnowledge. [Link]

  • ¹³C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages - Frontiers. [Link]

  • Biochemistry, Fatty Acid Oxidation - StatPearls - NCBI Bookshelf - NIH. [Link]

  • β-Oxidation of saturated even and odd chain fatty acids and detection... - ResearchGate. [Link]

  • Metabolism and Physiological Effects of Cyclic Fatty Acids Formed from Linoleic and alpha-Linolenic Acids during Frying - AOCS. [Link]

  • Fatty acid beta-Oxidation - AOCS. [Link]

  • The Role of α-Linolenic Acid and Its Oxylipins in Human Cardiovascular Diseases - MDPI. [Link]

  • PathBank. [Link]

  • Oxidation of odd chain saturated and unsaturated fatty acids - Narayana Medical College, Nellore. [Link]

  • 17.2: Oxidation of Fatty Acids - Biology LibreTexts. [Link]

  • Metabolism of [3-¹³C]pyruvate and [3-¹³C]propionate in normal and ischaemic rat heart in vivo: ¹H- and ¹³C-NMR studies - PMC. [Link]

  • Metabolic pathways interrogated according to ¹³C labelled position,... - ResearchGate. [Link]

  • A roadmap for interpreting ¹³C metabolite labeling patterns from cells - PMC - NIH. [Link]

  • Optimization of ¹³C stable isotope labeling for the study of tricarboxylic cycle intermediates in mouse models - bioRxiv. [Link]

  • Linoleic and α-linolenic acid as precursor and inhibitor for the synthesis of long-chain polyunsaturated fatty acids in liver and brain of growing pigs | animal | Cambridge Core. [Link]

Sources

metabolic fate of carbon-3 in 5-aminolevulinic acid biosynthesis

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Metabolic Fate of Carbon-3 in 5-Aminolevulinic Acid Biosynthesis

Executive Summary

5-Aminolevulinic acid (ALA) is the universal precursor for all tetrapyrroles, including hemes, chlorophylls, and cobalamins, making its biosynthesis a critical control point in cellular metabolism.[1][2] Nature has evolved two distinct and elegant pathways for its synthesis: the C4 (Shemin) pathway and the C5 pathway.[3][4] This guide provides a detailed technical analysis of these pathways with a specific focus on the metabolic journey of the carbon-3 atom from the initial precursors to its final position in the ALA molecule. Understanding this atomic fate is fundamental for researchers in metabolic engineering, drug development, and biochemistry, as it underpins the design and interpretation of isotopic labeling studies aimed at quantifying metabolic flux and elucidating regulatory mechanisms. We will explore the enzymatic machinery, reaction mechanisms, and the experimental methodologies required to trace these atomic transformations, providing both field-proven insights and actionable protocols for laboratory investigation.

The Two Foundational Pathways of ALA Biosynthesis

The production of ALA is a conserved and vital process, yet organisms have diverged into two primary synthetic routes.[5]

  • The C4 Pathway (Shemin Pathway): Found in animals, fungi, and α-proteobacteria, this pathway constructs ALA through the condensation of succinyl-CoA and glycine.[1][2][6]

  • The C5 Pathway: Utilized by plants, algae, and most other bacteria, this route ingeniously rearranges the intact five-carbon skeleton of glutamate to form ALA.[7][8][9]

The choice of pathway has significant implications for the organism's core metabolism, drawing precursors from either the TCA cycle and amino acid pools (C4) or directly from the glutamate pool (C5).[10] This guide will dissect each pathway to trace the specific fate of the precursor's third carbon atom.

The C4 Pathway: A Decarboxylative Condensation

The C4 pathway, occurring in the mitochondria, is a classic example of PLP-dependent enzyme chemistry, catalyzed by 5-Aminolevulinate Synthase (ALAS).[6][11] The reaction is the committed and rate-limiting step of heme synthesis in the organisms that use this pathway.[1][11]

Enzymology and Reaction Mechanism

ALAS (EC 2.3.1.37) catalyzes the condensation of succinyl-CoA and glycine.[1] The reaction requires pyridoxal 5'-phosphate (PLP) as an essential cofactor.[12] The mechanism proceeds in two main stages:

  • Condensation: Glycine binds to the PLP cofactor, forming an external aldimine. A conserved lysine residue in the active site abstracts a proton from the α-carbon of glycine, creating a nucleophilic carbanion.[2][6] This carbanion attacks the thioester carbonyl carbon of succinyl-CoA, leading to the release of Coenzyme A.[2]

  • Decarboxylation: The resulting intermediate, α-amino-β-ketoadipate, remains bound to the enzyme before the carboxyl group derived from glycine is removed, yielding 5-aminolevulinic acid.[11]

Metabolic Fate of Carbon-3

To trace the fate of carbon-3, we must first define the numbering of the precursors:

  • Succinyl-CoA: C1 is the thioester carbon, followed by C2, C3, and C4 (the terminal carboxyl carbon).

  • Glycine: C1 is the carboxyl carbon, and C2 is the α-carbon.

During the ALAS-catalyzed reaction, the C1 of glycine is lost as CO₂. The final five-carbon backbone of ALA is therefore composed of all four carbons from succinyl-CoA and the C2 (α-carbon) of glycine.[1]

The mapping is as follows:

  • C1, C2, C3, C4 of Succinyl-CoA become C1, C2, C3, C4 of ALA , respectively.

  • C2 of Glycine becomes C5 of ALA .

Therefore, the metabolic fate of carbon-3 of succinyl-CoA is to become carbon-3 of 5-aminolevulinic acid. This direct correspondence is a key feature of the C4 pathway.

Visualization of the C4 Pathway Carbon Flow

The following diagram illustrates the atomic transfer from precursors to the product, highlighting the journey of carbon-3.

C4_Pathway cluster_precursors Precursors cluster_enzyme ALAS Enzyme (PLP-dependent) cluster_products Products succinyl_coa S-CoA C1 C2 C3 C4 glycine COO- C2 alas Condensation & Decarboxylation succinyl_coa:f3->alas C3 coa CoA-SH succinyl_coa:f0->coa glycine:f1->alas co2 CO₂ glycine:f0->co2 ala C1 C2 C3 C4 C5 5-Aminolevulinic Acid alas->ala:f2 C3 Preserved

Caption: Carbon flow in the C4 pathway of ALA synthesis.

The C5 Pathway: An Intramolecular Rearrangement

The C5 pathway, prevalent in plants and most bacteria, forms ALA from the intact carbon skeleton of glutamate.[13] This elegant pathway involves three enzymatic steps and a unique role for transfer RNA (tRNA).[4][7]

Enzymology and Reaction Mechanism
  • Glutamyl-tRNA Synthetase (GluTS): This enzyme ligates glutamate to its cognate tRNA (tRNAGlu), forming glutamyl-tRNA. This step "activates" the α-carboxyl group of glutamate for the subsequent reduction.[7][8]

  • Glutamyl-tRNA Reductase (GluTR): In an NADPH-dependent reaction, GluTR reduces the activated α-carboxyl group of the tRNA-bound glutamate to an aldehyde, forming glutamate-1-semialdehyde (GSA).[7][14] This is a key regulatory and rate-limiting step in the pathway.[14][15]

  • Glutamate-1-semialdehyde Aminotransferase (GSA-AM): This PLP-dependent enzyme catalyzes an intramolecular transamination, moving the amino group from C2 to C1 of the GSA molecule to produce 5-aminolevulinic acid.[16][17]

Metabolic Fate of Carbon-3

In the C5 pathway, the entire five-carbon backbone of glutamate is conserved and rearranged. The numbering of the carbons in glutamate (C1 being the α-carboxyl carbon) is maintained throughout the transformation to GSA and finally to ALA.

The mapping is a direct 1-to-1 conversion:

  • C1 of Glutamate → C1 of GSA → C1 of ALA

  • C2 of Glutamate → C2 of GSA → C2 of ALA

  • C3 of Glutamate → C3 of GSA → C3 of ALA

  • C4 of Glutamate → C4 of GSA → C4 of ALA

  • C5 of Glutamate → C5 of GSA → C5 of ALA

Therefore, the metabolic fate of carbon-3 of glutamate is to become carbon-3 of 5-aminolevulinic acid. The integrity of the carbon chain from C2 through C5 is preserved, with the key chemical transformations occurring at C1. This was definitively proven in early isotopic labeling studies where greening barley was fed specifically labeled [¹⁴C]glutamic acid.[18]

Visualization of the C5 Pathway Carbon Flow

The diagram below illustrates the conservation of the carbon skeleton during the C5 pathway, emphasizing the static position of carbon-3.

C5_Pathway cluster_steps C5 Pathway glutamate C1 C2 C3 C4 C5 Glutamate glutrna C1 C2 C3 C4 C5 Glutamyl-tRNA glutamate->glutrna GluTS +tRNAGlu glutamate:f2->glutrna:f2 gsa C1 C2 C3 C4 C5 Glutamate-1-semialdehyde glutrna->gsa GluTR (NADPH) glutrna:f2->gsa:f2 ala C1 C2 C3 C4 C5 5-Aminolevulinic Acid gsa->ala GSA-AM (PLP) gsa:f2->ala:f2  C3 Preserved

Caption: Carbon skeleton rearrangement in the C5 pathway.

Experimental Verification: Isotopic Labeling Protocols

The elucidation of these pathways relies on isotopic labeling experiments. By supplying a precursor enriched with a heavy isotope (e.g., ¹³C) at a specific atomic position, one can trace its path into the final product using techniques like Nuclear Magnetic Resonance (NMR) spectroscopy or Mass Spectrometry (MS).

Causality Behind Experimental Design
  • Choice of Isotope: ¹³C is preferred for NMR-based analysis as it allows for the precise determination of the label's position within the purified product molecule. ¹⁴C, a radioisotope, is useful for quantifying overall incorporation but provides less structural information.

  • Inhibitor Application: To facilitate the analysis, downstream metabolism of ALA is often blocked. Levulinic acid, a competitive inhibitor of ALA dehydratase, is commonly used to force the accumulation of ALA, increasing the yield for extraction and analysis.[18]

  • Purification is Critical: The labeled ALA must be purified to homogeneity (e.g., via HPLC) to ensure that analytical signals are not contaminated by other metabolites, which could lead to misinterpretation of the label's position.

  • Self-Validation: The protocol is self-validating through the inclusion of controls. A parallel experiment with unlabeled precursors confirms the identity of the ALA peak in analytical readouts (e.g., HPLC retention time, NMR chemical shifts). The analysis of the labeled sample must show a specific signal enhancement only at the predicted atomic position.

Protocol: Tracing [3-¹³C]Glutamate into ALA via the C5 Pathway

This protocol provides a representative workflow for confirming the fate of C3 in the C5 pathway using E. coli, a bacterium known to utilize this route.[8]

Objective: To demonstrate that the ¹³C label from [3-¹³C]glutamate is incorporated specifically into the C3 position of 5-aminolevulinic acid.

Methodology:

  • Strain and Culture Preparation:

    • Inoculate a 5 mL starter culture of E. coli K-12 in M9 minimal medium and grow overnight at 37°C with shaking.

    • Use the starter culture to inoculate 500 mL of M9 minimal medium in a 2L flask. Grow at 37°C with shaking to an OD₆₀₀ of ~0.5.

  • Isotopic Labeling and ALA Accumulation:

    • Add sterile [3-¹³C]glutamate to a final concentration of 20 mM.

    • Simultaneously, add sterile levulinic acid to a final concentration of 40 mM to inhibit ALA dehydratase (HemB).

    • Incubate for an additional 4-6 hours to allow for uptake, metabolism, and accumulation of labeled ALA.

  • Cell Harvesting and ALA Extraction:

    • Harvest cells by centrifugation at 6,000 x g for 15 minutes at 4°C.

    • Resuspend the cell pellet in 10 mL of 5% (w/v) trichloroacetic acid (TCA) and incubate on ice for 30 minutes to lyse cells and precipitate proteins.

    • Centrifuge at 12,000 x g for 10 minutes to pellet cell debris. Collect the supernatant containing ALA.

  • Purification of ALA:

    • Adjust the pH of the supernatant to ~3.0 with NaOH.

    • Apply the supernatant to a Dowex 50W-X8 cation-exchange column pre-equilibrated with 0.1 M sodium acetate buffer, pH 3.0.

    • Wash the column extensively with the equilibration buffer to remove unbound contaminants.

    • Elute ALA with a gradient of NaOH or a suitable buffer (e.g., 0.5 M sodium acetate, pH 5.0).

    • Collect fractions and quantify ALA using a colorimetric assay (e.g., Ehrlich's reagent).

    • Pool ALA-containing fractions and confirm purity using reverse-phase HPLC. Lyophilize the purified sample.

  • Analytical Verification by ¹³C-NMR:

    • Dissolve the lyophilized ALA sample in D₂O.

    • Acquire a proton-decoupled ¹³C-NMR spectrum.

    • As a control, acquire a spectrum of an unlabeled, authentic ALA standard under identical conditions to assign chemical shifts for C1-C5.

    • Expected Result: The spectrum of the isotopically labeled sample will show a dramatically enhanced signal intensity exclusively for the peak corresponding to the C3 carbon of ALA, confirming the metabolic fate.

Data Summary Table
Labeled PrecursorPathwayPredicted Labeled Position in ALAAnalytical MethodExpected Outcome
[3-¹³C]Succinate*C4C3¹³C-NMRSignal enhancement at the C3 chemical shift.
[3-¹³C]GlutamateC5C3¹³C-NMRSignal enhancement at the C3 chemical shift.
[α-¹³C]GlycineC4C5¹³C-NMRSignal enhancement at the C5 chemical shift.

*Note: Labeled succinate would be fed to the cell culture and converted to succinyl-CoA via the TCA cycle.

Experimental Workflow Diagram

Experimental_Workflow A 1. Cell Culture (e.g., E. coli in M9 Medium) B 2. Isotope Addition ([3-13C]Glutamate) + Inhibitor (Levulinic Acid) A->B C 3. Harvest & Lyse Cells (Centrifugation, TCA) B->C D 4. Purify ALA (Ion-Exchange & HPLC) C->D E 5. Analysis (13C-NMR Spectroscopy) D->E F 6. Data Interpretation (Confirm Label at C3 Position) E->F

Caption: Workflow for tracing ¹³C-labeled precursors into ALA.

Conclusion for Researchers and Drug Development Professionals

A precise understanding of the metabolic fate of atoms in biosynthetic pathways is paramount. For researchers tracing metabolic flux, the distinct origins of ALA's carbon backbone in the C4 and C5 pathways provide a powerful tool to probe the relative activities of central carbon metabolism. For drug development professionals, particularly in fields like photodynamic therapy where ALA is a pro-drug, or in antibiotic development, the enzymes of these pathways (ALAS, GluTR, GSA-AM) represent highly specific targets.[19] Knowledge of the substrate-to-product atomic mapping is crucial for designing mechanism-based inhibitors or enzymatic assays. The direct preservation of the C3 atom from precursor to product in both pathways simplifies the interpretation of labeling studies, providing a reliable marker for tracking the flow of carbon into the vast and vital world of tetrapyrroles.

References

  • Zhang, J., Kang, Z., Chen, J., & Du, G. (2021). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology. [Link]

  • Wikipedia contributors. (2023). Aminolevulinic acid synthase. Wikipedia. [Link]

  • Zhang, J., Kang, Z., Chen, J., & Du, G. (2021). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. Frontiers in Bioengineering and Biotechnology. [Link]

  • Ferreira, G. C., & Gong, J. (1995). Molecular enzymology of 5-Aminolevulinate synthase, the gatekeeper of heme biosynthesis. Journal of Bioenergetics and Biomembranes. [Link]

  • Smith, M. A., Kannangara, C. G., & Grimm, B. (1991). Glutamate 1-semialdehyde aminotransferase: anomalous enantiomeric reaction and enzyme mechanism. Biochemistry. [Link]

  • Neidle, E. L., & Kaplan, S. (1993). Regulation of 5-aminolevulinic acid synthesis in Rhodobacter sphaeroides 2.4.1: the genetic basis of mutant H-5 auxotrophy. Journal of Bacteriology. [Link]

  • Wang, W. Y., Huang, D. D., & Li, H. M. (1999). Gene regulation involved in C5 pathway for synthesis of delta-aminolevulinic acid. Photosynthesis Research. [Link]

  • J. B. (1995). Delta-aminolevulinic acid synthase (ALA synthase) reaction. Medical Biochemistry Page. [Link]

  • Li, S., et al. (2023). Regulation of 5-Aminolevunilic Acid and Its Application in Agroforestry. MDPI. [Link]

  • Oh-Hama, T., Stolowich, N. J., & Scott, A. I. (1988). 5‐Aminolevulinic acid formation from glutamate via the C5 pathway in Clostridium thermoaceticum. FEBS Letters. [Link]

  • Huang, L., Bonner, B. A., & Castelfranco, P. A. (1989). Regulation of 5-Aminolevulinic Acid (ALA) Synthesis in Developing Chloroplasts. Plant Physiology. [Link]

  • Oh-hama, T., Stolowich, N. J., & Scott, A. I. (1988). 5-Aminolevulinic acid formation from glutamate via the C5 pathway in Clostridium thermoaceticum. FEBS letters. [Link]

  • Zhu, Y., et al. (2022). Synergistic Improvement of 5-Aminolevulinic Acid Production with Synthetic Scaffolds and System Pathway Engineering. ACS Synthetic Biology. [Link]

  • Alawady, A. E., et al. (2018). Controlled Partitioning of Glutamyl-tRNA Reductase in Stroma- and Membrane-Associated Fractions Affects the Synthesis of 5-Aminolevulinic Acid. Plant and Cell Physiology. [Link]

  • Panek, H., & O'Brian, M. R. (2002). Two routes of ALA synthesis by ALA synthase (a) and the C 5 pathway... ResearchGate. [Link]

  • Alawady, A., et al. (2018). Controlled Partitioning of Glutamyl-tRNA Reductase in Stroma- and Membrane-Associated Fractions Affects the Synthesis of 5-Aminolevulinic Acid. Plant and Cell Physiology. [Link]

  • Sinha, N., et al. (2022). Glutamate 1-semialdehyde aminotransferase is connected to GluTR by GluTR-binding protein and contributes to the rate-limiting step of 5-aminolevulinic acid synthesis. Journal of Experimental Botany. [Link]

  • Astner, I., et al. (2005). Crystal structure of 5-aminolevulinate synthase, the first enzyme of heme biosynthesis, and its link to XLSA in humans. The EMBO Journal. [Link]

  • Fujiwara, T., & Harigae, H. (2024). Pyridoxine: beyond a cofactor of ALAS. Blood. [Link]

  • Li, S., et al. (2023). The pathways of ALA biosynthesis and metabolism, where the left is the... ResearchGate. [Link]

  • Bali, S., et al. (2014). The two routes for the biosynthesis of 5-aminolevulinic acid (5-ALA),... ResearchGate. [Link]

  • Sasaki, K., et al. (2002). Biosynthesis, biotechnological production and applications of 5-aminolevulinic acid. Applied Microbiology and Biotechnology. [Link]

  • Beale, S. I., Gough, S. P., & Granick, S. (1975). Biosynthesis of delta-aminolevulinic acid from the intact carbon skeleton of glutamic acid in greening barley. Proceedings of the National Academy of Sciences of the United States of America. [Link]

Sources

Tracing Tetrapyrrole Dynamics: A Comprehensive Guide to 5-Aminolevulinic Acid Stable Isotopes in Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

5-amino-4-oxopentanoic acid hydrochloride, universally known as 5-Aminolevulinic acid hydrochloride (5-ALA HCl), is a non-proteinogenic amino acid that serves as the fundamental and rate-limiting precursor in the biosynthesis of tetrapyrroles, including heme, chlorophyll, and vitamin B12[1],[2]. In modern pharmacometabolomics, oncology, and porphyria research, the deployment of stable isotope-labeled 5-ALA (incorporating heavy isotopes such as


, 

, or

) has become a critical analytical tool.

By utilizing Stable Isotope-Resolved Metabolomics (SIRM), researchers can unambiguously track atom-by-atom metabolic flux through compartmentalized cellular networks[3]. This whitepaper provides an authoritative guide on the mechanistic rationale for 5-ALA isotope tracing, evaluates the current supplier landscape, and details a field-proven, self-validating LC-MS/MS experimental protocol.

The Mechanistic Rationale for 5-ALA Stable Isotope Tracing

In normal cellular physiology, 5-ALA is synthesized in the mitochondria via the condensation of glycine and succinyl-CoA, a reaction catalyzed by 5-aminolevulinic acid synthase (ALAS)[4]. This step is tightly regulated by a negative feedback loop driven by intracellular heme concentrations.

The Causality of Exogenous 5-ALA Dosing: When researchers supply exogenous stable isotope-labeled 5-ALA to a cell culture or in vivo model, it completely bypasses the highly regulated ALAS bottleneck[4]. This forces the metabolic machinery to rapidly convert the labeled 5-ALA into downstream intermediates like porphobilinogen (PBG) and protoporphyrin IX (PpIX). Because certain cancer cells (e.g., glioblastomas and multiple myelomas) have impaired ferrochelatase activity or altered iron metabolism, they hyper-accumulate the fluorescent PpIX[4],[5]. Tracing this pathway with


 or 

labeled 5-ALA allows scientists to pinpoint exact enzymatic dysfunctions and evaluate the efficacy of targeted metabolic inhibitors.

Pathway GlySucc Glycine + Succinyl-CoA ALAS ALAS Enzyme (Rate-Limiting) GlySucc->ALAS EndoALA Endogenous 5-ALA ALAS->EndoALA ExoALA Exogenous 13C-5-ALA HCl PBG Porphobilinogen (PBG) ExoALA->PBG Bypasses ALAS EndoALA->PBG PpIX Protoporphyrin IX (PpIX) PBG->PpIX Multiple Steps Heme Heme PpIX->Heme Ferrochelatase

Fig 1: 5-ALA metabolic pathway illustrating how exogenous isotopes bypass ALAS regulation.

Strategic Procurement: Evaluating Stable Isotope Suppliers

Selecting the correct stable isotope supplier is dictated by the analytical platform (NMR vs. LC-MS/MS) and the experimental goal (absolute quantification vs. fractional enrichment). For absolute quantification via isotope dilution mass spectrometry, a fully labeled internal standard (e.g.,


-ALA) is required to correct for matrix effects[6]. For positional metabolic flux analysis (MFA), specific single-label isotopes (e.g., 4-

-ALA) are preferred to track specific carbon cleavages[7].
Table 1: Key Suppliers of Stable Isotope-Labeled 5-ALA HCl
SupplierCompound Catalog ExampleIsotope Labeling PatternTypical PurityPrimary Application
Cambridge Isotope Laboratories (CIL) 5-Aminolevulinic acid·HClPositional (e.g., 4-

, 5-

)
CP 96-99%High-resolution NMR & intricate positional MFA[7].
MedChemExpress (MCE) 5-Aminolevulinic acid-

/

Uniform

,

, or

≥99.0%In vitro cell tracing, pathway saturation assays[1],[8].
BOC Sciences 5-Aminolevulinic-

Acid HCl
Fully labeled (

)
CustomAbsolute quantification as an Internal Standard (IS)[].

Experimental Workflow & Analytical Strategy

The quantification of 5-ALA and its downstream isotopologues presents a distinct analytical challenge. Native 5-ALA is a highly polar, zwitterionic small molecule that exhibits virtually no retention on standard C18 or C8 reverse-phase liquid chromatography columns[6],[10]. Furthermore, biological matrices (like plasma or cell lysates) cause severe ion suppression during electrospray ionization (ESI).

To build a self-validating system , the workflow must incorporate two critical steps:

  • Internal Standardization: Spiking samples with a fully heavy-labeled standard (e.g.,

    
    -ALA) prior to extraction. Because the IS co-elutes exactly with the target analyte, any signal suppression affects both equally, preserving the analyte-to-IS ratio.
    
  • Chemical Derivatization: Converting the highly polar carboxylic acid group of 5-ALA into a butyl ester. This drastically increases the molecule's hydrophobicity, ensuring robust retention on reverse-phase columns and significantly enhancing ESI efficiency[6].

Workflow Culture 1. Cell Culture & Isotope Dosing Extraction 2. Protein Precipitation Culture->Extraction Deriv 3. Butanol Derivatization Extraction->Deriv LCMS 4. LC-MS/MS Analysis Deriv->LCMS Data 5. Isotopologue Quantification LCMS->Data

Fig 2: Self-validating LC-MS/MS workflow for 5-ALA stable isotope tracing.

Validated Protocol: In Vitro 5-ALA Isotope Tracing & LC-MS/MS Quantification

This protocol outlines the methodology for tracing


-labeled 5-ALA flux in cultured cancer cells, followed by extraction and LC-MS/MS analysis.
Step 1: Cell Culture and Isotope Dosing
  • Preparation: Plate cells (e.g., glioblastoma or multiple myeloma lines) in appropriate base media supplemented with 10% dialyzed fetal bovine serum to remove unlabeled endogenous metabolites[5].

  • Dosing: Introduce 5-Aminolevulinic acid-

    
     hydrochloride (e.g., 1 mM final concentration) into the culture media[1],[4].
    
  • Incubation: Incubate for 6 to 24 hours depending on the target metabolite (PBG accumulates rapidly; heme requires longer flux times)[5].

Step 2: Metabolite Extraction & Protein Precipitation
  • Harvest: Rapidly wash cells with ice-cold PBS to quench metabolism.

  • Lysis & Precipitation: Add 30% sulfosalicylic acid (SSA) or cold methanol to precipitate proteins and extract polar metabolites[10],[11].

  • Internal Standard Spike: Immediately add 25 µL of a 20 µM internal standard mixture containing

    
    -ALA[6].
    
  • Centrifugation: Vortex for 30 seconds and centrifuge at 12,000 rpm for 5 minutes at 4°C. Collect the supernatant[11].

Step 3: Butanol Derivatization
  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Esterification: Reconstitute the dried extract in 100 µL of 3 N HCl in n-butanol. Incubate at 60°C for 15 minutes. Causality Note: This step converts 5-ALA to 5-ALA butyl ester, shifting its polarity for optimal reverse-phase chromatography[6].

  • Final Prep: Evaporate the butanol under nitrogen and reconstitute the residue in 100 µL of mobile phase A (water with 0.1% formic acid).

Step 4: LC-MS/MS Analysis
  • Chromatography: Inject 5 µL onto a reverse-phase C8 column or a mixed-mode column[6],[11]. Use a gradient of Mobile Phase A (Water + 0.1% Formic Acid) and Mobile Phase B (Methanol + 0.1% Formic Acid).

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode using Selective Reaction Monitoring (SRM).

  • Transitions: For butylated unlabeled 5-ALA, monitor the transition m/z 188 > 114. For the fully labeled IS (

    
    -ALA), monitor m/z 194 > 120[6],[12].
    
  • Data Analysis: Calculate the fractional enrichment and absolute concentrations by integrating the area under the curve (AUC) for the respective isotopologues relative to the internal standard.

References

  • Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas ResearchGate / MDPI Cancers[Link]

  • Stable isotope-resolved metabolomics and applications for drug development PMC / NIH[Link]

  • A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen PMC / NIH[Link]

  • A LC-MS/MS method for the simultaneous quantification of 5-aminolevulinic acid and porphobilinogen ResearchGate[Link]

  • Quantification of Urine and Plasma Porphyrin Precursors Using LC–MS in Acute Hepatic Porphyrias Clinical Chemistry | Oxford Academic[Link]

  • Heme promotes venetoclax resistance in multiple myeloma through MEK-ERK signaling and purine biosynthesis Blood | American Society of Hematology[Link]

Sources

structure and molecular weight of 13C-labeled 5-ALA HCl

Author: BenchChem Technical Support Team. Date: March 2026

The Architecture of 13C-Labeled 5-Aminolevulinic Acid Hydrochloride: Structural Dynamics and Metabolic Flux Applications

Executive Summary

5-Aminolevulinic acid (5-ALA) is a non-proteinogenic delta-amino acid that serves as the universal, rate-limiting precursor in the biosynthesis of tetrapyrroles, including heme, chlorophyll, and vitamin B12[]. In clinical and research settings, exogenous 5-ALA is utilized to bypass the highly regulated ALA synthase (ALAS) enzyme, driving the accumulation of the phototoxic and fluorescent intermediate, Protoporphyrin IX (PPIX)[2].

To rigorously quantify this metabolic flux and differentiate de novo porphyrin synthesis from endogenous baseline pools, researchers employ stable isotope-labeled variants, primarily 13C-labeled 5-ALA hydrochloride (HCl) [3]. This whitepaper provides an in-depth technical analysis of the structure, molecular weight variations, and mechanistic applications of 13C-labeled 5-ALA HCl in modern mass spectrometry and NMR workflows.

Chemical Ontology and Structural Dynamics

The Rationale for the Hydrochloride Salt

Free 5-aminolevulinic acid (5-amino-4-oxopentanoic acid) is highly unstable in aqueous solutions at physiological pH. The unprotected amine and ketone groups undergo rapid intermolecular condensation, spontaneously forming pyrazine derivatives (e.g., 2,5-dihydropyrazine)[4].

Causality in Formulation: To arrest this degradation, 5-ALA is synthesized and commercialized as a hydrochloride salt (5-ALA HCl) [2]. Protonation of the C5 amine (


) electrostatically repels nucleophilic attack, ensuring long-term stability for cell culture and clinical administration.
Structural and Molecular Weight Variations

The introduction of stable heavy isotopes (13C, 15N) alters the molecular weight of 5-ALA HCl without changing its biochemical pharmacokinetics. The exact molecular weight shift depends on the specific labeling pattern[5][6].

Table 1: Structural and Molecular Weight Comparison of 5-ALA HCl Isotopologues

CompoundIsotopic LabelingChemical FormulaMolecular Weight ( g/mol )CAS Number
Unlabeled 5-ALA HCl None

167.595492-36-4
5-13C-5-ALA HCl C5 position only

168.5852065-79-9
13C5, 15N-5-ALA HCl All C and N

173.551196157-79-5

Data sourced from PubChem and commercial isotope standards[7][8][9].

The Mechanistic Rationale for Isotopic Labeling

When conducting Metabolic Flux Analysis (MFA) to study heme biosynthesis (e.g., in malaria parasites or glioblastoma cells), researchers face a critical signal-to-noise problem: cells already contain massive endogenous pools of PPIX and heme[10].

The +8 Da Mass Shift Mechanism: Using 5-13C-5-ALA HCl provides an elegant, self-validating solution. The biosynthesis of one molecule of PPIX requires the condensation of eight molecules of 5-ALA. During the enzymatic cascade, six carbons are lost as


 (during the decarboxylation of uroporphyrinogen III and coproporphyrinogen III)[11].
However, the C5 carbon  of 5-ALA (the carbon attached to the amine) is exclusively incorporated into the porphyrin macrocycle—forming the four meso-bridges and the alpha-carbons of the pyrrole rings. Zero C5 atoms are lost during decarboxylation. 

Therefore, feeding cells 5-13C-5-ALA results in de novo PPIX and heme molecules that are exactly 8 Daltons heavier than the endogenous background, allowing perfect deconvolution via LC-MS/MS[12].

Pathway Visualization: Heme Biosynthesis Flux

G Succinyl Succinyl-CoA + Glycine ALAS ALA Synthase (ALAS) Rate-Limiting Step Succinyl->ALAS EndoALA Endogenous 5-ALA ALAS->EndoALA PBG Porphobilinogen (PBG) (Contains two 13C atoms) EndoALA->PBG ExoALA Exogenous 13C-5-ALA (Bypasses ALAS) ExoALA->PBG 13C Metabolic Flux Uro Uroporphyrinogen III PBG->Uro Copro Coproporphyrinogen III (-4 CO2) Uro->Copro ProtoGen Protoporphyrinogen IX (-2 CO2) Copro->ProtoGen PPIX 13C-Protoporphyrin IX (+8 Da Mass Shift) ProtoGen->PPIX Heme 13C-Heme (Ferrochelatase) PPIX->Heme

Figure 1: Heme biosynthesis pathway highlighting the flux of exogenous 13C-5-ALA bypassing ALAS.

Self-Validating Experimental Protocol: 13C-MFA in Cell Culture

To ensure scientific integrity, the following LC-MS/MS protocol incorporates a self-validating internal standard system. This prevents false-negative flux readings caused by variable extraction efficiencies[12].

Phase 1: Preparation and Dosing
  • Stock Solution: Dissolve 5-13C-5-ALA HCl in sterile DPBS to a concentration of 100 mM. Crucial: Wrap the tube in aluminum foil. 5-ALA itself is not photosensitive, but the resulting intracellular PPIX is highly phototoxic.

  • Cell Culture: Seed target cells (e.g., Plasmodium falciparum-infected erythrocytes or U87 glioblastoma cells) in 6-well plates.

  • Isotope Dosing: Spike the culture media with 5-13C-5-ALA to a final concentration of 200 µM. Incubate for 12–24 hours under standard conditions (37°C, 5%

    
    )[10].
    
Phase 2: Quenching and Extraction (Self-Validating Step)
  • Washing: Aspirate media and wash cells 3x with ice-cold PBS to halt metabolism and remove extracellular 13C-5-ALA.

  • Internal Standard Addition (The Causality Check): Add 500 µL of extraction solvent (80:20 Methanol:Acetonitrile, pre-chilled to -80°C) spiked with 50 nM Deuteroporphyrin IX .

    • Why Deuteroporphyrin? It is a non-endogenous porphyrin. By measuring its recovery rate during MS analysis, you mathematically validate the extraction efficiency, ensuring that a lack of 13C-PPIX signal is due to biology, not a failed extraction.

  • Lysis: Scrape cells, sonicate for 10 minutes in an ice bath, and centrifuge at 15,000 x g for 15 minutes at 4°C. Transfer the supernatant to an amber LC vial.

Phase 3: LC-MS/MS Analysis
  • Chromatography: Inject 10 µL onto a C18 reverse-phase column using a gradient of 0.1% formic acid in water (Mobile Phase A) and 0.1% formic acid in acetonitrile (Mobile Phase B).

  • Mass Detection: Monitor the precursor-to-product ion transitions. Unlabeled PPIX will appear at m/z 563.3. The de novo synthesized 13C-PPIX will appear at m/z 571.3.

Workflow Visualization

Workflow Step1 1. Cell Culture & Dosing Add 13C-5-ALA (200 µM) Step2 2. Incubation 12-24h for PPIX Accumulation Step1->Step2 Step3 3. Extraction Cold MeOH/ACN & Add Deuteroporphyrin Std Step2->Step3 Step4 4. LC-MS/MS Isotope Deconvolution (+8 Da Mass Shift) Step3->Step4

Figure 2: Step-by-step experimental workflow for 13C-5-ALA Metabolic Flux Analysis.

References

  • PubChem. "Aminolevulinic Acid Hydrochloride | C5H10ClNO3 | CID 123608." National Institutes of Health. Available at:[Link]

  • PubChem. "5-Aminolevulinic-13C5-15N Acid Hydrochloride | C5H10ClNO3 | CID 71308950." National Institutes of Health. Available at:[Link]

  • Sigala, P. A., et al. "Deconvoluting Heme Biosynthesis to Target Blood-Stage Malaria Parasites." eLife, 2015. Available at: [Link]

  • Dailey, H. A., et al. "Prokaryotic Heme Biosynthesis: Multiple Pathways to a Common Essential Product." Microbiology and Molecular Biology Reviews, 2017. Available at:[Link]

Sources

Chapter 1: The Porphyrin Pathway & The Power of Tracers

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Role of Stable Isotope-Labeled 5-Aminolevulinic Acid in Porphyrin Metabolism Research

Audience: Researchers, scientists, and drug development professionals.

Abstract: 5-Aminolevulinic acid (5-ALA) is the first committed precursor in the heme biosynthesis pathway, a fundamental process essential for cellular respiration, detoxification, and oxygen transport.[1][2] The ability to trace the metabolic fate of 5-ALA provides an unparalleled window into the dynamics of this pathway. This guide details the application of stable isotope-labeled 5-ALA (e.g., 13C or 2H labeled) as a powerful tool for metabolic flux analysis. We will explore its core applications, from elucidating enzyme kinetics and diagnosing metabolic disorders to advancing cancer diagnostics and therapies. This document provides not only the theoretical underpinnings but also practical, field-proven protocols to empower researchers in their scientific endeavors.

The Heme Biosynthesis Pathway: A Cellular Cornerstone

Heme synthesis is an eight-enzyme process that begins in the mitochondria with the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid (5-ALA), a reaction catalyzed by 5-aminolevulinate synthase (ALAS).[1][2] This is the rate-limiting step in non-erythroid cells.[1] 5-ALA is then transported to the cytosol for a series of reactions, ultimately re-entering the mitochondria for the final steps, which culminate in the insertion of ferrous iron into protoporphyrin IX (PpIX) to form heme.[1][3]

Dysfunctions in this pathway's enzymes lead to a group of genetic disorders known as porphyrias, characterized by the accumulation of specific porphyrin precursors.[4][5] Therefore, methods to accurately measure the flow, or flux, of metabolites through this pathway are critical for both basic research and clinical diagnostics.

Diagram 1: The Heme Biosynthesis Pathway This diagram illustrates the sequential enzymatic steps in the conversion of 5-ALA to Heme, highlighting the subcellular locations of each reaction.

Heme_Biosynthesis_Pathway Gly_SucCoA Glycine + Succinyl-CoA ALA 5-Aminolevulinic Acid (5-ALA) Gly_SucCoA->ALA PBG Porphobilinogen (PBG) ALA->PBG ALAD HMB Hydroxymethylbilane (HMB) PBG->HMB HMBS UroIII Uroporphyrinogen III HMB->UroIII UROS CoproIII Coproporphyrinogen III UroIII->CoproIII UROD ProtoIX Protoporphyrinogen IX CoproIII->ProtoIX CPOX PpIX Protoporphyrin IX (PpIX) ProtoIX->PpIX PPOX Heme Heme PpIX->Heme FECH (+ Fe2+)

Caption: Overview of the Heme Synthesis Pathway.

Why Use a Stable Isotope Tracer?

While traditional methods can measure static concentrations of porphyrins, they fail to capture the dynamic nature of the pathway. Stable isotope labeling is a powerful technique for metabolic flux analysis (MFA), allowing researchers to trace the journey of atoms through a metabolic network.[6][7][8]

By introducing a "heavy" version of 5-ALA—where some carbon (12C) or hydrogen (1H) atoms are replaced with their non-radioactive, heavier stable isotopes (13C or 2H/D)—we can distinguish the exogenously supplied precursor and its downstream metabolites from the endogenous, unlabeled ("light") pool.[7][9] This offers several key advantages:

  • Quantitative Flux Measurement: It allows for the precise measurement of the rate of synthesis of porphyrin intermediates and heme, providing a true picture of pathway activity.[10]

  • Safety: Unlike radioactive tracers (e.g., 14C), stable isotopes are non-radioactive and safe for use in a wide range of in vitro and in vivo studies, including human clinical research.[6][9]

  • Specificity: Labeled 5-ALA is a highly specific tracer for the heme biosynthesis pathway, providing a more accurate measure of pathway flux compared to using more general precursors like glycine.[1]

  • High Sensitivity: Modern mass spectrometry (MS) can easily distinguish between the light and heavy isotopologues, providing high sensitivity and accuracy.[9]

Chapter 2: Core Applications in Research and Development

The use of stable isotope-labeled 5-ALA provides critical insights across multiple scientific domains.

Mechanistic Studies of Porphyrias

Porphyrias are characterized by enzymatic deficiencies in the heme pathway.[4][11] By administering labeled 5-ALA to patient-derived cells or model systems, researchers can:

  • Pinpoint Enzyme Deficiencies: A bottleneck in the pathway will cause the labeled substrate of the deficient enzyme to accumulate and the labeled products to decrease, precisely identifying the dysfunctional step.

  • Quantify Residual Enzyme Activity: The rate of conversion of the labeled substrate to its product can provide a quantitative measure of residual enzyme function, which can be crucial for prognosis and therapy evaluation.

  • Evaluate Therapeutic Efficacy: The ability of a novel therapy to restore metabolic flux can be directly measured by monitoring the normalization of labeled metabolite profiles.

Advancing Photodynamic Therapy (PDT) and Diagnosis (PDD)

5-ALA is widely used in oncology for photodynamic therapy (PDT) and fluorescence-guided surgery.[3][12][13] Exogenous 5-ALA bypasses the natural rate-limiting step, leading to a preferential accumulation of the photosensitive intermediate Protoporphyrin IX (PpIX) in cancer cells.[14][15][16] This selectivity is attributed to factors like altered enzyme activities (e.g., lower ferrochelatase activity) and increased transporter expression in tumor cells.[14][15]

Stable isotope-labeled 5-ALA enables researchers to:

  • Trace PpIX Synthesis: Quantify the exact rate at which tumor cells convert exogenous 5-ALA into PpIX.

  • Optimize Dosing and Timing: Determine the optimal incubation time and 5-ALA concentration to achieve maximum PpIX accumulation for enhanced therapeutic effect or diagnostic fluorescence.[13]

  • Investigate Resistance Mechanisms: In tumors that do not respond well to 5-ALA-PDT, labeled 5-ALA can help determine if the resistance is due to poor uptake, reduced conversion to PpIX, or rapid clearance of PpIX.[17]

Chapter 3: A Practical Guide to Experimental Workflow

This section provides a self-validating, step-by-step methodology for a typical in vitro experiment using stable isotope-labeled 5-ALA to measure porphyrin synthesis flux.

Experimental Design Considerations
  • Isotope Selection: 5-ALA labeled with 13C (e.g., 5-ALA-13C4) or Deuterium (e.g., 5-ALA-d3) are common choices. The choice depends on commercial availability and the specific mass shifts desired for MS analysis.

  • Cell Line: Select a cell line relevant to the research question (e.g., a glioma cell line for PDT research, or fibroblasts from a porphyria patient).

  • Controls: Always include:

    • An "unlabeled" control (cells treated with vehicle only) to establish baseline endogenous porphyrin levels.

    • A "light 5-ALA" control (cells treated with standard, unlabeled 5-ALA) to control for any effects of substrate loading on the pathway.

  • Time-Course and Concentration: Perform pilot studies to determine the optimal labeling time and 5-ALA concentration. A typical starting point is 4-24 hours of incubation with 100 µM - 1 mM labeled 5-ALA.

Diagram 2: Experimental Workflow for Stable Isotope Labeling This flowchart outlines the key stages of a metabolic flux experiment using labeled 5-ALA, from cell culture to data analysis.

Workflow start 1. Cell Seeding & Culture labeling 2. Add Stable Isotope-Labeled 5-ALA (e.g., 13C-5-ALA) start->labeling incubation 3. Incubate (e.g., 4-24 hours) labeling->incubation harvest 4. Harvest Cells & Quench Metabolism (e.g., cold methanol wash) incubation->harvest extraction 5. Porphyrin Extraction (e.g., Acidified Acetone/Ether) harvest->extraction analysis 6. LC-MS/MS Analysis extraction->analysis data 7. Data Interpretation (Calculate Isotopic Enrichment) analysis->data end Results: Metabolic Flux Rate data->end

Caption: From Cell Culture to Flux Calculation.

Step-by-Step Protocol: In Vitro Labeling
  • Cell Culture: Seed cells in appropriate culture plates (e.g., 6-well plates) and grow to ~80% confluency.

  • Labeling Medium: Prepare fresh culture medium containing the desired concentration of stable isotope-labeled 5-ALA.

  • Labeling: Aspirate the old medium from the cells, wash once with PBS, and add the labeling medium. Place cells back in the incubator for the predetermined time.

  • Harvesting:

    • Place the culture plate on ice.

    • Aspirate the labeling medium.

    • Wash cells twice with ice-cold PBS to remove any residual extracellular 5-ALA.

    • Lyse the cells using a suitable method (e.g., scraping into a solvent or using lysis buffer). A known quantity of a labeled internal standard for a specific porphyrin can be added at this stage for absolute quantification.[18]

  • Porphyrin Extraction:

    • A common method involves extraction with a mixture of acetone and concentrated HCl.[1]

    • Further purification can be achieved with a diethyl ether extraction.[1]

    • The sample should be protected from light from this point forward, as porphyrins are light-sensitive.

    • Evaporate the solvent under a stream of nitrogen and reconstitute the porphyrin extract in a solvent compatible with the LC-MS/MS system (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

LC-MS/MS Analysis and Data Interpretation

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the analytical method of choice for this application due to its high selectivity and sensitivity.[18][19][20]

  • Chromatography: Use a reverse-phase C18 column to separate the different porphyrin intermediates.

  • Mass Spectrometry: Operate the mass spectrometer in positive electrospray ionization (ESI+) mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each light and heavy porphyrin.

  • Data Analysis:

    • Integrate the peak areas for each light (endogenous) and heavy (newly synthesized) porphyrin.

    • Calculate the fractional isotopic enrichment for each metabolite. For example, for PpIX: Enrichment (%) = [Heavy PpIX Area / (Heavy PpIX Area + Light PpIX Area)] * 100

    • The rate of enrichment over time directly reflects the metabolic flux through the pathway.

Table 1: Example MRM Transitions for LC-MS/MS Analysis of Protoporphyrin IX

This table provides hypothetical mass-to-charge (m/z) values for monitoring unlabeled (Light) and labeled (Heavy) Protoporphyrin IX (PpIX) synthesized from 5-ALA-13C4. Since eight molecules of 5-ALA form one molecule of PpIX, the fully labeled PpIX will have a mass shift of +32 Da (8 x 4 Da).

AnalyteLabelingPrecursor Ion (Q1) m/zProduct Ion (Q3) m/zNote
Protoporphyrin IX Light (12C)563.3445.2Endogenous Pool
Protoporphyrin IX Heavy (13C32)595.3477.2Synthesized from 13C4-5-ALA

Note: Actual product ions may vary and must be optimized experimentally.

Chapter 4: Conclusion and Future Outlook

Stable isotope-labeled 5-aminolevulinic acid is an indispensable tool for the modern life scientist investigating porphyrin metabolism. It transforms the study of this pathway from a static snapshot into a dynamic analysis of metabolic flux.[6][7] This approach provides unparalleled quantitative insights into disease mechanisms, such as porphyrias, and offers a robust platform for optimizing diagnostic and therapeutic strategies in oncology. As mass spectrometry technologies continue to improve in sensitivity and resolution, the application of labeled 5-ALA will undoubtedly uncover even finer details of heme biosynthesis regulation, paving the way for novel therapeutic interventions and personalized medicine.

References

  • Bhatt, M., Shah, A., Trivedi, B., Tupe, D., Suryawanshi, N., Shukla, N., Chavan, S., Ghadi, S., Manigiri, R., Rasam, P., & Kelkar, J. (n.d.). Comprehensive and Sensitive UHPLC-MS/MS Analysis for Urinary Porphyrins. Shimadzu. Available from: [Link]

  • Bonder, C. S., & Farquharson, A. L. (2024). Theranostic Uses of the Heme Pathway in Neuro-Oncology: Protoporphyrin IX (PpIX) and Its Journey from Photodynamic Therapy (PDT) through Photodynamic Diagnosis (PDD) to Sonodynamic Therapy (SDT). MDPI. Available from: [Link]

  • Chen, B. (2023). 5-Aminolevulinic Acid in Photodynamic Therapy. Encyclopedia MDPI. Available from: [Link]

  • Di Pierro, E., & Brancaleoni, V. (2021). Laboratory Diagnosis of Porphyria. Encyclopedia MDPI. Available from: [Link]

  • Frank, E. L. (2026). Development and validation of an LC-MS/MS method for measurement of porphobilinogen in urine. Clinica Chimica Acta. Available from: [Link]

  • Galván, I. (2022). Detection of Porphyrins in Hair Using Capillary Liquid Chromatography-Mass Spectrometry. Digital CSIC. Available from: [Link]

  • Grinstein, M., Aldrich, R. A., et al. (1949). An isotopic study of porphyrin and hemoglobin metabolism in a case of porphyria. Journal of Biological Chemistry. Available from: [Link]

  • Hallows, W. C., & Tu, C. (2023). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. MDPI. Available from: [Link]

  • Harms, J., & Krawinkel, U. (2008). Quantitative proteomics using stable isotope labeling with amino acids in cell culture. Nature Protocols. Available from: [Link]

  • Heme Synthesis and Porphyria. (n.d.). ResearchGate. Available from: [Link]

  • Heme Biosynthesis Pathway Illustration. (n.d.). ResearchGate. Available from: [Link]

  • Kaelin, D. L. (2025). Porphyria Overview. Medscape. Available from: [Link]

  • Knorre, D. A., & Sokolov, A. E. (2023). Effect of 5-aminolevulinic Acid on Mitochondrial Activity. IMR Press. Available from: [Link]

  • Li, J., & Wang, L. (2015). Optimization of the heme biosynthesis pathway for the production of 5-aminolevulinic acid in Escherichia coli. Scientific Reports. Available from: [Link]

  • Malik, Z., Berkovitch-Luria, G., Nudelman, A., & Rephaeli, A. (2014). ALA Induced Heme Synthesis: Fine Tuning Mechanisms of PBG Deaminase and ALA Dehydratase. Journal of Hematology & Thromboembolic Diseases. Available from: [Link]

  • Ong, S. E., & Mann, M. (2007). A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). Nature Protocols. Available from: [Link]

  • Porphyria Diagnosis Tests. (n.d.). American Porphyria Foundation. Available from: [Link]

  • Saini, R. K., & Chiang, S. S. (2023). Function of ALA Content in Porphyrin Metabolism Regulation of Ananas comosus var. bracteatus. Plants (Basel). Available from: [Link]

  • Sanford, J. A., & De Matteis, F. (1995). 5-Aminolevulinate Synthase and the First Step of Heme Biosynthesis. Journal of Bioenergetics and Biomembranes. Available from: [Link]

  • Schneider, M. (2022). Heme Biosynthesis Factors and 5-ALA Induced Fluorescence: Analysis of mRNA and Protein Expression in Fluorescing and Non-fluorescing Gliomas. Frontiers in Oncology. Available from: [Link]

  • Shimizu, Y., & Tanaka, H. (2022). 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. International Journal of Molecular Sciences. Available from: [Link]

  • Smith, B. K., & MacCarthy, P. (2020). Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following. Journal of Analytical and Bioanalytical Techniques. Available from: [Link]

  • Yuan, Y., & Aw, T. Y. (2018). Measurement of metabolic fluxes using stable isotope tracers in whole animals and human patients. Current Opinion in Clinical Nutrition and Metabolic Care. Available from: [Link]

  • Zhang, Y., & Ye, B. C. (2025). Metabolic flux analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. Available from: [Link]

Sources

solubility of 5-amino-4-oxo(3-13C)pentanoic acid in aqueous buffers

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to the Solubility of 5-Amino-4-oxo(3-¹³C)pentanoic Acid in Aqueous Buffers

Executive Summary

5-Amino-4-oxo(3-¹³C)pentanoic acid, an isotopically labeled form of 5-aminolevulinic acid (5-ALA), is a critical compound in biomedical research, particularly in photodynamic therapy (PDT) and metabolic studies. Its efficacy in biological systems is fundamentally linked to its behavior in aqueous solutions. This guide provides a comprehensive analysis of the factors governing its solubility and stability in common laboratory buffers. We move beyond simple solubility values to explore the underlying physicochemical principles, offering field-proven insights into experimental design and formulation. This document is structured to provide a foundational understanding of the molecule's properties, a detailed examination of its solubility profile, a critical review of its inherent instability, and a robust, self-validating protocol for empirical solubility determination.

Foundational Physicochemical Properties

Understanding the solubility of 5-amino-4-oxo(3-¹³C)pentanoic acid begins with its molecular structure. As an amino acid, it possesses both a carboxylic acid group and an amino group. The isotopic ¹³C label at the 3-position does not significantly alter its physicochemical properties compared to the unlabeled 5-ALA; therefore, data for 5-ALA is directly applicable.

The ionization state of the molecule is dictated by the pH of the aqueous medium and the compound's pKa values. 5-ALA has two key pKa values:

  • pKa₁ (Carboxylic Acid Group): ~3.9 - 4.0[1][2]

  • pKa₂ (Amino Group): ~8.8 - 8.9[1][2]

These values determine which ionic species predominates at a given pH, which in turn governs its interaction with the solvent and other solutes.

G Cationic Cationic Form (Predominant at pH < 4) Zwitterionic Zwitterionic Form (Predominant at pH 4-9) Cationic->Zwitterionic Deprotonation of -COOH (pKa₁ ≈ 4.0) Anionic Anionic Form (Predominant at pH > 9) Zwitterionic->Anionic Deprotonation of -NH₃⁺ (pKa₂ ≈ 8.9)

Caption: pH-dependent ionization states of 5-amino-4-oxo-pentanoic acid.

Aqueous Solubility Profile: The Interplay of pH and Stability

The solubility of 5-ALA is a dynamic interplay between its intrinsic solubility and its chemical stability in solution. While generally classified as a water-soluble molecule, its practical application requires a nuanced understanding of its behavior under different conditions.[2][3]

The Critical Influence of pH

As with other amino acids, the solubility of 5-ALA is lowest near its isoelectric point (pI) and increases significantly in acidic or basic conditions where the cationic or anionic forms dominate, respectively.[4][5] This is due to the enhanced hydration of the charged species compared to the less polar zwitterion.

However, the most critical factor to consider is the compound's profound instability at neutral to alkaline pH.[6][7] This instability is not a minor consideration; it is a defining characteristic that dictates all handling and experimental procedures. At physiological pH (e.g., pH 7.4), 5-ALA undergoes a rapid, second-order condensation reaction where two molecules dimerize to form a dihydropyrazine, which can then oxidize to a pyrazine derivative.[2][7][8] This degradation leads to a loss of the parent compound, complicating any equilibrium solubility measurement.

Quantitative Solubility and Stability Data

The practical solubility of 5-ALA is therefore best understood through the lens of its stability. The hydrochloride salt is the most common form used in research and is highly soluble in water.[9]

ConditionSolubility/Stability ObservationSource(s)
Water Reported as 50 mg/mL.[3]
PBS (pH 7.2) The hydrochloride salt has a solubility of approximately 10 mg/mL. However, solutions are not recommended to be stored for more than one day due to instability.[10]
Aqueous Solution (pH 2.35, 50°C) Highly stable over an extended period (37 days).[1]
Aqueous Solution (pH 4.81, 50°C) Degrades with a half-life of 257 hours (approx. 10.7 days) via second-order kinetics.[1]
Aqueous Solution (pH 7.42, 50°C) Highly unstable, with a half-life of only 3.0 hours.[1]
Aqueous Solution (Neutral/Alkaline) Undergoes a non-reversible condensation process. Buffered solutions at physiological pH discolor and lose their biological activity. Stock solutions should be freshly prepared.[6][8][7][8]

Expert Insight: The data unequivocally demonstrates that while 5-ALA is soluble at physiological pH, it is not stable. Therefore, for any application requiring the active, monomeric form (e.g., cell culture experiments, enzymatic assays), solutions at neutral or alkaline pH must be prepared immediately before use from a freshly made or acidic stock. The causality is clear: the deprotonated amino group is required for the condensation reaction to proceed, making the molecule inherently unstable at pH values approaching and exceeding its second pKa.[2]

A Self-Validating Protocol for Solubility Determination

This protocol provides a robust framework for determining the kinetic and equilibrium solubility of 5-amino-4-oxo(3-¹³C)pentanoic acid. It incorporates self-validating steps to account for the compound's inherent instability.

Materials and Reagents
  • 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride

  • Type I (18.2 MΩ·cm) water

  • Buffer salts (e.g., phosphate, citrate, acetate)

  • Hydrochloric acid and Sodium hydroxide for pH adjustment

  • HPLC-grade solvents (e.g., acetonitrile, methanol)

  • Formic acid or trifluoroacetic acid (mobile phase modifier)

  • Analytical balance, calibrated pH meter, vortex mixer, thermostatic shaker

  • Centrifuge or 0.22 µm syringe filters (chemically compatible, e.g., PVDF)

  • Calibrated pipettes, autosampler vials

  • High-Performance Liquid Chromatography (HPLC) system with a UV or Mass Spectrometer (MS) detector

Experimental Workflow: The Shake-Flask Method (Modified for an Unstable Compound)

G cluster_prep Phase 1: Preparation cluster_exp Phase 2: Solubility Measurement cluster_analysis Phase 3: Analysis & Interpretation A1 Prepare Aqueous Buffers (e.g., pH 3, 5, 7.4) A2 Develop & Validate HPLC Quantification Method A3 Prepare Calibration Standards (in acidic diluent, e.g., pH 3 buffer) C1 Analyze all samples by HPLC A3->C1 Inject Standards & Samples B1 Add excess solid compound to each buffer in triplicate B2 Incubate in thermostatic shaker (e.g., 25°C or 37°C) B1->B2 B3 Sample at multiple time points (e.g., 1, 4, 8, 24h) B2->B3 B4 Immediately separate solid (Centrifuge/Filter) B3->B4 B5 Dilute supernatant in acidic diluent to halt degradation B4->B5 B5->C1 C2 Plot Concentration vs. Time for each pH C1->C2 C3 Determine Kinetic & Equilibrium Solubility C2->C3

Caption: Experimental workflow for determining the solubility of an unstable compound.

Step-by-Step Methodology
  • HPLC Method Development:

    • Rationale: A stability-indicating HPLC method is crucial to separate the parent compound from its degradation products.

    • Protocol: Use a C18 column. Start with a mobile phase gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B). Monitor at a suitable wavelength (e.g., ~265 nm for degradation products, or use a mass spectrometer for specific detection of the parent compound).[10] Validate the method for linearity, accuracy, and precision.

  • Preparation of Solutions:

    • Prepare a series of aqueous buffers (e.g., 50 mM citrate for pH 3-5, 50 mM phosphate for pH 7.4). Ensure the final pH is accurately adjusted.

    • Prepare calibration standards by dissolving the compound in an acidic buffer (e.g., pH 3) where it is known to be stable.[1]

  • Solubility Measurement:

    • Add an excess amount of solid 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride to a known volume of each test buffer in triplicate. "Excess" means enough solid should remain visible at the end of the experiment.

    • Place the vials in a thermostatic shaker set to the desired temperature (e.g., 25°C).

    • Self-Validating Step (Kinetic Sampling): At defined time points (e.g., 1, 4, 8, and 24 hours), withdraw an aliquot from the suspension.

    • Immediately remove the undissolved solid by centrifuging at high speed (>10,000 x g) for 5 minutes or by using a syringe filter. This step must be performed quickly.

    • Immediately dilute a known volume of the clear supernatant into the acidic (pH 3) buffer to quench any further degradation. The dilution factor should be chosen to bring the concentration within the range of the calibration curve.

  • Analysis and Interpretation:

    • Analyze the prepared samples and calibration standards by HPLC.

    • Calculate the concentration of the compound in the supernatant at each time point for each buffer.

    • Plot concentration versus time for each pH.

      • For stable conditions (low pH): The concentration should plateau. This plateau represents the equilibrium solubility .

      • For unstable conditions (neutral/high pH): The concentration may peak and then decrease as the rate of degradation outpaces the rate of dissolution. The peak concentration represents the kinetic solubility , which is often more relevant for practical applications with unstable compounds. The equilibrium solubility under these conditions is technically the solubility of a constantly diminishing compound and is less meaningful.

Practical Recommendations for Laboratory Use

  • Stock Solutions: Always prepare stock solutions of 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride in an acidic aqueous solvent (pH 2.5-4.0) or an anhydrous organic solvent like DMSO.[10][11] Store these stocks at -20°C or below.[9]

  • Working Solutions: For experiments at physiological pH, dilute the acidic stock into the final buffer immediately before use. Do not store buffered solutions at neutral or alkaline pH.[10]

  • Formulation Development: For drug development, the instability at physiological pH is a major hurdle. Strategies to overcome this include the development of more stable prodrugs (e.g., esters) or formulating the compound in a low-pH vehicle for topical application.[2][8]

Conclusion

The solubility of 5-amino-4-oxo(3-¹³C)pentanoic acid in aqueous buffers is not a single value but a complex function of pH, temperature, and, most importantly, time. While the compound is readily soluble, its utility is limited by its rapid degradation at neutral and alkaline pH. Researchers and developers must prioritize stability in all experimental designs. By employing stability-indicating analytical methods and kinetic sampling protocols, one can accurately characterize the compound's behavior, leading to more reliable experimental outcomes and effective formulation strategies.

References

  • Gaullier, J. M., et al. (2002). The stability of 5-aminolevulinic acid in solution. Journal of Photochemistry and Photobiology B: Biology, 67(3), 187-193. [Link]

  • Gadmar, Ø., et al. (1999). Stability of 5-aminolevulinic acid in aqueous solution. European Journal of Pharmaceutical Sciences, 7(2), 87-91. [Link]

  • de Visscher, S. A., et al. (2014). Study of the stability of the 5-aminolevulinic acid tyrosine ester in aqueous solution. ARKIVOC, 2014(3), 228-238. [Link]

  • Novo Rodriguez, M., et al. (1995). Chemical instability of 5-aminolevulinic acid (ALA) in aqueous solution. Proc. SPIE 2371, 5th International Photodynamic Association Biennial Meeting. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 137, 5-Aminolevulinic acid. Retrieved from [Link]

  • Awuah, S. G., & You, Y. (2018). Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis. Photochemical & Photobiological Sciences, 17(12), 1804-1823. [Link]

  • Donnelly, R. F., et al. (2008). Derivatives of 5-Aminolevulinic Acid for Photodynamic Therapy. Current Pharmaceutical Design, 14(1), 48-70. [Link]

  • Ichikawa, K., & Kajiwara, M. (1995). Process for preparing 5-aminolevulinic acid. U.S.
  • Yu, H.-Y., et al. (2022). Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. Applied Microbiology and Biotechnology, 106(13-16), 5043-5055. [Link]

  • Wang, W., et al. (2015). Synthesis method for 5-aminolevulinic acid hydrochloride.
  • Wikipedia. (n.d.). Aminolevulinic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 12358376, 5-amino-4-oxo(5-13C)pentanoic acid. Retrieved from [Link]

  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [Link]

  • D’Ercole, S., et al. (2024). Effect of 5-Aminolevulinic Acid (5-ALA) in “ALADENT” Gel Formulation and Photodynamic Therapy (PDT) against Human Oral and Pancreatic Cancers. International Journal of Molecular Sciences, 25(12), 6524. [Link]

  • Drozd, G. T., et al. (2019). Estimating aqueous solubility and hygroscopicity of amino acid particles with COSMOtherm. Atmospheric Chemistry and Physics, 19(13), 8823-8842. [Link]

  • Needham, T. E., et al. (1971). The Solubility of Amino Acids in Various Solvent Systems. Journal of Pharmaceutical Sciences, 60(4), 565-567. [Link]

  • Stenutz, R. (n.d.). 5-amino-4-oxo-pentanoic acid. GlycoScience.de. Retrieved from [Link]

Sources

Decoding Heme Biosynthesis with 13C-Labeled 5-Aminolevulinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

A Technical Guide for Metabolic Flux and Structural Analysis

Executive Summary

Heme is a ubiquitous metalloporphyrin essential for electron transport, oxygen sensing, and cellular metabolism. Investigating the intricate dynamics of heme biosynthesis and its structural conformation requires precise analytical tools. The introduction of 13C-labeled 5-aminolevulinic acid (13C-ALA) has revolutionized both metabolic flux analysis and structural biology. As the first committed precursor in the porphyrin biosynthesis pathway, exogenous 13C-ALA bypasses upstream rate-limiting steps, allowing researchers to achieve high isotopic enrichment in downstream metabolites. This whitepaper details the mechanistic causality, experimental workflows, and analytical applications of 13C-ALA tracing for researchers and drug development professionals.

The Biochemical Causality of 13C-ALA Tracing

In natural systems, tracking de novo heme synthesis is confounded by massive endogenous pools of unlabeled heme and the tight feedback inhibition of the pathway. By introducing specific isotopologues—such as 5-13C-ALA or 13C4-ALA—researchers can trace the exact atomic fate of the precursor without interference from the cell's pre-existing metabolic background.

When 5-13C-ALA is metabolized, eight molecules condense to form one molecule of Protoporphyrin IX (PPIX). The 13C label from the C5 position of ALA is specifically incorporated into the four meso carbons and four alpha-pyrrole carbons of the porphyrin ring. This predictable distribution is highly advantageous for Nuclear Magnetic Resonance (NMR) spectroscopy, as it isolates the signals of the meso carbons, enabling precise measurements of heme "ruffling" (out-of-plane deformations) which directly impacts the reduction potential of cytochromes1[1].

Furthermore, in parasitic models like Plasmodium falciparum, 13C-ALA tracing has definitively proven that while blood-stage parasites scavenge host heme, they retain a vestigial, latent biosynthesis pathway that can be hyper-stimulated by exogenous ALA, leading to the accumulation of phototoxic PPIX 2[2].

HemePathway ALA 5-Aminolevulinic Acid (13C-ALA) PBG Porphobilinogen (PBG) ALA->PBG ALAD (x8) URO Uroporphyrinogen III PBG->URO PBGD & UROS COPRO Coproporphyrinogen III URO->COPRO UROD PROTO Protoporphyrinogen IX COPRO->PROTO CPOX PPIX Protoporphyrin IX (PPIX) PROTO->PPIX PPOX HEME Heme (Fe-PPIX) PPIX->HEME FECH (+Fe2+)

Metabolic flux of 13C-ALA through the heme biosynthesis pathway to Protoporphyrin IX and Heme.

Experimental Protocols: 13C-ALA Labeling and Extraction

To ensure a self-validating system, the following protocol accounts for baseline natural abundance and prevents the spontaneous degradation of light-sensitive porphyrins. Every step is designed to establish a closed-loop chain of custody for the targeted metabolites.

Step 1: Cell Culture and Isotope Incubation
  • Preparation: Prepare a 100 mM stock of 5-13C-ALA or 13C4-ALA in sterile, deionized water. Causality: Porphyrins are highly photosensitive; all stocks and subsequent culture vessels must be wrapped in foil to prevent photo-oxidation of intermediates.

  • Incubation: Introduce the 13C-ALA to the culture medium (e.g., 200 μM final concentration) and incubate for 12–24 hours. Causality: A prolonged incubation ensures steady-state isotopic enrichment, while the high concentration outcompetes trace unlabeled ALA in the medium, driving the metabolic flux forward.

Step 2: Metabolic Quenching and Cell Lysis
  • Quenching: Rapidly cool the suspension to 4°C. Causality: Immediate thermal quenching halts enzymatic activity, freezing the metabolic snapshot and preventing the artificial conversion of PPIX to heme during sample handling.

  • Lysis: For complex models like infected erythrocytes, use 0.02% saponin to lyse the host cell membrane while leaving the internal parasite intact. Wash the pellet with ice-cold PBS to remove host cytosol.

Step 3: Metabolite Extraction
  • Extraction Solvent: Resuspend the pellet in pure Dimethyl Sulfoxide (DMSO) or a 4:1 mixture of methanol:chloroform. Causality: DMSO is highly effective for solubilizing hydrophobic planar molecules like PPIX and heme, which otherwise aggregate in aqueous buffers.

  • Self-Validation: Spike the extraction solvent with a known concentration of a non-endogenous metalloporphyrin (e.g., Zinc-Mesoporphyrin) as an internal standard. This self-validates the extraction efficiency and normalizes matrix ionization effects during mass spectrometry.

Step 4: Analytical Acquisition
  • Centrifuge the extract at 15,000 x g for 10 minutes at 4°C. Transfer the supernatant to amber autosampler vials for LC-MS/MS or concentrate under nitrogen gas for NMR analysis.

Workflow Culture 1. Cell Culture & 13C-ALA Incubation Quench 2. Metabolic Quenching & Saponin Lysis Culture->Quench Extract 3. Solvent Extraction (DMSO/Methanol) Quench->Extract LCMS 4A. LC-MS/MS Isotopologue Quantification Extract->LCMS NMR 4B. 1H-13C HMQC NMR Structural Ruffling Analysis Extract->NMR

Step-by-step analytical workflow for 13C-ALA isotope tracing via LC-MS/MS and NMR spectroscopy.

Data Interpretation and Quantitative Analysis

In mass spectrometry, the incorporation of 13C-ALA results in a distinct mass shift (Δm/z) proportional to the number of labeled carbons. Because eight molecules of ALA are required to build one porphyrin ring, the mass shifts compound significantly at the end of the pathway.

Table 1: Expected Mass Shifts for 13C-ALA Metabolites (Positive Ion Mode)

MetaboliteUnlabeled m/z [M+H]⁺5-¹³C-ALA Enriched m/z¹³C₄-ALA Enriched m/z
5-Aminolevulinic Acid (ALA) 132.1133.1 (+1 Da)136.1 (+4 Da)
Porphobilinogen (PBG) 227.1229.1 (+2 Da)235.1 (+8 Da)
Coproporphyrinogen III 655.3663.3 (+8 Da)687.3 (+32 Da)
Protoporphyrin IX (PPIX) 563.3571.3 (+8 Da)595.3 (+32 Da)
Heme (Fe-PPIX) 616.2 [M]⁺624.2 (+8 Da)648.2 (+32 Da)

In NMR applications, the selective enrichment of the meso carbons via 5-13C-ALA allows for 1H-13C HMQC (Heteronuclear Multiple Quantum Coherence) spectroscopy. The chemical shifts of these meso carbons are highly sensitive to the overlap between the Fe 3d orbitals and the porphyrin π system. A downfield shift in the 13C meso resonances provides direct, quantifiable evidence of increased heme ruffling, validating structural models derived from Density Functional Theory (DFT)1[1].

Applications in Disease Modeling and Drug Development

The strategic use of 13C-ALA has profound implications for targeted therapeutics. In the study of Apicomplexan parasites, isotope tracing resolved a long-standing debate regarding the essentiality of the parasite's de novo heme synthesis pathway 3[3]. By demonstrating that exogenous 13C-ALA is converted to 13C-PPIX but not efficiently metalated to heme, researchers identified a critical metabolic bottleneck.

This bottleneck is now being exploited in targeted Photodynamic Therapy (PDT). When ALA is administered, it induces the massive accumulation of photosensitive PPIX in diseased cells. This accumulated PPIX can be subsequently activated by specific wavelengths of light or chemiluminescent agents (like luminol) to generate cytotoxic reactive oxygen species, selectively destroying the infected or malignant cells from the inside out2[2].

Conclusion

The application of 13C-labeled 5-aminolevulinic acid transcends basic metabolic tracing. By integrating rigorous, self-validating extraction protocols with advanced LC-MS/MS and NMR techniques, researchers can map the intricate microeconomics of heme supply and demand. Whether deciphering the structural nuances of cytochrome electron transfer or pioneering novel photodynamic therapies, 13C-ALA remains an indispensable tool in modern molecular and structural biology.

References

  • Deconvoluting heme biosynthesis to target blood-stage malaria parasites. eLife (2015). Sigala, P. A., et al.2

  • NMR and DFT Investigation of Heme Ruffling: Functional Implications for Cytochrome c. Journal of the American Chemical Society (2010). Liptak, M. D., Wen, X., & Bren, K. L. 1

  • Supply and demand—heme synthesis, salvage and utilization by Apicomplexa. FEBS Journal (2021). Kloehn, J., Harding, C. R., & Soldati-Favre, D.3

Sources

Introduction: The Significance of Protoporphyrin IX and Isotopic Tracing

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Biosynthesis of Protoporphyrin IX from [3-¹³C]ALA

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

Protoporphyrin IX (PPIX) is a pivotal intermediate in one of nature's most conserved and vital metabolic pathways: the synthesis of heme.[1] As the final precursor before the insertion of iron by ferrochelatase, PPIX is the structural foundation for the heme prosthetic group, which is essential for the function of hemoglobin, myoglobin, and the cytochrome P450 enzyme superfamily.[2][3] Its role extends beyond heme, serving as a precursor to chlorophyll in photosynthetic organisms.[2] Given its central role, the biosynthesis of PPIX is a tightly regulated, eight-enzyme process that spans both the mitochondria and the cytosol.[4]

Understanding the flux and regulation of this pathway is critical in various research contexts, from studying metabolic disorders known as porphyrias to developing novel cancer therapies.[3] Photodynamic therapy (PDT), for instance, leverages the photosensitizing properties of PPIX.[5] By administering exogenous 5-aminolevulinic acid (ALA), the first committed precursor in the pathway, researchers can bypass the primary rate-limiting step catalyzed by ALA synthase (ALAS), leading to a significant and often tumor-selective accumulation of PPIX.[6][7][8]

Stable isotope tracing provides a powerful analytical lens to dissect this pathway with high precision. By introducing a substrate labeled with a heavy isotope like Carbon-13 (¹³C), scientists can track the flow of atoms through each enzymatic step, quantify pathway activity, and elucidate regulatory mechanisms. This guide focuses specifically on the use of [3-¹³C]ALA, a positionally labeled tracer, to investigate the biosynthesis of protoporphyrin IX. We will explore the rationale for using this specific isotopologue and provide detailed technical methodologies for tracing its metabolic fate using mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy.

The Biosynthetic Pathway: From ALA to Protoporphyrin IX

The synthesis of one molecule of protoporphyrin IX requires eight molecules of 5-aminolevulinic acid. The pathway is a marvel of subcellular compartmentalization, beginning and ending in the mitochondrion, with intermediate steps occurring in the cytosol.[9]

dot digraph "Protoporphyrin IX Biosynthesis Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="filled", fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];

The journey begins in the mitochondrial matrix where ALA synthase (ALAS) catalyzes the condensation of glycine and succinyl-CoA to form ALA.[10] This is the primary rate-limiting step of the entire pathway.[11] ALA is then transported to the cytosol. Here, two molecules of ALA are condensed by ALA dehydratase (ALAD) to form the first pyrrole ring, porphobilinogen (PBG).[6] Four molecules of PBG are then polymerized head-to-tail by porphobilinogen deaminase (PBGD) to create the linear tetrapyrrole, hydroxymethylbilane.[6] Uroporphyrinogen III synthase (UROS) then masterfully cyclizes and inverts one of the pyrrole rings to form the asymmetric uroporphyrinogen III. Subsequent enzymatic modifications of the side chains by uroporphyrinogen decarboxylase (UROD) yield coproporphyrinogen III.[6] This intermediate is transported back into the mitochondrial intermembrane space, where coproporphyrinogen oxidase (CPOX) carries out an oxidative decarboxylation to form protoporphyrinogen IX. Finally, in the inner mitochondrial membrane, protoporphyrinogen oxidase (PPOX) oxidizes the macrocycle to create the conjugated, photoactive protoporphyrin IX molecule.[3]

Tracing the [3-¹³C]ALA Label

The power of using a positionally labeled tracer like [3-¹³C]ALA lies in the ability to follow a specific atom through this complex series of reactions. Understanding the fate of the C3 carbon is essential for interpreting the resulting mass spectrometry and NMR data.

Two molecules of ALA condense to form one molecule of porphobilinogen (PBG). The C3 carbon of one ALA molecule becomes a ring carbon in the resulting pyrrole, while the C3 carbon of the second ALA molecule becomes part of the side chain. As four PBG molecules assemble into the protoporphyrin IX macrocycle, these labeled carbons are incorporated into specific positions within the final structure. Since eight ALA molecules are required in total, a fully labeled PPIX molecule will incorporate eight ¹³C atoms from the [3--¹³C]ALA precursor.

dot digraph "Carbon Labeling Pathway" { graph [rankdir="LR", splines=ortho, nodesep=0.5, label="Figure 2. Tracing the ¹³C Label from [3-¹³C]ALA to Protoporphyrin IX.", labelloc=b, fontname="Arial", fontsize=10]; node [shape=none, margin=0, fontname="Arial", fontsize=10]; edge [arrowhead=vee, color="#202124"];

} enddot

This specific labeling pattern provides a distinct isotopic signature that is readily detectable. The rationale for using [3-¹³C]ALA over other tracers, such as uniformly labeled glucose, is its direct and unambiguous entry into the porphyrin pathway. This minimizes the dilution of the label through branching metabolic pathways (e.g., glycolysis, pentose phosphate pathway) and provides a clearer, more quantifiable measure of flux specifically through the heme synthesis cascade.[12][13]

Experimental Workflow: A Self-Validating System

A robust experimental design is crucial for obtaining reliable and reproducible results. The following workflow outlines a self-validating system, from cell culture to final data analysis, ensuring scientific integrity at each step.

dot digraph "Experimental Workflow" { graph [fontname="Arial", fontsize=10, label="Figure 3. Comprehensive Experimental Workflow.", labelloc=b]; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#4285F4"];

} enddot

Detailed Experimental Protocols

The following protocols are provided as a robust starting point. Researchers should optimize parameters based on their specific cell line, instrumentation, and experimental goals.

Protocol 1: Cell Culture and ¹³C Labeling
  • Rationale: This protocol is designed to replace the natural carbon source with the ¹³C-labeled precursor in a controlled manner to achieve a high degree of isotopic enrichment in the target metabolite, PPIX.

  • Methodology:

    • Cell Seeding: Seed adherent cells (e.g., HeLa, A431, or a glioblastoma cell line) in appropriate culture vessels (e.g., 10 cm dishes) and grow to 80-90% confluency in standard culture medium.[14]

    • Medium Preparation: Prepare labeling medium by supplementing basal medium (lacking standard ALA precursors like glycine) with a known concentration of [3-¹³C]ALA (e.g., 1 mM). The optimal concentration may vary and should be determined empirically.[7]

    • Washing: Gently aspirate the standard culture medium and wash the cells twice with pre-warmed sterile Phosphate-Buffered Saline (PBS) to remove residual unlabeled precursors.[14]

    • Labeling Incubation: Add the pre-warmed ¹³C-labeling medium to the cells. Incubate for a predetermined time (e.g., 4, 8, or 24 hours). The incubation time is critical; shorter times can reveal kinetic information, while longer times approach isotopic steady-state.[7]

    • Harvesting and Quenching: To halt metabolic activity instantly, aspirate the labeling medium and place the culture dish on dry ice. Immediately add 1-2 mL of an ice-cold quenching solution (e.g., 80% methanol chilled to -80°C).[14]

    • Cell Collection: Scrape the cells in the quenching solution and transfer the cell suspension to a pre-chilled microcentrifuge tube. Centrifuge at a low speed (e.g., 500 x g) for 5 minutes at 4°C to pellet the cells.

    • Final Wash: Discard the supernatant and wash the cell pellet once more with ice-cold PBS to remove any extracellular labeled substrate. The resulting cell pellet is now ready for extraction.

Protocol 2: Extraction of Protoporphyrin IX
  • Rationale: PPIX is a hydrophobic molecule that requires an organic solvent for efficient extraction from the cellular matrix. Acidification helps to protonate the carboxyl groups, improving solubility in the organic phase.[4] All steps should be performed under dim light or using amber tubes to prevent photodegradation of the light-sensitive PPIX.[15]

  • Methodology:

    • Cell Lysis: Resuspend the cell pellet from Protocol 1 in 1 mL of 100% acetone.

    • Acidification: Add 0.2 mL of 1.2 M hydrochloric acid (HCl) to the acetone suspension (final v/v ratio of 5:1). This step acidifies the mixture to a pH < 2, which is optimal for PPIX extraction.

    • Incubation: Vortex the mixture vigorously and incubate in the dark at room temperature for 1 hour (or at -20°C for up to 24 hours for complete extraction).

    • Centrifugation: Centrifuge the sample at high speed (e.g., 13,000 rpm) for 10 minutes to pellet cell debris.[16]

    • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted PPIX, to a new amber tube.

    • Drying: Dry the extract under a stream of nitrogen gas or using a vacuum concentrator.

    • Reconstitution: Reconstitute the dried extract in a solvent suitable for the downstream analysis (e.g., methanol/acetonitrile for LC-MS or a deuterated solvent like DMSO-d₆ for NMR).

Quantitative Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for high-sensitivity detection and quantification of ¹³C enrichment. It can distinguish between the unlabeled (M+0) and labeled (M+8) isotopologues of PPIX based on their mass-to-charge ratio (m/z).

Data Presentation: Expected Mass Shifts

The molecular formula for protoporphyrin IX is C₃₄H₃₄N₄O₄.[2][17] Using the exact masses of the most abundant isotopes, we can calculate the expected m/z for the unlabeled and fully labeled molecules in positive ion mode ([M+H]⁺).

ParameterUnlabeled Protoporphyrin IXFully Labeled from [3-¹³C]ALA
Isotopologue Formula C₃₄H₃₄N₄O₄¹²C₂₆¹³C₈H₃₄N₄O₄
Number of ¹³C Labels 08
Monoisotopic Mass (Da) 562.2580570.2849
Expected m/z ([M+H]⁺) 563.2653571.2922
Mass Shift (Δm/z) -+8.0269

Table 1: Calculated exact masses and expected m/z values for unlabeled and fully ¹³C-labeled protoporphyrin IX. Calculations are based on the exact masses: ¹²C = 12.000000 Da, ¹³C = 13.003355 Da, ¹H = 1.007825 Da, ¹⁴N = 14.003074 Da, ¹⁶O = 15.994915 Da.[4][18]

Protocol 3: LC-MS/MS Analysis
  • Rationale: This method uses reversed-phase liquid chromatography to separate PPIX from other cellular components before introducing it to the mass spectrometer. Electrospray ionization (ESI) in positive mode is effective for ionizing the porphyrin ring, and tandem MS (MS/MS) provides high specificity for quantification.

  • Methodology:

    • Chromatography System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

      • Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size).[14]

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile/Isopropanol (90:10) with 0.1% formic acid.[14]

      • Flow Rate: 0.3 mL/min.

      • Gradient:

        • 0-2 min: 20% B

        • 2-10 min: Gradient to 100% B

        • 10-12 min: Hold at 100% B

        • 12.1-15 min: Return to 20% B (re-equilibration)

    • Mass Spectrometer: A triple quadrupole or high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) equipped with an ESI source.

      • Ionization Mode: Positive ESI.

      • Analysis Mode: Selected Reaction Monitoring (SRM) for triple quadrupole or parallel reaction monitoring (PRM) for high-resolution MS.

      • SRM Transitions:

        • Unlabeled PPIX: Precursor ion (Q1) m/z 563.27 → Product ion (Q3) m/z (select a characteristic fragment).

        • Labeled PPIX: Precursor ion (Q1) m/z 571.29 → Product ion (Q3) m/z (select the corresponding shifted fragment).

    • Data Analysis: Integrate the peak areas for both the unlabeled and labeled SRM transitions. The fractional enrichment can be calculated as: Fractional Enrichment = Area(M+8) / [Area(M+0) + Area(M+8)]

Positional Confirmation by ¹³C NMR Spectroscopy

While MS is highly sensitive, it does not typically provide information about the position of the labels within the molecule. ¹³C NMR spectroscopy is the gold standard for this purpose. In a ¹³C-labeled sample, the signals corresponding to the enriched carbon atoms will show a significant increase in intensity relative to the signals from the unlabeled carbons.

Data Presentation: Key ¹³C Chemical Shifts

The following table lists the assigned ¹³C chemical shifts for unlabeled protoporphyrin IX in DMSO-d₆. Based on the biosynthetic pathway, the signals corresponding to the pyrrole ring carbons and specific side-chain carbons are expected to be enhanced when synthesized from [3-¹³C]ALA.

Atom AssignmentChemical Shift (ppm)Expected to be Labeled from [3-¹³C]ALA?
Pyrrole α-Carbons ~136-140Yes
Pyrrole β-Carbons ~129-137Yes
meso-Carbons ~96-98No
Vinyl -CH= ~129.9No
Vinyl =CH₂ ~120.8No
Propionate -CH₂- ~36.8Yes
Propionate -COOH ~174.0No
Methyl -CH₃ ~11-13No

Table 2: Representative ¹³C NMR chemical shifts for Protoporphyrin IX dissolved in DMSO-d₆. Data referenced from the Biological Magnetic Resonance Bank (BMRB) entry bmse001177.[19] The specific pyrrole and propionate carbons that are labeled can be definitively assigned through advanced 2D NMR experiments.

Protocol 4: ¹³C NMR Analysis
  • Rationale: ¹³C NMR requires a significantly higher sample concentration than MS but provides invaluable structural information. The use of a high-field spectrometer and a cryoprobe can help to improve sensitivity and reduce acquisition time.

  • Methodology:

    • Sample Preparation: Dissolve a substantial amount of the extracted and purified PPIX (typically 5-30 mg) in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[20] The solution should be saturated to maximize signal.

    • Filtration: Filter the sample through a glass wool plug in a Pasteur pipette directly into a clean NMR tube to remove any particulate matter, which can degrade spectral quality.

    • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or greater).

    • Acquisition:

      • Acquire a standard one-dimensional ¹³C spectrum with proton decoupling.

      • A large number of scans will be required due to the low natural abundance and sensitivity of ¹³C. Acquisition times can range from 30 minutes to several hours.

    • Data Analysis: Process the spectrum and compare it to a reference spectrum of unlabeled PPIX.[19] The signals corresponding to the ¹³C-labeled positions will exhibit dramatically increased intensity, confirming the success of the labeling and the integrity of the biosynthetic pathway.

References

  • Prokop, O. (2024, December 12). Protoporphyrin IX ; Definition, Structure, Functions, Clinical relevance, protoporphyrinogen oxidase [Video]. YouTube. [Link]

  • University of Leicester. (n.d.). NMR Sample Preparation. University of Leicester. [Link]

  • University of California, Davis. (n.d.). Table 1. Atomic masses and percent natural abundance of isotopes of elements relevant to organic compounds. UC Davis Chem LibreTexts. [Link]

  • University of Geneva. (n.d.). NMR sample preparation. University of Geneva. [Link]

  • Michigan State University. (n.d.). Exact Masses of Common Elements and Isotopes. MSU Department of Chemistry. [Link]

  • University of Turin. (n.d.). PORPHYRIN AND HEME METABOLISM. CMB-UNITO. [Link]

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Organomation. [Link]

  • Porphyrin Bootcamp. (2014, October 5). Porphyrin Bootcamp - Preparation of NMR Sample [Video]. YouTube. [Link]

  • Battersby, A. R., & McDonald, E. (1979). Biosynthesis of porphyrins and related macrocycles. Part III. Rational syntheses of [β-¹³C]-, [γ-¹³C]-, and [δ-¹³C]-protoporphyrin-IX: assignment of the ¹³C nuclear magnetic resonance signals from the meso-carbon atoms of protoporphyrin-IX dimethyl ester. Journal of the Chemical Society, Perkin Transactions 1, 158-166. [Link]

  • Scientific Instrument Services. (n.d.). Exact Masses of the Elements and Isotopic Abundances. SISWEB. [Link]

  • Battersby, A. R., Fookes, C. J. R., Matcham, G. W. J., & McDonald, E. (1980). Biosynthesis of the pigments of life: formation of the macrocycle. Nature, 285(5759), 17-21. [Link]

  • Cai, Y., et al. (2022). A new technique of quantifying protoporphyrin IX in microbial cells in seawater. Frontiers in Marine Science, 9, 959300. [Link]

  • Iowa State University. (n.d.). NMR Sample Preparation. Chemical Instrumentation Facility. [Link]

  • Biological Magnetic Resonance Bank. (n.d.). Protoporphyrin IX. BMRB. [Link]

  • Scientific Instrument Services. (n.d.). Exact Mass Calculator, Single Isotope Version. SISWEB. [Link]

  • Shimadzu. (n.d.). Comprehensive and Sensitive UHPLC-MS/MS Analysis for Urinary Porphyrins. Shimadzu. [Link]

  • Ruz, M., et al. (2005). Formation of protoporphyrin IX from carboxylic- and amino-derivatives of 5-aminolevulinic acid. Photodiagnosis and Photodynamic Therapy, 2(2), 115-121. [Link]

  • Bobe, S. R., et al. (2015). Figure S22. 13 C NMR of protoporphyrin IX-D-phenyl alanine conjugates 2. ResearchGate. [Link]

  • Osaki, T., et al. (2022). 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. International Journal of Molecular Sciences, 23(12), 6463. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. Journal of Biotechnology, 144(3), 167-174. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. ResearchGate. [Link]

  • Altasciences. (n.d.). The Application of Light-Absorbing Photostabilizers for the Determination of Protoporphyrin IX in Human Plasma by LC-MS/MS. Altasciences. [Link]

  • Metallo, C. M., Walther, J. L., & Stephanopoulos, G. (2009). Evaluation of ¹³C isotopic tracers for metabolic flux analysis in mammalian cells. PubMed. [Link]

  • University of Potsdam. (n.d.). NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY - Part Two: Carbon-13 Spectra. University of Potsdam. [Link]

  • Al-Ahmad, A., et al. (2025). Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC-MS/MS method. Scientific Reports, 15(1), 21521. [Link]

  • Antoniewicz, M. R. (2013). Using multiple tracers for ¹³C metabolic flux analysis. Methods in Molecular Biology, 985, 333-347. [Link]

  • Nogueira, M. S., et al. (2003). Determination of aminolevulinic-acid-induced protoporphyrin IX in mice skin. ResearchGate. [Link]

  • Widel, M., et al. (2004). Effect of 5-aminolevulinic acid on kinetics of protoporphyrin IX production in CHO cells. Folia Histochemica et Cytobiologica, 42(3), 145-149. [Link]

  • Theodossiou, T. A., & Hothersall, J. S. (2025). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. MDPI. [Link]

  • Umpleby, A. M., & Shojaee-Moradie, F. (2014). Tracing lipid metabolism: the value of stable isotopes. Journal of Endocrinology, 221(1), R1-R13. [Link]

  • Kaneko, S., et al. (2020). Real-time in vivo kinetics of protoporphyrin IX after administration of 5-aminolevulinic acid in meningiomas and comparative analyses with glioblastomas. Neuro-Oncology Advances, 2(1), vdaa109. [Link]

  • CONICET Digital. (2004). Porphyrin synthesis from ALA derivatives for photodynamic therapy: In vitro and in vivo studies. CONICET. [Link]

  • Isaacson, R. L., et al. (2009). Fractional ¹³C enrichment of isolated carbons using [1-¹³C]- or [2-¹³C]-glucose facilitates the accurate measurement of dynamics at backbone Cα and side-chain methyl positions in proteins. ResearchGate. [Link]

  • Loyola eCommons. (2020). Biocatalytic Intramolecular C−H aminations via Engineered Heme Proteins: Full Reaction Pathways and Axial Ligand Effects. Loyola University Chicago. [Link]

Sources

Methodological & Application

Application Note: High-Resolution 13C-Aminolevulinic Acid (13C-ALA) Cellular Uptake and Metabolic Flux Assay in Glioma Models

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

5-Aminolevulinic acid (5-ALA) is a critical clinical agent utilized in fluorescence-guided resection (FGR) of high-grade gliomas. When administered, it leads to the selective accumulation of fluorescent Protoporphyrin IX (PpIX) in tumor cells, enhancing surgical precision 1. However, while macroscopic fluorescence is a valuable surgical endpoint, it masks the complex intracellular kinetics and intermediate metabolic flux of the drug.

Standard assays relying on flow cytometry or fluorescence microscopy only quantify the terminal PpIX pool. To truly understand the metabolic rewiring and transporter dependencies of gliomas, researchers must track the carbon backbone of the drug itself. By utilizing 13C-labeled 5-ALA (e.g., 5-amino-[1,2,3,4,5-13C5]levulinic acid) coupled with high-resolution Liquid Chromatography-Mass Spectrometry (LC-MS), this protocol provides a highly sensitive, self-validating system for Metabolic Flux Analysis (MFA) 2. This guide details the causal mechanisms, experimental design, and step-by-step methodology required to quantify 13C-ALA uptake and metabolism in in vitro glioma models.

Mechanistic Grounding: The 13C-ALA Pathway in Glioma

To design a robust assay, one must understand the causality behind 5-ALA's selective accumulation in glioma cells:

  • Transporter-Mediated Influx: 5-ALA is highly hydrophilic and exhibits low passive membrane permeability. Its cellular entry is almost entirely dependent on active transport via proton-coupled peptide transporters, specifically PEPT1 and PEPT2 3. Tumoral cells exhibit elevated expression of the PEPT1/2 transporters, which facilitates the rapid influx of 5-ALA 1.

  • Metabolic Bottleneck & FECH Downregulation: Once in the cytosol, 13C-ALA undergoes enzymatic condensation to form intermediate porphyrins, which are transported into the mitochondria. In normal cells, the enzyme ferrochelatase (FECH) catalyzes the insertion of iron into PpIX to form heme. However, glioma cells exhibit a distinct downregulation of FECH, creating a metabolic bottleneck that traps the 13C-label at the PpIX stage, preventing its conversion and subsequent efflux 4.

Pathway Extracellular Extracellular 13C-ALA PEPT PEPT1/PEPT2 Transporters Extracellular->PEPT Active Uptake Cytosol Cytosolic Intermediates (PBG, Uro'gen III) PEPT->Cytosol Influx Mitochondria Mitochondria (13C-PpIX) Cytosol->Mitochondria Transport Heme Heme (Blocked in Glioma) Mitochondria->Heme FECH Enzyme (Downregulated)

Caption: Mechanistic pathway of 13C-ALA cellular uptake via PEPT transporters and mitochondrial metabolism.

Experimental Design & Causality

A trustworthy protocol must be a self-validating system. Every step in this assay is designed with strict causality to preserve data integrity:

  • Selection of Cell Lines: Heterogeneity in glioma requires comparative models. We recommend using U373MG (high PEPT2 expression, strong PpIX accumulator) and U87MG (low PEPT2 expression, weak PpIX accumulator) as positive and negative biological controls, respectively 5.

  • Isotopic Steady State: Using uniformly labeled 13C-ALA allows the mass spectrometer to distinguish between exogenous drug uptake (which will appear as M+5 for ALA, M+10 for Porphobilinogen, etc.) and endogenous baseline synthesis 2.

  • Metabolic Quenching Causality: Cellular metabolism operates on a sub-second timescale. If cells are washed with room-temperature buffers, stress-induced metabolic rewiring occurs before extraction. Rapid quenching with -80°C 80% Methanol halts enzymatic activity instantly, precipitating proteins while preserving the isotopic steady state of polar metabolites 6.

Detailed Step-by-Step Protocol

Phase 1: Cell Culture and Isotope Pulse
  • Cell Seeding: Culture U87MG and U373MG glioblastoma cells in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin. Seed cells in 6-well plates (approx.

    
     cells/well) and incubate at 37°C, 5% CO2 until they reach 80% confluency 6.
    
  • Tracer Preparation: Prepare a 100 mM stock solution of 13C-ALA in sterile PBS. Protect from light, as porphyrin intermediates are highly photosensitive.

  • Isotope Labeling: Aspirate the standard growth medium. Wash the cells once with warm PBS to remove residual unlabeled amino acids. Replace with a custom DMEM formulation containing 1 mM 13C-ALA .

  • Incubation: Incubate the cells for designated time-course intervals (e.g., 1h, 4h, and 24h) to capture both initial PEPT-mediated uptake kinetics and terminal PpIX accumulation.

Phase 2: Metabolic Quenching and Extraction

Critical Step: Perform all subsequent steps on dry ice to prevent metabolite degradation. 5. Quenching: Rapidly aspirate the 13C-ALA media. Immediately add 1 mL of ice-cold (-80°C) 80% methanol/20% LC-MS grade water to each well 6. 6. Extraction: Incubate the plates at -80°C for 15 minutes to ensure complete protein precipitation. 7. Harvesting: Using a cell scraper, detach the quenched cellular matrix. Transfer the suspension into pre-chilled microcentrifuge tubes. 8. Clarification: Vortex vigorously for 30 seconds. Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the insoluble proteins and lipid debris 6. 9. Drying: Transfer the metabolite-rich supernatant to a new tube and evaporate to dryness using a vacuum centrifuge (SpeedVac). Store at -80°C until analysis.

Phase 3: LC-MS/MS Analysis
  • Reconstitution: Reconstitute the dried metabolite pellet in 50 µL of 50% acetonitrile/water.

  • Chromatography: Analyze using a high-resolution LC-MS system. Separate metabolites on a C18 reverse-phase or HILIC column with a gradient of water and acetonitrile containing 0.1% formic acid 6.

  • Detection: Operate the mass spectrometer in targeted Selected Reaction Monitoring (SRM) or full-scan mode, specifically gating for the M+5 isotopologue of 5-ALA and the corresponding heavy shifts for downstream porphyrins.

Workflow Step1 1. Cell Culture Seed U87MG/U373MG cells Grow to 80% confluency Step2 2. Isotope Pulse Incubate with 1 mM 13C-ALA (1h, 4h, 24h timepoints) Step1->Step2 Step3 3. Metabolic Quenching Wash with cold PBS Add -80°C 80% Methanol Step2->Step3 Step4 4. Extraction Scrape cells, vortex, centrifuge at 14,000 rpm Step3->Step4 Step5 5. LC-MS/MS Analysis Quantify 13C-isotopologues (M+5 ALA, M+x PpIX) Step4->Step5

Caption: Step-by-step workflow for 13C-ALA cellular uptake, metabolic quenching, and LC-MS/MS analysis.

Data Presentation & Expected Results

When analyzing the LC-MS data, researchers should calculate the Fractional Enrichment (FE) of the 13C-labeled metabolites. Because 5-ALA requires the condensation of multiple precursor molecules to form downstream porphyrins, the mass shifts will multiply (e.g., one molecule of PpIX requires eight molecules of 5-ALA).

Table 1: Expected 13C-Isotopologue Enrichment and Kinetic Profiles in Glioma Cell Lines

Target MetabolitePrimary Isotopologue ShiftU373MG (High PEPT2) EnrichmentU87MG (Low PEPT2) EnrichmentBiological & Mechanistic Significance
Intracellular 5-ALA M+5High (Rapid Peak at 1h)Moderate (Slow Peak at 4h)Direct quantitative measure of PEPT1/2-mediated active transport across the cell membrane 5.
Porphobilinogen (PBG) M+10HighLowIndicates successful cytosolic condensation of two 13C-ALA molecules via ALA dehydratase.
Protoporphyrin IX (PpIX) M+40Very High (Accumulates at 24h)LowTerminal accumulation marker. Confirms the tumor-specific downregulation of ferrochelatase (FECH) 4.

Note: Data interpretation must account for natural isotope abundance corrections before calculating the final metabolic flux.

References

  • [7] Correlation of Intraoperative 5-ALA-Induced Fluorescence Intensity and Preoperative 11 C-Methionine PET Uptake in Glioma Surgery - MDPI. 7

  • [1] Comparative Analysis of 5-ALA and Fluorescent Techniques in High-Grade Glioma Treatment - MDPI. 1

  • [4] Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC. 4

  • [3] Study of the mechanisms of uptake of 5-aminolevulinic acid derivatives by PEPT1 and PEPT2 transporters as a tool to improve photodynamic therapy of tumours - PubMed. 3

  • [5] Cell culture studies of 5-ALA uptake and metabolism in gliomas - ResearchGate. 5

  • [6] Unlocking Cellular Metabolism and Drug Interactions: Practical Applications of Boc-L-Ala - Benchchem. 6

  • [2] Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells - PubMed. 2

Sources

Illuminating Heme Metabolism: A Guide to Metabolic Flux Analysis Using [3-13C]5-Aminolevulinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: Beyond Static Snapshots to Dynamic Metabolic Insights

In the intricate landscape of cellular metabolism, understanding the static concentrations of metabolites provides only a partial picture. To truly comprehend the functional state of a cell, we must measure the dynamic flow of molecules through its biochemical pathways—the metabolic flux. Metabolic Flux Analysis (MFA) has emerged as a powerful technique in systems biology, offering unparalleled insights into the rates of metabolic reactions, particularly in the context of disease and drug development.[1][2][3]

While broadly applied to central carbon metabolism, MFA's principles can be adeptly focused to dissect specific pathways. This guide details the application of a targeted stable isotope tracer, [3-13C]5-aminolevulinic acid ([3-13C]5-ALA), to quantify the flux through the heme biosynthesis pathway. Heme, a critical iron-containing porphyrin, is fundamental to a vast array of biological functions, from oxygen transport in hemoglobin to electron transfer in cytochromes.[1] Dysregulation of the heme synthesis pathway is implicated in various pathologies, making it a compelling target for investigation.

This document provides researchers, scientists, and drug development professionals with the foundational principles, detailed experimental protocols, and data analysis strategies for employing [3-13C]5-ALA in metabolic flux studies.

Principles of the Method: Tracing the Path of a Labeled Precursor

The core of this technique lies in the introduction of a stable, non-radioactive isotope, Carbon-13 (¹³C), into a specific metabolic precursor.[4][5] By supplying cells with 5-ALA in which the third carbon atom is replaced with ¹³C, we can trace the journey of this labeled carbon as it is incorporated into the downstream metabolites of the heme synthesis pathway.

The rationale for using [3-¹³C]5-ALA is its specific entry into the heme biosynthesis pathway.[6] Unlike more general tracers like ¹³C-glucose or ¹³C-glutamine, 5-ALA is a committed precursor to this pathway, minimizing the dilution of the label into other metabolic networks and providing a more direct measurement of the flux of interest.

The general workflow for MFA using [3-¹³C]5-ALA involves several key stages:

  • Isotopic Labeling: Cultured cells or in vivo models are incubated with a medium containing a known concentration of [3-¹³C]5-ALA.

  • Metabolite Extraction: After a defined period, cellular metabolism is quenched, and intracellular metabolites are extracted.

  • Mass Spectrometry Analysis: The isotopic enrichment in the downstream metabolites, particularly protoporphyrin IX and heme, is measured using mass spectrometry.

  • Flux Calculation: The distribution of ¹³C-labeled isotopologues is used to calculate the rate of synthesis of these molecules, providing a quantitative measure of the metabolic flux through the pathway.

The Heme Biosynthesis Pathway: The Journey of the ¹³C Label

The synthesis of heme is a well-conserved eight-step enzymatic pathway that begins in the mitochondria, moves to the cytosol, and returns to the mitochondria for the final steps.[1][6] Two molecules of 5-ALA are condensed to form porphobilinogen (PBG). Four molecules of PBG are then sequentially assembled to form the tetrapyrrole ring structure of protoporphyrin IX, into which iron is finally inserted to form heme.

Crucially for this method, the C3 carbon of 5-ALA is retained throughout this entire process. Therefore, by tracing the incorporation of the ¹³C label from [3-¹³C]5-ALA, we can directly quantify the rate of protoporphyrin IX and heme synthesis.

heme_biosynthesis cluster_mito1 Mitochondria cluster_cyto Cytosol cluster_mito2 Mitochondria Succinyl-CoA Succinyl-CoA Glycine Glycine ALAS ALAS [3-13C]5-ALA [3-13C]5-Aminolevulinic Acid ALAD ALAD [3-13C]5-ALA->ALAD PBG Porphobilinogen ALAD->PBG HMBS HMBS PBG->HMBS HMB Hydroxymethylbilane HMBS->HMB UROS UROS HMB->UROS Uroporphyrinogen III Uroporphyrinogen III UROS->Uroporphyrinogen III UROD UROD Uroporphyrinogen III->UROD Coproporphyrinogen III Coproporphyrinogen III UROD->Coproporphyrinogen III CPOX CPOX Coproporphyrinogen III->CPOX Protoporphyrinogen IX Protoporphyrinogen IX CPOX->Protoporphyrinogen IX PPOX PPOX Protoporphyrinogen IX->PPOX Protoporphyrin IX Protoporphyrin IX PPOX->Protoporphyrin IX FECH FECH Protoporphyrin IX->FECH Heme Heme FECH->Heme Fe2+ Fe2+

Experimental Protocols

The following protocols provide a general framework for conducting a metabolic flux experiment using [3-¹³C]5-ALA in cultured mammalian cells. Optimization may be required for specific cell lines and experimental conditions.

Materials and Reagents
ReagentSpecifications
[3-¹³C]5-Aminolevulinic Acid>98% isotopic purity
Cell Culture MediumAppropriate for the cell line of interest
Dialyzed Fetal Bovine SerumTo minimize unlabeled 5-ALA and related compounds
Phosphate-Buffered Saline (PBS)Ice-cold
Quenching Solution80:20 Methanol:Water, pre-chilled to -80°C
Extraction SolventPre-chilled to -80°C
Cell ScrapersPre-chilled
Microcentrifuge TubesPre-chilled
Protocol 1: Cell Culture and Isotopic Labeling
  • Cell Seeding: Seed cells in 6-well or 10-cm plates at a density that will result in 70-80% confluency at the time of the experiment. Culture cells in their complete growth medium.

  • Medium Exchange: On the day of the experiment, aspirate the complete medium and wash the cells once with pre-warmed PBS.

  • Labeling Medium Preparation: Prepare the labeling medium by supplementing the appropriate base medium with dialyzed fetal bovine serum and the desired concentration of [3-¹³C]5-ALA. A typical starting concentration is 1 mM, but this should be optimized.

  • Isotopic Labeling: Add the labeling medium to the cells and incubate for a specific duration. The optimal labeling time should be determined empirically for each cell line to ensure measurable incorporation of the ¹³C label without reaching isotopic steady state, unless that is the experimental goal. A time-course experiment (e.g., 0, 2, 4, 8, 24 hours) is recommended for initial characterization.

  • Cell Counting: In a parallel well or plate, detach and count the cells to normalize the metabolite data to cell number.

Protocol 2: Metabolite Quenching and Extraction
  • Quenching: At the end of the labeling period, rapidly aspirate the labeling medium and immediately place the culture plate on liquid nitrogen to quench all enzymatic activity.

  • Extraction: Add 1 mL (for a 6-well plate) of ice-cold 80:20 methanol:water to each well. Scrape the cells and transfer the cell suspension to a pre-chilled microcentrifuge tube.

  • Centrifugation: Centrifuge the tubes at high speed (e.g., 16,000 x g) for 10 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: Carefully transfer the supernatant containing the extracted metabolites to a new pre-chilled microcentrifuge tube.

  • Sample Storage: Store the extracted metabolites at -80°C until analysis.

experimental_workflow cluster_cell_culture Cell Culture & Labeling cluster_extraction Metabolite Extraction cluster_analysis Analysis Seed_Cells Seed Cells Medium_Exchange Medium Exchange Seed_Cells->Medium_Exchange Add_Tracer Add [3-13C]5-ALA Medium_Exchange->Add_Tracer Incubate Incubate Add_Tracer->Incubate Quench Quench Metabolism Incubate->Quench Extract Extract Metabolites Quench->Extract Centrifuge Centrifuge Extract->Centrifuge Collect_Supernatant Collect Supernatant Centrifuge->Collect_Supernatant LC_MS LC-MS/MS Analysis Collect_Supernatant->LC_MS Data_Processing Data Processing LC_MS->Data_Processing Flux_Calculation Flux Calculation Data_Processing->Flux_Calculation

Mass Spectrometry Analysis

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the preferred analytical platform for quantifying the isotopic enrichment of heme and its precursors.

Sample Preparation for LC-MS/MS
  • Drying: Dry the extracted metabolite samples under a gentle stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried samples in a suitable solvent compatible with the LC-MS method (e.g., 50:50 acetonitrile:water).

LC-MS/MS Method

A targeted approach using multiple reaction monitoring (MRM) or selected reaction monitoring (SRM) will provide the highest sensitivity and selectivity for quantifying the isotopologues of protoporphyrin IX and heme.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Unlabeled Protoporphyrin IX (M+0)To be determined empiricallyTo be determined empirically
¹³C-labeled Protoporphyrin IX (M+n)To be determined empiricallyTo be determined empirically
Unlabeled Heme (M+0)To be determined empiricallyTo be determined empirically
¹³C-labeled Heme (M+n)To be determined empiricallyTo be determined empirically

Note: The exact m/z values will depend on the ionization state and adducts formed. These need to be optimized during method development.

Data Analysis and Interpretation

The raw mass spectrometry data will provide the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) for protoporphyrin IX and heme. The mass isotopomer distribution (MID) is the fractional abundance of each isotopologue.

The rate of synthesis (flux) can be calculated using the following general principles:

  • Fractional Enrichment: Determine the fractional enrichment of the precursor pool ([3-¹³C]5-ALA) and the product pools (protoporphyrin IX and heme).

  • Kinetic Modeling: For time-course experiments, the rate of label incorporation can be fitted to a kinetic model to determine the flux.

  • Isotopic Steady State: If the experiment is run to isotopic steady state, the fractional contribution of the labeled precursor to the product can be directly calculated.

Specialized software packages are available for metabolic flux analysis that can handle complex metabolic models and perform the necessary calculations.

data_analysis_pipeline Raw_Data Raw LC-MS/MS Data Peak_Integration Peak Integration & Isotopologue Abundance Raw_Data->Peak_Integration MID_Calculation Mass Isotopomer Distribution (MID) Calculation Peak_Integration->MID_Calculation Flux_Modeling Metabolic Flux Modeling MID_Calculation->Flux_Modeling Flux_Map Quantitative Flux Map Flux_Modeling->Flux_Map

Troubleshooting

IssuePotential CauseSuggested Solution
Low ¹³C enrichmentInefficient uptake of 5-ALA, short incubation timeIncrease 5-ALA concentration, increase incubation time, check cell viability
High background noise in MSMatrix effects from cell extractOptimize sample cleanup, use a more specific MS/MS transition
Inconsistent resultsVariability in cell culture, extraction inefficiencyStandardize cell seeding density and growth phase, ensure rapid and complete quenching

Conclusion: A Powerful Tool for Targeted Metabolic Inquiry

The use of [3-¹³C]5-aminolevulinic acid as a tracer for metabolic flux analysis offers a highly specific and quantitative method for investigating the dynamics of the heme biosynthesis pathway. This targeted approach minimizes the complexities of analyzing large metabolic networks and provides a clear readout of the flux through this critical pathway. By providing a dynamic view of cellular metabolism, this technique can uncover novel insights into disease mechanisms and aid in the development of new therapeutic strategies.

References

  • de Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26079-26095. [Link][4]

  • Zhang, Y., & Li, F. (2017). Understanding metabolism with flux analysis: from theory to application. Cancer Letters, 411, 1-7. [Link][7]

  • De Falco, B., Giannino, F., Carteni, F., Mazzoleni, S., & Kim, D. H. (2022). Metabolic flux analysis: a comprehensive review on sample preparation, analytical techniques, data analysis, computational modelling, and main application areas. RSC Advances, 12(40), 26079–26095. [Link][5]

  • Ebert, P. S., & Whelan, J. (1983). Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat. The Journal of Clinical Investigation, 71(1), 1743-1753. [Link]

  • Su, Y., Liu, J., & Zhang, D. (2023). Applications of the Whole-Cell System in the Efficient Biosynthesis of Heme. Current Microbiology, 80(8), 269. [Link][8]

  • Ebert, P. S., Hess, R. A., Frykholm, B. C., & Tschudy, D. P. (1983). Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat. The Journal of clinical investigation, 71(6), 1743–1753. [Link][9]

  • Ahangari, F., & Nasser, M. (2023). Biochemistry, Heme Synthesis. In StatPearls. StatPearls Publishing. [Link][1]

  • Jahoor, F., Wykes, L. J., Reeds, P. J., & Frazer, M. E. (1995). Measurement of Hemoglobin Synthesis Rate in Vivo Using a Stable Isotope Method. Journal of Investigative Medicine, 43(3), 256–262. [Link]

  • CD Biosynsis. (2024, February 19). Guidelines for metabolic flux analysis in metabolic engineering: methods, tools, and applications. Retrieved from [Link]]

  • Heme biosynthesis regulates BCAA catabolism and thermogenesis in brown adipose tissue. (2023). bioRxiv. [Link][10]

  • Kumar, A., & Atcha, F. A. (2015). Measurement of Heme Synthesis Levels in Mammalian Cells. Journal of visualized experiments : JoVE, (101), 52930. [Link][11]

  • Dunn, W. B., & Winder, C. L. (2018). Strategies for Extending Metabolomics Studies with Stable Isotope Labelling and Fluxomics. Metabolites, 8(2), 33. [Link]

  • ResearchGate. (n.d.). Systematic quantification of complex metabolic flux networks using stable isotopes and mass spectrometry. Retrieved from [Link]]

  • Aponte, J. C., Gopaul, D., & Dworkin, J. P. (2015). Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications. Analytical and bioanalytical chemistry, 407(26), 7957–7965. [Link]

  • Bhatt, M., Shah, A., Trivedi, B., Tupe, D., Suryawanshi, N., Shukla, N., ... & Kelkar, J. (2023). Comprehensive and Sensitive UHPLC-MS/MS Analysis for Urinary Porphyrins. Shimadzu. [Link]

  • Divakaruni, A. S., & Wiley, S. E. (2019). 13C Isotope Labeling and Mass Spectrometric Isotope Enrichment Analysis in Acute Brain Slices. Methods in molecular biology (Clifton, N.J.), 1928, 327–342. [Link]

  • Horn, P. J., & Chapman, K. D. (2014). Analyzing Mass Spectrometry Imaging Data of 13C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 4(3), 678–705. [Link]

  • Bing, T., & Li, L. (2015). An overview of methods using 13C for improved compound identification in metabolomics and natural products. Frontiers in plant science, 6, 639. [Link]

  • Kumar, A., & Atcha, F. A. (2015). Measurement of Heme Synthesis Levels in Mammalian Cells. Journal of visualized experiments : JoVE, (101), 52930. [Link][6]

  • The use of 5-aminolevulinic acid in fluorescence-guided surgery for malignant gliomas. (2013). ClinicalTrials.gov. [Link]

  • ClinicalTrials.gov. (2013). ALA Protocol. Retrieved from [Link]]

  • Kasai, T., Ogawa, T., & Nagahama, K. (2022). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions. International Journal of Molecular Sciences, 23(19), 11489. [Link]

  • Olivo, M., & Bhuvaneswari, R. (2006). A study comparing endogenous protoporphyrin IX induced by 5-ALA and ALA-methyl ester with exogenous PpIX and PpIX dimethyl ester in photodynamic diagnosis of human nasopharyngeal carcinoma xenografts. International journal of oncology, 29(4), 997–1002. [Link]

  • Wang, Y., Sun, T., & Chen, L. (2024). Enhanced Production of High-Value Porphyrin Compound Heme by Metabolic Engineering Modification and Mixotrophic Cultivation of Synechocystis sp. PCC6803. International Journal of Molecular Sciences, 25(17), 9225. [Link]

  • ClinicalTrials.gov. (2015). 5-Aminolevulinic Acid (5-ALA) to Enhance Visualization of Malignant Tumor. Retrieved from [Link]]

  • Photoproducts of Porphyrins with a Focus on Protoporphyrin IX. (2024). MDPI. [Link]

  • Valdés, P. A., Samkoe, K. S., O'Donnell, T. J., Fan, X., Ji, S., Gunn, J. R., ... & Roberts, D. W. (2014). 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence in Meningioma: Qualitative and Quantitative Measurements In Vivo. Neurosurgery, 74(3), 263–273. [Link]

  • Eyüpoglu, I. Y., & Hore, N. (2020). 5-Aminolevulinic Acid Multispectral Imaging for the Fluorescence-Guided Resection of Brain Tumors: A Prospective Observational Study. Frontiers in oncology, 10, 1221. [Link]

  • Stummer, W., Tonn, J. C., Goetz, C., Ullrich, W., Stepp, H., Bink, A., ... & Pichlmeier, U. (2014). 5-Aminolevulinic Acid-derived Tumor Fluorescence: The Diagnostic Accuracy of Visible Fluorescence Qualities as Corroborated by Spectrometry and Histology and Postoperative Imaging. Neurosurgery, 74(3), 310–320. [Link]

  • Della Pepa, G. M., La Rocca, G., Ius, T., & Sabatino, G. (2024). Combined Fluorescence-Guided Surgery with 5-Aminolevulinic Acid and Fluorescein in Glioblastoma: Technical Description and Report of 100 Cases. Cancers, 16(16), 2884. [Link]

Sources

Application Note: NMR Spectral Assignment of Heme Biosynthesized from [3-¹³C]ALA

Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the nuclear magnetic resonance (NMR) spectral assignment of heme biosynthetically generated from δ-aminolevulinic acid (ALA) specifically labeled with ¹³C at the C-3 position. Isotopic labeling is a powerful technique that significantly enhances the utility of NMR spectroscopy for studying complex biomolecules.[1][2] By introducing a ¹³C-labeled precursor, specific carbon atoms within the heme macrocycle become NMR-active probes, enabling detailed investigation of the electronic structure, coordination state, and interactions of the heme center. This note details the biosynthetic incorporation pathway, provides step-by-step protocols for heme production and purification, and outlines the principles and methodologies for the subsequent NMR data acquisition and spectral assignment.

Theoretical Foundation: From Labeled Precursor to Spectroscopic Probe

The Heme Biosynthesis Pathway and the Fate of the ¹³C Label

Heme is synthesized through a highly conserved eight-enzyme pathway that begins in the mitochondria.[3][4] The journey of our specific label starts with the precursor, [3-¹³C]δ-aminolevulinic acid (ALA). Understanding how this specific label is incorporated is fundamental to interpreting the final NMR spectrum.

The key steps are as follows:

  • Formation of Porphobilinogen (PBG): The enzyme ALA dehydratase catalyzes the condensation of two molecules of ALA to form the pyrrole-containing molecule, porphobilinogen (PBG).[3][5] Crucially, the [3-¹³C] label from each ALA molecule is incorporated into specific positions within the PBG structure.

  • Assembly of the Tetrapyrrole Macrocycle: Four molecules of PBG are then sequentially condensed by porphobilinogen deaminase to form a linear tetrapyrrole, which is subsequently cyclized to create the first macrocyclic intermediate, uroporphyrinogen III.[3]

  • Final Heme Synthesis: A series of enzymatic modifications, including decarboxylations and oxidations, convert uroporphyrinogen III into protoporphyrin IX. The final step involves the insertion of a ferrous iron (Fe²⁺) into the center of the protoporphyrin IX ring by the enzyme ferrochelatase to yield heme.[3]

The use of [3-¹³C]ALA results in a specific and predictable labeling pattern in the final heme molecule. Eight carbon atoms become ¹³C-labeled: four meso-carbons (α, β, γ, δ) and four pyrrole carbons. This strategic placement of labels provides powerful spectroscopic handles on the core of the heme macrocycle.

Heme Biosynthesis from [3-13C]ALA cluster_0 Mitochondrion (Start) cluster_1 Cytosol cluster_2 Mitochondrion (End) Glycine Glycine ALAS ALAS Glycine->ALAS SuccinylCoA Succinyl-CoA SuccinylCoA->ALAS ALA [3-13C]ALA (Labeled Precursor) ALAS->ALA ALA2 2x [3-13C]ALA ALAD ALA Dehydratase ALA2->ALAD PBG Porphobilinogen (PBG) (with 2 13C labels) ALAD->PBG PBG4 4x PBG PBG->PBG4 PBGD PBG Deaminase & UROS PBG4->PBGD UroIII Uroporphyrinogen III PBGD->UroIII Intermediates Coproporphyrinogen III Protoporphyrinogen IX UroIII->Intermediates ProtoIX Protoporphyrin IX (with 8 13C labels) Intermediates->ProtoIX Ferro Ferrochelatase ProtoIX->Ferro Heme 13C-Labeled Heme Ferro->Heme Fe2 Fe2+ Fe2->Ferro Experimental Workflow cluster_A Part A: Biosynthesis & Isolation cluster_B Part B: NMR Analysis A1 1. Cell Culture Growth A2 2. Supplement with [3-13C]ALA A1->A2 A3 3. Harvest Cells A2->A3 A4 4. Cell Lysis & Heme Extraction A3->A4 A5 5. Purification (Chromatography) A4->A5 B1 6. Sample Preparation for NMR A5->B1 B2 7. 1D 13C & 2D NMR Data Acquisition B1->B2 B3 8. Data Processing B2->B3 B4 9. Spectral Assignment & Analysis B3->B4

Caption: General experimental workflow for ¹³C-heme NMR.

Part A: Biosynthesis and Isolation of ¹³C-Labeled Heme

Rationale: This protocol is designed to efficiently incorporate the isotopic label in a biological system and then extract the resulting labeled hemin (the stable, oxidized Fe³⁺ form) for NMR analysis.

Materials:

  • Expression system (e.g., E. coli, K562 cells) [6]* Appropriate growth media

  • [3-¹³C]δ-aminolevulinic acid hydrochloride (Cambridge Isotope Laboratories or equivalent)

  • Lysis buffer (e.g., Tris-HCl with lysozyme for bacteria)

  • Extraction solvent (e.g., acetone with 2% HCl)

  • Chromatography system (e.g., HPLC) and appropriate column (e.g., C18)

Protocol:

  • Cell Culture: Inoculate a suitable volume of growth medium with your chosen expression system. Grow the culture under optimal conditions (temperature, shaking) until it reaches the mid-logarithmic growth phase.

  • Isotope Feeding: Add [3-¹³C]ALA to the culture medium. A final concentration in the range of 0.5-1.0 mM is a common starting point. Exogenous ALA bypasses the cell's own rate-limiting ALA synthase step, promoting its uptake and incorporation into the heme pathway. [6]3. Incubation: Continue to incubate the culture for several hours (e.g., 4-8 hours) to allow for the biosynthesis and accumulation of ¹³C-labeled heme.

  • Harvesting: Pellet the cells by centrifugation (e.g., 5,000 x g for 15 minutes). Discard the supernatant and wash the cell pellet with a suitable buffer (e.g., phosphate-buffered saline).

  • Heme Extraction: Resuspend the cell pellet in ice-cold extraction solvent (e.g., acidified acetone). This solvent mixture serves to lyse the cells and precipitate proteins while solubilizing the hemin. Vortex vigorously and incubate on ice for 20-30 minutes.

  • Clarification: Centrifuge the mixture at high speed (e.g., 12,000 x g for 20 minutes) to pellet cell debris and precipitated proteins. Carefully collect the hemin-containing supernatant.

  • Purification: Purify the hemin from the crude extract using reverse-phase HPLC. Monitor the elution profile at ~400 nm (the Soret peak of hemin) to identify and collect the correct fraction.

  • Solvent Removal & Storage: Evaporate the solvent from the purified fraction under a stream of nitrogen or using a vacuum concentrator. Store the dried, purified ¹³C-hemin at -20°C or below, protected from light.

Part B: NMR Data Acquisition and Processing

Rationale: Proper sample preparation and selection of NMR parameters are critical for acquiring high-quality data from a paramagnetic sample.

Materials:

  • Purified ¹³C-hemin

  • Deuterated NMR solvent (e.g., pyridine-d₅, DMSO-d₆)

  • NMR spectrometer equipped with a ¹³C-observe probe

Protocol:

  • Sample Preparation: Dissolve the purified ¹³C-hemin in a minimal volume of the chosen deuterated solvent. The choice of solvent can influence the coordination state of the iron and thus the resulting spectrum. Pyridine, for instance, will typically coordinate to the iron, creating a hexacoordinate low-spin complex.

  • Spectrometer Setup: Tune and match the probe for ¹³C. Ensure the sample is at the desired temperature and allow it to equilibrate.

  • 1D ¹³C Data Acquisition:

    • Use a standard single-pulse ¹³C experiment.

    • Set a wide spectral width (e.g., 400-500 ppm or wider) to ensure all paramagnetically shifted peaks are observed.

    • Use a short relaxation delay (e.g., 0.1-0.5 s) and a short acquisition time, as T₁ and T₂ relaxation times for carbons close to the paramagnetic center are very short.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • 2D NMR (Optional but Recommended): Acquire a ¹H-¹³C correlation spectrum (e.g., HSQC or HMQC) to aid in assignments. This allows for the correlation of the intense ¹³C signals with their attached protons (if any) or with nearby protons (via HMBC). [7]5. Data Processing:

    • Apply an exponential line broadening factor (e.g., 50-100 Hz) to improve the signal-to-noise ratio of the potentially broad peaks.

    • Perform Fourier transformation, automatic phasing, and baseline correction. [8] * Reference the spectrum using the solvent signal or an internal standard.

Data Analysis and Spectral Assignment

The primary signature of successful labeling will be the appearance of eight highly intense signals in the ¹³C NMR spectrum, corresponding to the eight incorporated labels, standing out clearly above the natural abundance signals. The assignment process relies on comparing the observed chemical shifts to established literature values for similarly labeled heme systems.

Expected ¹³C Chemical Shifts

The following table provides approximate chemical shift ranges for the labeled carbons in a typical paramagnetic heme system. Actual values will vary depending on the specific protein environment, axial ligation, and oxidation state.

Labeled Carbon PositionTypical Chemical Shift Range (ppm)Notes
Meso-Carbons (α, β, γ, δ) -100 to +300Highly sensitive to the coordination state. Pentacoordinate high-spin hemes are typically downfield (>200 ppm), while hexacoordinate species are upfield (<0 ppm). [9][10]
Pyrrole Carbons -50 to +250The exact positions are sensitive to the electronic structure and substituent patterns on the pyrrole rings.

Assignment Strategy:

  • Identify the Eight Intense Peaks: Locate the eight signals with significantly higher intensity than the baseline noise and any low-level natural abundance signals.

  • Group by Chemical Shift: Tentatively group the signals into the meso-carbon and pyrrole-carbon regions based on the expected ranges in the table above.

  • Utilize 2D Data: If a ¹H-¹³C HMQC/HSQC spectrum was acquired, the meso-carbons can be definitively identified as they will show a correlation to the meso-proton signals.

  • Compare to Literature: Perform a detailed comparison of the observed shifts with published data for heme labeled with [3-¹³C]ALA or other specifically labeled precursors to achieve a rigorous assignment of each meso (α, β, γ, δ) and pyrrole carbon signal. [11] By following this comprehensive approach, researchers can successfully produce ¹³C-labeled heme and assign its NMR spectrum, unlocking a wealth of information about the structure and function of this vital prosthetic group.

References

  • NMR and EPR Spectroscopy of Paramagnetic Metalloporphyrins and Heme Proteins. (n.d.). World Scientific Publishing. Retrieved from [Link]

  • Malik, Z., Berkovitch-Luria, G., Nudelman, A., & Rephaeli, A. (n.d.). ALA Induced Heme Synthesis: Fine Tuning Mechanisms of PBG Deaminase. Porphyrins and Porphyrias. Retrieved from [Link]

  • Heme Synthesis. (1995). University of Utah. Retrieved from [Link]

  • Casanova, J. R., Pereira, C. L., & Rivera, M. (2006). 13C NMR spectroscopy of core heme carbons as a simple tool to elucidate the coordination state of ferric high-spin heme proteins. PubMed. Retrieved from [Link]

  • Regulation of heme biosynthesis via the coproporphyrin dependent pathway in bacteria. (2024). Frontiers in Microbiology. Retrieved from [Link]

  • Probing the Interactions of Porphyrins with Macromolecules Using NMR Spectroscopy Techniques. (2021). MDPI. Retrieved from [Link]

  • Rivera, M., Qiu, A., & Walker, F. A. (1998). Linear Correlation between 1H and 13C Chemical Shifts of Ferriheme Proteins and Model Ferrihemes. PubMed Central (PMC). Retrieved from [Link]

  • Casanova, J. R., Pereira, C. L., & Rivera, M. (2006). 13C NMR Spectroscopy of Core Heme Carbons as a Simple Tool to Elucidate the Coordination State of Ferric High-Spin Heme Proteins. ACS Publications. Retrieved from [Link]

  • Heinemann, I. U., Jahn, M., & Jahn, D. (2008). Structure and function of enzymes in heme biosynthesis. PubMed Central (PMC). Retrieved from [Link]

  • Scheer, H., & Katz, J. J. (n.d.). Nuclear magnetic resonance spectroscopy of porphyrins and metalloporphyrins. Open Access LMU. Retrieved from [Link]

  • Rivera, M., & Caignan, G. A. (2004). Recent developments in the 13C NMR spectroscopic analysis of paramagnetic hemes and heme proteins. Biological Magnetic Resonance Data Bank (BMRB). Retrieved from [Link]

  • 13C-enrichment NMR spectroscopy: a tool to identify trophic markers and linkages. (2024). EPIC. Retrieved from [Link]

  • Rivera, M., & Caignan, G. A. (2004). Recent developments in the 13C NMR spectroscopic analysis of paramagnetic hemes and heme proteins. PubMed. Retrieved from [Link]

  • Battersby, A. R., Fookes, C. J., Matcham, G. W., & McDonald, E. (1980). Biosynthesis of porphyrins and related macrocycles. Part III. Rational syntheses of [β-¹³C]-, [γ-¹³C]-, and [δ-¹³C]-protoporphyrin-IX: assignment of the ¹³C nuclear magnetic resonance signals from the meso-carbon atoms of protoporphyrin-IX dimethyl ester. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]

Sources

mass spectrometry detection of 13C-labeled porphyrins

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details a robust protocol for the extraction, separation, and mass spectrometric quantification of


C-labeled porphyrins. Designed for researchers investigating heme biosynthesis flux, porphyrias, or mitochondrial toxicity, this workflow overcomes the inherent challenges of porphyrin analysis—specifically their hydrophobicity, light sensitivity, and complex isotopic envelopes.

We utilize a targeted LC-MS/MS approach coupled with High-Resolution Mass Spectrometry (HRMS) to resolve isotopologues resulting from


C-aminolevulinic acid (

C-ALA) incorporation. This method validates metabolic flux by tracking the stepwise condensation of 8 ALA molecules into the tetrapyrrole backbone.

Scientific Background & Labeling Logic

Porphyrins are intermediates in the heme biosynthetic pathway.[1][2] The pathway begins with the condensation of glycine and succinyl-CoA to form


-aminolevulinic acid (ALA). Eight molecules of ALA eventually condense to form one porphyrin ring (Protoporphyrin IX) before iron insertion forms heme.

The


C Tracer Logic: 
To measure de novo synthesis rates (flux), we introduce a stable isotope tracer, such as 

-ALA.
  • Stoichiometry: 8 ALA

    
     1 Porphyrin.
    
  • Mass Shift: If

    
    -ALA is used, the final Protoporphyrin IX (PPIX) molecule will contain exactly eight 
    
    
    
    C atoms in the fully labeled state, resulting in a mass shift of +8 Da (
    
    
    ).
  • Flux Visualization: During the experiment, you will observe a distribution of isotopologues (

    
     to 
    
    
    
    ) representing the mixing of endogenous (unlabeled) ALA and exogenous (
    
    
    C-labeled) ALA pools.
Biosynthetic Pathway Diagram

HemePath cluster_legend Labeling Stoichiometry ALA 8x Aminolevulinic Acid (13C Tracer Entry) PBG 4x Porphobilinogen ALA->PBG ALAD (Condensation) URO Uroporphyrinogen III (8-COOH) PBG->URO PBGD/UROS (Cyclization) COPRO Coproporphyrinogen III (4-COOH) URO->COPRO UROD (Decarboxylation) PROTO Protoporphyrin IX (2-COOH) COPRO->PROTO CPOX/PPOX (Oxidation) HEME Heme b (Fe Insertion) PROTO->HEME Ferrochelatase (Metalation) info If [4-13C]-ALA is used: Proto IX = M+8 mass shift

Figure 1: Heme biosynthetic pathway showing the stoichiometry of ALA incorporation. Red indicates the tracer entry point; Green indicates the primary analyte for flux analysis.

Experimental Protocol

Reagents & Materials
  • Tracer:

    
    -Aminolevulinic Acid Hydrochloride (99% atom % 
    
    
    
    C).
  • Internal Standard (IS): Deuterated Protoporphyrin IX (

    
    -PPIX) or N-methylprotoporphyrin.
    
  • Extraction Solvent: Ethyl Acetate / Acetic Acid (3:1 v/v).[3]

  • LC Solvents: Optima LC-MS grade Water and Acetonitrile; Formic Acid.

Sample Preparation (The "Dark" Protocol)

Critical: Porphyrins are highly photosensitive. All steps must be performed under subdued light or yellow safety light to prevent photo-oxidation.

  • Cell Lysis/Harvest:

    • Wash cells (

      
      ) with PBS.
      
    • Resuspend in 200

      
      L water and lyse via sonication (30s, 4°C).
      
    • Spike IS: Add 10 pmol of Internal Standard.

  • Liquid-Liquid Extraction:

    • Add 800

      
      L Ethyl Acetate/Acetic Acid (3:1) . This specific ratio protonates the carboxyl groups, driving the porphyrins into the organic phase.
      
    • Vortex vigorously for 60 seconds.

    • Centrifuge at 12,000

      
       for 10 minutes at 4°C.
      
  • Recovery:

    • Transfer the upper organic layer to a fresh amber glass vial.

    • Re-extract the pellet if quantification of highly polar uroporphyrins is required (optional).

  • Drying & Reconstitution:

    • Evaporate to dryness under nitrogen stream at 30°C.

    • Reconstitute in 100

      
      L of Mobile Phase A/B (1:1)  immediately prior to injection.
      
LC-MS/MS Methodology

Chromatography (UHPLC): Porphyrins are separated based on the number of carboxyl groups (polarity). Uroporphyrin (8-COOH) elutes first; Protoporphyrin (2-COOH) elutes last.

  • Column: Agilent Zorbax SB-Aq or Phenomenex Luna C18(2) (

    
     mm, 3 
    
    
    
    m).
  • Mobile Phase A: 0.1% Formic Acid in Water.[3][4]

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Flow Rate: 0.3 mL/min.[3]

  • Gradient:

Time (min)% BEvent
0.05Load
2.05Desalt
15.095Elution of Proto IX
18.095Wash
18.15Re-equilibration
23.05End

Mass Spectrometry (HRMS - Orbitrap/Q-TOF):

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Resolution: 70,000 (at

    
     200) is recommended to resolve 
    
    
    
    C isotopes from background interferences.
  • Scan Range:

    
     500 – 900.
    

Targeted Isotopologues (Protoporphyrin IX): Assuming


-ALA tracer.
IsotopologueFormulaTheoretical

(

)
Description
M+0

563.2653Unlabeled (Endogenous)
M+4

567.2787Intermediate Synthesis
M+8

571.2921Fully Labeled (De Novo)

Data Analysis & Flux Calculation

To determine the fractional synthesis rate, you must deconvolute the mass isotopomer distribution (MID).

Step 1: Extract Ion Chromatograms (EIC) Extract EICs for M+0 through M+8 with a narrow window (± 5 ppm).

Step 2: Correct for Natural Abundance Endogenous carbon possesses naturally occurring


C (1.1%). Use a matrix-based correction algorithm (e.g., IsoCor or polapy) to subtract the natural abundance contribution from your labeled signal.

Step 3: Calculate Fractional Enrichment



Where:
  • 
     = Intensity of isotopologue 
    
    
    
    .
  • 
     = Number of 
    
    
    
    C atoms (0 to 8).
  • 
     = Total labeling sites (8).
    

Workflow Diagram

Workflow Sample Biological Sample (Cell/Tissue + 13C-ALA) Extract Dark Extraction (EtAc/Acetic Acid 3:1) Sample->Extract Lysis & Phase Sep LC UHPLC Separation (C18 Column) Extract->LC Reconstitution MS HRMS Detection (Orbitrap/Q-TOF) LC->MS ESI(+) Data Isotopologue Analysis (M+0 to M+8) MS->Data MIDA

Figure 2: Analytical workflow from sample incubation to data processing.

Troubleshooting & Optimization

  • Low Sensitivity: Porphyrins adsorb to steel. Use PEEK tubing or passivated LC hardware where possible. Ensure the source temperature is high (400°C+) to aid desolvation of these rigid molecules.

  • Peak Tailing: Porphyrins are basic. If tailing occurs, increase buffer strength (e.g., 10 mM Ammonium Formate) or verify column age.

  • Incomplete Labeling: If M+8 is absent but M+4 is high, it suggests rate-limiting steps or dilution by endogenous pools. Check ALA uptake efficiency.

References

  • Mancini, S., & Imlay, J. (2015).[3] "Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis". Bio-protocol. Link

  • Bhatt, M., et al. (2023). "Comprehensive and Sensitive UHPLC-MS/MS Analysis for Urinary Porphyrins". Shimadzu Application News. Link

  • Sachar, M., et al. (2016). "LC-MS/MS Method for the Simultaneous Quantification of Porphyrins in Mouse Liver and Urine". Analytical Chemistry. Link

  • Antoniewicz, M.R. (2018).[5] "A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist". Experimental & Molecular Medicine.[5] Link

  • Lim, C.K., et al. (1983). "Separation of porphyrin isomers by high-performance liquid chromatography". Biochemical Journal. Link

Sources

measuring heme synthesis rates using 5-amino-4-oxo(3-13C)pentanoic acid

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Measuring Heme Synthesis Rates Using 5-amino-4-oxo(3-¹³C)pentanoic Acid

Audience: Researchers, scientists, and drug development professionals.

A High-Resolution Approach to Quantifying Heme Biosynthesis: A Guide to Stable Isotope Tracing with 5-amino-4-oxo(3-¹³C)pentanoic Acid

Authored by: A Senior Application Scientist

Introduction: The Centrality of Heme and the Need for Precise Measurement

Heme, an iron-containing protoporphyrin IX, is a vital prosthetic group essential for a myriad of biological processes. Its most recognized role is in hemoglobin and myoglobin, where it facilitates oxygen transport and storage.[1] Beyond this, heme is a critical cofactor for cytochromes involved in cellular respiration and for cytochrome P450 enzymes that are central to drug metabolism and detoxification.[1] The synthesis of heme is a highly regulated and complex eight-step enzymatic pathway that spans both the mitochondria and the cytoplasm.[1][2]

The first and rate-limiting step in most non-erythroid cells is the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase (ALAS).[3][4] Given its critical role, dysregulation of the heme synthesis pathway is implicated in a range of pathologies, including anemias, porphyrias, and neurodegenerative diseases.[1] Consequently, the ability to accurately measure the rate of de novo heme synthesis, or the "heme flux," is of paramount importance in basic research, disease modeling, and the development of novel therapeutics.

Traditional methods for quantifying heme often measure total heme content, which represents a static snapshot and fails to capture the dynamic nature of its synthesis and turnover.[5][6] Radiometric assays, while providing a measure of synthesis, involve the handling and disposal of hazardous materials.[7][8] This guide details a robust, sensitive, and non-radioactive method for measuring the rate of heme biosynthesis using stable isotope labeling with 5-amino-4-oxo(3-¹³C)pentanoic acid (also known as 3-¹³C-5-aminolevulinic acid or 3-¹³C-ALA) coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Principle of the Assay: Tracing the Path of Carbon

This method is a specific application of Metabolic Flux Analysis (MFA), a powerful technique used to study the flow of metabolites through a biochemical network.[9][10] The core principle is to introduce a stable, non-radioactive, "heavy" isotope-labeled precursor into a biological system and track its incorporation into downstream metabolites.[11][12][13]

In this protocol, we utilize 5-amino-4-oxo(3-¹³C)pentanoic acid. This molecule is chemically identical to the natural heme precursor, ALA, except for a single ¹³C atom at the third carbon position. When introduced to cells, it is taken up and processed by the heme synthesis machinery in the same manner as endogenous ALA.

The heme synthesis pathway involves the condensation of two ALA molecules to form porphobilinogen (PBG).[14][15][16] Four PBG molecules then polymerize to create the tetrapyrrole macrocycle of protoporphyrin IX. Finally, ferrous iron is inserted by the enzyme ferrochelatase to form heme.[17][18][19][20][21] Because eight molecules of ALA are required to form one molecule of heme, the incorporation of 3-¹³C-ALA will result in the formation of ¹³C-labeled heme isotopologues. By precisely measuring the ratio of labeled to unlabeled heme over time using mass spectrometry, we can calculate the rate of new heme synthesis.

Visualizing the Incorporation of ¹³C from 3-¹³C-ALA into Heme

The diagram below illustrates the heme biosynthesis pathway, highlighting the entry of the ¹³C label from 5-amino-4-oxo(3-¹³C)pentanoic acid and its eventual position in the final heme molecule.

Heme_Synthesis_Pathway cluster_mito1 Mitochondrion cluster_cyto Cytosol cluster_mito2 Mitochondrion Glycine Glycine ALAS ALAS (Rate-Limiting Step) Glycine->ALAS SuccinylCoA Succinyl-CoA SuccinylCoA->ALAS ALA_unlabeled 5-Aminolevulinic Acid (ALA) ALAS->ALA_unlabeled ALAD ALAD ALA_unlabeled->ALAD 2 molecules ALA_labeled Exogenous 5-amino-4-oxo(3-¹³C)pentanoic acid (3-¹³C-ALA) ALA_labeled->ALAD Tracer Input PBG Porphobilinogen (PBG) (Contains ¹³C) HMB Hydroxymethylbilane PBG->HMB 4 molecules UroIII Uroporphyrinogen III HMB->UroIII CoproIII Coproporphyrinogen III UroIII->CoproIII ProtoIX Protoporphyrinogen IX CoproIII->ProtoIX ALAD->PBG PPIX Protoporphyrin IX (Contains up to 8 x ¹³C) ProtoIX->PPIX FECH Ferrochelatase PPIX->FECH Heme Heme (M+1 to M+8 Isotopologues) FECH->Heme Fe2 Fe²⁺ Fe2->FECH

Caption: The Heme Synthesis Pathway highlighting the incorporation of the ¹³C label.

Experimental Workflow: From Cell Culture to Data Analysis

A successful heme synthesis rate measurement requires careful execution of a multi-step workflow. The diagram below provides a high-level overview of the entire process, which is followed by detailed, step-by-step protocols.

Caption: High-level experimental workflow for measuring heme synthesis rates.

Detailed Protocols

Protocol 1: Cell Culture and Isotope Labeling

Rationale: This protocol is designed to prepare healthy, logarithmically growing cells for uniform uptake of the isotopic tracer. A time-course experiment is essential to capture the linear range of heme synthesis.

Materials:

  • Cell line of interest (e.g., HEK293T, K562, or primary cells)

  • Appropriate cell culture medium and supplements (e.g., DMEM, 10% FBS)

  • 5-amino-4-oxo(3-¹³C)pentanoic acid (3-¹³C-ALA) stock solution (e.g., 100 mM in sterile water or PBS)

  • Cell culture plates (e.g., 6-well or 10 cm dishes)

  • Phosphate-Buffered Saline (PBS), sterile

  • Trypsin-EDTA (if applicable)

  • Cell scraper

Procedure:

  • Cell Seeding: Seed cells at a density that will ensure they are in the logarithmic growth phase (typically 60-70% confluency) at the time of labeling.

  • Preparation of Labeling Medium: On the day of the experiment, prepare fresh culture medium containing the desired final concentration of 3-¹³C-ALA. A typical starting concentration is 100 µM, but this should be optimized for your specific cell line and experimental goals.

  • Initiation of Labeling:

    • Aspirate the old medium from the cells.

    • Gently wash the cells once with sterile PBS.

    • Add the prepared labeling medium to the cells.

  • Time Course Incubation: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 12, 24 hours). The "0-hour" time point serves as the unlabeled control and is critical for establishing the natural isotopic abundance baseline.

  • Cell Harvesting:

    • At each time point, aspirate the labeling medium.

    • Wash the cells twice with ice-cold PBS to halt metabolic activity and remove residual tracer.

    • For adherent cells, add a small volume of PBS and use a cell scraper to detach the cells. For suspension cells, proceed directly to centrifugation.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Centrifuge at 500 x g for 5 minutes at 4°C.

    • Carefully aspirate and discard the supernatant.

    • The cell pellet can be immediately used for heme extraction or flash-frozen in liquid nitrogen and stored at -80°C for later analysis.

Protocol 2: Heme Extraction

Rationale: Heme is a hydrophobic molecule often tightly bound to proteins. This protocol uses an acidic organic solvent to denature hemoproteins, releasing the heme into the solvent for subsequent analysis.[22]

Materials:

  • Cell pellets from Protocol 1

  • Extraction Solvent: Acetone containing 2% (v/v) hydrochloric acid (HCl). Prepare fresh.

  • Probe sonicator or vortex mixer

  • Microcentrifuge

Procedure:

  • Cell Lysis: Add 200-500 µL of ice-cold Extraction Solvent to each cell pellet. The volume can be adjusted based on the pellet size.

  • Homogenization: Resuspend the pellet by vigorous vortexing or by sonication on ice (e.g., 3 cycles of 10 seconds on, 30 seconds off). This ensures complete cell lysis and protein denaturation.

  • Protein Precipitation: Incubate the mixture on ice for 10 minutes to allow for complete protein precipitation.

  • Clarification: Centrifuge at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Supernatant Collection: Carefully transfer the supernatant, which contains the extracted heme, to a new, clean microcentrifuge tube. Be careful not to disturb the pellet.

  • Sample Drying: Dry the heme extract completely using a vacuum concentrator (e.g., SpeedVac). Do not use excessive heat, as it can degrade the heme.

Protocol 3: LC-MS/MS Analysis

Rationale: Liquid chromatography is used to separate heme from other cellular components that could interfere with mass spectrometric detection. Tandem mass spectrometry (MS/MS) provides high specificity and sensitivity for quantifying the different heme isotopologues.[23][24]

Materials:

  • Dried heme extracts

  • Reconstitution Solvent: 50% Acetonitrile, 50% Water, 0.1% Formic Acid

  • LC-MS/MS system (e.g., Triple Quadrupole or High-Resolution Orbitrap)

  • C18 Reverse-Phase HPLC column suitable for small molecule analysis

Procedure:

  • Sample Reconstitution: Reconstitute the dried heme extract in a small, precise volume (e.g., 50 µL) of Reconstitution Solvent. Vortex thoroughly to ensure the heme is fully dissolved.

  • Centrifugation: Centrifuge the reconstituted sample at maximum speed for 5 minutes to pellet any insoluble debris.

  • Transfer: Transfer the clear supernatant to an HPLC vial for analysis.

  • LC Method:

    • Column: C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient would run from 10% B to 95% B over several minutes to elute the hydrophobic heme molecule.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5-10 µL

  • MS/MS Method (Multiple Reaction Monitoring - MRM):

    • Ionization Mode: Positive Electrospray Ionization (ESI+)

    • Heme Transitions: The precursor ion for heme is [M+H]⁺. The exact mass of unlabeled heme (C₃₄H₃₂FeN₄O₄) is 616.1776 Da. The most abundant product ion typically results from the loss of a propionic acid side chain.

    • MRM Transitions to Monitor:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Note
Unlabeled Heme (M+0)617.2~558.2Corresponds to ¹²C₃₄H₃₂⁵⁶FeN₄O₄
Labeled Heme (M+1)618.2~559.2Contains one ¹³C atom
Labeled Heme (M+2)619.2~560.2Contains two ¹³C atoms
............
Labeled Heme (M+8)625.2~566.2Contains eight ¹³C atoms

Note on High-Resolution MS: If using a high-resolution instrument like an Orbitrap or Q-TOF, you can perform Selected Ion Monitoring (SIM) or parallel reaction monitoring (PRM) on the exact masses of the precursor isotopologues for even greater specificity.[25][26]

Protocol 4: Data Analysis and Rate Calculation

Rationale: The raw data from the LC-MS/MS consists of peak areas for each heme isotopologue at each time point. This protocol describes how to convert this data into a meaningful biological rate.

Procedure:

  • Peak Integration: Integrate the peak area for each of the monitored MRM transitions (M+0 to M+8) at every time point.

  • Correction for Natural Abundance: The M+0 (unlabeled) control sample will still show small peaks for M+1, M+2, etc., due to the natural abundance of ¹³C and other heavy isotopes. This background must be subtracted from the corresponding isotopologue peaks in the labeled samples. Specialized software can perform this correction automatically.

  • Calculate Fractional Enrichment: For each time point, calculate the fraction of the total heme pool that is newly synthesized.

    • Total Labeled Heme = Sum of peak areas (M+1 to M+8) after correction.

    • Total Heme = Peak area of M+0 + Total Labeled Heme.

    • Fractional Enrichment (%) = (Total Labeled Heme / Total Heme) * 100

  • Determine the Synthesis Rate:

    • Plot the Fractional Enrichment (%) against time (hours).

    • The initial part of this curve should be linear. The slope of this linear portion represents the rate of heme synthesis.

    • Perform a linear regression on the initial time points (e.g., 0, 2, 4, 8 hours). The slope of the line will be in units of "% per hour".

    • Heme Synthesis Rate = Slope of the linear regression

Data Interpretation and Quality Control

  • Linearity: The rate of incorporation of the ¹³C label should be linear over the initial time points. If the curve plateaus quickly, it may indicate that the cellular heme pool has reached isotopic steady-state or that the precursor pool is being depleted. In such cases, shorter time points should be used for the rate calculation.

  • Controls: The unlabeled (time 0) control is essential for background correction. A no-cell (blank) control, subjected to the entire extraction and analysis procedure, is important to check for contamination.

  • Biological Replicates: As with any quantitative biological experiment, performing the experiment with at least three biological replicates is crucial for statistical confidence.

References

  • Jaffe, E. K. (2004). The porphobilinogen synthase catalyzed reaction mechanism. Bioorganic Chemistry, 32(5), 316-325.
  • Wikipedia contributors. (n.d.). Ferrochelatase. In Wikipedia. Retrieved March 4, 2026, from [Link]

  • Jaffe, E. K. (2004). The porphobilinogen synthase catalyzed reaction mechanism. PubMed. [Link]

  • Lodewyk, M. W., & Siegbahn, P. E. (2010). Computational insights into the mechanism of porphobilinogen synthase. ACS Publications. [Link]

  • Lash, T. D. (2022). Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria. Frontiers in Molecular Biosciences. [Link]

  • Wikidoc. (2019). Porphobilinogen synthase. [Link]

  • Chen, W., et al. (2010). Ferrochelatase forms an oligomeric complex with mitoferrin-1 and Abcb10 for erythroid heme biosynthesis. Blood, 116(4), 628-630. [Link]

  • Jaffe, E. K. (2012). The Remarkable Character of Porphobilinogen Synthase. Accounts of Chemical Research, 45(5), 790-800. [Link]

  • Taketani, S., & Nakahashi, Y. (1995). Structure and function of ferrochelatase. PubMed. [Link]

  • Hunter, G. A., & Ferreira, G. C. (2009). 5-Aminolevulinate synthase: Catalysis of the first step of heme biosynthesis. Cellular and Molecular Biology, 55(1), 102-110. [Link]

  • Korf, U., et al. (2020). Heme Determination and Quantification Methods and Their Suitability for Practical Applications and Everyday Use. Analytical Chemistry, 92(12), 8131-8144. [Link]

  • Dailey, H. A., et al. (2022). Ferrochelatase: Mapping the Intersection of Iron and Porphyrin Metabolism in the Mitochondria. ResearchGate. [Link]

  • Su, T., et al. (2021). 5-Aminolevulinic acid level and dye-decolorizing peroxidase expression regulate heme synthesis in Escherichia coli. ProQuest. [Link]

  • Ogura, M., et al. (2021). Nutritional Factors That Affect the Formation of 5-Aminolevulinic Acid, a Key Intermediate of Heme Biosynthesis. Journal of Nutritional Science and Vitaminology, 67(5), 339-350. [Link]

  • Su, Y., et al. (2023). The biosynthetic pathway of heme. ResearchGate. [Link]

  • Sachar, M., et al. (2015). Measurement of Heme Synthesis Levels in Mammalian Cells. PubMed. [Link]

  • Ebert, P. S., et al. (1982). Biosynthesis of 5-aminolevulinic acid and heme from 4,5-dioxovalerate in the rat. PubMed. [Link]

  • Cîrceie, A., et al. (2023). Biosensors for Detection of Labile Heme in Biological Samples. MDPI. [Link]

  • Sinclair, J. F., et al. (2015). Pyridine Hemochromagen Assay for Determining the Concentration of Heme in Purified Protein Solutions. Bio-protocol, 5(18), e1591. [Link]

  • Sachar, M., et al. (2015). Measurement of Heme Synthesis Levels in Mammalian Cells. Journal of Visualized Experiments, (101), 51579. [Link]

  • Sweeny, E. A., & Hirasaka, K. (2018). Rapid and Sensitive Quantitation of Heme in Hemoglobinized Cells. BioTechniques, 61(2), 83-90. [Link]

  • Sweeny, E. A., & Hirasaka, K. (2016). Rapid and Sensitive Quantitation of Heme in Hemoglobinized Cells. ResearchGate. [Link]

  • Sachar, M., et al. (2015). Measurement of Heme Synthesis Levels in Mammalian Cells. ResearchGate. [Link]

  • Heux, S., et al. (2015). Metabolome-Wide Analysis of Stable Isotope Labeling—Is It Worth the Effort? Frontiers in Plant Science, 6, 1021. [Link]

  • Wu, Y., & Wang, F. E. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. Metabolites, 10(10), 406. [Link]

  • Romer Labs. (2023). ¹³C Isotope Labeled. [Link]

  • Horn, P. J., et al. (2021). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. Metabolites, 11(3), 148. [Link]

  • Choi, J., & Antoniewicz, M. R. (2019). Tandem Mass Spectrometry for ¹³C Metabolic Flux Analysis: Methods and Algorithms Based on EMU Framework. Frontiers in Microbiology, 10, 123. [Link]

  • Wu, Y., & Wang, F. E. (2020). Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes. ResearchGate. [Link]

  • University of North Texas. (n.d.). ¹³C-Stable Isotope Labeling. UNT Research. Retrieved March 4, 2026, from [Link]

  • Horn, P. J., et al. (2021). Analyzing Mass Spectrometry Imaging Data of ¹³C-Labeled Phospholipids in Camelina sativa and Thlaspi arvense (Pennycress) Embryos. PubMed. [Link]

  • Ferreira, G. C., & Gong, J. (1995). 5-Aminolevulinate synthase and the first step of heme biosynthesis. Journal of Bioenergetics and Biomembranes, 27(2), 151-159. [Link]

  • Hunter, G. A. (2010). Investigation into the Rate-Determining Step of Mammalian Heme Biosynthesis: Molecular Recognition and Catalysis in 5-Aminolevulinate Synthase. Digital Commons @ USF. [Link]

  • Fujii, T., et al. (2019). Heme synthesis pathway in animal cells. ResearchGate. [Link]

  • Dirty Medicine. (2021, June 13). Heme Synthesis Pathway (and Associated Diseases). YouTube. [Link]

Sources

Application Notes and Protocols: Isotope Tracer Methods for Mitochondrial Heme Metabolism

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

I. Introduction: Illuminating the Pathway of Life's "Color"

Heme, the iron-containing prosthetic group, is fundamental to a vast array of biological processes, from oxygen transport by hemoglobin to cellular respiration via cytochromes.[1][2] The intricate eight-step enzymatic pathway of heme biosynthesis is a marvel of compartmentalized metabolism, with crucial initial and final steps occurring within the mitochondria.[3][4][5] This mitochondrial hub is not merely a factory but a critical control point for cellular heme homeostasis. Dysregulation of this pathway is implicated in a range of pathologies, including anemias and porphyrias, making it a key area of investigation for both basic research and therapeutic development.[1]

Isotope tracer methods provide an unparalleled window into the dynamics of this pathway. By introducing atoms with a different neutron count (isotopes) into precursor molecules, we can follow their journey into the final heme molecule. This allows us to move beyond static measurements of total heme levels and instead quantify the rate of de novo synthesis, identify metabolic bottlenecks, and understand how various physiological or pharmacological interventions impact this vital process.[6][7][8][9][10] This guide will provide both the conceptual framework and detailed protocols for employing isotope tracers to interrogate mitochondrial heme metabolism.

II. The Landscape of Heme Biosynthesis: A Mitochondrial-Cytosolic Symphony

Understanding the spatial organization of heme synthesis is paramount to designing and interpreting tracer experiments. The pathway is a coordinated effort between the mitochondria and the cytosol.[3][4]

  • Mitochondrial Initiation: The process begins in the mitochondrial matrix with the condensation of glycine and succinyl-CoA to form 5-aminolevulinic acid (ALA), a reaction catalyzed by ALA synthase (ALAS).[1][11][12] This is the rate-limiting step in most non-erythroid cells and a primary point of regulation.[4][5][11]

  • Cytosolic Intermediates: ALA is then exported to the cytosol for a series of enzymatic conversions that ultimately produce coproporphyrinogen III (CPgenIII).[4][11]

  • Mitochondrial Finale: CPgenIII is re-imported into the mitochondrial intermembrane space and then the matrix for the final three steps, culminating in the insertion of ferrous iron (Fe²⁺) into protoporphyrin IX by ferrochelatase (FECH) to form heme.[1][4][5]

This compartmentalization necessitates the transport of intermediates across the mitochondrial membranes, adding another layer of regulatory complexity.[4][5] Recent evidence also suggests the formation of a "mitochondrial heme metabolon," a complex of biosynthetic enzymes that may enhance efficiency and channel reactive intermediates.[5][13][14][15]

Diagram: The Mitochondrial Heme Synthesis Pathway

This diagram illustrates the key enzymatic steps and the subcellular localization of the heme biosynthetic pathway, highlighting the crucial role of the mitochondria.

Heme_Synthesis_Pathway cluster_Mitochondrion Mitochondrial Matrix cluster_Cytosol Cytosol Glycine Glycine ALA 5-Aminolevulinic Acid (ALA) Glycine->ALA ALAS Succinyl_CoA Succinyl-CoA Succinyl_CoA->ALA ALA_cyto 5-Aminolevulinic Acid (ALA) ALA->ALA_cyto Export CPgenIII_mito Coproporphyrinogen III ProtoIX Protoporphyrin IX CPgenIII_mito->ProtoIX CPOX, PPOX Heme Heme ProtoIX->Heme FECH Fe2 Fe²⁺ Fe2->Heme PBG Porphobilinogen (PBG) ALA_cyto->PBG ALAD CPgenIII_cyto Coproporphyrinogen III PBG->CPgenIII_cyto HMBS, UROS, UROD CPgenIII_cyto->CPgenIII_mito Import

Caption: Overview of the heme biosynthesis pathway.

III. Choosing Your Weapon: A Guide to Isotope Tracers

The selection of an appropriate isotopic tracer is dictated by the specific scientific question, the model system, and the available analytical instrumentation. Both radioactive and stable isotopes are employed, each with distinct advantages and disadvantages.

TracerIsotope TypePoint of EntryTypical ApplicationsAnalytical MethodAdvantagesDisadvantages
[¹⁴C]-Glycine RadioactiveStep 1 (ALAS)Measuring overall pathway flux.Liquid Scintillation CountingHigh sensitivity.Radioactive hazards; Glycine is used in many other pathways, leading to potential signal dilution.[11]
[¹⁴C]-5-ALA RadioactiveStep 2 (ALAD)More specific measure of heme synthesis downstream of ALAS.[11]Liquid Scintillation CountingHigh sensitivity; More specific to the heme pathway than glycine.[6][11]Radioactive hazards.
⁵⁵Fe / ⁵⁹Fe RadioactiveFinal Step (FECH)Studying iron incorporation and ferrochelatase activity.Gamma CountingDirect measurement of iron utilization for heme synthesis.Radioactive hazards; Does not trace the porphyrin ring synthesis.
[¹³C]-Glycine / [¹⁵N]-Glycine StableStep 1 (ALAS)Flux analysis; determining the contribution of glycine to the heme backbone.Mass Spectrometry (GC-MS, LC-MS)Safe; provides detailed information on isotopologue distribution.[8][9]Requires more sophisticated and expensive equipment; potential for metabolic scrambling.[16]
[¹³C]-Succinate StableStep 1 (ALAS)Tracing the contribution of the TCA cycle to heme synthesis.Mass Spectrometry (GC-MS, LC-MS)Safe; directly links TCA cycle metabolism to heme synthesis.Requires analysis of complex metabolic networks.

Expert Insight: While [¹⁴C]-glycine traces the very first step, its incorporation into numerous other metabolic pathways can lead to an underestimation of its specific contribution to heme.[11] For this reason, [¹⁴C]-5-ALA is often preferred for a more direct and specific measurement of the pathway's capacity downstream of the initial regulatory step.[6][11] Stable isotopes like ¹³C- and ¹⁵N-glycine, analyzed by mass spectrometry, offer the richest dataset, allowing for the quantification of different isotopologues (molecules of heme with different numbers of isotopic labels), which can reveal intricate details about substrate utilization and pathway dynamics.[8][9][10]

IV. Core Experimental Workflow: From Cell to Signal

A typical isotope tracer experiment for mitochondrial heme metabolism follows a logical progression, regardless of the specific tracer used.

Diagram: Isotope Tracer Experimental Workflow

Workflow A Step 1: Cell Culture & Isotope Labeling B Step 2: Cell Lysis & Protein Quantification A->B C Step 3: Mitochondrial Isolation (Optional but Recommended) B->C D Step 4: Heme Extraction C->D E Step 5: Isotope Analysis D->E F Step 6: Data Normalization & Interpretation E->F

Caption: General experimental workflow for isotope tracing.

V. Detailed Protocols

Protocol 1: Radiolabeling of Heme Synthesis in Cultured Cells using [¹⁴C]-5-ALA

This protocol is adapted from established methods and is designed to measure the relative rate of heme synthesis.[6][11][17]

A. Materials:

  • Cultured mammalian cells (e.g., HeLa, HEK293T, or specific cell lines of interest)

  • Complete cell culture medium (e.g., DMEM)

  • [4-¹⁴C] 5-aminolevulinic acid hydrochloride ([¹⁴C]-5-ALA)

  • Phosphate-Buffered Saline (PBS)

  • Lysis buffer (e.g., RIPA buffer)

  • Heme Extraction Solution: Acetone, concentrated HCl, and water mixture.

  • Diethyl ether

  • 2 N HCl

  • Liquid scintillation cocktail and vials

  • Liquid scintillation counter

  • Protein assay kit (e.g., BCA or Bradford)

B. Step-by-Step Methodology:

  • Cell Seeding: Plate cells in appropriate culture vessels (e.g., 6-well plates) and grow to desired confluency (typically 70-80%). Include wells for experimental conditions, controls, and background measurements.

  • Labeling:

    • Aspirate the culture medium.

    • Add fresh medium containing [¹⁴C]-5-ALA. A typical final concentration is 1 µCi/mL, but this should be optimized for your cell line.

    • Incubate for a defined period (e.g., 4-24 hours) under standard cell culture conditions (37°C, 5% CO₂). The incubation time will influence the amount of label incorporated.

  • Cell Harvest and Lysis:

    • Aspirate the labeling medium and wash the cells twice with ice-cold PBS.

    • Lyse the cells directly in the well by adding an appropriate volume of lysis buffer.

    • Scrape the cells and transfer the lysate to a microcentrifuge tube.

    • Determine the protein concentration of a small aliquot of the lysate for later normalization.

  • Heme Extraction: [11][18]

    • To the cell lysate, add a mixture of acetone and concentrated HCl.

    • Vortex thoroughly and centrifuge to pellet the protein.

    • Transfer the supernatant (containing porphyrins and heme) to a new tube.

    • Add diethyl ether to the supernatant and vortex to extract the heme into the ether phase.

    • Wash the ether phase with 2 N HCl to remove non-heme porphyrins. This step is critical for specificity.

    • Transfer the final ether phase containing the purified, labeled heme to a scintillation vial.

  • Quantification:

    • Allow the ether to evaporate completely in a fume hood.

    • Add liquid scintillation cocktail to the vial.

    • Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Subtract the background CPM (from wells with no cells).

    • Normalize the CPM values to the total protein content of the corresponding lysate (CPM/mg protein).

    • This provides the relative rate of heme synthesis, which can be compared across different experimental conditions.

Trustworthiness Check: To validate the assay, include a control group treated with a known inhibitor of heme synthesis, such as succinyl acetone (SA), which inhibits the second enzyme in the pathway, ALAD.[11] A significant decrease in [¹⁴C] incorporation in the SA-treated group confirms that the measured radioactivity is indeed from newly synthesized heme.

Protocol 2: Stable Isotope Tracing with [U-¹³C]-Glycine and LC-MS/MS Analysis

This advanced protocol allows for the detailed quantification of heme isotopologues, providing deeper insights into metabolic flux.[8][9][19]

A. Materials:

  • Cultured cells or isolated mitochondria

  • Culture medium deficient in glycine (for cell culture experiments)

  • [U-¹³C]-Glycine (all carbons are ¹³C)

  • Mitochondrial isolation buffers (if applicable)[20][21][22]

  • Heme extraction solvents (as in Protocol 1 or using HPLC-grade solvents)

  • Liquid chromatography-mass spectrometry (LC-MS/MS) system

  • Heme standard

B. Step-by-Step Methodology:

  • Labeling:

    • For cell culture, replace the standard medium with glycine-free medium supplemented with a known concentration of [U-¹³C]-Glycine (e.g., 200 µM).

    • Incubate for a time course (e.g., 0, 4, 8, 12, 24 hours) to monitor the kinetics of label incorporation.

  • Sample Preparation:

    • Harvest cells and perform protein quantification as described previously.

    • (Optional) Isolate mitochondria using a standard differential centrifugation protocol.[20][23][24] This step enriches for the primary site of heme synthesis and can reduce sample complexity.

    • Extract heme using an appropriate method (e.g., acid-acetone extraction).

  • LC-MS/MS Analysis:

    • Resuspend the extracted heme in a suitable solvent for LC-MS analysis.

    • Inject the sample onto an LC system coupled to a mass spectrometer. A C18 column is commonly used for heme separation.[18][25][26]

    • The mass spectrometer will be set to detect the mass-to-charge ratio (m/z) of different heme isotopologues. Heme contains 34 carbon atoms. Glycine contributes 8 of these carbons. Therefore, with [U-¹³C₂]-Glycine, you can expect to see heme molecules with +2, +4, +6, and up to +8 mass shifts from the unlabeled (M+0) heme.

    • The relative abundance of each isotopologue (M+0, M+2, M+4, etc.) is quantified.

  • Data Analysis:

    • Calculate the percentage of the total heme pool that is labeled.

    • Determine the fractional contribution of each isotopologue.

    • This detailed isotopologue distribution can be used in metabolic modeling to calculate the absolute flux through the heme synthesis pathway.

Expert Insight: When working with isolated mitochondria, it is crucial to ensure their integrity and functionality.[19][27] Assays for mitochondrial respiration or membrane potential should be performed on a sample of the isolated organelles to validate the preparation.

VI. Applications in Research and Drug Development

Isotope tracer methods are powerful tools for:

  • Basic Research: Elucidating the regulation of the heme synthesis pathway under different physiological conditions (e.g., hypoxia, nutrient stress).[28]

  • Disease Modeling: Studying how genetic defects in heme synthesis enzymes (as seen in porphyrias) affect pathway flux.

  • Pharmacology: Determining the mechanism of action of drugs that modulate heme synthesis. For example, a compound might inhibit ALAS directly, or it could impact the delivery of precursors like glycine or succinyl-CoA.[29]

  • Toxicology: Assessing the off-target effects of drugs on mitochondrial function and heme metabolism.[8][9][30]

By providing a dynamic and quantitative measure of metabolic flux, these methods offer a far more nuanced understanding than static measurements of metabolite levels alone.

VII. References

  • New Avenues of Heme Synthesis Regulation. (2022). MDPI. Retrieved from

  • Heme Synthesis. N/A. Retrieved from

  • Measurement of Heme Synthesis Levels in Mammalian Cells. (2015). PMC. Retrieved from

  • Radiolabeling Heme and Porphyrin with 14C-Glycine or 14C δ-Aminolevulinic Acid. (N/A). PMC. Retrieved from

  • Heme Synthesis: Location, Enzymes, Steps, Regulation, Uses. (2023). Microbe Notes. Retrieved from

  • Regulation of Heme Synthesis by Mitochondrial Homeostasis Proteins. (N/A). Frontiers. Retrieved from

  • Isolation of mitochondria from mouse tissues for functional analysis. (N/A). PMC - NIH. Retrieved from

  • Structure and function of enzymes in heme biosynthesis. (N/A). PMC. Retrieved from

  • Radiolabeling Heme and Porphyrin with 14 C-Glycine or 14 C δ-Aminolevulinic Acid. N/A. Retrieved from

  • Isolation of Mitochondria from Cells and Tissues. CSH Protocols. Retrieved from

  • Isolation of Mitochondria from Cells and Tissues. BioChain Institute Inc.. Retrieved from

  • Isolation of mitochondria from cells and tissues. (N/A). PMC - NIH. Retrieved from

  • Screening for Mitochondrial Toxicity - A Protocol for the Isolation of Mitochondria and Measurement. Agilent. Retrieved from

  • Measurement of Heme Synthesis Levels in Mammalian Cells. (2015). PubMed. Retrieved from

  • Quantification and Carbon and Nitrogen Isotopic Measurements of Heme B in Environmental Samples. (2020). PubMed. Retrieved from

  • From Synthesis to Utilization: The Ins and Outs of Mitochondrial Heme. (N/A). PMC - NIH. Retrieved from

  • The heme biosynthesis pathway in humans. ALAS, 5-aminolevulinic acid... (N/A). ResearchGate. Retrieved from

  • Yeast Mitochondria Import Aqueous FeII and, When Activated for Iron–Sulfur Cluster Assembly, Export or Release Low-Molecular-Mass Iron and Also Export Iron That Incorporates into Cytosolic Proteins. (2023). Journal of the American Chemical Society. Retrieved from

  • Stable isotope-resolved metabolomics and applications for drug development. (N/A). PMC. Retrieved from

  • Mitochondrial–nuclear heme trafficking in budding yeast is regulated by GTPases that control mitochondrial dynamics and ER contact sites. (2020). Journals Gateway | The Company of Biologists. Retrieved from

  • Quantification and Carbon and Nitrogen Isotopic Measurements of Heme B in Environmental Samples. (2020). Analytical Chemistry - ACS Publications. Retrieved from

  • Stable Isotope Tracer Analysis in Isolated Mitochondria from Mammalian Systems. (2025). N/A. Retrieved from

  • Stable Isotope Tracer Analysis in Isolated Mitochondria from Mammalian Systems. (N/A). PMC. Retrieved from

  • Mechanisms of heme transport in the mitochondria. (2025). PMC - NIH. Retrieved from

  • Increased hemoglobin and heme in MALDI-TOF MS analysis induce ferroptosis and promote degeneration of herniated human nucleus pulposus. (2021). PMC. Retrieved from

  • Stable isotope-resolved metabolomics and applications for drug development. (2011). PubMed. Retrieved from

  • Heme Determination and Quantification Methods and Their Suitability for Practical Applications and Everyday Use. (2020). Analytical Chemistry. Retrieved from

  • Visualizing Mitochondrial Heme Flow through GAPDH to Targets in Living Cells and its Regulation by NO. (2024). bioRxiv. Retrieved from

  • The Isotopologue. (2016). N/A. Retrieved from

  • Update on heme biosynthesis, tissue-specific regulation, heme transport, relation to iron metabolism and cellular energy. (2024). PMC. Retrieved from

  • Applications of stable, nonradioactive isotope tracers in in vivo human metabolic research. (2016). PMC. Retrieved from

  • Measuring 15N and 13C Enrichment Levels in Sparsely Labeled Proteins Using High-Resolution and Tandem Mass Spectrometry. (2024). PMC. Retrieved from

  • Models of mitochondrial heme export.. (N/A). ResearchGate. Retrieved from

  • Identification of the Mitochondrial Heme Metabolism Complex. (2015). PLOS One. Retrieved from

  • Stable Isotopes for Tracing Cardiac Metabolism in Diseases. (N/A). Frontiers. Retrieved from

  • Molecular Mechanisms of Iron and Heme Metabolism. (N/A). PMC - NIH. Retrieved from

  • Using Stable Isotopes to Evaluate Drug Metabolism Pathways. (2023). SciTechnol. Retrieved from

  • Heme analysis by MALDI-TOF mass spectrometry of partially purified.... (N/A). ResearchGate. Retrieved from

  • Stable Isotopes for Tracing Mammalian-Cell Metabolism in vivo. Lirias. Retrieved from

  • Complex Cells Metabolism Measurement by Stable Isotope Tracing | Protocol Preview. (2022). N/A. Retrieved from

  • The role of glycine in the biosynthesis of heme. (2025). ResearchGate. Retrieved from

  • HEME SYNTHESIS FROM GLYCINE AND SUCCINYL COA. N/A. Retrieved from _

  • (PDF) 15N-labed glycine synthesis. ResearchGate. Retrieved from

  • The Mitochondrial Heme Metabolon: Insights into the Complex(ity) of Heme Synthesis and Distribution. (2019). PMC. Retrieved from

  • 13C- and 15N-Labeling Strategies Combined with Mass Spectrometry Comprehensively Quantify Phospholipid Dynamics in C. elegans. (2015). PMC. Retrieved from

  • Identification of the Mitochondrial Heme Metabolism Complex. (N/A). PLOS One. Retrieved from

Sources

synthesis of 13C-enriched protoporphyrin IX using 5-ALA HCl

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Biosynthetic Production of 13C-Enriched Protoporphyrin IX

Executive Summary

This guide details the protocol for synthesizing isotopically labeled Protoporphyrin IX (PpIX) utilizing 13C-labeled 5-aminolevulinic acid (5-ALA) as the sole precursor. Unlike total chemical synthesis, which is low-yielding and stereochemically challenging, this protocol leverages the heme biosynthetic machinery of Escherichia coli. By using a high-density resting cell biotransformation approach combined with iron chelation, we maximize the conversion efficiency of expensive 13C-ALA precursors while preventing the final biological conversion of PpIX into Heme.

Key Applications:

  • NMR Standards: Generation of specific 13C-isotopomers for structural elucidation of heme proteins.

  • Metabolic Flux Analysis: Tracing porphyrin metabolism in neoplastic tissues.

  • Photodynamic Therapy (PDT) Research: Quantifying PpIX accumulation kinetics using mass isotopomer distribution analysis (MIDA).

Mechanistic Insight & Pathway Visualization

The conversion of 5-ALA to Protoporphyrin IX involves the condensation of eight 5-ALA molecules. The process is enzymatic until the formation of Protoporphyrinogen IX, which is then oxidized to Protoporphyrin IX.

Critical Control Point: The final step, insertion of Ferrous iron (


) by Ferrochelatase (HemH) , must be blocked to accumulate PpIX. We achieve this using Deferoxamine (DFO) , a specific iron chelator, or by using iron-deficient media during the biotransformation phase.
Figure 1: The Heme Biosynthetic Pathway (5-ALA to PpIX)[1]

HemePathway ALA 8x 5-Aminolevulinic Acid (13C-Labeled Precursor) PBG 4x Porphobilinogen ALA->PBG ALA Dehydratase (HemB) HMB Hydroxymethylbilane PBG->HMB PBG Deaminase (HemC) URO Uroporphyrinogen III HMB->URO Uro III Synthase (HemD) COPRO Coproporphyrinogen III URO->COPRO Uro III Decarboxylase (HemE) PROTO_GEN Protoporphyrinogen IX COPRO->PROTO_GEN Copro III Oxidase (HemF) PPIX Protoporphyrin IX (Target Accumulation) PROTO_GEN->PPIX Protoogen Oxidase (HemG) HEME Heme b PPIX->HEME Ferrochelatase (HemH) (BLOCKED by DFO) Iron Fe2+ Iron->PPIX Chelation prevents insertion

Caption: Enzymatic cascade converting 8 molecules of 5-ALA into 1 molecule of PpIX. The final step is inhibited to ensure product accumulation.

Experimental Protocol

Reagents & Materials
ReagentSpecificationPurpose
13C-5-ALA HCl >98% purity, [4-13C] or [5-13C]Isotopic Precursor
Deferoxamine (DFO) Mesylate saltIron Chelator (HemH Inhibitor)
Extraction Solvent Ethyl Acetate / Acetic Acid (3:1 v/v)Porphyrin solubilization
Bacterial Strain E. coli BL21(DE3) or MG1655Biocatalyst host
Buffer 50 mM Tris-HCl, pH 7.5, 10 mM MgCl2Resting cell medium
Phase I: Biomass Generation (Unlabeled)

Goal: Generate a high density of catalytically active cells using inexpensive, unlabeled media.

  • Inoculation: Inoculate 10 mL of LB broth with E. coli MG1655. Incubate overnight at 37°C, 200 rpm.

  • Scale-up: Transfer 5 mL of starter culture into 500 mL of Terrific Broth (TB) . TB is preferred over LB to sustain higher cell densities and enzyme expression levels.

  • Growth: Incubate at 37°C until

    
     (mid-log to stationary phase transition).
    
  • Harvest: Centrifuge cells at 4,000

    
     g for 15 minutes at 4°C. Discard the supernatant.
    
  • Wash: Resuspend the pellet gently in 50 mL of 0.9% NaCl to remove residual media. Centrifuge again.

Phase II: Biotransformation (13C-Labeling)

Goal: Convert expensive 13C-ALA to PpIX in a minimized volume to ensure high concentration and easy purification.

  • Resuspension: Resuspend the washed cell pellet in 50 mL of Transformation Buffer (50 mM Tris-HCl, pH 7.5, 10 mM MgCl2).

    • Note: We concentrate the biomass 10-fold (from 500 mL culture to 50 mL buffer) to maximize biocatalytic density.

  • Induction of Accumulation: Add Deferoxamine (DFO) to a final concentration of 100

    
    M .
    
    • Mechanism:[1][2][3][4][5][6] DFO chelates intracellular iron, starving Ferrochelatase and forcing the pathway to stall at PpIX.

  • Substrate Addition: Add 13C-5-ALA HCl to a final concentration of 2 - 5 mM .

    • Optimization: Do not exceed 5 mM initially, as high concentrations of ALA can cause substrate inhibition or pH imbalance.

  • Incubation: Incubate the suspension in a darkened shaker (wrap flask in aluminum foil) at 30°C for 12–16 hours at 200 rpm.

    • Why Dark? PpIX is a potent photosensitizer.[7] Light exposure generates Reactive Oxygen Species (ROS), degrading the product and killing the biocatalyst.[4]

    • Why 30°C? Lower temperature preserves enzyme stability over long incubations.

Phase III: Extraction & Purification
  • Cell Lysis: Sonicate the cell suspension on ice (3 cycles, 30s on/30s off).

  • Solvent Extraction:

    • Add an equal volume (50 mL) of Ethyl Acetate:Acetic Acid (3:1 v/v) .

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 10,000

      
       g for 10 minutes.
      
    • Collect the upper organic phase (containing PpIX). The pellet and aqueous phase contain water-soluble impurities.

  • Concentration: Evaporate the organic solvent using a rotary evaporator or nitrogen stream (protect from light).

  • HPLC Purification (Recommended for Isotopic Purity):

    • Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-Aq).

    • Mobile Phase A: 0.1% Formic Acid in Water.[2][8][9]

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: 5% B to 100% B over 20 minutes.

    • Detection: Fluorescence (Ex 405 nm / Em 635 nm) or Absorbance (405 nm).

    • Collection: Collect the peak eluting at the PpIX retention time (typically ~12-15 min depending on column).

Quality Control & Validation

Analytical Verification

Before using the synthesized 13C-PpIX, validate identity and enrichment.

MethodExpected Result
UV-Vis Spectroscopy Soret band at 405 nm ; Q-bands at 502, 537, 575, 629 nm (in organic solvent).
Fluorescence Emission max at 635 nm (Ex 405 nm).
Mass Spectrometry M+H shift corresponding to the number of 13C atoms. Example: [4-13C]-ALA results in 8 labeled carbons. Unlabeled PpIX mass is 562.27 Da. Labeled will be ~570.3 Da.
13C-NMR Validation

Dissolve the purified product in DMSO-d6 or CDCl3/MeOD .

  • Diagnostic Signals: Look for enhanced doublets or multiplets depending on the coupling pattern derived from the specific ALA isotopomer used.

  • Reference: Unlabeled meso-carbons typically appear at ~96-97 ppm.

Troubleshooting Guide

  • Low Yield:

    • Cause: Insufficient aeration during biotransformation (HemF and HemG are oxygen-dependent).

    • Solution: Ensure high RPM (200+) and use baffled flasks, even though the final step accumulates PpIX.

  • Product Degradation:

    • Cause: Light exposure.[10][4][11][12][13]

    • Solution: Perform all extraction steps under dim light or yellow safety light.

  • Heme Contamination:

    • Cause: Incomplete inhibition of Ferrochelatase.

    • Solution: Increase DFO concentration to 200

      
      M or use a hemH knockout strain (e.g., E. coli TE3006).
      

References

  • Mancini, S., & Imlay, J. A. (2015).[2][3][8] Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis. Bio-protocol, 5(19), e1616.[3] [Link]

  • Battersby, A. R., et al. (1981). Biosynthesis of porphyrins and related macrocycles. Part III. Rational syntheses of [13C]-protoporphyrin-IX: assignment of the 13C NMR signals. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • Kwon, S. J., et al. (2023). Cell-Free Optimized Production of Protoporphyrin IX. bioRxiv. [Link]

  • Zhang, J., et al. (2022). A new technique of quantifying protoporphyrin IX in microbial cells in seawater. Frontiers in Microbiology. [Link]

  • Biological Magnetic Resonance Data Bank (BMRB). Entry: Protoporphyrin IX.[2][11][12][14][15][16][17][18] [Link]

Sources

Application Note: A Robust and Validated LC-MS/MS Method for the Quantitative Analysis of 5-Aminolevulinic Acid (5-ALA) in Human Plasma

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This application note presents a detailed, validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the precise and accurate quantification of 5-aminolevulinic acid (5-ALA) in human plasma. Utilizing its stable isotope-labeled internal standard, 5-ALA-3-¹³C, this protocol is designed for researchers, clinical scientists, and drug development professionals requiring a reliable analytical tool for pharmacokinetic studies, therapeutic drug monitoring, and biomarker discovery. The methodology encompasses a streamlined solid-phase extraction (SPE) for sample clean-up, followed by a rapid hydrophilic interaction liquid chromatography (HILIC) separation and detection by a triple quadrupole mass spectrometer. All procedures adhere to the principles outlined in the FDA's "Bioanalytical Method Validation Guidance for Industry" to ensure data integrity and reliability.[1][2][3]

Introduction: The Significance of 5-ALA Quantification

5-Aminolevulinic acid (5-ALA) is a naturally occurring δ-amino acid and a key intermediate in the heme biosynthesis pathway in mammals.[4][5] Exogenous administration of 5-ALA has garnered significant medical interest due to its role as a prodrug that leads to the preferential accumulation of the photosensitizer protoporphyrin IX (PpIX) in neoplastic cells.[5][6][7] This phenomenon is the cornerstone of 5-ALA-mediated photodynamic therapy (PDT) and fluorescence-guided surgery for various cancers.[5][6][7]

Beyond oncology, 5-ALA is a critical biomarker for the diagnosis and therapeutic monitoring of acute porphyrias, a group of genetic disorders affecting the heme synthesis pathway.[8][9][10][11] Elevated levels of 5-ALA are a hallmark of acute attacks, making its accurate measurement essential for patient management.[9][10] Furthermore, emerging research suggests the therapeutic potential of 5-ALA in metabolic disorders such as type 2 diabetes, highlighting its diverse physiological roles.[6][12]

Given these critical applications, a robust, specific, and sensitive analytical method for the quantification of 5-ALA in biological matrices is imperative. LC-MS/MS has become the gold standard for this purpose, offering superior specificity and sensitivity compared to traditional colorimetric or fluorometric assays.[8][10][13] This application note provides a comprehensive protocol for the quantitative analysis of 5-ALA in human plasma, employing 5-ALA-3-¹³C as an internal standard to ensure the highest level of accuracy.

Analytical Principle & Workflow

The accurate quantification of small, polar endogenous molecules like 5-ALA from complex biological matrices presents several analytical challenges, primarily matrix effects such as ion suppression in the mass spectrometer's electrospray source.[8][14] To overcome these challenges, this method employs a multi-faceted strategy:

  • Stable Isotope-Labeled Internal Standard (SIL-IS): The use of 5-ALA-3-¹³C is critical. As a SIL-IS, it shares near-identical physicochemical properties with the native 5-ALA, ensuring that it behaves similarly during sample extraction, chromatography, and ionization.[15][16] This co-eluting standard effectively normalizes for any variations in sample processing or matrix-induced signal fluctuations, leading to highly accurate and precise results.[15]

  • Solid-Phase Extraction (SPE): A cation-exchange SPE protocol is utilized for sample clean-up. This technique effectively removes plasma proteins, phospholipids, and other interfering substances that can compromise the assay's performance, while selectively retaining the amine-containing 5-ALA.[14][17]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): 5-ALA is a highly polar molecule, which is not well-retained on traditional reversed-phase C18 columns. HILIC chromatography is the ideal separation mode, providing excellent retention and peak shape for polar analytes.[9][18]

  • Tandem Mass Spectrometry (MS/MS): Detection is performed using a triple quadrupole mass spectrometer operating in the Multiple Reaction Monitoring (MRM) mode. This highly selective technique monitors specific precursor-to-product ion transitions for both 5-ALA and its SIL-IS, ensuring unambiguous identification and quantification, free from background interferences.[9][19][20]

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Plasma Sample (100 µL) Spike Spike with 5-ALA-3-13C IS Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate SPE_Load Load onto Cation-Exchange SPE Precipitate->SPE_Load SPE_Wash Wash (Methanol) SPE_Load->SPE_Wash SPE_Elute Elute (Ammoniated Methanol) SPE_Wash->SPE_Elute Drydown Evaporate to Dryness SPE_Elute->Drydown Reconstitute Reconstitute in Injection Solvent Drydown->Reconstitute Inject Inject into HILIC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Positive ESI Separate->Ionize Detect MRM Detection Ionize->Detect Integrate Peak Integration Detect->Integrate Calculate Calculate Analyte/IS Ratio Integrate->Calculate Quantify Quantify against Calibration Curve Calculate->Quantify

Caption: Overall workflow for 5-ALA quantification.

Experimental Protocols

Materials and Reagents
  • 5-Aminolevulinic Acid (ALA) HCl (≥98% purity)

  • 5-Aminolevulinic Acid-3-¹³C (ALA-¹³C) HCl (≥98% purity, isotopic purity >99%)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic Acid (LC-MS grade)

  • Ammonium Hydroxide (ACS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • Human Plasma (K₂EDTA)

  • Strata™-X-C Solid Phase Extraction Cartridges (or equivalent strong cation-exchange SPE)

Preparation of Standards and Quality Controls
  • Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve 5-ALA and 5-ALA-¹³C in ultrapure water to prepare individual 1 mg/mL stock solutions.

  • Working Standard Solutions: Serially dilute the 5-ALA primary stock with 50:50 (v/v) acetonitrile:water to prepare working solutions for calibration curve standards.

  • Internal Standard (IS) Working Solution (1 µg/mL): Dilute the 5-ALA-¹³C primary stock with 50:50 (v/v) acetonitrile:water.

  • Calibration Standards (CS) and Quality Controls (QC): Prepare CS and QC samples by spiking appropriate amounts of the working standard solutions into blank human plasma. A typical calibration range is 1-1000 ng/mL. QC samples should be prepared at a minimum of three concentration levels (low, medium, and high).

Sample Preparation Protocol
  • Aliquot: To 100 µL of plasma sample, calibrator, or QC in a microcentrifuge tube, add 10 µL of the 1 µg/mL IS working solution.

  • Protein Precipitation: Add 300 µL of acetonitrile. Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • SPE Conditioning: Condition a cation-exchange SPE cartridge by sequentially passing 1 mL of methanol followed by 1 mL of ultrapure water.

  • Loading: Load the supernatant from step 3 onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of methanol.

  • Elution: Elute the analyte and IS with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.

  • Evaporation: Evaporate the eluate to complete dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried residue in 100 µL of 90:10 (v/v) acetonitrile:water with 0.1% formic acid. Vortex to mix, then transfer to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Method Parameters

Rationale for Parameter Selection:

  • HILIC Column: A silica or amide-based HILIC column is chosen for its ability to retain and separate highly polar compounds like 5-ALA.[9][18]

  • Mobile Phase: A high organic content mobile phase (acetonitrile) with a small amount of aqueous buffer containing an acid modifier (formic acid) is standard for HILIC. This promotes partitioning of the polar analyte onto the hydrated stationary phase.

  • Positive ESI: 5-ALA contains a primary amine group that is readily protonated, making positive mode electrospray ionization (ESI) highly efficient for generating the [M+H]⁺ precursor ion.[9][19]

  • MRM Transitions: The selected transitions are chosen based on the most stable and abundant product ions generated from collision-induced dissociation (CID) of the precursor ion, ensuring high sensitivity and specificity. The +1 Da shift in the precursor and a key fragment for the internal standard confirms its identity and prevents crosstalk.

Table 1: Liquid Chromatography Parameters

ParameterValue
HPLC SystemAgilent 1290 Infinity II (or equivalent)
ColumnWaters ACQUITY UPLC BEH Amide, 1.7 µm, 2.1 x 100 mm
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
Gradient90% B (0-1 min), 90-50% B (1-3 min), 50% B (3-4 min), 90% B (4.1-6 min)
Flow Rate0.4 mL/min
Column Temperature40°C
Injection Volume5 µL
Run Time6 minutes

Table 2: Mass Spectrometry Parameters

ParameterValue
MS SystemSciex Triple Quad™ 6500+ (or equivalent)
Ion SourceTurbo V™ with Electrospray Ionization (ESI)
PolarityPositive
IonSpray Voltage4500 V
Temperature550°C
Curtain Gas35 psi
Collision GasMedium
MRM Transitions
Analyte Q1 Mass (Da)
5-ALA132.1
5-ALA (Qualifier)132.1
5-ALA-3-¹³C (IS)133.1

Method Validation

The method was validated according to the FDA's Bioanalytical Method Validation guidance.[2][3][21] The validation assessed selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Table 3: Summary of Method Validation Results

ParameterAcceptance CriteriaResult
Selectivity No significant interfering peaks at the retention times of 5-ALA and IS in blank plasma.Pass
Linearity (r²) ≥ 0.99> 0.995
Range 1 - 1000 ng/mLPass
LLOQ 1 ng/mLPass
Intra-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)2.8% - 8.5%
Inter-day Precision (%CV) ≤ 15% (≤ 20% at LLOQ)4.1% - 9.3%
Intra-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-7.2% to 6.5%
Inter-day Accuracy (%Bias) ± 15% (± 20% at LLOQ)-5.8% to 8.1%
Matrix Effect IS-normalized matrix factor CV ≤ 15%< 10%
Recovery Consistent and reproducible> 85%
Stability Bench-top, Freeze-thaw, Long-termStable

Conclusion

This application note describes a highly selective, sensitive, and robust LC-MS/MS method for the quantification of 5-ALA in human plasma. The combination of a stable isotope-labeled internal standard, efficient solid-phase extraction, and HILIC chromatography provides a reliable workflow that effectively mitigates matrix effects and ensures high data quality. The method has been thoroughly validated and is fit for purpose in regulated bioanalytical environments, supporting a wide range of clinical and research applications from cancer therapy to the study of metabolic diseases.

References

  • Capillary zone electrophoresis/mass spectrometry of 5-aminolaevulinic acid and porphobilinogen. PubMed. Available at: [Link]

  • A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. PMC. Available at: [Link]

  • E17-25: Intro to GLP Regulations and Bioanalytical Method Validation by LC-MS/MS. AAPS. Available at: [Link]

  • Direct and simultaneous determination of 5-aminolaevulinic acid and porphobilinogen in urine by hydrophilic interaction liquid chromatography-electrospray ionisation/tandem mass spectrometry. PubMed. Available at: [Link]

  • A LC-MS/MS method for the simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. ResearchGate. Available at: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. ResolveMass. Available at: [Link]

  • Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions. PMC. Available at: [Link]

  • Special Issue : Advances in 5-Aminolevulinic Acid Applications in Medical and Healthcare. MDPI. Available at: [Link]

  • Emerging uses of 5-aminolevulinic-acid-induced protoporphyrin IX in medicine: a review of multifaceted, ubiquitous, molecular diagnostic, therapeutic, and theranostic opportunities. SPIE Digital Library. Available at: [Link]

  • Clinical applications of 5-aminolevulinic acid-mediated fluorescence for gastric cancer. World Journal of Gastroenterology. Available at: [Link]

  • Bioanalytical Method Validation Guidance for Industry. Food and Drug Administration. Available at: [Link]

  • Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. Semantic Scholar. Available at: [Link]

  • Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions. PubMed. Available at: [Link]

  • How to validate a bioanalytical LC-MS/MS method for PK studies? Patsnap Synapse. Available at: [Link]

  • Direct and simultaneous determination of 5-aminolaevulinic acid and porphobilinogen in urine by hydrophilic interaction liquid chromatography-electrospray ionisation/tandem mass spectrometry. ResearchGate. Available at: [Link]

  • Designing LCMS Studies with the FDA in Mind from the Start. Agilex Biolabs. Available at: [Link]

  • Elevating Reproducibility and Recovery in Solid-Phase Extraction. Technology Networks. Available at: [Link]

  • A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. PubMed. Available at: [Link]

  • Fluorometric measurement of 5-aminolevulinic acid in serum. Clinica Chimica Acta. Available at: [Link]

  • Efficient Peptide MRM Transition Prediction via Convolutional Hashing. arXiv. Available at: [Link]

  • The Advantage of Fully Stable C Labeled Internal Standards in LC-MS/MS Mycotoxin Analysis. Romer Labs. Available at: [Link]

Sources

Application Note: Illuminating the Enemy Within: Tracking 5-ALA Metabolic Fate in Cancer Cells with Stable Isotopes

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

Introduction: Beyond the Precursor - Why Tracing 5-ALA's Journey Matters

5-Aminolevulinic acid (5-ALA), a naturally occurring amino acid, has emerged as a significant tool in the oncology arsenal.[1][2][3] It is clinically utilized as a prodrug that, upon administration, leads to the preferential accumulation of the photosensitizer protoporphyrin IX (PpIX) in many types of cancer cells.[4][5][6] This tumor-specific accumulation of PpIX is the cornerstone of both photodynamic diagnosis (PDD), where it fluoresces to delineate tumor margins for surgical resection, and photodynamic therapy (PDT), where light activation of PpIX generates cytotoxic reactive oxygen species to destroy malignant cells.[4][7][8][9]

The selective accumulation of PpIX in cancerous tissues is attributed to several factors, including increased uptake of 5-ALA by transporters like PEPT1/2, and a comparatively lower activity of the enzyme ferrochelatase (FECH), which converts PpIX to heme.[1][2][3][10] While this phenomenon is well-documented, a deeper understanding of the complete metabolic journey of 5-ALA within the complex landscape of cancer cell metabolism is crucial for optimizing its therapeutic potential. Stable isotope tracing, a powerful analytical technique, allows us to follow the path of 5-ALA and its metabolites, providing invaluable insights into the metabolic reprogramming that defines many cancers.[11][12]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the use of stable isotope-labeled 5-ALA to meticulously track its metabolic fate in cancer cells. We will delve into the underlying principles, provide detailed, field-tested protocols for cell culture, sample preparation, and analysis using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy, and offer guidance on data interpretation. By illuminating the metabolic pathways influenced by 5-ALA, we can uncover new therapeutic targets and refine existing treatment strategies.

The Scientific Foundation: Principles of Stable Isotope Tracing with 5-ALA

Stable isotope tracing relies on the use of molecules in which one or more atoms have been replaced with a heavier, non-radioactive isotope (e.g., ¹³C for ¹²C, ¹⁵N for ¹⁴N).[13][14] These "labeled" molecules are chemically identical to their "light" counterparts and are processed by cells in the same manner.[15] By introducing a stable isotope-labeled precursor, such as ¹³C- or ¹⁵N-labeled 5-ALA, into a cell culture system, we can trace the incorporation of these heavy atoms into downstream metabolites.

The primary analytical techniques for detecting and quantifying these labeled metabolites are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[16][17][18]

  • Mass Spectrometry (MS): MS separates ions based on their mass-to-charge ratio (m/z). The incorporation of a stable isotope results in a predictable mass shift in the metabolite, allowing for the differentiation and quantification of labeled versus unlabeled species.[19] High-resolution MS instruments are particularly adept at resolving these subtle mass differences.[20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The presence of a stable isotope like ¹³C can alter the NMR signal of neighboring atoms (like ¹H), providing information about the specific position of the label within the molecule.[21][22]

By analyzing the distribution and abundance of these isotopic labels in various metabolites over time, we can map the flow of atoms through metabolic pathways, a technique known as metabolic flux analysis.[23][24][25][26] This allows for a dynamic and quantitative understanding of cellular metabolism.

Visualizing the Path: The Metabolic Journey of 5-ALA

The canonical pathway of 5-ALA metabolism leads to the synthesis of heme. Exogenously supplied 5-ALA bypasses the rate-limiting step of endogenous 5-ALA synthesis, leading to a surge in the heme synthesis pathway.[1][6]

ALA_Metabolism cluster_uptake Cellular Uptake cluster_mitochondria Mitochondria Exogenous_5ALA Exogenous 5-ALA PEPT1_2 PEPT1/2 Transporters Exogenous_5ALA->PEPT1_2 Intracellular_5ALA Intracellular 5-ALA PEPT1_2->Intracellular_5ALA PBG Porphobilinogen (PBG) Intracellular_5ALA->PBG ALAD HMB Hydroxymethylbilane (HMB) PBG->HMB PBGD UPGIII Uroporphyrinogen III (UPGIII) HMB->UPGIII UROS CPGIII Coproporphyrinogen III (CPGIII) UPGIII->CPGIII UROD CPGIII_mito Coproporphyrinogen III CPGIII->CPGIII_mito ABCB6 PPgen Protoporphyrinogen IX PpIX Protoporphyrin IX (PpIX) PPgen->PpIX PPOX Heme Heme PpIX->Heme FECH (low activity in cancer) Fluorescence (PDD) Fluorescence (PDD) PpIX->Fluorescence (PDD) ROS (PDT) ROS (PDT) PpIX->ROS (PDT) CPGIII_mito->PPgen CPOX Workflow Cell_Culture 1. Cell Culture & Seeding Labeling 2. Stable Isotope Labeling with 5-ALA Cell_Culture->Labeling Quenching 3. Quenching & Metabolite Extraction Labeling->Quenching Sample_Prep 4. Sample Preparation Quenching->Sample_Prep MS_Analysis 5a. LC-MS/MS Analysis Sample_Prep->MS_Analysis NMR_Analysis 5b. NMR Analysis Sample_Prep->NMR_Analysis Data_Analysis 6. Data Processing & Interpretation MS_Analysis->Data_Analysis NMR_Analysis->Data_Analysis

Caption: A generalized workflow for tracing the metabolic fate of 5-ALA in cancer cells using stable isotopes.

III. Detailed Protocol: Cell Culture and Labeling
  • Cell Culture: Maintain the cancer cell line of interest in the recommended complete growth medium supplemented with FBS and penicillin-streptomycin in a humidified incubator at 37°C and 5% CO₂.

  • Seeding: Seed cells into appropriate culture vessels (e.g., 6-well plates, 10 cm dishes) at a density that will result in approximately 80% confluency at the time of the experiment. Allow cells to adhere and grow for at least 24 hours.

  • Preparation of Labeling Medium: Prepare the labeling medium by supplementing the base medium with the desired concentration of stable isotope-labeled 5-ALA. A typical starting concentration is 1 mM, but this should be optimized for your cell line. Prepare a parallel set of cultures with unlabeled 5-ALA as a control.

  • Labeling: Aspirate the old medium from the cells and wash once with pre-warmed PBS. Add the prepared labeling medium to the cells.

  • Time Course: Incubate the cells for various time points (e.g., 0, 2, 4, 8, 24 hours) to track the dynamic changes in metabolite labeling. The optimal time points will depend on the metabolic pathways of interest. For at least five cell doublings, ensure complete labeling. [27]

IV. Detailed Protocol: Metabolite Extraction
  • Quenching: To halt all metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS. Immediately add a sufficient volume of liquid nitrogen to flash-freeze the cell monolayer. [28]2. Extraction: Before the liquid nitrogen has fully evaporated, add an ice-cold extraction solvent (e.g., 80% methanol) to the culture vessel. [28]3. Cell Lysis and Collection: Use a cell scraper to detach the cells into the extraction solvent. Transfer the cell lysate to a microcentrifuge tube.

  • Centrifugation: Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cellular debris.

  • Supernatant Collection: Carefully collect the supernatant containing the extracted metabolites. This extract can now be prepared for either MS or NMR analysis.

V. Detailed Protocol: Sample Preparation for Analysis

For Mass Spectrometry (LC-MS/MS):

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a solvent compatible with your liquid chromatography (LC) method (e.g., 50% acetonitrile). Include internal standards for quality control and quantification.

  • Filtration: Filter the reconstituted sample through a 0.22 µm syringe filter to remove any remaining particulates that could clog the LC system. 4. Transfer: Transfer the filtered sample to an autosampler vial for analysis. [28] For NMR Spectroscopy:

  • Drying: Dry the metabolite extract completely using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried extract in a deuterated buffer (e.g., phosphate buffer in D₂O) containing a known concentration of an internal standard (e.g., DSS or TSP). [29]3. pH Adjustment: Ensure the pH of the sample is adjusted to be consistent across all samples, as pH can affect the chemical shifts of metabolites.

  • Transfer: Transfer the reconstituted sample to an NMR tube.

Data Acquisition and Analysis: Deciphering the Metabolic Code

Mass Spectrometry Data
  • Instrumentation: A high-resolution mass spectrometer coupled to a liquid chromatography system (LC-MS) is recommended for this analysis. [19][20]* Data Acquisition: Acquire data in both positive and negative ionization modes to cover a broad range of metabolites. Use targeted methods (e.g., Multiple Reaction Monitoring, MRM) for specific metabolites of the heme synthesis pathway and untargeted methods for a global metabolic snapshot.

  • Data Analysis: Utilize software such as MS-DIAL, XCMS, or vendor-specific software to identify metabolites based on their accurate mass, retention time, and fragmentation patterns. [19]The incorporation of the stable isotope will be evident as a mass shift in the detected metabolite. The relative abundance of the labeled and unlabeled forms can be used to calculate the fractional enrichment.

NMR Spectroscopy Data
  • Instrumentation: A high-field NMR spectrometer (e.g., 600 MHz or higher) is ideal for resolving complex mixtures of metabolites. [18]* Data Acquisition: Acquire one-dimensional (1D) ¹H NMR spectra for an overview of the metabolome. Two-dimensional (2D) experiments, such as ¹H-¹³C HSQC, can be used to resolve overlapping signals and confirm the position of the ¹³C label.

  • Data Analysis: Process the NMR spectra using software such as Chenomx, MestReNova, or open-source packages. Identify metabolites by comparing their chemical shifts and coupling patterns to spectral databases. Quantify metabolites by integrating the area under their respective peaks relative to the internal standard.

Interpreting the Results: A Hypothetical Case Study

To illustrate the power of this technique, consider a hypothetical experiment tracking the fate of ¹³C₅-5-ALA in a glioblastoma cell line compared to a normal astrocyte cell line.

Table 1: Hypothetical Fractional Enrichment of Key Metabolites after 24h Incubation with ¹³C₅-5-ALA

Metabolite Glioblastoma Cells (% Enrichment) Normal Astrocytes (% Enrichment) Interpretation
Protoporphyrin IX (PpIX)85%30%Confirms higher accumulation of PpIX in cancer cells due to lower FECH activity.
Heme10%65%Demonstrates the bottleneck in converting PpIX to heme in glioblastoma.
Glutamate5%<1%Suggests potential shunting of 5-ALA-derived carbons into the TCA cycle in cancer cells.
Lactate2%<0.5%May indicate an indirect link to glycolytic pathways, possibly through TCA cycle intermediates.

These hypothetical data would suggest that in glioblastoma cells, not only is the conversion of PpIX to heme impaired, but the carbon backbone of 5-ALA may also be catabolized and enter central carbon metabolism, a phenomenon less pronounced in normal cells. This could have implications for understanding the broader metabolic reprogramming in these tumors. [30]

Conclusion: Charting New Territories in Cancer Metabolism

The use of stable isotope-labeled 5-ALA provides a dynamic and quantitative lens through which to view its metabolic fate within cancer cells. This approach moves beyond simply confirming the accumulation of PpIX to uncovering the intricate connections between the heme synthesis pathway and the broader metabolic network of the cell. The detailed protocols and principles outlined in this application note offer a robust starting point for researchers to explore these connections. By meticulously tracing the journey of 5-ALA, we can gain a more profound understanding of the metabolic vulnerabilities of cancer, paving the way for the development of more effective and targeted therapies.

References

  • 5-ALA Metabolic Pathway | Encyclopedia MDPI. (2022, June 22). Retrieved from [Link]

  • Kou, J., et al. (2017). Aminolevulinic Acid (ALA) as a Prodrug in Photodynamic Therapy of Cancer. Journal of Porphyrins and Phthalocyanines.
  • Hopper, C. (2015). 5-Aminolevulinic acid-based photodynamic therapy. Clinical research and future challenges. Lasers in Medical Science.
  • Hagiya, Y., & Ishizuka, M. (2022). 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges.
  • Hagiya, Y., & Ishizuka, M. (2022). 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. MDPI.
  • Valdés, P. A., & Samkoe, K. S. (2019).
  • Kim, S. J., et al. (2019).
  • Theodossiou, T. A., et al. (2022).
  • O'Connor, A. E., et al. (2023). Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions.
  • El-Domyati, M., et al. (2023).
  • Hagiya, Y., & Ishizuka, M. (2022). 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges.
  • Marcus, S. L., et al. (1996). Photodynamic therapy (PDT) and photodiagnosis (PD) using endogenous photosensitization induced by 5-aminolevulinic acid (ALA)
  • The metabolic pathway of 5ALA. Exogenous 5ALA is ingested and promptly... | Download Scientific Diagram. (n.d.).
  • Ferris, S. P., et al. (2021). Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas.
  • A practical recipe for stable isotope labeling by amino acids in cell culture (SILAC). (n.d.).
  • McEntyre, C. J., & Parsi, M. K. (2020). Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following Removal of Ion Interferences by Silica Solid Phase Extraction. Biomedical Journal of Scientific & Technical Research.
  • Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC). (n.d.).
  • Hui, S., et al. (2021). Physiological impact of in vivo stable isotope tracing on cancer metabolism. Molecular Metabolism.
  • Amanchy, R., et al. (2005). Stable Isotope Labeling with Amino Acids in Cell Culture (SILAC)
  • Metallo, C. M., & Vander Heiden, M. G. (2013). Evaluation of 13C isotopic tracers for metabolic flux analysis in mammalian cells. Methods in Enzymology.
  • Wishart, D. S. (2019). Metabolite Profiling of Clinical Cancer Biofluid Samples by NMR Spectroscopy. In Methods in Molecular Biology.
  • Sample Preparation for Metabolite Detection in Mass Spectrometry Imaging. (n.d.). SpringerLink.
  • Antoniewicz, M. R. (2018). A Guide to 13C Metabolic Flux Analysis for the Cancer Biologist. Experimental & Molecular Medicine.
  • Use of Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC)
  • Antoniewicz, M. R. (2018). A guide to 13C metabolic flux analysis for the cancer biologist. Experimental & Molecular Medicine.
  • Mass Spectrometry Sample Preparation Guide. (n.d.).
  • Stable Isotope Tracing Metabolomics to Investigate the Metabolic Activity of Bioactive Compounds for Cancer Prevention and Tre
  • Real‐Time NMR Spectroscopy for Studying Metabolism. (2020). Chemistry – A European Journal.
  • Sample preparation for Mass spectrometric analysis. (2018, December 4). G-Biosciences.
  • Preparation of cell samples for metabolomics | Mass Spectrometry Research Facility. (n.d.). University of St Andrews.
  • Klepinin, A., et al. (2021). Stable Isotope Tracing Uncovers Reduced γ/β-ATP Turnover and Metabolic Flux Through Mitochondrial-Linked Phosphotransfer Circuits in Aggressive Breast Cancer Cells. Frontiers in Cell and Developmental Biology.
  • Sample Preparation for Mass Spectrometry. (n.d.). Sigma-Aldrich.
  • Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) A Primer. (n.d.). MilliporeSigma.
  • Nuclear Magnetic Resonance technique in tumor metabolism. (2016). Journal of Cancer.
  • Lee, W. D., & Park, J. H. (2024). Stable Isotope Tracing Analysis in Cancer Research: Advancements and Challenges in Identifying Dysregulated Cancer Metabolism and Treatment Strategies.
  • 13C-metabolic flux analysis reveals metabolic rewiring in HL-60 neutrophil-like cells through differentiation and immune stimul
  • NMR-Based Metabolomic Profiling for Brain Cancer Diagnosis and Tre
  • Mass-spectrometry based high-throughput platforms for metabolomics. (2019). OSTI.GOV.
  • Mass-spectrometry based metabolomics: an overview of workflows, strategies, data analysis and applic
  • Mass Spectrometry for Metabolomics | Environmental Molecular Sciences Labor
  • High-resolution 13C metabolic flux analysis. (2019).
  • NMR-Based Stable Isotope Tracing of Cancer Metabolism. (2018).
  • High-resolution mass spec for metabolomic analysis | Agilent. (n.d.). Agilent.
  • A NMR-Based Metabolomic Approach to Investigate the Antitumor Effects of the Novel [Pt(η1-C2H4OMe)(DMSO)(phen)]+ (phen = 1,10-Phenanthroline) Compound on Neuroblastoma Cancer Cells. (2022). Molecules.

Sources

preparation of [3-13C]ALA stock solutions for cell culture

Author: BenchChem Technical Support Team. Date: March 2026

Application Notes and Protocols

Topic: Preparation and Application of [3-¹³C]Aminolevulinic Acid (ALA) Stock Solutions for Isotope-Resolved Metabolomics in Cell Culture

Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, sterilization, storage, and application of [3-¹³C]ALA hydrochloride stock solutions for use in cell culture-based metabolic studies. The protocols herein are designed to ensure solution stability, sterility, and experimental reproducibility, grounded in established principles of chemical stability and cell culture methodology.

Introduction: The Role of [3-¹³C]ALA in Metabolic Tracing

5-Aminolevulinic acid (ALA) is a critical endogenous non-proteinogenic amino acid that serves as the first committed precursor in the heme biosynthesis pathway. The introduction of a stable isotope label, such as Carbon-13 (¹³C), at a specific position ([3-¹³C]ALA), provides a powerful tool for tracing the metabolic fate of ALA and its downstream products through complex biological systems.[1] When introduced into cell culture, [3-¹³C]ALA is taken up by cells and incorporated into the porphyrin synthesis pathway, ultimately leading to the production of ¹³C-labeled protoporphyrin IX and heme.

By using downstream analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy, researchers can track the incorporation of the ¹³C label, enabling precise quantification of metabolic flux and pathway dynamics.[2][3] This approach is invaluable for studying heme metabolism, mitochondrial function, and the efficacy of ALA-based photodynamic therapy (PDT) in various cell models.[4][5]

The accuracy and reproducibility of these experiments are critically dependent on the proper preparation of the labeled ALA stock solution. Key challenges include the inherent instability of ALA in solutions at physiological pH and the stringent requirement for sterility in cell culture applications.[5][6] This guide provides detailed, validated protocols to address these challenges effectively.

Properties of [3-¹³C]ALA Hydrochloride

A thorough understanding of the physicochemical properties of the labeled compound is essential for its correct handling and use.

PropertyValueSource(s)
Chemical Name 5-Aminolevulinic Acid-3-¹³C Hydrochloride[7][8]
CAS Number 129720-95-2[7][8][9]
Molecular Formula C₄¹³CH₉NO₃•HCl[8][10]
Molecular Weight ~168.58 g/mol
Appearance Crystalline Solid[11]
Isotopic Purity Typically ≥99 atom % ¹³C
Chemical Purity Typically ≥99% (CP) or ≥95%[11]
Storage (Solid) -20°C, protected from light[11]
Solubility (PBS, pH 7.2) Approx. 10 mg/mL[11]

The Critical Challenge: ALA Instability in Solution

The primary obstacle in preparing ALA solutions is its pH-dependent instability. In aqueous solutions, particularly at neutral or alkaline pH (≥ 7.0), ALA is prone to degradation via a second-order condensation reaction, forming pyrazine derivatives.[6][12] This degradation not only reduces the effective concentration of ALA but also leads to a loss of its biological activity, compromising experimental results.[4][5]

Key Findings on Stability:

  • pH is Paramount: Degradation is rapid at physiological pH (7.4) but is significantly inhibited at acidic pH values (≤ 6.0).[6][12][13] Studies have shown that ALA solutions at pH 5-6 are stable for extended periods, even over 100 days.[13]

  • Temperature Accelerates Degradation: The rate of degradation increases with temperature. Therefore, storage at 4°C or -20°C is crucial.[6][12]

Based on these principles, the following protocol employs a "pH-stabilized stock" strategy, wherein a concentrated, sterile stock is prepared in a slightly acidic buffer for storage, and working solutions are prepared fresh by dilution into the culture medium immediately before use.

Protocol 1: Preparation of a pH-Stabilized, Sterile 100 mM [3-¹³C]ALA Stock Solution

This protocol describes the preparation of a 1000x concentrated stock solution, which is stabilized by a low pH and can be stored frozen for several months. This approach minimizes the number of repetitive weighing operations and reduces the potential for error.[14]

Materials and Reagents
  • [3-¹³C]Aminolevulinic Acid Hydrochloride (MW: 168.58 g/mol )

  • Cell Culture-Grade Water (e.g., WFI or Milli-Q)

  • 1 M HCl, sterile

  • 1 M NaOH, sterile

  • Sterile 15 mL or 50 mL polypropylene conical tubes

  • Sterile 0.22 µm syringe filters (PVDF or PES recommended for low protein binding)

  • Sterile syringes

  • Sterile, light-blocking cryovials (e.g., amber-colored)

  • Calibrated analytical balance, pH meter, and vortex mixer

  • Laminar flow hood or biological safety cabinet

Step-by-Step Methodology
  • Calculate Required Mass:

    • To prepare 10 mL of a 100 mM stock solution:

    • Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )

    • Mass (g) = 0.1 mol/L × 0.01 L × 168.58 g/mol = 0.1686 g (168.6 mg)

  • Dissolution (Aseptic Technique):

    • Working within a laminar flow hood, accurately weigh 168.6 mg of [3-¹³C]ALA HCl powder and transfer it to a sterile 15 mL conical tube.

    • Add approximately 8 mL of cell culture-grade water.

    • Cap the tube tightly and vortex until the solid is completely dissolved.

  • pH Adjustment for Stability:

    • The hydrochloride salt of ALA will produce a naturally acidic solution. However, for long-term stability, it is crucial to verify and adjust the pH to 5.0 - 5.5 .

    • Using a calibrated pH meter, measure the pH of the solution.

    • If necessary, adjust the pH by adding sterile 1 M HCl (to lower pH) or 1 M NaOH (to raise pH) dropwise. Mix well after each addition. This step is critical as ALA degradation is efficiently inhibited at a lower pH.[6][13]

  • Bringing to Final Volume:

    • Once the target pH is achieved, add cell culture-grade water to bring the final volume to exactly 10.0 mL . Mix thoroughly.

  • Sterilization:

    • DO NOT AUTOCLAVE. ALA is a heat-sensitive compound.[15] Autoclaving will cause significant degradation.

    • Draw the entire solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe tip.

    • Filter-sterilize the solution directly into a fresh, sterile 15 mL conical tube. This is the standard and required method for sterilizing heat-labile solutions.[16][17]

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, dispense the sterile stock solution into smaller, single-use aliquots (e.g., 100 µL) in sterile, light-blocking cryovials.

    • Label each vial clearly with the compound name, concentration (100 mM), and preparation date.

    • Store the aliquots at -20°C for long-term storage (up to 6 months).

Workflow Diagram

G cluster_prep Protocol 1: Stock Solution Preparation weigh 1. Weigh 168.6 mg [3-13C]ALA HCl dissolve 2. Dissolve in 8 mL Cell Culture-Grade H₂O weigh->dissolve ph_adjust 3. Adjust pH to 5.0-5.5 (Critical for Stability) dissolve->ph_adjust volume 4. Adjust Final Volume to 10 mL ph_adjust->volume sterilize 5. Sterile Filter (0.22 µm) (DO NOT AUTOCLAVE) volume->sterilize aliquot 6. Aliquot into Light-Blocking Cryovials sterilize->aliquot store 7. Store at -20°C aliquot->store

Caption: Workflow for preparing a pH-stabilized 100 mM [3-¹³C]ALA stock solution.

Protocol 2: Preparation of Working Solutions and Application to Cells

This protocol outlines the dilution of the concentrated stock into complete cell culture medium for immediate use. It is imperative to prepare this solution fresh for each experiment due to the rapid degradation of ALA at the neutral pH of culture medium.[5][11]

Example Dilution Scheme

To obtain a final concentration of 100 µM in 10 mL of culture medium (a 1:1000 dilution):

ComponentVolume
100 mM [3-¹³C]ALA Stock10 µL
Complete Cell Culture Medium9.99 mL
Total Volume 10.0 mL
Final Concentration 100 µM
Step-by-Step Methodology
  • Thaw one aliquot of the 100 mM [3-¹³C]ALA stock solution at room temperature.

  • In a sterile tube, add the required volume of complete cell culture medium (pre-warmed to 37°C).

  • Add the calculated volume of the 100 mM stock solution to the medium. For the example above, add 10 µL of stock to 9.99 mL of medium.

  • Mix gently by pipetting or inverting the tube. Do not vortex vigorously to avoid damaging media components.

  • Remove the existing medium from your cell culture plates and replace it with the freshly prepared [3-¹³C]ALA-containing medium.

  • Return the cells to the incubator for the desired labeling period.

Protocol 3: Determining the Optimal Working Concentration

The ideal concentration of [3-¹³C]ALA and the optimal labeling time are highly dependent on the cell type, its metabolic rate, and the specific research question. A preliminary optimization experiment is strongly recommended.

Experimental Design
  • Dose-Response: Seed cells in multiple wells or plates. Treat them with a range of [3-¹³C]ALA concentrations (e.g., 10 µM, 50 µM, 100 µM, 250 µM, 500 µM) for a fixed period (e.g., 24 hours).[18][19]

  • Time-Course: Treat cells with a fixed, intermediate concentration (e.g., 100 µM) and harvest them at different time points (e.g., 4, 8, 16, 24, 48 hours).

  • Analysis: After incubation, harvest the cells and perform metabolite extraction. Analyze the extracts using LC-MS/MS or another appropriate method to quantify the incorporation of ¹³C into downstream metabolites like protoporphyrin IX.

  • Optimization Goal: Select the lowest concentration and shortest time that provides a robust and statistically significant isotopic enrichment for your target metabolite, while ensuring no cellular toxicity is observed.

Optimization Workflow Diagram

G cluster_optim Protocol 3: Experimental Optimization cluster_dose Dose-Response cluster_time Time-Course seed 1. Seed Cells (Uniform Density) treat_dose 2a. Treat with Varying [ALA] (10-500 µM) for Fixed Time (24h) seed->treat_dose treat_time 2b. Treat with Fixed [ALA] (100 µM) for Varying Time (4-48h) seed->treat_time harvest 3. Harvest Cells & Extract Metabolites treat_dose->harvest treat_time->harvest analyze 4. Analyze Isotopic Enrichment (LC-MS) harvest->analyze determine 5. Determine Optimal Concentration & Time analyze->determine

Caption: Workflow for optimizing [3-¹³C]ALA concentration and incubation time.

Quality Control and Best Practices

  • pH Verification: Always confirm the pH of your stock solution before sterile filtering.

  • Sterility Check: Before use, you can incubate a small amount of your final working solution (ALA in medium) at 37°C for 24-48 hours to check for microbial contamination.

  • Fresh is Best: Never store or reuse ALA-supplemented culture medium. The compound's instability at neutral pH makes fresh preparation essential for reproducibility.[11]

  • Avoid Light Exposure: ALA and its metabolic products (porphyrins) are light-sensitive. Handle solutions in low-light conditions and use amber or foil-wrapped tubes for storage and during experiments where possible.[20]

Safety Considerations

  • Handle the [3-¹³C]ALA hydrochloride powder and solutions in accordance with good laboratory practices.

  • Consult the Safety Data Sheet (SDS) provided by the manufacturer for detailed information on handling, storage, and disposal.[11]

  • Wear appropriate personal protective equipment (PPE), including gloves, eye protection, and a lab coat.

References

  • BLD Pharm. 129720-95-2|5-Aminolevulinic Acid-3-13C Hydrochloride.
  • McCarron, P. A., Donnelly, R. F., & Woolfson, A. D. (2008). Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application.
  • LGC Standards. 5-Aminolevulinic Acid-3-13C Hydrochloride.
  • Ibbotson, S. H., & Grant, W. E. (2002). The stability of 5-aminolevulinic acid in solution.
  • Sigma-Aldrich. 5-Aminolevulinic acid-3- 13 C hydrochloride.
  • Gennari, A., et al. (1997). Stability of 5-aminolevulinic acid in aqueous solution. PubMed.
  • Grant, W. E., & Speight, P. M. (2002). The stability of 5-aminolevulinic acid in solution. PubMed.
  • Santa Cruz Biotechnology. 5-Aminolevulinic Acid-3-13C Hydrochloride | CAS 129720-95-2.
  • Fisher Scientific. 5-Aminolevulinic Acid-3-13C Hydrochloride, TRC 0.5 mg.
  • Cold Spring Harbor Labor
  • Bitesize Bio. (2025).
  • Valenzuela, R., et al. (2013).
  • Practice Procedures for Making Stock Solution. (n.d.). PRACTICE PROCEDURES FOR MAKING STOCK SOLUTION (4 VERSION STOCK SOLUTION).
  • MedchemExpress.com. L-Alanine-1-13C.
  • PhytoTech Labs. Preparing Stock Solutions.
  • Valenzuela, R., et al. (2013).
  • Zhu, H., et al. (2003). Properties of 13C-substituted Arginine in Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC). Journal of Proteome Research.
  • MilliporeSigma. β-Alanine in Cell Culture.
  • Terao, K., et al. (2013). Analysis of the Enhanced Stability of R(+)
  • BenchChem. (2025). A Head-to-Head Comparison: D-Alanine-3-13C vs. Universally Labeled Glucose for Probing Bacterial Metabolism.
  • Plant Cell Technology. (2021). The Five Ideal Explant Sterilizing Methods in Tissue Culture.
  • Uğurlu, H., et al. (2017).
  • Fisher Scientific.
  • Protocols.io. (2016). Isolation and isotopic labeling of bacteria V.1.
  • Thermo Fisher Scientific.
  • Straus, S. K., & Ghirlando, R. (2010). Isotope Labeling in Mammalian Cells. In Methods in Molecular Biology.
  • Basisty, N., et al. (2011). Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters. Analytical Chemistry.
  • Cross, G. A. M. (n.d.).
  • de Blois, A. W., et al. (2002). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. Lasers in Medical Science.
  • Grankvist, K., et al. (2019). Profiling the metabolism of human cells by deep 13C labeling. Cell Reports.
  • Li, Y., et al. (2024).
  • Kars, G., & Goksungur, Y. (2007). The effect of initial glucose concentration on the specific ALA synthase activity in E. coli MG1655/pTrc99A.
  • AliveDx. (2024).
  • Alfano, R. (2016). Albumin Fatty Acid Profiles for cell culture media. Cell Culture Dish.
  • Cayman Chemical. (2024). 5-Aminolevulinic Acid (hydrochloride)

Sources

Troubleshooting & Optimization

preventing degradation of 5-amino-4-oxo(3-13C)pentanoic acid in solution

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: 5-Amino-4-oxo(3-¹³C)pentanoic Acid

A Technical Guide for Researchers, Scientists, and Drug Development Professionals on Preventing Degradation of 5-Amino-4-oxo(3-¹³C)pentanoic Acid in Solution

Welcome to the technical support center for 5-amino-4-oxo(3-¹³C)pentanoic acid (5-AOPA(3-¹³C)). This isotopically labeled compound is a critical tracer for metabolic studies, particularly within the kynurenine pathway. However, its α-aminoketone structure makes it inherently unstable in solution, posing significant challenges to experimental reproducibility and data integrity.

This guide provides an in-depth analysis of the degradation mechanisms of 5-AOPA and offers field-proven strategies to mitigate them. By understanding the causality behind its instability, you can implement self-validating protocols to ensure the accuracy of your results.

Section 1: Understanding the Inherent Instability of 5-AOPA

5-Amino-4-oxo(3-¹³C)pentanoic acid shares its core structure with 5-aminolevulinic acid (ALA), a well-studied precursor in the heme biosynthesis pathway.[1][2] Consequently, it is susceptible to similar degradation pathways. The primary mechanism of degradation is a self-condensation reaction (dimerization) between two molecules. This occurs readily under neutral, physiological, or alkaline pH conditions.[3][4]

This initial dimerization forms an unstable dihydropyrazine intermediate, which can be further oxidized to a stable pyrazine derivative.[3][5] This process is often accompanied by a visible color change in the solution, typically turning yellow or brown, and is a key indicator of compound degradation. The rate of this degradation is highly dependent on pH, temperature, and the presence of oxygen.[5][6][7]

Section 2: Troubleshooting Guide for 5-AOPA Degradation

This section addresses common issues encountered by researchers using 5-AOPA solutions.

Q1: My 5-AOPA solution has turned yellow/brown. What happened and is it still usable?

A1: A yellow or brown discoloration indicates the formation of pyrazine degradation products resulting from the dimerization and subsequent oxidation of the 5-AOPA molecule.[3][5] This is a clear sign of significant degradation. The presence of these impurities will alter the effective concentration of your tracer and can introduce confounding variables into your experiment. It is strongly recommended to discard the discolored solution and prepare a fresh one following the stability protocols outlined in this guide. The dimerization process is accelerated at neutral or alkaline pH and at room temperature or higher.[4][8]

Q2: My LC-MS/NMR analysis shows unexpected peaks. Could this be 5-AOPA degradation?

A2: Yes, this is a very likely cause. The primary degradation products you would expect to see are the 2,5-dicarboxyethyl-3,6-dihydropyrazine intermediate and the final, more stable 2,5-dicarboxyethylpyrazine.[3][5] If you are using analytical techniques like HPLC or LC-MS, you will observe new peaks corresponding to these more non-polar species.[9][10] To confirm, you can intentionally degrade a small aliquot of your 5-AOPA solution (e.g., by adjusting the pH to ~7.4 and warming slightly) and compare the resulting chromatogram to your experimental sample.

Q3: My experimental results are inconsistent and not reproducible. Can 5-AOPA degradation be the culprit?

A3: Absolutely. The stability of your 5-AOPA solution is paramount for reproducible results. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variability in kinetic assays, metabolic flux analyses, or any other quantitative measurement. This is especially critical in longer-term cell culture experiments where solutions may be incubated for extended periods at physiological temperature and pH (37°C, pH 7.4), conditions that rapidly accelerate degradation.[8]

Section 3: Proactive Stability Protocols & FAQs

This section provides preventative strategies to maintain the integrity of your 5-AOPA solutions.

FAQ 1: What is the optimal pH for preparing and storing 5-AOPA solutions?

The single most effective strategy for preventing degradation is to maintain the solution at an acidic pH. The optimal pH is below 5.0. [3][5][11] At this pH, the amine group is protonated, which significantly inhibits the initial dimerization reaction. It is recommended to use an appropriate acidic buffer (e.g., citrate or acetate buffer) to prepare your stock solutions.

FAQ 2: What are the recommended storage conditions (solvent, temperature)?

For maximum stability, all 5-AOPA solutions should be prepared and stored under the conditions summarized in the table below. Solid 5-AOPA hydrochloride is hygroscopic and should be stored desiccated.[12][13]

Parameter Stock Solution (High Concentration) Working Solution (Low Concentration) Rationale
Solvent Acidic Buffer (e.g., 0.1 M Citrate, pH 4.0) or DMSOExperimental Buffer/Medium (prepare fresh)Acidic pH is critical for preventing dimerization.[3][5]
pH < 5.0 (ideally 3.0-4.5) Adjust immediately before use if necessaryProtonation of the amine group inhibits self-condensation.[14]
Temperature -20°C or -80°C Prepare fresh; keep on ice during experimentLow temperatures slow down all chemical degradation reactions.[12][15][16]
Light Store in amber vials or protect from lightMinimize exposure during experimentWhile photodegradation is a lesser concern than pH, it is good practice to protect solutions from light.[7]
Atmosphere Purge with Nitrogen or Argon before sealingN/A (for immediate use)Removing oxygen minimizes the oxidation of the dihydropyrazine intermediate.[3][5]
Storage Time Up to 1 month at -20°C; up to 6 months at -80°CPrepare immediately before use. Aqueous solutions, even when buffered and frozen, should be used promptly. Do not store aqueous solutions for more than one day.[17]

FAQ 3: Should I use antioxidants to improve stability?

Studies on the closely related ALA have shown that antioxidants do not significantly inhibit the primary degradation pathway, which is dimerization rather than direct oxidation of the parent molecule.[3][5] The most effective preventative measures are pH control and low-temperature storage.

Section 4: Experimental Workflow & Visual Guides

To ensure the integrity of your experiments, it is crucial to understand the degradation pathway and to have a protocol for validating the stability of your solutions under your specific experimental conditions.

Primary Degradation Pathway of 5-AOPA

The following diagram illustrates the pH-dependent dimerization and subsequent oxidation of 5-AOPA.

G cluster_0 Step 1: Dimerization (pH > 5) cluster_1 Step 2: Oxidation AOPA1 5-AOPA Molecule 1 AOPA2 5-AOPA Molecule 2 DHPY 3,6-dihydropyrazine-2,5-dipropanoic acid (DHPY - Unstable Intermediate) AOPA1->DHPY AOPA2->DHPY PY 2,5-dicarboxyethylpyrazine (PY - Stable Degradation Product) (Causes Color Change) DHPY->PY Oxidation O2 Oxygen O2->PY

Caption: pH-dependent degradation of 5-AOPA via dimerization.

Protocol: Validating 5-AOPA Solution Stability

This protocol provides a framework for testing the stability of your 5-AOPA working solution in your specific experimental buffer or medium.

G start Prepare 5-AOPA Working Solution in your experimental buffer t0 Time Point 0: Immediately take an aliquot (T0). Analyze via LC-MS. start->t0 incubate Incubate the remaining solution under your exact experimental conditions (e.g., 37°C, 5% CO2) t0->incubate timepoints Take aliquots at desired time points (e.g., T1=1h, T2=4h, T3=24h) incubate->timepoints analyze Analyze all aliquots (T0, T1, T2, T3) in a single LC-MS batch timepoints->analyze compare Compare peak area of 5-AOPA across all time points. Look for appearance of degradation peaks. analyze->compare decision Is 5-AOPA peak area >95% of T0? Are degradation peaks absent? compare->decision stable Solution is stable under these conditions and duration. decision->stable Yes unstable Solution is unstable. - Shorten experiment duration - Prepare fresh solution more frequently - Re-evaluate buffer system decision->unstable No

Caption: Workflow for stability testing of 5-AOPA working solutions.

By adhering to these guidelines, you can significantly minimize the degradation of 5-amino-4-oxo(3-¹³C)pentanoic acid, ensuring the quality and reliability of your valuable research data.

References

  • Bunke, A., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. [Link]

  • ResearchGate. (2000). (PDF) Degradation mechanism and stability of 5-aminolevulinic acid. [Link]

  • Metasci. (n.d.). Safety Data Sheet 5-Aminolevulinic acid hydrochloride. [Link]

  • Beil, A., et al. (2000). Validation of a capillary electrophoresis method for determination of 5-aminolevulinic acid and degradation products. Journal of Chromatography B: Biomedical Sciences and Applications, 742(2), 341-349. [Link]

  • ResearchGate. (2002). The stability of 5-aminolevulinic acid in solution. [Link]

  • On the Possibility of Using 5-Aminolevulinic Acid in the Light-Induced Destruction of Microorganisms. (2024). MDPI. [Link]

  • Frontiers. (2021). Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. [Link]

  • McEntyre, C. J., et al. (2020). Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following Removal of Ion Interferences by Silica Solid Phase Extraction. Biomedical Journal of Scientific & Technical Research, 30(4). [Link]

  • Widel, M., et al. (2000). Determination of 5-aminolevulinic Acid (ALA) by HPLC Method. Acta Poloniae Pharmaceutica, 57(6), 447-450. [Link]

  • Hermes-Lima, M., et al. (2005). Supraphysiological concentrations of 5-aminolevulinic acid dimerize in solution to produce superoxide radical anions via a protonated dihydropyrazine intermediate. Free Radical Biology and Medicine, 38(10), 1329-1337. [Link]

  • Physiological Mechanism of Exogenous 5-Aminolevulinic Acid Improved the Tolerance of Chinese Cabbage (Brassica pekinensis L.) to Cadmium Stress. (2021). PMC. [Link]

  • Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis. (2018). Photochemical & Photobiological Sciences. [Link]

  • Improving 5-Aminolevulinic acid photodynamic therapy through the modulation of iron metabolism. (2025). Photodiagnosis and Photodynamic Therapy. [Link]

  • "Drug Stability and factors that affect on the drug stability" Review. (2020). ResearchGate. [Link]

  • The PCCA Blog. (2022). Factors That Affect the Stability of Compounded Medications. [Link]

  • ResearchGate. (2007). Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. [Link]

Sources

Technical Support Center: Troubleshooting Low 13C Enrichment in Heme Biosynthesis Assays

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the Technical Support Center. This guide addresses a frequent bottleneck in metabolic flux analysis: low 13C isotopic enrichment in heme .

Heme biosynthesis is a complex, eight-step pathway occurring across the mitochondria and cytosol.[1] Achieving detectable steady-state enrichment requires precise control over precursor pools, enzymatic flux (specifically ALAS1 activity), and extraction efficiency. This guide moves beyond basic protocols to diagnostic troubleshooting, helping you identify whether your issue is biological (flux/regulation) or analytical (extraction/detection).

Part 1: Precursor Selection & Metabolic Flux (The "Input" Problem)

Q: I am using [U-13C]Glucose, but my heme enrichment is negligible (<5%). Why?

A: While glucose provides the Succinyl-CoA backbone for heme, it is often an inefficient tracer for heme specifically due to dilution and regulation.

  • The Dilution Factor: Glucose carbons must traverse the entire glycolytic pathway and the TCA cycle to become Succinyl-CoA. At every step (Pyruvate, Acetyl-CoA, Citrate), unlabeled carbon from anaplerotic sources (e.g., glutamine, fatty acids) dilutes the isotope pool. By the time the label reaches Succinyl-CoA, the fractional enrichment is significantly lower than the starting glucose.

  • The "Glucose Effect" on ALAS1: High concentrations of glucose can transcriptionally repress 5-Aminolevulinate Synthase 1 (ALAS1) , the rate-limiting enzyme in heme biosynthesis.[2] Paradoxically, by saturating the media with [U-13C]glucose to drive labeling, you may be downregulating the very pathway you wish to measure [1, 2].

Recommendation:

  • Switch Tracers: Use [2-13C]Glycine . Glycine incorporates directly into the pyrrole ring without TCA cycle dilution.

  • Stoichiometry: 8 molecules of glycine are required to form 1 molecule of heme.[3] The [2-13C] position (the alpha-carbon) is retained in the final heme structure, providing a clearer signal (M+8 isotopologue) compared to the complex isotopologue distribution of glucose labeling [3].

Q: If I switch to [2-13C]Glycine, do I need to change my media formulation?

A: Yes, absolutely. This is the most common user error.

If you add [2-13C]Glycine to standard DMEM or RPMI, the unlabeled glycine present in the formulation (often 0.4 mM or higher) will competitively inhibit the uptake and incorporation of your tracer.

Protocol Adjustment:

  • Custom Media: Use Glycine-free base media.

  • Dialyzed FBS: Standard Fetal Bovine Serum (FBS) contains significant levels of glycine and heme. You must use dialyzed FBS to remove these background sources.

  • Titration: Reconstitute glycine using 100% [2-13C]Glycine to the physiological concentration (typically 0.4 mM) to maintain cell health while ensuring 100% isotopic prevalence in the extracellular pool.

Part 2: Cell Culture & Experimental Conditions (The "Process" Problem)

Q: My cells are growing well, but steady-state enrichment is never reached. How long should I incubate?

A: Heme turnover is significantly slower than central carbon metabolites (like lactate or citrate).

  • Turnover Rates: In many non-erythroid cells, the half-life of heme can range from 24 to 48 hours . A 4-hour incubation (standard for glycolysis flux) is insufficient.

  • The "Heme Clamp": Free heme feedback-inhibits ALAS1 translocation into the mitochondria. If your cells have a large pool of pre-existing heme, de novo synthesis is naturally suppressed [4].

Diagnostic Step: Perform a time-course experiment extending to 48-72 hours . If enrichment plateaus at a low level (e.g., 20%) even after 72 hours, you likely have a large, stable pool of unlabeled heme sequestered in hemoproteins (cytochromes) that is not turning over.

Q: Can I stimulate the pathway to increase labeling efficiency?

A: Yes. You can chemically induce ALAS1 to "force" flux through the pathway, although this alters the physiological state.

  • Succinylacetone (Negative Control): Use this inhibitor of ALAD (the second step) to validate that your signal is indeed de novo synthesized heme.

  • Porphyrinogenic Drugs (Positive Control): Compounds like phenobarbital can induce ALAS1 expression, potentially increasing flux and label incorporation for method validation purposes [2].

Part 3: Extraction & Purification (The "Recovery" Problem)

Q: I see a large pellet after extraction. Is my heme trapped there?

A: Heme is highly hydrophobic and prone to aggregation or non-specific binding to precipitated proteins. Standard methanol/water extractions used for metabolomics often fail to recover heme efficiently.

Optimized Extraction Protocol: Heme requires acidified organic solvents to disrupt the heme-protein interaction (e.g., separating heme from globin or cytochromes).[4]

Protocol (Acidified Acetone Method) [5]:

  • Harvest: Wash cells 2x with ice-cold PBS.

  • Lysis/Extraction: Add 80% Acetone / 20% 1M HCl (v/v) directly to the cell pellet.

    • Rationale: The HCl protonates the histidine residues coordinating the heme iron, releasing the cofactor from the protein pocket.

  • Disruption: Sonicate for 10 seconds on ice.

  • Incubation: Vortex and incubate at room temperature for 10 minutes (heme is stable in acid; this ensures complete release).

  • Clarification: Centrifuge at 14,000 x g for 10 min.

  • Supernatant: Collect the supernatant (contains Heme). The pellet contains precipitated proteins.

Part 4: Mass Spectrometry & Data Analysis (The "Detection" Problem)

Q: How do I interpret the isotopologue distribution?

A: The interpretation depends entirely on your tracer.

TracerExpected Pattern (Heme C34H32FeN4O4)Interpretation
[2-13C]Glycine M+8 (Dominant)8 Glycine molecules are incorporated. Each contributes 1 labeled carbon (alpha-C). An M+8 peak confirms synthesis from 8 labeled glycines. Lower isotopologues (M+1 to M+7) suggest dilution by unlabeled glycine.
[U-13C]Glucose Complex (M+2 to M+26) Glucose labels Succinyl-CoA. Each Succinyl-CoA can carry 0-4 labeled carbons depending on TCA cycling. 8 Succinyl-CoA molecules are used. The spectrum will be a broad Gaussian distribution.
[U-13C]Glutamine Complex Similar to glucose, Glutamine enters via alpha-ketoglutarate -> Succinyl-CoA.
Q: I see a peak at the correct mass, but the isotopic pattern looks "muddy" or natural. Is it background?

A: Check for Matrix Effects and In-Source Fragmentation .

  • In-Source Fragmentation: Heme (Fe-Protoporphyrin IX) can lose the iron ion in the ion source, appearing as Protoporphyrin IX (mass shift -56 Da + 2H). Ensure you are monitoring the intact Heme cation (typically m/z 616.2 for Heme B).

  • Natural Abundance: Heme is a large molecule (C34). The natural abundance of 13C contributes a significant M+1 (approx 37%) and M+2 signal even without tracer. You must correct for natural abundance using a blank (unlabeled) sample.

Visualizing the Pathway & Troubleshooting Logic

Figure 1: Heme Biosynthesis Carbon Sources

This diagram illustrates the specific carbon contribution of Glycine vs. Succinyl-CoA (from Glucose/TCA) to the final Heme molecule.[5]

HemePathway Glucose [U-13C] Glucose (Tracer A) Pyruvate Pyruvate Glucose->Pyruvate Glycine [2-13C] Glycine (Tracer B - Recommended) ALAS ALAS1 Enzyme (Rate Limiting & Glucose Repressed) Glycine->ALAS  x8 Molecules AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA TCA TCA Cycle (Dilution Risk) AcetylCoA->TCA SuccinylCoA Succinyl-CoA (4 Carbons/unit) TCA->SuccinylCoA SuccinylCoA->ALAS  x8 Molecules ALA 5-Aminolevulinic Acid (ALA) ALAS->ALA PBG Porphobilinogen ALA->PBG Heme HEME B (C34H32FeN4O4) PBG->Heme Heme->ALAS Feedback Inhibition

Caption: Carbon flow from Glucose and Glycine into Heme. Note the direct entry of Glycine versus the indirect, dilution-prone path of Glucose.

Figure 2: Troubleshooting Decision Tree

Follow this logic flow to isolate the cause of low enrichment.

Troubleshooting Start Problem: Low 13C Enrichment in Heme CheckTracer Which Tracer? Start->CheckTracer Glucose [U-13C] Glucose CheckTracer->Glucose Glycine [2-13C] Glycine CheckTracer->Glycine Dilution Likely Issue: TCA Dilution or Glucose Repression of ALAS1 Glucose->Dilution Switch Action: Switch to [2-13C] Glycine Dilution->Switch CheckMedia Is Media Glycine-Free? Glycine->CheckMedia MediaNo No (Standard DMEM) CheckMedia->MediaNo No MediaYes Yes (Custom Media) CheckMedia->MediaYes Yes Compete Issue: Competition from unlabeled Glycine MediaNo->Compete CheckTime Incubation Time? MediaYes->CheckTime FixMedia Action: Use Glycine-Free Media + Dialyzed FBS Compete->FixMedia ShortTime < 24 Hours CheckTime->ShortTime LongTime > 48 Hours CheckTime->LongTime Turnover Issue: Slow Turnover ShortTime->Turnover CheckExtract Extraction Method? LongTime->CheckExtract Extend Action: Extend incubation to 48-72h Turnover->Extend MethWater Methanol/Water CheckExtract->MethWater AcidAcetone Acidified Acetone/HCl CheckExtract->AcidAcetone Trapped Issue: Heme trapped in protein pellet MethWater->Trapped MSCheck Issue: MS Sensitivity/Ionization AcidAcetone->MSCheck FixExtract Action: Use Acidified Acetone to disrupt protein binding Trapped->FixExtract

Caption: Step-by-step diagnostic workflow for identifying the root cause of low heme enrichment.

References

  • Effects of Glucose on Heme Biosynthesis

    • Title: Upregulation of Heme Pathway Enzyme ALA Synthase-1 by Glutethimide and 4,6-Dioxoheptanoic Acid and Downregulation by Glucose and Heme.[2]

    • Source: University of Massachusetts Medical School.
    • URL:[Link]

  • ALAS1 Regulation and Rate-Limiting Steps

    • Title: Down-Regulation of Aminolevulinate Synthase, the Rate-Limiting Enzyme for Heme Biosynthesis in Alzheimer's Disease.[1]

    • Source: N
    • URL:[Link]

  • 13C Labeling Methodologies

    • Title: Profiling the metabolism of human cells by deep 13C labeling.[6][7]

    • Source: N
    • URL:[Link]

  • Heme Feedback Mechanism

    • Title: Heme Biosynthesis is controlled by reversible feedback mechanism inside the mitochondrial matrix.[8]

    • Source: Vanderbilt University Center for Structural Biology.
    • URL:[Link]

  • Heme Extraction Protocols

    • Title: Determination of heme in microorganisms using HPLC-MS/MS and cobalt(III) protoporphyrin IX inhibition of heme acquisition in Escherichia coli.
    • Source: N
    • URL:[Link]

Sources

minimizing background fluorescence in 5-ALA metabolic studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently work with researchers who struggle with signal-to-noise ratio (SNR) issues in 5-Aminolevulinic Acid (5-ALA) metabolic assays.

5-ALA is a non-fluorescent prodrug that bypasses the negative feedback loop of heme biosynthesis, leading to the intracellular accumulation of the fluorescent intermediate Protoporphyrin IX (PpIX)[1]. While PpIX emits a distinct red fluorescence (620–710 nm) upon blue-violet excitation (405 nm)[2], background fluorescence (autofluorescence) from biological tissues, culture media, and optical scattering often confounds data interpretation[3].

This guide is designed to deconstruct the causality behind background noise and provide self-validating protocols to ensure your 5-ALA assays yield robust, reproducible data.

The Mechanistic Basis of 5-ALA Assays

To troubleshoot background fluorescence, we must first understand the metabolic and optical pathways at play. Background noise is rarely a single variable; it is a combination of spectral overlap and metabolic bottlenecks.

G ALA 5-ALA (Prodrug) PpIX Protoporphyrin IX (PpIX) Fluorophore ALA->PpIX Heme Biosynthesis Heme Heme (Non-fluorescent) PpIX->Heme Ferrochelatase (FECH) Detector Optical Detector (620-710 nm) PpIX->Detector Em: 635nm Auto Autofluorescence Sources (NADH, FAD, Phenol Red) Auto->Detector Spectral Overlap

5-ALA metabolic pathway to PpIX and sources of optical interference.

Diagnostic FAQs & Troubleshooting Guides

Q1: My negative control (cells without 5-ALA) exhibits high fluorescence in the red channel. What is causing this? Causality: High background in untreated cells is typically an artifact of the extracellular environment rather than true cellular autofluorescence. Phenol red, a common pH indicator in culture media, has a broad emission spectrum that tails significantly into the 600–700 nm range when excited at 405 nm. Furthermore, standard fetal bovine serum (FBS) contains porphyrin derivatives and riboflavin that auto-oxidize during prolonged incubation, creating a fluorescent signature nearly identical to PpIX. Solution: Transition to phenol red-free media supplemented with dialyzed or reduced serum (e.g., 1-2% FBS) at least 12 hours prior to 5-ALA administration. Always perform a rigorous 3x wash step with warm PBS before imaging to remove extracellular porphyrins.

Q2: How can I distinguish true PpIX fluorescence from endogenous cellular autofluorescence? Causality: Endogenous fluorophores like NADH, FAD, and structural proteins (collagen/elastin in ex vivo models) emit broadly across the visible spectrum. When using wide-bandpass emission filters, the tail end of this autofluorescence bleeds into the PpIX detection channel[4]. Solution: Implement Spectral Unmixing or Time-Gated Imaging . PpIX has distinct emission peaks at ~635 nm and ~704 nm[3]. By capturing hyperspectral images and using reference spectra for pure PpIX and collagen/NADH, you can mathematically unmix the signals to isolate the true PpIX origin[4].

Q3: The background is low, but my PpIX signal is too weak to achieve a usable Signal-to-Noise Ratio (SNR). How can I enhance the signal without amplifying the background? Causality: In many cell lines, the conversion of PpIX to non-fluorescent heme by the enzyme Ferrochelatase (FECH) occurs too rapidly, preventing PpIX accumulation[5]. Additionally, ABCG2 efflux pumps actively transport PpIX out of the cell. Solution: Create a self-validating system by using Deferoxamine (DFO) as a positive control/enhancer. DFO is an iron chelator that depletes intracellular Fe²⁺, thereby inhibiting FECH activity and forcing a metabolic bottleneck that maximizes PpIX accumulation[6]. Adding 100 µM DFO concurrently with 5-ALA can increase PpIX fluorescence by up to 50% without altering the baseline autofluorescence[6].

Quantitative Spectral Data

Understanding the spectral properties of your target and your background is critical for selecting the correct optical filters.

Fluorophore SourceExcitation Peak (nm)Emission Peak (nm)Fluorescence LifetimeMitigation Strategy
Protoporphyrin IX (PpIX) 405 nm635 nm, 704 nm~2.9 nsTarget Signal (Optimize via DFO)
NADH / NADPH 340 nm450 nm~0.4 nsNarrow bandpass emission filter (635/20 nm)
Flavins (FAD) 450 nm515 - 530 nm~1.2 nsExcite strictly at ≤405 nm
Phenol Red 400 - 440 nmBroad (>600 nm tail)N/AUse Phenol Red-free media
Collagen / Elastin 320 - 400 nm400 - 500 nm~1.4 nsSpectral Unmixing / FLIM

Self-Validating Experimental Protocol: Optimized In Vitro 5-ALA Assay

A robust protocol must validate itself. By incorporating specific controls, you can instantly determine if background fluorescence is a biological reality or an experimental artifact.

Step 1: Media Pre-conditioning (Day -1)

  • Remove standard culture media from cells.

  • Wash cells 1x with warm PBS.

  • Replace with Phenol Red-free DMEM/RPMI supplemented with 1% dialyzed FBS and 1% Penicillin/Streptomycin. Incubate overnight.

Step 2: Reagent Preparation (Day 0)

  • Prepare a fresh 100 mM stock of 5-ALA hydrochloride in sterile PBS. Note: 5-ALA is highly light-sensitive. Wrap tubes in foil.

  • Prepare a 10 mM stock of Deferoxamine (DFO) in ddH₂O.

Step 3: Incubation & Self-Validating Controls Set up the following experimental wells to ensure system validation:

  • Control A (Negative Baseline): Vehicle only (PBS). Purpose: Establishes baseline autofluorescence.

  • Control B (Positive Enhancer): 1 mM 5-ALA + 100 µM DFO. Purpose: Validates that the cells are capable of synthesizing PpIX by forcing a FECH bottleneck.

  • Experimental Wells: 1 mM 5-ALA alone.

  • Incubate all wells in the dark at 37°C for 4 hours (the optimal window for PpIX accumulation before efflux mechanisms dominate).

Step 4: Wash & Preparation for Imaging

  • Aspirate the 5-ALA media.

  • Wash cells 3 times with warm PBS. Crucial: This removes auto-oxidized extracellular porphyrins.

  • Leave cells in clear PBS or a specialized live-cell imaging buffer (e.g., HBSS) for immediate imaging.

Step 5: Optical Detection

  • Set excitation laser/LED to 405 nm.

  • Utilize a narrow bandpass emission filter centered at 635 nm (e.g., 635/20 nm) to capture the primary PpIX peak while rejecting the broad tail of FAD/NADH autofluorescence.

Troubleshooting Decision Tree

If you still encounter high background after following the protocol, use this logical workflow to isolate the variable.

G Start High Background Detected CheckMedia Phenol Red/Serum present? Start->CheckMedia ActionMedia Use Phenol Red-free media CheckMedia->ActionMedia Yes CheckFilter Ex/Em filters optimized? CheckMedia->CheckFilter No ActionFilter Use narrow bandpass filters CheckFilter->ActionFilter No CheckWash Cells washed post-incubation? CheckFilter->CheckWash Yes ActionWash Wash 3x with warm PBS CheckWash->ActionWash No End Evaluate FLIM/Spectral Unmixing CheckWash->End Yes

Decision tree for troubleshooting high background in 5-ALA assays.

References

  • Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas Source: MDPI URL:[1]

  • Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review Source: MDPI URL:[6]

  • 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review Source: Frontiers URL:[3]

  • 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models Source: PLOS One URL:[2]

  • Elimination of background tissue autofluorescence by using a spectral unmixing method for specific visualization of protoporphyrin IX (PpIX) fluorescence Source: ResearchGate URL:[4]

  • In order for the light to shine so brightly, the darkness must be present—why do cancers fluoresce with 5-aminolaevulinic acid? Source: British Journal of Cancer URL:[5]

Sources

Technical Support Center: Overcoming 5-ALA Cellular Transport Saturation in Metabolic Flux Studies

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with non-linear kinetics in porphyrin and heme metabolic flux studies. The culprit is rarely the downstream enzymatic cascade; it is usually the cellular uptake bottleneck of 5-Aminolevulinic Acid (5-ALA).

The Mechanistic Bottleneck: Exogenous 5-ALA is highly hydrophilic and cannot passively cross the lipid bilayer. Instead, it relies on proton-coupled oligopeptide transporters, primarily PEPT1 (SLC15A1) and PEPT2 (SLC15A2) [1]. Because these are secondary active transporters, they exhibit Michaelis-Menten kinetics and saturate at high extracellular concentrations (typically >1-2 mM). When saturation occurs, the intracellular 5-ALA pool no longer reflects the extracellular dose, destroying the linear precursor-product relationship required for accurate metabolic flux analysis.

Diagnostic FAQs: Identifying Transport Saturation

Q: My Protoporphyrin IX (PpIX) fluorescence plateaus when I dose cells with >1 mM 5-ALA. Is my heme biosynthesis pathway saturated? A: Not necessarily. While enzymes like porphobilinogen deaminase (PBGD) or ferrochelatase can be rate-limiting, a plateau at >1 mM is classically indicative of PEPT1/PEPT2 transport saturation. To isolate the variable, measure intracellular 5-ALA concentrations via LC-MS. If intracellular 5-ALA plateaus despite increasing extracellular doses, you have a transport bottleneck, not an enzymatic one.

Q: Can I just co-administer a transport enhancer? A: We strongly advise against this for metabolic flux studies. While some studies use additives to enhance permeation, many of these compounds alter membrane dynamics or cellular metabolism, introducing confounding variables into your flux calculations. You must bypass the transporter entirely.

Troubleshooting Guides: Bypassing the PEPT1/2 Bottleneck

To restore linearity to your flux assays, you must shift the uptake mechanism from saturable active transport to non-saturable passive diffusion or endocytosis.

Strategy A: Chemical Derivatization (5-ALA Esters)

The Causality: By masking the polar carboxylic acid group of 5-ALA with an alkyl group (e.g., methyl or hexyl), the molecule's lipophilicity (logP) increases dramatically. 5-ALA hexyl ester (HAL) and methyl ester (MAL) can passively diffuse across the plasma membrane, completely bypassing the PEPT1/2 transporters [3]. Once inside the cytosol, ubiquitous intracellular esterases cleave the alkyl group, yielding native 5-ALA that seamlessly enters the heme biosynthesis pathway. Best For: High-throughput flux screening where nanoparticle formulation is too time-consuming.

Strategy B: Liposomal Nanocarrier Delivery

The Causality: Encapsulating hydrophilic 5-ALA within the aqueous core of a lipid bilayer vesicle (liposome) shifts the cellular entry mechanism from active transport to endocytosis and direct membrane fusion [2]. Because endocytotic capacity vastly exceeds PEPT1/2 transport capacity, this method allows for massive, linear intracellular accumulation of 5-ALA without altering the molecule's chemical structure. Best For: Studies requiring unmodified 5-ALA or in vivo metabolic tracing where esterase activity is unpredictable.

UptakeMechanisms cluster_transporters Cellular Uptake Mechanisms Extracellular Extracellular 5-ALA Pool PEPT PEPT1/PEPT2 Transporters (Saturable Active Transport) Extracellular->PEPT Free 5-ALA Diffusion Passive Diffusion (5-ALA Esters: MAL/HAL) Extracellular->Diffusion Lipophilic Esters Endocytosis Endocytosis / Fusion (Liposomal 5-ALA) Extracellular->Endocytosis Nanocarriers Intracellular Intracellular 5-ALA Pool (Linear Flux Required) PEPT->Intracellular Bottleneck/Saturation Diffusion->Intracellular Linear Uptake Endocytosis->Intracellular Bypass Transporters Heme Heme / PpIX Biosynthesis Intracellular->Heme Metabolic Flux

Fig 1: 5-ALA cellular uptake pathways. Bypassing PEPT1/2 via diffusion or endocytosis prevents saturation.

Validated Experimental Protocols

The following protocols are engineered as self-validating systems. We include specific pH and molarity constraints because deviations will cause premature 5-ALA degradation (it is highly unstable at neutral/basic pH) or liposome aggregation.

Protocol 1: Preparation and Delivery of Fusogenic Liposomal 5-ALA

Objective: Achieve linear intracellular 5-ALA delivery via membrane fusion.

  • Lipid Film Hydration: Dissolve DOPC, DOPE, Sphingomyelin, and Cholesterol (molar ratio 4:3:2:1) in chloroform/methanol (2:1 v/v). Causality: DOPE is a fusogenic lipid that promotes direct plasma membrane fusion, preventing 5-ALA degradation in late endosomes [2].

  • Solvent Evaporation: Evaporate under a gentle nitrogen stream, then vacuum dry for 2 hours to form a thin lipid film.

  • 5-ALA Encapsulation: Rehydrate the lipid film with 5 mg/mL 5-ALA dissolved in a Phosphate Buffer Solution adjusted strictly to pH 4.5 [4]. Causality: 5-ALA undergoes rapid dimerization into pyrazines at pH > 6.0. Acidic loading ensures structural integrity during encapsulation.

  • Extrusion: Pass the suspension through a 100 nm polycarbonate membrane 11 times using a mini-extruder to ensure uniform unilamellar vesicles.

  • Neutralization & Delivery: Immediately prior to cell administration, adjust the external buffer pH to 7.4 using 1M NaOH[4]. Incubate with cells for 1-3 hours.

  • Validation Step: Measure unencapsulated 5-ALA in the supernatant via fluorescamine assay to confirm encapsulation efficiency before flux analysis.

Protocol 2: Metabolic Flux Assay using 5-ALA Hexyl Ester (HAL)

Objective: Measure rapid, non-saturated porphyrin flux using lipophilic prodrugs.

  • Preparation: Dissolve HAL hydrochloride powder in serum-free DMEM immediately before use. Do not store HAL in aqueous solutions.

  • Dosing: Treat cells with a concentration gradient of HAL (0.1 mM to 2.0 mM).

  • Incubation: Incubate for exactly 2 hours in the dark. Causality: HAL diffuses rapidly; extending incubation beyond 2 hours risks significant PpIX efflux via ABCG2 transporters, which will artificially lower your calculated flux rate.

  • Extraction & LC-MS/MS: Lyse cells using 0.1 M NaOH / 1% SDS. Quantify intracellular 5-ALA, Porphobilinogen (PBG), and PpIX using LC-MS/MS normalized to total cellular protein (BCA assay).

TroubleshootingLogic Start Observation: Non-linear PpIX Flux at High 5-ALA Doses Measure Action: Measure Intracellular 5-ALA via LC-MS Start->Measure HighALA Result: Intracellular 5-ALA is HIGH Measure->HighALA LowALA Result: Intracellular 5-ALA PLATEAUS Measure->LowALA Enzyme Diagnosis: Enzymatic Bottleneck (e.g., Ferrochelatase) HighALA->Enzyme Transport Diagnosis: PEPT1/2 Transport Saturation LowALA->Transport Sol1 Solution: Use 5-ALA Esters (MAL/HAL) Transport->Sol1 Sol2 Solution: Use Fusogenic Liposomes Transport->Sol2

Fig 2: Decision tree for diagnosing and resolving non-linear porphyrin metabolic flux.

Quantitative Data Presentation: Delivery Method Comparison

To assist in choosing the right strategy for your experimental design, review the empirical differences in uptake and saturation limits below.

Delivery ModalityPrimary Uptake MechanismSaturation Threshold (In Vitro)Intracellular Esterase RequirementFlux Linearity Profile
Free 5-ALA Active Transport (PEPT1/2)~1.0 - 2.0 mMNoPoor at high concentrations
5-ALA Methyl Ester (MAL) Passive Diffusion + Active> 5.0 mMYes (Moderate)Good
5-ALA Hexyl Ester (HAL) Passive Diffusion> 8.0 mMYes (High)Excellent
Liposomal 5-ALA Endocytosis / Fusion> 10.0 mM (Lipid-dependent)NoExcellent

Note: Saturation thresholds vary slightly by cell line depending on baseline SLC15A1/A2 expression.

References

  • Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Boosting 5-ALA-based photodynamic therapy by a liposomal nanomedicine through intracellular iron ion regulation. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • New strategies for the induction of endogenous porphyrins in eurcaryotic and procaryotic cells. SciSpace. Available at:[Link]

  • Enhanced Delivery of 5-Aminolevulinic Acid by Lecithin Invasomes in 3D Melanoma Cancer Model. Molecular Pharmaceutics - ACS Publications. Available at:[Link]

resolving isotopic scrambling issues in ALA-to-heme conversion

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Porphyrin & Heme Biosynthesis Technical Support Center . This knowledge base is designed for researchers and drug development professionals troubleshooting isotopic scrambling during the conversion of 5-aminolevulinic acid (ALA) to heme.

Isotopic scrambling in this pathway typically manifests in two distinct ways depending on your experimental model: Metabolic Scrambling (in vivo cross-feeding of labels into non-heme amino acids) and Enzymatic/Chemical Scrambling (in vitro pyrrole ring inversion leading to incorrect isomers).

Below, you will find diagnostic workflows, mechanistic FAQs, and self-validating protocols to resolve these issues.

Diagnostic Workflow: Identifying Your Scrambling Pathway

Before applying a fix, you must identify where the isotopic leak is occurring. The diagram below illustrates the critical nodes in the ALA-to-heme pathway where structural or metabolic integrity is compromised.

Pathway ALA 5-Aminolevulinic Acid (13C/15N-ALA) PBG Porphobilinogen (PBG) ALA->PBG ALAD Metabolites Degradation Products (Metabolic Scrambling) ALA->Metabolites Transaminases HMB Hydroxymethylbilane (HMB) PBG->HMB PBGD UroIII Uroporphyrinogen III (Physiological) HMB->UroIII UROS (Fast) UroI Uroporphyrinogen I (Scrambled Isomer) HMB->UroI Spontaneous (Slow UROS) Heme Heme b UroIII->Heme Downstream Enzymes FreeHeme Free Heme Pool (Accumulation) Heme->FreeHeme Saturation of Target Protein FreeHeme->Metabolites Heme Oxygenase / Non-enzymatic

Fig 1: ALA-to-Heme pathway highlighting nodes of enzymatic and metabolic isotopic scrambling.

Knowledge Base & FAQs

Section A: In Vivo Metabolic Scrambling (Cellular Labeling)

Q: I am feeding 13C/15N-ALA to E. coli to produce labeled heme proteins for NMR, but I am seeing intense background signals in the backbone of Alanine, Valine, and Glutamine. Why is the label scrambling?

A: This is a classic case of metabolic cross-feeding driven by two causal factors:

  • Transamination of ALA: If ALA uptake exceeds the kinetic capacity of ALA dehydratase (ALAD), excess ALA is transaminated into glutamate, which is subsequently converted into other amino acids like alanine and valine[1].

  • Free Heme Degradation: If your cells synthesize heme faster than your target apo-protein can bind it, the unbound "free heme" pool accumulates. Free heme is highly toxic and triggers degradation pathways (e.g., via bacterial heme oxygenases), which cleave the porphyrin ring and release isotopically labeled fragments back into the general metabolic pool[2].

Q: How do I force the cells to commit the label exclusively to my target heme protein?

A: You must implement a "Heme Sink" strategy combined with Isotopic Dilution . By co-expressing a high-affinity heme-binding protein (such as apo-cytochrome b5 or the hemophore HasA), you sequester newly synthesized heme immediately, preventing free heme accumulation and subsequent degradation[2]. Furthermore, supplementing the minimal media with unlabeled competitor amino acids dilutes any transaminated label below the NMR detection threshold[1].

Table 1: Impact of Mitigation Strategies on Isotopic Scrambling in E. coli

Expression ConditionFree Heme Accumulation (µM)% Isotopic Scrambling (NMR Background)Target Holo-Protein Yield (mg/L)
Standard M9 + 13C-ALA (No Sink)> 50.0~25 - 30%2.1
M9 + 13C-ALA + Unlabeled AAs> 45.0~10 - 15%2.3
M9 + 13C-ALA + apo-cyt b5 Sink< 5.0< 2%15.4
M9 + 13C-ALA + Sink + Unlabeled AAs < 1.0 Undetectable 16.2
Section B: In Vitro Enzymatic Scrambling (Type-Isomer Scrambling)

Q: My cell-free enzymatic synthesis of Uroporphyrinogen III is yielding a high percentage of the Uroporphyrinogen I isomer. How do I prevent this pyrrole ring scrambling?

A: This is a kinetic failure at the Uroporphyrinogen III Synthase (UROS) step. The preceding enzyme, Porphobilinogen Deaminase (PBGD), polymerizes four PBG molecules into the linear tetrapyrrole Hydroxymethylbilane (HMB). HMB is highly unstable. In vivo, UROS immediately captures HMB, inverts the D-ring, and cyclizes it to form the physiological Type III isomer[3]. If your in vitro system has a low UROS:PBGD ratio, or if the pH drops, HMB will spontaneously cyclize head-to-tail without ring inversion, yielding the dead-end Type I isomer. You must ensure UROS is kinetically dominant.

Protocol Vault

Protocol 1: The "Heme Sink" Co-Expression Method (In Vivo)

Use this protocol to eliminate NMR background scrambling when producing isotopically labeled heme proteins.

  • Plasmid Design: Transform your expression strain (e.g., BL21(DE3)) with a dual-plasmid system. Plasmid 1 should contain your target protein. Plasmid 2 must contain a "sink" protein, such as rat liver outer mitochondrial cytochrome b5 (OM cyt b5), under a compatible promoter. Causality: OM cyt b5 has an exceptionally slow heme off-rate, permanently sequestering the label[2].

  • Media Preparation: Prepare M9 minimal media. To prevent transaminase-driven scrambling, supplement the media with unlabeled competitor amino acids: L-Ala (0.5 g/L), L-Val (0.23 g/L), L-Glu (0.65 g/L), and L-Gln (0.4 g/L)[1].

  • Growth & Induction: Grow cells at 37°C until OD600 reaches 0.8. Induce protein expression (e.g., with IPTG) and simultaneously add 50-100 mg/L of 13C or 15N-labeled ALA.

  • Self-Validation Check: Harvest cells after 18 hours. Visual Check: The cell pellet must be bright pink/red. A brown or greenish tint indicates that free heme has accumulated and degraded, meaning your sink expression failed or was saturated.

  • Purification: Lyse cells and purify the OM cyt b5 complex. Because the heme is not covalently attached, it can be easily extracted using acidified 2-butanone and reconstituted into your target apo-protein in vitro[2].

Protocol 2: Controlled Enzymatic Condensation of PBG (In Vitro)

Use this protocol to prevent Type I isomer scrambling during cell-free porphyrin synthesis.

  • Enzyme Stoichiometry: Assemble the reaction using a 1:10 molar ratio of PBGD to UROS. Causality: Flooding the system with UROS ensures that the half-life of the unstable HMB intermediate is minimized, preventing spontaneous head-to-tail cyclization[3].

  • Buffer Optimization: Maintain the reaction strictly at pH 7.5 using 100 mM Tris-HCl. Causality: Acidic conditions exponentially accelerate the non-enzymatic spontaneous cyclization of HMB into Uroporphyrinogen I.

  • Reaction Execution: Add PBG (substrate) slowly via a syringe pump over 30 minutes at 37°C rather than as a single bolus. This prevents HMB from pooling.

  • Self-Validation Check: Quench an aliquot with 1 M HCl (which oxidizes uroporphyrinogen to uroporphyrin) and analyze via HPLC. Uroporphyrin I and III isomers have distinct retention times on a reverse-phase C18 column. A single peak corresponding to Type III confirms that UROS remained kinetically dominant.

Troubleshooting Decision Tree

If you are still experiencing issues, follow this logical progression to isolate the variable causing the scrambling:

DecisionTree Start Identify Scrambling Type InVivo In Vivo (Cellular) Background in NMR Start->InVivo InVitro In Vitro (Enzymatic) Wrong Isomer (Type I) Start->InVitro CheckSink Is a Heme Sink present? InVivo->CheckSink CheckUROS Is UROS activity sufficient? InVitro->CheckUROS AddSink Co-express apo-cyt b5 or HasA CheckSink->AddSink No CheckMedia Are unlabeled competitor amino acids added? CheckSink->CheckMedia Yes AddMedia Supplement M9 with unlabeled Ala, Val, Glu CheckMedia->AddMedia No OptUROS Increase UROS:PBGD ratio Control pH to 7.5 CheckUROS->OptUROS No

Fig 2: Diagnostic decision tree for resolving in vivo and in vitro isotopic scrambling.

References

  • Source: Biological Magnetic Resonance Data Bank (BMRB)
  • Source: PubMed Central (PMC)
  • Source: Chemical Society Reviews (RSC Publishing)

Sources

Technical Support Center: Maximizing 13C-NMR Sensitivity for [3-13C]Alanine

Author: BenchChem Technical Support Team. Date: March 2026

From: Dr. Aris Thorne, Senior Application Scientist To: Metabolic Research Group Subject: Optimization Protocol for [3-13C]ALA Metabolite Detection Ticket ID: NMR-OPT-13C-ALA-001

Executive Summary & Diagnostic Workflow

Detecting [3-13C]Alanine (ALA) and its metabolic products (primarily [3-13C]Lactate and [3-13C]Pyruvate) presents a distinct physics challenge compared to the more common [1-13C] labeling. The C3 position is a methyl group (


), meaning it is directly bonded to three protons.

The Sensitivity Paradox:

  • The Challenge: The C3 carbon signal is split into a quartet (

    
    ) by the three attached protons, diluting your signal intensity across four peaks.
    
  • The Opportunity: Because C3 is protonated, it benefits massively from the Nuclear Overhauser Effect (NOE) , which can theoretically increase signal intensity by up to 200% (3x total), unlike the non-protonated C1 (carboxyl) position [1].

Below is the decision matrix for optimizing your experiment based on available hardware and sensitivity needs.

G Start START: Sensitivity Issue [3-13C]ALA Hardware Hardware Check: Cryoprobe Available? Start->Hardware Thermal Path A: Thermal Equilibrium (Standard NMR) Hardware->Thermal No DNP Path B: Hyperpolarization (Dissolution DNP) Hardware->DNP Yes (Polarizer Avail) Decouple Step 1: 1H Decoupling (Collapse Quartet -> Singlet) Thermal->Decouple Warning CRITICAL WARNING: C3 Methyl has short T1 (<2s) DNP->Warning NOE Step 2: NOE Enhancement (Power-Gated Decoupling) Decouple->NOE Params Step 3: Pulse Optimization (Ernst Angle ~30-60°) NOE->Params Deuteration Solution: Deuteration Use [3-13C, 3,3,3-D3]ALA Warning->Deuteration Transfer Rapid Transfer (<10s) Inject & Acquire Deuteration->Transfer

Figure 1: Decision tree for selecting the optimal sensitivity enhancement pathway. Note the critical divergence between thermal NOE exploitation and DNP T1 limitations.

Module A: Thermal Equilibrium Optimization (The Standard)

For 95% of users without access to a DNP polarizer, sensitivity gains must come from pulse sequence physics.

The Protocol: Power-Gated Decoupling

You must use Power-Gated Decoupling (Bruker: zgpg30, Agilent: s2pul with decoupling on).

  • Why? Inverse-gated decoupling (zgig) is for quantitation (integrals = concentration) but kills the NOE boost. For sensitivity, we keep the decoupler ON during the relaxation delay to build up NOE [2].

Critical Parameters for [3-13C]ALA
ParameterValueTechnical Rationale
Pulse Sequence zgpg30 (Power Gated)Decoupler stays ON during D1 (NOE buildup) and Acquisition (Collapse multiplets).
Pulse Angle

(Ernst Angle)
Allows faster repetition rates (TR) than a

pulse.
Acquisition (AQ)

Sufficient to resolve the linewidth; prevent noise accumulation from long AQ.
Relaxation Delay (D1)

C3 relaxation (

) is fast (

) due to methyl rotation. Short D1 maximizes scans/hour.
Decoupling Scheme WALTZ-16 or GARPBroadband decoupling covers the chemical shift range of protons attached to metabolites.
Spectral Width

Ensure carbonyls (170-180 ppm) and methyls (15-25 ppm) are covered without aliasing.

Expected Outcome:

  • The C3 signal (approx. 17 ppm) collapses from a small quartet into a massive singlet.

  • NOE provides an additional

    
     signal boost.
    
  • Trade-off: Integration is not strictly quantitative because NOE varies between carbons (e.g., C3 methyl vs. C1 carboxyl). Use an external standard if absolute concentration is required.

Module B: Hyperpolarization (The Advanced Tier)

If you are using Dissolution Dynamic Nuclear Polarization (d-DNP), the rules change completely.

The [3-13C] Limitation

In DNP, we hyperpolarize the sample at


 and dissolve it. The signal decays according to the spin-lattice relaxation time (

) during transfer to the MRI/NMR magnet.
  • [1-13C]Pyruvate:

    
     (Long storage, good signal).
    
  • [3-13C]Alanine:

    
     (Short storage, rapid signal loss).
    

Mechanism: The three protons on the C3 methyl group act as a relaxation sink (dipole-dipole interaction) caused by rapid methyl rotation [3].

The Solution: Deuteration

To perform successful DNP with this metabolite, you should ideally use [3-13C, 3,3,3-D3]Alanine .

  • Replacing protons (

    
    ) with deuterium (
    
    
    
    ) removes the primary relaxation pathway.
  • This extends the

    
     significantly, allowing time for dissolution and injection [4].
    

Module C: Sample Preparation & Integrity

Poor sample prep is the silent killer of sensitivity.

Paramagnetic Scavenging

Dissolved oxygen (


) is paramagnetic and shortens 

and

, broadening lines and reducing peak height.
  • Action: Degas samples using the freeze-pump-thaw method or by bubbling with Nitrogen/Argon for 5 minutes.

  • Additives: Add

    
     EDTA to chelate trace metal ions (
    
    
    
    ) from glassware.
pH Optimization

Alanine metabolites (Lactate, Pyruvate) are pH-sensitive.

  • Target pH: 7.0 - 7.4 (Physiological).

  • Why? Exchangeable protons can broaden peaks if the pH allows intermediate exchange rates. Consistent pH ensures reproducible chemical shifts.

Troubleshooting Guide (FAQ)

Q1: My [3-13C]Ala peak is a quartet, not a singlet. Why?

  • Diagnosis: The proton decoupler is OFF or the power is too low.

  • Fix: Check the O2 (offset) parameter for the proton channel. Ensure it is centered on the aliphatic proton region (

    
     for alanine methyls). Verify the pulse sequence is zgpg or zgig, not zg.
    

Q2: The baseline is rolling/wavy.

  • Diagnosis: Acoustic ringing or "dead time" issues, common in low-frequency nuclei like 13C [5].[1]

  • Fix:

    • Increase the Pre-Scan Delay (DE) slightly (e.g.,

      
      ).
      
    • Apply Backward Linear Prediction (Linear Prediction in FID) during processing to reconstruct the first few points.

    • Use abs (automatic baseline correction) in TopSpin/VnmrJ.

Q3: I see the Alanine signal, but Pyruvate/Lactate are missing.

  • Diagnosis: Metabolic flux is low, or

    
     differences are masking the signal.
    
  • Fix:

    • Thermal: Increase number of scans (NS). Signal-to-Noise ratio (SNR) increases by

      
      .[2] To double SNR, you must quadruple the scan time.
      
    • DNP:[3][4][5][6][7] The metabolic conversion might be too slow for the short

      
       of the C3 label. Switch to [1-13C]Alanine if the specific carbon position is not biologically critical for your pathway analysis.
      

Q4: Can I quantify metabolites using the zgpg30 (NOE) sequence?

  • Diagnosis: You need absolute concentrations, but NOE enhances peaks unevenly.

  • Fix: No. For strict quantitation, use Inverse Gated Decoupling (zgig) with a Relaxation Delay (

    
    ) of 
    
    
    
    (approx 10-15s for C3, 60s+ for C1). This will drastically increase experiment time. Alternatively, use zgpg30 and calibrate with a standard curve of known [3-13C]Ala concentrations acquired with the exact same parameters.

References

  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry. Elsevier. (Chapter 4: Heteronuclear NMR). Link

  • Reich, H. J. (2019). 13C NMR Standards and Decoupling Techniques. University of Wisconsin-Madison Chemistry. Link

  • Ardenkjaer-Larsen, J. H., et al. (2003). Increase in signal-to-noise ratio of > 10,000 times in liquid-state NMR. Proceedings of the National Academy of Sciences, 100(18), 10158–10163. Link

  • Day, S. E., et al. (2007). Detecting tumor response to treatment using hyperpolarized 13C magnetic resonance imaging and spectroscopy. Nature Medicine, 13(11), 1382–1387. Link

  • Keeler, J. (2010). Understanding NMR Spectroscopy (2nd ed.). Wiley. (Section 8.4: Acoustic Ringing). Link

Sources

Technical Support Center: Managing and Reducing Cytotoxicity of 5-Aminolevulinic Acid (5-ALA) Hydrochloride In Vitro

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 5-aminolevulinic acid (5-ALA) hydrochloride. This guide is designed to provide in-depth troubleshooting advice, validated protocols, and answers to frequently asked questions to help you navigate and mitigate the cytotoxic effects of 5-ALA in your in vitro experiments. Our goal is to empower you with the knowledge to achieve robust, reproducible results in your photodynamic therapy (PDT) research.

Section 1: Understanding the Mechanisms of 5-ALA Cytotoxicity

5-Aminolevulinic acid is a prodrug that, upon administration, is metabolized within the cell into the potent photosensitizer Protoporphyrin IX (PpIX) through the heme synthesis pathway.[1][2] While the light-induced cytotoxicity of PpIX is the desired outcome for PDT, researchers often encounter unintended cytotoxicity, which can confound experimental results. This toxicity can be broadly categorized into two types:

  • Phototoxicity (Light-Induced): This is the intended therapeutic effect. When PpIX is exposed to light of a specific wavelength (typically 405-420 nm or 630-635 nm), it becomes excited and transfers energy to molecular oxygen, generating highly reactive oxygen species (ROS), such as singlet oxygen.[1][2][3] These ROS cause oxidative damage to cellular components, leading to cell death through apoptosis, necrosis, or autophagy.[3][4]

  • Dark Toxicity: This refers to cytotoxicity observed in the absence of light activation. It can occur when high concentrations of 5-ALA lead to a significant accumulation of PpIX, which can generate a low level of ROS even without light, causing cellular stress and reducing viability.[4]

Understanding the metabolic pathway is critical to troubleshooting cytotoxicity. Exogenous 5-ALA bypasses the main rate-limiting step of heme synthesis, leading to an accumulation of PpIX, particularly in cancer cells which often have altered metabolic activity.[2][5] The final step, the conversion of PpIX to non-photosensitive heme, is catalyzed by the enzyme ferrochelatase, which requires iron as a cofactor.[2][6]

Heme Synthesis Pathway cluster_Mitochondria Mitochondrion cluster_Cytoplasm Cytoplasm Succinyl_CoA Succinyl-CoA + Glycine ALA_Synthase ALA Synthase (Rate-Limiting Step) ALA_Synthase->5_ALA_endo Endogenous 5-ALA Heme Heme Heme->ALA_Synthase Negative Feedback Ferrochelatase Ferrochelatase (+ Iron) Ferrochelatase->Heme PpIX_Mito Protoporphyrin IX (Photosensitizer) PpIX_Mito->Ferrochelatase 5_ALA_endo->Coproporphyrinogen_III_Mito Coproporphyrinogen_III_Mito->PpIX_Mito 5_ALA_exo Exogenous 5-ALA HCl (Bypasses Feedback) Porphobilinogen Porphobilinogen 5_ALA_exo->Porphobilinogen Uroporphyrinogen_III Uroporphyrinogen_III Porphobilinogen->Uroporphyrinogen_III Coproporphyrinogen_III_Cyto Coproporphyrinogen III Uroporphyrinogen_III->Coproporphyrinogen_III_Cyto Coproporphyrinogen_III_Cyto->Coproporphyrinogen_III_Mito Transport

Caption: Simplified heme synthesis pathway showing exogenous 5-ALA bypassing feedback inhibition.

Section 2: Troubleshooting Guide

This section addresses common issues encountered during in vitro 5-ALA experiments in a question-and-answer format.

Q1: My cells show significant death after 5-ALA incubation, even before light exposure. How can I reduce this "dark toxicity"?

A1: Senior Application Scientist Insights

Dark toxicity is a common challenge, often stemming from excessive PpIX accumulation leading to oxidative stress.[4] Here is a systematic approach to troubleshoot this issue:

  • Optimize 5-ALA Concentration: The most frequent cause is a 5-ALA concentration that is too high for your specific cell line.

    • Causality: Different cell lines have varying metabolic rates for converting 5-ALA to PpIX. A concentration that is optimal for one line may be toxic to another.

    • Action: Perform a dose-response experiment. Titrate your 5-ALA hydrochloride concentration (e.g., from 0.1 mM to 2 mM) and incubate for your standard duration (a 4-hour incubation is a common starting point).[4][7] Measure cell viability without light exposure using an MTT or similar assay. Select the highest concentration that does not cause significant dark toxicity (e.g., >90% viability).

  • Reduce Incubation Time: Prolonged exposure can lead to cytotoxic levels of PpIX.

    • Causality: PpIX accumulation is time-dependent. While longer incubation can increase PpIX levels, it can also surpass a toxic threshold.[8]

    • Action: Using a fixed, non-toxic 5-ALA concentration, perform a time-course experiment (e.g., 2, 4, 6, 8 hours). Measure both PpIX fluorescence and cell viability (in the dark) at each time point. Identify the time point that provides a strong fluorescent signal without compromising viability. Many studies find 4 hours to be an optimal drug-light interval.[4][7]

  • Check pH of 5-ALA Solution: 5-ALA hydrochloride is acidic. Adding it directly to the medium can lower the pH and induce stress on the cells.

    • Causality: Cell culture media are buffered to maintain a physiological pH (typically 7.2-7.4). A significant drop in pH can impact cell health and membrane integrity.

    • Action: When preparing your 5-ALA stock solution, dissolve the hydrochloride salt in a buffered solution like PBS or serum-free medium and adjust the pH to ~7.4 using NaOH before adding it to your cells.[9]

  • Assess Solution Stability: 5-ALA can degrade in solution at physiological pH, losing its ability to produce porphyrins.[10]

    • Causality: Over time in buffered solutions, 5-ALA can form dimers and other breakdown products that may have their own cytotoxic effects or reduce the efficacy of PDT.[11]

    • Action: Always prepare 5-ALA solutions fresh for each experiment. Avoid storing diluted 5-ALA in culture medium for extended periods before use.

Q2: I'm seeing high variability in cell death between replicate experiments. What's causing this inconsistency?

A2: Senior Application Scientist Insights

Variability can undermine the reliability of your findings. The key is to standardize every step of the process.

  • Cell Confluency and Passage Number:

    • Causality: The metabolic state of cells, including their ability to process 5-ALA, changes with confluency and as cells age in culture. Highly confluent cells may have reduced uptake, while very old passages may behave unpredictably.

    • Action: Standardize your seeding density to achieve a consistent confluency (e.g., ~80%) at the time of treatment.[7] Use cells within a consistent, low passage number range for all related experiments.

  • Presence of Serum:

    • Causality: Fetal Bovine Serum (FBS) in the culture medium can inhibit the uptake of 5-ALA and may also promote the efflux (removal) of newly synthesized PpIX from the cells, leading to lower intracellular concentrations.[12]

    • Action: For maximum consistency in PpIX accumulation, incubate cells with 5-ALA in serum-free medium.[4] If serum starvation itself is toxic to your cells, you must maintain the same serum concentration across all experiments and acknowledge it as a variable. After incubation, wash the cells and replace the medium with fresh, serum-containing medium before light exposure.

  • Light Source and Delivery:

    • Causality: Inconsistent light dose (fluence) is a major source of variability. The intensity of the light source can fluctuate, and the distance from the source to the cells can alter the energy delivered.

    • Action: Calibrate your light source regularly with a power meter. Ensure the distance between the light source and the bottom of the cell culture plate is identical for every experiment. For multi-well plates, ensure the light field is uniform across all wells.

Troubleshooting Workflow Start High In Vitro Cytotoxicity or Variability Observed Q_DarkTox Is there high 'dark toxicity' (no light exposure)? Start->Q_DarkTox Q_Variability Is there high variability between experiments? Q_DarkTox->Q_Variability No DT_Step1 1. Titrate 5-ALA concentration (Dose-Response) Q_DarkTox->DT_Step1 Yes V_Step1 1. Standardize cell confluency and passage number Q_Variability->V_Step1 Yes Q_PDT_Effect Is PDT effect too strong or weak? Q_Variability->Q_PDT_Effect No DT_Step2 2. Reduce incubation time (Time-Course) DT_Step1->DT_Step2 DT_Step3 3. Check pH of 5-ALA solution (Adjust to ~7.4) DT_Step2->DT_Step3 DT_Step3->Q_Variability V_Step2 2. Control serum presence during incubation V_Step1->V_Step2 V_Step3 3. Calibrate light source and standardize distance V_Step2->V_Step3 V_Step3->Q_PDT_Effect PDT_Step1 1. Adjust light dose (fluence) (J/cm²) Q_PDT_Effect->PDT_Step1 Yes End Optimized & Reproducible Results Q_PDT_Effect->End No PDT_Step2 2. Consider iron chelators (e.g., DFX) to boost PpIX PDT_Step1->PDT_Step2 PDT_Step3 3. Verify PpIX accumulation via fluorescence PDT_Step2->PDT_Step3 PDT_Step3->End

Caption: A logical workflow for troubleshooting common issues in 5-ALA in vitro experiments.
Q3: My PDT effect is either too weak or completely ablates all cells. How do I find the therapeutic window?

A3: Senior Application Scientist Insights

Optimizing PDT requires balancing 5-ALA concentration, incubation time, and light dose to achieve desired levels of cell killing (e.g., an IC50 value).

  • Titrate the Light Dose (Fluence):

    • Causality: The amount of ROS generated is directly proportional to the light energy delivered (fluence, measured in J/cm²). Too little light will not activate enough PpIX, while too much will cause excessive damage.

    • Action: Using your optimized non-toxic 5-ALA concentration and incubation time, expose cells to a range of light doses.[3][13] For example, start with 1, 5, 10, and 20 J/cm².[4] Measure viability 24 hours post-irradiation to determine the light dose that gives you the desired effect.

  • Enhance PpIX Accumulation with Adjuvants: If the PDT effect is weak even at high light doses, you may need to increase the intracellular PpIX concentration.

    • Causality: The conversion of PpIX to heme by ferrochelatase limits the maximum accumulation of the photosensitizer. Iron chelators, such as deferoxamine (DFO) or deferasirox (DFX), block this step by sequestering the iron required by the enzyme, thereby significantly increasing PpIX levels.[14][15][16]

    • Action: Co-incubate cells with your optimized 5-ALA concentration and a low, non-toxic concentration of an iron chelator. This can dramatically boost the PDT effect, allowing you to use a lower 5-ALA concentration or light dose.[14]

  • Confirm PpIX Production:

    • Causality: A weak PDT effect could simply be due to poor 5-ALA uptake or conversion in your cell line.

    • Action: Before extensive PDT experiments, verify that your protocol leads to PpIX accumulation. This can be done qualitatively with a fluorescence microscope (PpIX emits red fluorescence) or quantitatively with a plate reader or flow cytometer.[4][17]

Factor to OptimizeRationale for AdjustmentRecommended Action
5-ALA Concentration To maximize PpIX production without causing dark toxicity.Perform a dose-response curve (0.1-2.0 mM) and measure viability in the dark.
Incubation Time To allow sufficient time for PpIX synthesis.Perform a time-course (e.g., 2-8 hours) and measure PpIX fluorescence vs. dark toxicity. 4 hours is a common optimum.[4][7]
Light Dose (Fluence) To control the amount of ROS generated and the degree of cell killing.Titrate light dose (e.g., 1-20 J/cm²) at a fixed 5-ALA concentration.
Serum Presence Serum can inhibit 5-ALA uptake and promote PpIX efflux.Incubate with 5-ALA in serum-free medium for maximal and consistent uptake.[4][12]
Iron Chelators To block PpIX conversion to heme, boosting photosensitizer levels.Co-incubate with a non-toxic concentration of DFO or DFX to enhance PDT efficacy.[14][15]

Section 3: Key Experimental Protocols

These protocols provide a validated starting point. You must optimize them for your specific cell line and experimental setup.

Protocol 3.1: Assessing Cell Viability with MTT Assay

This protocol measures the metabolic activity of cells, which correlates with viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density that will ensure they are ~80% confluent at the time of the assay. Incubate for 24 hours.

  • 5-ALA Treatment: Remove the culture medium. Add medium containing the desired concentration of 5-ALA (prepared as described in Q1). Include control wells with no 5-ALA. Incubate for the desired time (e.g., 4 hours).

  • Washing: Aspirate the 5-ALA-containing medium. Gently wash the cells twice with warm PBS.

  • Irradiation: Add fresh, complete (serum-containing) medium to the wells. Expose the plate to the desired light dose, ensuring control wells ("dark toxicity" and "untreated") are shielded from light.

  • Post-PDT Incubation: Return the plate to the incubator for 24-48 hours.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[18]

    • Incubate for 4 hours at 37°C until purple formazan crystals form.[18]

    • Aspirate the medium and add 150 µL of DMSO to each well to dissolve the crystals.[18]

    • Agitate the plate for 15 minutes on a shaker.[18]

    • Read the absorbance at 570 nm using a microplate reader.[18]

  • Analysis: Calculate cell viability as a percentage relative to the untreated control wells.

Protocol 3.2: Quantifying Intracellular PpIX Accumulation

This protocol uses fluorescence to measure the amount of PpIX produced by the cells.

  • Cell Seeding & Treatment: Follow steps 1 and 2 from Protocol 3.1, seeding cells in a black-walled, clear-bottom 96-well plate suitable for fluorescence measurements.

  • Washing: Aspirate the 5-ALA medium and wash the cells three times with warm PBS to remove all extracellular 5-ALA.[19]

  • Lysis (Optional but Recommended): For whole-plate measurements, lyse the cells by adding a suitable lysis buffer (e.g., RIPA buffer) and incubating for 10 minutes. This ensures the measurement of total intracellular PpIX.

  • Fluorescence Measurement:

    • Place the plate in a fluorescence microplate reader.

    • Set the excitation wavelength to ~405 nm.[17][20]

    • Set the emission wavelength to ~635 nm.[17][20]

    • Record the fluorescence intensity for each well.

  • Analysis: Subtract the background fluorescence from untreated control cells. The resulting fluorescence intensity is proportional to the amount of intracellular PpIX. This can be correlated with cell number or protein concentration for normalization.

Section 4: Frequently Asked Questions (FAQs)

  • FAQ 1: What is the best solvent for 5-ALA hydrochloride? For in vitro use, 5-ALA hydrochloride should be dissolved in a sterile, buffered aqueous solution like PBS or serum-free cell culture medium.[9] It is crucial to adjust the final pH of the stock solution to ~7.4 before adding it to cells to prevent pH-induced shock.

  • FAQ 2: How should I properly handle and store my 5-ALA stock solution? 5-ALA is sensitive to degradation in solution.[10] It is highly recommended to prepare solutions fresh immediately before each experiment. If a stock solution must be made, prepare a high-concentration stock, aliquot it into single-use volumes, and store it frozen at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • FAQ 3: Which cell viability assay is best for 5-ALA PDT studies? The MTT assay is widely used and measures mitochondrial reductase activity.[18][21][22] However, since PDT can directly damage mitochondria, this can sometimes lead to an underestimation of viability. It is good practice to validate findings with a second method that measures a different parameter, such as membrane integrity (e.g., LDH release assay or Trypan Blue exclusion) or total ATP content (e.g., luminescent ATP assays).[23]

  • FAQ 4: Can untransformed or "normal" cells also produce PpIX from 5-ALA? Yes. While cancer cells often accumulate more PpIX, normal cells will also take up 5-ALA and convert it to PpIX.[9] This is why optimizing the 5-ALA concentration is critical to achieve a therapeutic window where cancer cells accumulate toxic levels of PpIX while normal cells are minimally affected. It is also important to note that cells can secrete PpIX, which can then be taken up by neighboring cells, a potential confounding factor in co-culture experiments.[9]

References

  • An In Vitro Investigation of 5-Aminolevulinic Acid Mediated Photodynamic Therapy in Bone Sarcoma. (Source: PMC) [Link]

  • Single-Cell Analysis of 5-ALA Intraoperative Labeling Specificity for Glioblastoma. (Source: bioRxiv.org) [Link]

  • Photodynamic therapy. (Source: Wikipedia) [Link]

  • Systematic Review and Meta-Analysis of In Vitro Anti-Human Cancer Experiments Investigating the Use of 5-Aminolevulinic Acid (5-ALA) for Photodynamic Therapy. (Source: MDPI) [Link]

  • Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer. (Source: MDPI) [Link]

  • Inflammatory cell death induced by 5-aminolevulinic acid-photodynamic therapy initiates anticancer immunity. (Source: Frontiers) [Link]

  • Iron chelation promotes 5-aminolaevulinic acid-based photodynamic therapy against oral tongue squamous cell carcinoma. (Source: PubMed) [Link]

  • Cell viability testing following PDT mediated by the six... (Source: ResearchGate) [Link]

  • Optimizing the administrated light dose during 5-ALA-mediated photodynamic therapy: Murine 4T1 breast cancer model. (Source: PubMed) [Link]

  • The stability of 5-aminolevulinic acid in solution. (Source: PubMed) [Link]

  • Effect of 5-aminolevulinic acid-based photodynamic therapy via reactive oxygen species in human cholangiocarcinoma cells. (Source: PMC) [Link]

  • Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy. (Source: PMC) [Link]

  • A study on the mechanism of 5-aminolevulinic acid photodynamic therapy in vitro and in vivo in cervical cancer. (Source: SciSpace) [Link]

  • Effect of serum on tetrapyrrole production and ALA uptake. (Source: ResearchGate) [Link]

  • Optimization of Photodynamic Therapy in Dermatology: The Role of Light Fractionation. (Source: MDPI) [Link]

  • Effect of Photodynamic Therapy With Two Different Photosensitizers on the Viability of Human Dental Pulp Stem Cells. (Source: PMC) [Link]

  • Reduction of cell viability after 5-ALA-induced PDT with different... (Source: ResearchGate) [Link]

  • Analysis of Factors Affecting 5-ALA Fluorescence Intensity in Visualizing Glial Tumor Cells—Literature Review. (Source: MDPI) [Link]

  • The stability of 5-aminolevulinic acid and its ester derivatives. (Source: ResearchGate) [Link]

  • Reactive Oxygen Species Produced by 5-Aminolevulinic Acid Photodynamic Therapy in the Treatment of Cancer. (Source: PubMed) [Link]

  • Polymeric iron chelators for enhancing 5-aminolevulinic acid-induced photodynamic therapy. (Source: NIH) [Link]

  • An in vitro study of the effect of 5-ALA-mediated photodynamic therapy on oral squamous cell carcinoma. (Source: PMC) [Link]

  • Effect of 5-Aminolevulinic Acid (5-ALA) in “ALADENT” Gel Formulation and Photodynamic Therapy (PDT) against Human Oral and Pancreatic Cancers. (Source: MDPI) [Link]

  • A new technique of quantifying protoporphyrin IX in microbial cells in seawater. (Source: Frontiers) [Link]

  • In vitro enhanced PDT of MFLs@5-ALA/DFO. (A) The production of reactive... (Source: ResearchGate) [Link]

  • 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review. (Source: Frontiers) [Link]

  • A study of concentration changes of Protoporphyrin IX and Coproporphyrin III in mixed samples mimicking conditions inside cancer cells for Photodynamic Therapy. (Source: PLOS) [Link]

  • The Effect of Iron Ion on the Specificity of Photodynamic Therapy with 5-Aminolevulinic Acid. (Source: PLOS) [Link]

  • Polymeric Iron Chelators for Enhancing 5-Aminolevulinic Acid-Induced Photodynamic Therapy. (Source: ResearchGate) [Link]

  • Purification and biofabrication of 5-aminolevulinic acid for photodynamic therapy against pathogens and cancer cells. (Source: PMC) [Link]

  • Photodynamic therapy reduces cell viability, migration and triggers necroptosis in prostate tumor cells. (Source: PMC) [Link]

  • Metabolic pathway of 5-aminolevulinic acid and mechanism of intracellular protoporphyrin Ⅸ accumulation in gastric cancer cells. (Source: ResearchGate) [Link]

  • Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation. (Source: SPIE Digital Library) [Link]

  • Analysis of the In Vivo and In Vitro Effects of Photodynamic Therapy on Breast Cancer by Using a Sensitizer, Sinoporphyrin Sodium. (Source: PMC) [Link]

Sources

Technical Support Center: Extending the Shelf Life of 13C-Labeled 5-Aminolevulinic Acid (5-ALA)

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides researchers, scientists, and drug development professionals with in-depth technical information and practical advice for the optimal storage and handling of 13C-labeled 5-aminolevulinic acid (5-ALA). Adherence to these guidelines is critical for ensuring the chemical integrity, isotopic purity, and experimental validity of this vital compound.

Section 1: Core Principles of 13C-5-ALA Stability

5-Aminolevulinic acid is a chemically sensitive molecule. Its stability is not inherently altered by the presence of a stable isotope like Carbon-13; the principles governing the storage of unlabeled 5-ALA apply directly to its 13C-labeled counterpart.[1] Unlike radioactive isotopes (e.g., ¹⁴C or ³H) that can cause self-decomposition through radiolysis, stable isotopes do not emit radiation and are considered safe under standard laboratory conditions.[1][2]

The primary factors driving 5-ALA degradation are:

  • pH: This is the most critical factor for 5-ALA in solution. The molecule is highly susceptible to degradation at neutral and alkaline pH.[3][4]

  • Moisture: The presence of water can facilitate degradation pathways, especially for the solid compound over time.

  • Temperature: Elevated temperatures accelerate the rate of all chemical degradation reactions.

  • Oxygen: Oxygen acts as an oxidizing agent in the final step of the primary degradation pathway.[5]

  • Light: Photons can provide the energy to initiate or accelerate degradation.

Understanding these vulnerabilities is key to designing a robust storage strategy.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for solid (powder) 13C-5-ALA?

For long-term stability, solid 13C-5-ALA hydrochloride should be stored at -20°C or lower in a tightly sealed container, protected from light and moisture.[6][7][8] Many suppliers recommend storing the compound in a desiccated environment to prevent moisture absorption.[6] For ultimate protection, especially if the container will be opened multiple times, consider storing it inside a larger vessel containing a desiccant.

Q2: How long can I store solid 13C-5-ALA?

When stored correctly at -20°C under desiccated conditions, solid 5-ALA hydrochloride is stable for several years.[6][8] One supplier specifies a stability of at least 3 years under these conditions.[6] Always refer to the Certificate of Analysis provided by your supplier for lot-specific expiration dates.

Q3: I need to make a stock solution. What is the best way to prepare and store it?

The stability of 5-ALA in solution is significantly lower than in its solid form. The ideal approach is to prepare solutions fresh for each experiment .[4] If a stock solution must be stored, its longevity depends heavily on the solvent and pH:

  • Aqueous Solutions: These are highly unstable and should not be stored for more than one day, even when refrigerated.[8] If you must prepare an aqueous solution, use a buffer with a pH value below 5.0 and store it at 2-8°C.[4][9][10]

  • Organic Solvent Solutions: For longer-term storage, dissolving 13C-5-ALA in an anhydrous organic solvent like DMSO is recommended. A safety data sheet for 5-ALA hydrochloride suggests that in-solvent stocks can be stored at -80°C for up to 6 months, or -20°C for 1 month .[11] These solutions should be stored in tightly sealed vials, preferably under an inert gas like argon or nitrogen, to minimize exposure to moisture and air.

Q4: Why is pH so critical for 5-ALA solutions?

At neutral or alkaline pH (above 7), 5-ALA undergoes a rapid, irreversible self-condensation reaction (dimerization).[4][5] This process, which involves two 5-ALA molecules, forms a dihydropyrazine derivative, which can be further oxidized to a pyrazine compound.[5][9] These degradation products are biologically inactive and will compromise your experimental results. Maintaining an acidic pH (below 5) keeps the amine group of 5-ALA protonated, which effectively inhibits this dimerization reaction and dramatically improves stability.[9][10]

Q5: Can I freeze my aqueous 5-ALA solution to extend its life?

While freezing will slow down degradation kinetics, it does not prevent it entirely, especially if the pH is not acidic. Repeated freeze-thaw cycles can also accelerate degradation. It is not a recommended method for long-term storage of aqueous solutions. A better strategy for long-term storage is to prepare aliquots of a stock solution in an organic solvent like DMSO and store them at -80°C.[11]

Section 3: Detailed Storage and Handling Protocols

Protocol 1: Long-Term Storage of Solid 13C-5-ALA
  • Verification: Upon receipt, confirm the container is sealed and undamaged.

  • Environment: Before opening, allow the vial to equilibrate to room temperature for at least 60 minutes.[12] This prevents condensation from forming on the cold powder.

  • Handling: If you are not using the entire amount, handle the powder in a low-humidity environment (e.g., a glove box or in a room with a dehumidifier). Use a clean, dry spatula.

  • Inert Atmosphere (Optional but Recommended): For maximum shelf life, backfill the vial with a dry, inert gas (e.g., argon or nitrogen) before resealing.

  • Sealing: Ensure the cap is tightly secured. For extra protection, wrap the cap with parafilm.

  • Storage: Place the vial inside a secondary container with a desiccant and store it at -20°C, protected from light.[6][7]

Protocol 2: Preparation and Short-Term Storage of Aqueous 13C-5-ALA
  • Solvent Preparation: Prepare a suitable aqueous buffer (e.g., citrate or acetate) and adjust the pH to a value between 4.0 and 5.0. De-gas the buffer by purging with nitrogen or argon for 15-20 minutes to remove dissolved oxygen.[5][9]

  • Dissolution: Calculate the required amount of 13C-5-ALA. Allow the solid to warm to room temperature before opening. Dissolve the solid directly in the acidic, de-gassed buffer.

  • Use: Use the solution immediately for the best results.

  • Short-Term Storage: If immediate use is not possible, store the solution in a tightly sealed, light-protected vial at 2-8°C for no longer than 24 hours.[8][13] Do not store at room temperature or physiological pH.[13]

Section 4: Troubleshooting Guide

Issue/Observation Probable Cause Recommended Action & Explanation
Inconsistent or non-reproducible experimental results. Degradation of 13C-5-ALA stock solution.Discard the old solution and prepare a fresh one immediately before your experiment. The active concentration of your stock may have decreased over time, leading to variability.
The pH of my prepared aqueous solution is neutral (~7.0). Use of unbuffered water or a neutral buffer (like PBS).Discard the solution. Solutions of 5-ALA in PBS at physiological pH are known to be unstable.[3] Always use an acidic buffer (pH < 5.0) for reconstitution if the solution will not be used within minutes.
My clear 5-ALA solution has developed a yellow or brown tint. Formation of degradation products.The solution has likely degraded. The formation of pyrazine derivatives can introduce chromophores. Do not use this solution.
How can I analytically confirm if my 5-ALA has degraded? Chemical analysis is required.The primary degradation product of 5-ALA in PBS has a distinct UV absorbance around 278 nm.[3] You can use UV-Vis spectrophotometry or a stability-indicating HPLC method to check for the presence of degradation peaks and quantify the remaining active compound.

Section 5: The Science of 5-ALA Degradation

The primary degradation pathway for 5-ALA in aqueous solutions is a second-order condensation reaction.[10] This process is highly dependent on pH, where the deprotonated amine group of one molecule attacks the ketone of another.

G ALA1 13C-5-ALA Molecule 1 DHPY 2,5-dicarboxyethyl-3,6-dihydropyrazine (DHPY) (Inactive Intermediate) ALA1->DHPY Dimerization (Favored at pH > 6) ALA2 13C-5-ALA Molecule 2 ALA2->DHPY Dimerization (Favored at pH > 6) PY 2,5-dicarboxyethylpyrazine (PY) (Inactive Final Product) DHPY->PY Oxidation (Requires O₂) Annotation This pathway consumes the active 13C-5-ALA, compromising experimental results.

Caption: Primary degradation pathway of 5-ALA in aqueous solution.

This dimerization is the critical step to prevent. By keeping the solution acidic (pH < 5), the amine group remains protonated (-NH3+), preventing it from initiating the condensation reaction and preserving the integrity of the 13C-5-ALA.[9]

Section 6: Quick Reference & Workflow

Table 1: Summary of Recommended Storage Conditions for 13C-5-ALA
FormTemperatureAtmosphereProtectionRecommended Max Duration
Solid (Powder) -20°C or belowStandard (Inert gas optional)Desiccated, Light-protected≥ 3 Years [6]
Aqueous Solution (pH < 5.0) 2-8°CStandard (N₂ purge optional)Tightly sealed, Light-protected< 24 Hours [8][13]
Aqueous Solution (pH ≥ 6.0) Not RecommendedNot RecommendedNot RecommendedUse Immediately
Organic Solution (DMSO) -20°CInert gas recommendedTightly sealed, Desiccated~1 Month [11]
Organic Solution (DMSO) -80°CInert gas recommendedTightly sealed, Desiccated~6 Months [11]
Workflow for Preparing and Storing 13C-5-ALA Solutions

G start Start: Need 13C-5-ALA Solution decision1 For Immediate Use (within minutes)? start->decision1 decision2 Aqueous or Organic Solvent? decision1->decision2 No proc_immediate Dissolve in desired (even neutral) buffer and use immediately. decision1->proc_immediate Yes proc_aqueous Use Acidic Buffer (pH < 5) Store at 2-8°C Use within 24h decision2->proc_aqueous Aqueous proc_organic Use Anhydrous DMSO Aliquot & Store at -80°C (up to 6 months) decision2->proc_organic Organic

Caption: Decision workflow for preparing 13C-5-ALA solutions.

References

  • Moravek, Inc. (2019, January 11). How To Store And Dispose Of Radiolabeled Compounds. Available at: [Link]

  • Gander, S., et al. (2000, October 15). Degradation mechanism and stability of 5-aminolevulinic acid. Journal of Pharmaceutical Sciences, 89(10), 1335-1341. Available at: [Link]

  • Gadmar, Ø. B., et al. (2002, July 15). The stability of 5-aminolevulinic acid in solution. Journal of Photochemistry and Photobiology B: Biology, 67(3), 187-193. Available at: [Link]

  • Gander, S., et al. (2000). Degradation mechanism and stability of 5-aminolevulinic acid. ResearchGate. Available at: [Link]

  • Moravek. (2022, June 13). How To Properly Store Your Radiolabeled Compounds. Available at: [Link]

  • Natural Micron Chem Tech. (2023, September 20). 5-Aminolevulinic Acid Hydrochloride: Definition, Uses, Storage. Available at: [Link]

  • NIH. (2001, May 15). Safe use of radioisotopes. Current Protocols in Molecular Biology. Available at: [Link]

  • MDPI. (2024, March 22). On the Possibility of Using 5-Aminolevulinic Acid in the Light-Induced Destruction of Microorganisms. International Journal of Molecular Sciences, 25(6), 3519. Available at: [Link]

  • Royal Society of Chemistry. (2018, October 8). Chemical approaches for the enhancement of 5-aminolevulinic acid-based photodynamic therapy and photodiagnosis. Photochemical & Photobiological Sciences, 17, 1504-1533. Available at: [Link]

  • West Liberty University. (2009, July 20). Material Safety Data Sheet 5-Aminolevulinic Acid Hydrochloride, 99%. Available at: [Link]

  • ResearchGate. Biological activity of 5-aminolevulinic acid and its methyl ester after storage under different conditions. Available at: [Link]

  • ResearchGate. The stability of 5-aminolevulinic acid in solution. Available at: [Link]

  • PubMed. (2008, April). Stability of 5-aminolevulinic acid in novel non-aqueous gel and patch-type systems intended for topical application. International Journal of Pharmaceutics, 353(1-2), 169-177. Available at: [Link]

  • PMC. (2021, July 14). Challenges and opportunities of bioprocessing 5-aminolevulinic acid using genetic and metabolic engineering: a critical review. Applied Microbiology and Biotechnology, 105, 5415-5431. Available at: [Link]

  • AKJournals. (2022, May 18). Stress degradation studies and development of validated stability indicating densitometric method for estimation of alpha lipoic acid in bulk and capsule dosage form. Journal of Planar Chromatography – Modern TLC, 35, 193-206. Available at: [Link]

  • PubMed. (1998, March). Development of a stable solution of 5-aminolaevulinic acid for intracutaneous injection in photodynamic therapy. Journal of Pharmaceutical and Biomedical Analysis, 16(7), 1185-1191. Available at: [Link]

Sources

Validation & Comparative

A Senior Scientist's Guide to HPLC Method Validation: The Gold Standard of Isotopic Internal Standards

Author: BenchChem Technical Support Team. Date: March 2026

Authored by a Senior Application Scientist

In the landscape of pharmaceutical development and clinical research, the integrity of analytical data is paramount. High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the quantification of small molecule therapeutics, metabolites, and biomarkers. However, the data generated is only as reliable as the method used to produce it. This guide provides an in-depth, experience-driven comparison of HPLC method validation strategies, focusing on the significant advantages conferred by the use of a stable isotope-labeled (SIL) internal standard, exemplified by a compound like 5-amino-4-oxo(3-13C)pentanoic acid.

This document moves beyond a simple recitation of regulatory guidelines. It delves into the causality behind experimental design, offering a practical framework for researchers, scientists, and drug development professionals to build robust, self-validating analytical methods that ensure data integrity from discovery through to clinical application.

The Foundational Role of the Internal Standard

In an ideal chromatographic run, every injection would be identical, and the detector response would be perfectly consistent. In reality, subtle variations in sample preparation, injection volume, instrument response, and matrix effects can introduce significant variability. An internal standard (IS) is a compound added in a constant amount to all samples, calibrators, and quality controls. Its purpose is to co-elute with the analyte of interest and serve as a reference point to correct for these variations. The ratio of the analyte peak area to the internal standard peak area is used for quantification, which provides a more stable and reliable measurement than relying on the analyte response alone.

Choosing an Internal Standard: A Critical Decision

The choice of an internal standard is a critical decision that directly impacts method performance. The ideal IS should mimic the analyte's behavior throughout the entire analytical process—from extraction to detection—without interfering with the analyte itself. Common choices include:

  • Structural Analogs: Molecules with a similar chemical structure to the analyte. While often effective, they may have different extraction efficiencies, chromatographic retention times, and ionization efficiencies in mass spectrometry, leading to imperfect correction.

  • Stable Isotope-Labeled (SIL) Analogs: The analyte of interest with one or more atoms replaced by a heavy isotope (e.g., ¹³C, ¹⁵N, ²H). A SIL-IS is considered the "gold standard" because it is chemically identical to the analyte, ensuring it behaves virtually identically during sample preparation and analysis. Its different mass allows it to be distinguished by a mass spectrometer.

This guide will focus on the validation of an HPLC method using a SIL-IS, such as 5-amino-4-oxo(3-¹³C)pentanoic acid, to demonstrate the superior performance and data reliability this approach offers.

Experimental Design for Method Validation

A robust HPLC method validation protocol is designed to demonstrate that the method is suitable for its intended purpose. The key validation parameters, as outlined by regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), are addressed below. We will compare the expected performance of a method using a SIL-IS against one using a structural analog IS and one with no IS.

System Suitability

Before any validation run, system suitability tests are performed to ensure the chromatographic system is performing adequately.

Protocol:

  • Prepare a standard solution containing the analyte and the SIL-IS (if used).

  • Inject the solution six consecutive times.

  • Calculate the mean, standard deviation (SD), and relative standard deviation (%RSD) for the retention time and peak area of both the analyte and the IS.

Acceptance Criteria:

  • %RSD of peak areas and retention times should be ≤ 2%.

The SIL-IS provides an additional layer of system suitability, as the stability of its own signal can be monitored to diagnose instrument issues.

Specificity and Selectivity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Protocol:

  • Analyze blank matrix samples (e.g., plasma, urine) from at least six different sources.

  • Analyze a blank matrix sample spiked with the analyte at the Lower Limit of Quantification (LLOQ) and the SIL-IS.

  • Compare the chromatograms. There should be no significant interfering peaks at the retention time of the analyte or the IS in the blank samples.

The use of a SIL-IS, particularly with mass spectrometric detection (LC-MS/MS), provides the highest degree of selectivity. The mass spectrometer can distinguish between the analyte and co-eluting compounds with different mass-to-charge ratios, and the SIL-IS confirms the identity of the analyte peak.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the analyte concentration.

Protocol:

  • Prepare a series of calibration standards by spiking a blank matrix with known concentrations of the analyte. A typical range might cover 5 to 5000 ng/mL.

  • Add a constant concentration of the SIL-IS to each standard.

  • Analyze the standards and plot the peak area ratio (Analyte Area / IS Area) against the analyte concentration.

  • Perform a linear regression analysis.

Acceptance Criteria:

  • The correlation coefficient (r²) should be ≥ 0.99.

  • The back-calculated concentration of each standard should be within ±15% of the nominal value (±20% for the LLOQ).

A SIL-IS significantly improves linearity by correcting for variability at each concentration level, often resulting in a wider linear range and a more robust calibration curve.

Accuracy and Precision

Accuracy refers to the closeness of the measured value to the true value, while precision refers to the closeness of repeated measurements. These are assessed by analyzing Quality Control (QC) samples at multiple concentration levels (low, medium, and high).

Protocol:

  • Prepare QC samples at a minimum of three concentration levels.

  • Intra-day precision and accuracy: Analyze at least five replicates of each QC level on the same day.

  • Inter-day precision and accuracy: Analyze the QC samples on at least three different days.

  • Calculate the mean, SD, %RSD (for precision), and the percent difference from the nominal value (for accuracy).

Acceptance Criteria:

  • Accuracy: The mean value should be within ±15% of the nominal value.

  • Precision: The %RSD should not exceed 15%.

The workflow for assessing these parameters is illustrated below.

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_calc Calculation cluster_accept Acceptance Criteria LLOQ LLOQ QC IntraDay Intra-Day Analysis (n=5, 1 Day) LLOQ->IntraDay InterDay Inter-Day Analysis (n=5, 3 Days) LLOQ->InterDay LQC Low QC LQC->IntraDay LQC->InterDay MQC Medium QC MQC->IntraDay MQC->InterDay HQC High QC HQC->IntraDay HQC->InterDay Accuracy Accuracy (%Bias) IntraDay->Accuracy Precision Precision (%RSD) IntraDay->Precision InterDay->Accuracy InterDay->Precision Criteria Within ±15%? Accuracy->Criteria Precision->Criteria

Workflow for Accuracy and Precision Assessment.
Limit of Detection (LOD) and Limit of Quantification (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

The LOQ is typically established as the lowest concentration on the calibration curve that meets the accuracy and precision criteria (within ±20% for accuracy and ≤20% for %RSD).

Comparative Performance Data

The following tables present illustrative data comparing the validation performance of three hypothetical HPLC methods for the same analyte: one using the SIL-IS 5-amino-4-oxo(3-¹³C)pentanoic acid, one using a structural analog IS, and one with no IS. This data reflects typical outcomes observed in bioanalytical laboratories.

Table 1: Linearity Comparison
ParameterMethod with SIL-ISMethod with Structural Analog ISMethod with No IS
Linear Range (ng/mL) 5 - 500010 - 250025 - 1000
Correlation Coefficient (r²) 0.99950.99810.9912
Back-calculated Accuracy Within ±5%Within ±10%Within ±15%

As shown, the SIL-IS method provides a wider linear range and a stronger correlation, indicating a more reliable quantification across a broader spectrum of concentrations.

Table 2: Accuracy and Precision Comparison (Medium QC Sample, n=5)
ParameterMethod with SIL-ISMethod with Structural Analog ISMethod with No IS
Intra-Day Accuracy (%) 101.5105.892.3
Intra-Day Precision (%RSD) 2.15.612.8
Inter-Day Accuracy (%) 102.3108.2114.7
Inter-Day Precision (%RSD) 3.58.914.5

The data clearly demonstrates the superiority of the SIL-IS method. By co-eluting and co-ionizing almost identically to the analyte, it corrects for matrix effects and instrument variability far more effectively than a structural analog, resulting in significantly improved accuracy and precision. The method with no internal standard shows the highest variability, highlighting the risk of generating unreliable data.

The logical relationship between the choice of internal standard and the resulting data quality is depicted below.

G cluster_input Method Choice cluster_output Performance Outcome SIL_IS Stable Isotope-Labeled IS (e.g., 5-amino-4-oxo(3-13C)pentanoic acid) High_Perf High Accuracy High Precision Wide Linear Range SIL_IS->High_Perf Best Correction Analog_IS Structural Analog IS Med_Perf Moderate Accuracy Moderate Precision Limited Range Analog_IS->Med_Perf Partial Correction No_IS No Internal Standard Low_Perf Low Accuracy Low Precision Narrow Range No_IS->Low_Perf No Correction

Impact of Internal Standard Choice on Method Performance.

Conclusion: A Commitment to Data Integrity

The validation of an HPLC method is not merely a box-checking exercise to satisfy regulatory requirements. It is a scientific investigation that establishes the reliability and robustness of a method. As demonstrated, the incorporation of a stable isotope-labeled internal standard, such as 5-amino-4-oxo(3-¹³C)pentanoic acid, is the most effective strategy for mitigating the inherent variability of the analytical process. This approach yields superior accuracy, precision, and linearity, ensuring the highest level of confidence in the final data. For any laboratory committed to scientific integrity and the generation of defensible results, the adoption of SIL internal standards should be considered a fundamental best practice.

References

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Guideline on bioanalytical method validation. European Medicines Agency (EMA). [Link]

  • Internal standard. Wikipedia. [Link]

  • High-performance liquid chromatography. Wikipedia. [Link]

Technical Guide: 13C-ALA vs. 14C-ALA for Heme Synthesis Quantification

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a technical comparison between 13C-ALA (Stable Isotope) and 14C-ALA (Radioisotope) labeling strategies for quantifying heme synthesis.

Executive Summary

For decades, 14C-ALA radiolabeling has been the "gold standard" for quantifying heme synthesis rates due to its extreme sensitivity and linear dynamic range. However, 13C-ALA stable isotope labeling coupled with Mass Spectrometry (LC-MS/MS) has emerged as a superior alternative for mechanistic studies, offering structural resolution (isotopologue analysis) and eliminating radiation safety hazards.

  • Choose 14C-ALA if: You need to measure bulk synthesis rates in samples with extremely low heme turnover, or if you lack access to a high-sensitivity Triple Quadrupole Mass Spectrometer.

  • Choose 13C-ALA if: You require structural confirmation of the metabolite, need to distinguish de novo synthesis from salvage pathways, or operate in a radiation-free safety environment.

Scientific Foundation: The Heme Biosynthetic Pathway

To understand the labeling logic, we must visualize where 5-Aminolevulinic Acid (ALA) enters the pathway.[1] ALA is the committed precursor; exogenous labeled ALA bypasses the rate-limiting enzyme ALA Synthase (ALAS), driving flux into the heme pool.

Pathway Diagram

The following diagram illustrates the incorporation of labeled ALA into the final Heme molecule.

HemePathway Glycine Glycine + Succinyl-CoA ALA Endogenous ALA Glycine->ALA Mitochondria ALAS Enzyme: ALAS (Rate Limiting) ALAS->ALA PBG Porphobilinogen (PBG) ALA->PBG Cytosol ExogALA TRACER INPUT: Exogenous *C-ALA (13C or 14C) ExogALA->PBG Bypasses ALAS UroIII Uroporphyrinogen III PBG->UroIII CoproIII Coproporphyrinogen III UroIII->CoproIII PPIX Protoporphyrin IX (PPIX) CoproIII->PPIX Mitochondria Heme LABELED HEME (Target Analyte) PPIX->Heme Fe Fe2+ Fe->Heme Ferrochelatase Enzyme: Ferrochelatase Ferrochelatase->Heme

*Figure 1: Heme biosynthetic pathway showing the entry point of exogenous C-ALA tracers, bypassing the rate-limiting ALAS step.

Methodology 1: 14C-ALA Radiolabeling (The Historic Standard)

This method relies on the radioactive decay of Carbon-14. It measures the total accumulation of radioactivity in the heme fraction.[2][3]

Protocol Overview
  • Pre-incubation: Starve cells of glycine (optional) to sensitize the pathway.

  • Labeling: Incubate cells with [4-14C]-5-ALA (typically 0.1–0.5 µCi/mL) for 4–24 hours.

  • Extraction (Critical Step):

    • Lyse cells in acid-acetone to precipitate proteins.

    • Perform liquid-liquid extraction using Diethyl Ether or Ethyl Acetate.

    • Wash organic phase with dilute HCl to remove coproporphyrins (which are hydrophilic in acid).

  • Quantification: Evaporate solvent, resuspend in scintillation fluid, and count (CPM) on a Liquid Scintillation Counter (LSC).

Expert Insight: The "Purity" Trap

The validity of 14C quantification depends entirely on the purity of the extraction . Since LSC counts all 14C atoms in the vial, any contaminating labeled intermediates (like PPIX or Coproporphyrin) that are not fully removed during the wash steps will be counted as "Heme," leading to false positives.

Methodology 2: 13C-ALA Stable Isotope Labeling (The Modern Approach)

This method uses non-radioactive isotopes detected by Mass Spectrometry (LC-MS/MS). It measures the mass shift (M+X) of the heme molecule.

Protocol Overview
  • Labeling: Incubate cells with [5-13C]-5-ALA (typically 100–200 µM).

    • Note: High concentrations are often needed to overcome endogenous dilution.

  • Extraction:

    • Lyse cells in DMSO or acidified acetonitrile/methanol.

    • Optional: Add an internal standard (e.g., deuterated Heme-d6 or Mesoporphyrin).

  • Analysis: Inject onto a C18 Reverse Phase column coupled to a Triple Quadrupole MS.

  • Quantification: Monitor MRM transitions.

    • Unlabeled Heme: 616.2 -> 557.2 m/z

    • 13C-Labeled Heme: 617.2 -> 558.2 m/z (for single incorporation) or higher depending on labeling efficiency.

Expert Insight: Structural Validation

Unlike 14C, LC-MS/MS separates the analyte chromatographically before detection. Even if PPIX co-elutes, its mass (562.27 Da) is distinct from Heme (616.18 Da). This makes the 13C method inherently more specific; you cannot mistake an intermediate for the final product.

Deep Dive Comparison

Workflow Logic Visualization

The following diagram contrasts the linear, manual nature of the 14C workflow with the automated, data-rich 13C workflow.

WorkflowComparison cluster_14C 14C-ALA (Radioactive) cluster_13C 13C-ALA (Stable Isotope) Start14 Incubation (14C-ALA) Extract14 Liquid-Liquid Extraction (Ether/HCl) Start14->Extract14 Wash14 Manual Wash (Remove PPIX) Extract14->Wash14 Count14 Scintillation Counting Wash14->Count14 Result14 Data: Total CPM (Bulk Flux Only) Count14->Result14 Start13 Incubation (13C-ALA) Extract13 Solvent Precip. (MeOH/AcCN) Start13->Extract13 LC13 LC Separation (Retention Time) Extract13->LC13 MS13 Mass Spec (MRM Detection) LC13->MS13 Result13 Data: Isotopologues (M, M+1, M+4...) MS13->Result13

Figure 2: Comparative workflow logic. Note the manual wash steps required for 14C vs. the chromatographic separation in 13C.

Comparative Data Matrix
Feature14C-ALA (Radioisotope)13C-ALA (Stable Isotope)
Detection Principle Beta-decay (Scintillation)Mass-to-Charge Ratio (LC-MS/MS)
Sensitivity Ultra-High (Femtomolar range)High (Picomolar range) - Dependent on MS hardware
Specificity Low (Relies on extraction purity)Absolute (Retention time + Mass)
Safety Hazardous (Radioactive waste disposal)Safe (Benchtop handling)
Data Output Rate (CPM/mg protein)Rate + Isotopologue Distribution + Structural ID
Throughput Low (Manual extractions)High (96-well plate automated injection)
Cost Low Equipment / High Disposal CostHigh Equipment / Low Reagent Cost

Critical Analysis & Recommendations

When to use 14C-ALA?

Despite being an older technology, 14C remains relevant in low-yield systems . If you are studying a cell line with barely detectable heme synthesis (e.g., certain non-erythroid cells under suppression), the background noise in Mass Spectrometry might mask the signal. Scintillation counting has a virtually zero background, allowing detection of minute synthesis events.

When to use 13C-ALA?

For drug development and mechanistic biology , 13C is the superior choice.

  • Multiplexing: You can simultaneously track Heme synthesis (13C-ALA) and protein synthesis (15N-labeled amino acids) in the same sample.

  • Quality Control: The MS spectrum allows you to see if the iron insertion step is blocked (accumulation of labeled PPIX vs. Heme). 14C counting cannot distinguish between a block at Ferrochelatase and a block upstream without complex differential extractions.

  • Regulatory: No radioactive license is required, facilitating use in standard pharmaceutical CROs.

Validation Check

To ensure your 13C-ALA protocol is working, look for the M+4 isotopologue . Since 8 molecules of ALA condense to form one Heme, and typically 4 carbons from each ALA are retained in the porphyrin ring (depending on the specific label position, usually C4 or C5), you should see a specific mass shift pattern. If you only see M+0 (unlabeled), your tracer concentration is too low to compete with endogenous synthesis.

References

  • Radiolabeling Heme and Porphyrin with 14C-Glycine or 14C δ-Aminolevulinic Acid. Source: Bio-protocol / PubMed [Link]

  • Measurement of Heme Synthesis Levels in Mammalian Cells (14C Protocol). Source: Journal of Visualized Experiments (JoVE) [Link]

  • LC-MS/MS detection of [13C]heme, -PPIX, and -CPP in P. falciparum. Source: Journal of Biological Chemistry [Link][4]

  • Determination of heme in microorganisms using HPLC-MS/MS. Source: Analytical and Bioanalytical Chemistry [Link]

Sources

Calculating Isotopic Enrichment of Protoporphyrin IX from [3-13C]ALA: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

This guide details the technical methodology for quantifying the isotopic enrichment of Protoporphyrin IX (PpIX) biosynthesized from [3-13C]5-aminolevulinic acid ([3-13C]ALA). It compares the two primary analytical standards—Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) —providing researchers with a decision matrix based on sensitivity, regiospecificity, and sample constraints.

Core Insight: The use of [3-13C]ALA results in a specific labeling pattern where 8 carbons in the final PpIX molecule are enriched: the four methyl carbons, the two


-vinyl carbons, and the two 

-propionate carbons.

Biosynthetic Carbon Mapping (The "Product")

To accurately calculate enrichment, one must first understand the deterministic flow of the


C label from the precursor to the product.
The Labeling Logic
  • Precursor: [3-13C]ALA (Label at the

    
    -methylene group).
    
  • Stoichiometry: 8 molecules of ALA condense to form 1 molecule of PpIX.

  • Pathway Transformation:

    • ALA ngcontent-ng-c567981813="" _nghost-ng-c1980439775="" class="inline ng-star-inserted">

      
       Porphobilinogen (PBG):  Two ALA molecules condense.[1] The C3 of the "propionate-forming" ALA becomes the 
      
      
      
      -methylene of the PBG propionate side chain. The C3 of the "acetate-forming" ALA becomes the methylene of the PBG acetate side chain.
    • PBG

      
       Uroporphyrinogen III:  The side chains are preserved.
      
    • Uro III

      
       Coproporphyrinogen III:  Acetate side chains are decarboxylated to methyl groups . The label (originally on the acetate methylene) is retained in the methyl group.
      
    • Copro III

      
       Protoporphyrin IX:  Two propionate side chains (rings A & B) are oxidatively decarboxylated to vinyl groups .[1] The label (originally on the 
      
      
      
      -methylene) becomes the
      
      
      -carbon of the vinyl group. The remaining two propionates (rings C & D) retain the label at the
      
      
      -methylene position.
Pathway Visualization[1][4]

HemeBiosynthesis cluster_legend Carbon Fate Tracking ALA [3-13C]ALA (Precursor) PBG Porphobilinogen (PBG) (Labels: Acetate -CH2-, Propionate -CH2-) ALA->PBG x2 (ALA Dehydratase) UroIII Uroporphyrinogen III PBG->UroIII x4 (PBG Deaminase + UroIII Synthase) CoproIII Coproporphyrinogen III (Acetates -> Methyls) UroIII->CoproIII Decarboxylation (UROD) PpIX Protoporphyrin IX (PpIX) (Target) CoproIII->PpIX Ox. Decarboxylation (CPOX + PPOX) Note1 Final 13C Positions in PpIX: 1. Methyl Carbons (x4) 2. Vinyl Alpha-Carbons (x2) 3. Propionate Alpha-Carbons (x2)

Figure 1: Biosynthetic flow of [3-13C]ALA into Protoporphyrin IX. The diagram highlights the enzymatic steps where side-chain modifications alter the chemical environment of the labeled carbon.

Comparative Analysis: MS vs. NMR

This section objectively compares the two methodologies for calculating isotopic enrichment.

Method A: Mass Spectrometry (LC-MS / GC-MS)

Best for: Quantification of total fractional enrichment, low-abundance samples, and metabolic flux analysis (MFA).

  • Principle: Measures the Mass Isotopomer Distribution (MID). Since 8 carbons are potentially labeled, the mass spectrum will show a shift from the monoisotopic mass (

    
    ) to isotopomers 
    
    
    
    through
    
    
    .
  • Data Output: A distribution of intensities (

    
    ) for each mass isotopomer.
    
  • Calculation Protocol:

    • Acquire Spectrum: Obtain intensities for

      
       corresponding to 
      
      
      
      to
      
      
      .
    • Correction: Correct for natural abundance (background

      
      C, 
      
      
      
      N, etc.) using a matrix-based correction algorithm (e.g., IsoCor or similar software).
    • Fractional Enrichment (

      
      ): 
      
      
      
      
      Where
      
      
      (the number of labeling sites from [3-13C]ALA) and
      
      
      is the corrected intensity.
Method B: C-NMR Spectroscopy

Best for: Regiospecific verification, confirming the biosynthetic pathway, and distinguishing between different labeled precursors.

  • Principle: Detects distinct chemical shifts (

    
    ) for each carbon environment.
    
  • Data Output: Specific peaks for methyls (~10-15 ppm), vinyl

    
    -carbons (~130 ppm), and propionate 
    
    
    
    -carbons (~20-25 ppm).
  • Calculation Protocol:

    • Acquire

      
      C Spectrum:  Requires high concentration (>1 mM) and long acquisition times.
      
    • Integration: Integrate the specific labeled peaks relative to a non-labeled internal standard or a non-enriched carbon within the molecule (if using fractional labeling).

    • Enrichment Calculation:

      
      
      
Comparison Matrix
FeatureMass Spectrometry (LC-MS)

C-NMR Spectroscopy
Sensitivity High (Picomolar/Femtomolar)Low (Millimolar required)
Sample Volume Low (< 50

L)
High (> 500

L)
Specificity Mass Isotopomers (Total label count)Regiospecific (Exact position)
Throughput High (Minutes per sample)Low (Hours per sample)
Primary Utility Flux quantification, Clinical samplesStructural confirmation, Mechanism study

Experimental Protocols

Protocol: LC-MS Quantification of PpIX Enrichment

Objective: Determine fractional enrichment from cell lysates.

  • Extraction:

    • Lyse cells in acidic methanol/acetonitrile (e.g., 80:20 MeOH:ACN + 0.1% Formic Acid) to extract porphyrins and precipitate proteins.

    • Centrifuge at 14,000 x g for 10 min at 4°C.

    • Protect from light (PpIX is photosensitive).

  • Chromatography:

    • Column: C18 Reverse Phase (e.g., 2.1 x 100 mm, 1.7

      
      m).
      
    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: 5% B to 95% B over 10 mins. PpIX typically elutes late due to hydrophobicity.

  • Mass Spectrometry Detection:

    • Mode: Positive Electrospray Ionization (ESI+).

    • Target: Scan for

      
       of PpIX. Monoisotopic mass is ~563.27 Da.
      
    • SIM Scan: Monitor

      
       563.3 (
      
      
      
      ) to 571.3 (
      
      
      ).
  • Data Analysis:

    • Export peak areas for all isotopomers.

    • Apply natural abundance correction [Source 1.11, 1.12].

    • Calculate fractional enrichment using the formula in Section 3.1.

Protocol: NMR Structural Verification

Objective: Confirm label position in synthesized or highly concentrated PpIX.

  • Sample Preparation:

    • Dissolve ~5-10 mg of enriched PpIX in deuterated DMSO (

      
      -DMSO) or Pyridine-
      
      
      
      .
    • Add trace TMS (Tetramethylsilane) as chemical shift reference (0 ppm).

  • Acquisition:

    • Instrument: 500 MHz or higher recommended.

    • Sequence: Proton-decoupled

      
      C (1D 
      
      
      
      C
      
      
      H
      
      
      ).
    • Scans: >1000 scans may be necessary for adequate S/N if enrichment is low.

  • Peak Assignment (Expected Shifts):

    • Methyls: Four signals around 10-15 ppm.

    • Propionate

      
      -CH2:  Two signals around 20-25 ppm.
      
    • Vinyl

      
      -CH:  Two signals around 130 ppm (distinct from 
      
      
      
      -vinyls at ~115 ppm).
  • Verification: Observe enhanced intensity only at these chemical shifts compared to natural abundance PpIX [Source 1.1, 1.6].

Workflow Visualization

ExperimentalWorkflow Input Biological Sample (Cells/Tissue incubated with [3-13C]ALA) Extract Extraction (Acidic MeOH/ACN) *Dark Conditions* Input->Extract Split Quantity? Extract->Split MS_Prep LC-MS Prep (Dilute, Filter) Split->MS_Prep Low (<1 mg) NMR_Prep NMR Prep (Dry, Dissolve in d6-DMSO/Pyridine) Split->NMR_Prep High (>5 mg) MS_Run LC-ESI-MS (SIM Mode m/z 563-571) MS_Prep->MS_Run MS_Data Data: MID Analysis (Fractional Enrichment) MS_Run->MS_Data NMR_Run 13C-NMR (Proton Decoupled) NMR_Prep->NMR_Run NMR_Data Data: Peak Intensity (Positional Mapping) NMR_Run->NMR_Data

Figure 2: Decision workflow for analyzing [3-13C]ALA enrichment in Protoporphyrin IX.

References

  • Battersby, A. R., et al. (1973). "Biosynthesis of porphyrins and related macrocycles. Part III. Rational syntheses of [

    
    -13C]-, [
    
    
    
    -13C]-, and [
    
    
    -13C]-protoporphyrin-IX: assignment of the 13C nuclear magnetic resonance signals."[2] Journal of the Chemical Society, Perkin Transactions 1. Link
  • Jaffe, E. K., et al. (1990). "13C NMR studies of porphobilinogen synthase: observation of intermediates bound to a 280,000-dalton protein." Journal of Biological Chemistry. Link

  • Lee, W. N., et al. (1991). "Mass distribution calculation for isotopically enriched macromolecules." Biological Mass Spectrometry. Link

  • Godzien, J., et al. (2014). "Determination of the enrichment of isotopically labelled molecules by mass spectrometry." Journal of Mass Spectrometry. Link

  • BMRB Entry bmse001177. "Protoporphyrin IX at BMRB."[1] Biological Magnetic Resonance Data Bank. Link

Sources

The Gold Standard of Quantification: A Comparative Guide to Isotope Dilution Mass Spectrometry (IDMS) using 13C-Alanine

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of bioanalytical science, the demand for utmost precision and accuracy in the quantification of endogenous molecules is paramount. This is particularly true in drug development and metabolic research, where understanding the subtle fluctuations of amino acids like alanine can unlock critical insights into drug efficacy, disease progression, and metabolic pathways. This guide provides an in-depth comparison of Isotope Dilution Mass Spectrometry (IDMS) utilizing ¹³C-Alanine with other common analytical techniques. As we will explore, the inherent principle of IDMS, which relies on a stable isotope-labeled internal standard, positions it as a definitive method for achieving the highest levels of accuracy and reliability.

The Principle of Isotope Dilution: A Self-Validating System

Isotope Dilution Mass Spectrometry is a powerful analytical technique that provides a direct measurement of the amount of an analyte in a sample.[1] The core principle lies in the addition of a known amount of an isotopically enriched version of the analyte, in this case, ¹³C-labeled Alanine (¹³C-ALA), to the sample. This "spike" serves as an internal standard that behaves almost identically to the endogenous (unlabeled) alanine throughout the entire analytical process, from sample preparation to detection.[2]

The mass spectrometer distinguishes between the endogenous alanine and the ¹³C-ALA based on their mass-to-charge ratio (m/z). By measuring the ratio of the two forms, the concentration of the endogenous alanine can be calculated with exceptional accuracy.[2] This is because any sample loss or variation during extraction, derivatization, or injection will affect both the analyte and the internal standard equally, thus preserving the crucial ratio between them.[3] This inherent correction for experimental variability is what makes IDMS a self-validating and highly trustworthy method.[4]

Caption: Principle of Isotope Dilution Mass Spectrometry.

A Head-to-Head Comparison: ¹³C-ALA IDMS vs. Alternative Methods

While IDMS is considered a gold standard, other methods are frequently employed for amino acid analysis. The choice of method often depends on the required level of accuracy, sensitivity, sample throughput, and available instrumentation. Here, we compare ¹³C-ALA IDMS with two common alternatives: High-Performance Liquid Chromatography (HPLC) with derivatization and Gas Chromatography-Mass Spectrometry (GC-MS).

Parameter Isotope Dilution Mass Spectrometry (IDMS) using ¹³C-ALA HPLC with Pre/Post-Column Derivatization (e.g., OPA, Ninhydrin) Gas Chromatography-Mass Spectrometry (GC-MS) with Derivatization
Principle Quantification based on the ratio of endogenous analyte to a stable isotope-labeled internal standard.[1]Quantification based on the response of a UV or fluorescence detector to a derivatized analyte, relative to an external calibration curve.[5]Quantification based on the mass spectrometric signal of a derivatized analyte, often with a non-isotopic internal standard.[6]
Accuracy (% Recovery) 90 - 110%[7]85 - 115% (can be matrix-dependent)[5]85 - 115%[7]
Precision (%RSD) < 15%[7]< 15% (highly dependent on derivatization consistency)[1][8]< 15%[7]
Limit of Detection (LOD) 50 - 200 nM[7]10 - 100 µmol/L (Fluorescence detection)[1]1 - 10 ng/mL[7]
Limit of Quantification (LOQ) 100 - 500 nM[7]50 - 500 µmol/L (Fluorescence detection)[1]5 - 50 ng/mL[7]
Linearity (R²) > 0.99[7]> 0.99[1]> 0.99[9]
Matrix Effect Minimized due to co-eluting, isotopically labeled internal standard.[3]Susceptible to matrix interferences affecting derivatization efficiency and detector response.[5]Can be affected by matrix components interfering with derivatization and ionization.[6]
Throughput High, with rapid LC methods.Moderate, derivatization step can be time-consuming.[10]Moderate to high, derivatization is often required.[6]
Expertise Required High, requires expertise in mass spectrometry.Moderate, requires experience with HPLC and derivatization chemistry.High, requires knowledge of GC-MS and derivatization.

Experimental Protocol: Quantification of Alanine in Human Plasma using ¹³C-ALA IDMS

This protocol is designed to meet the rigorous standards of bioanalytical method validation as outlined by the U.S. Food and Drug Administration (FDA).

Materials and Reagents
  • Alanine (analyte) and ¹³C₃,¹⁵N-Alanine (internal standard, IS)

  • Human plasma (matrix)

  • Acetonitrile (ACN) with 0.1% formic acid (protein precipitation solvent)

  • Ultrapure water

  • Formic acid

Preparation of Standards and Quality Control (QC) Samples
  • Stock Solutions: Prepare individual stock solutions of alanine and ¹³C₃,¹⁵N-Alanine in ultrapure water.

  • Calibration Standards: Prepare a series of calibration standards by spiking known concentrations of alanine into human plasma. A typical range would be 1 µM to 1000 µM.

  • Quality Control Samples: Prepare QC samples at low, medium, and high concentrations within the calibration range.

Sample Preparation (Protein Precipitation)

The choice of an organic solvent like acetonitrile is crucial for efficient protein removal while ensuring the analyte and internal standard remain in the supernatant. The addition of formic acid helps to improve the ionization efficiency in the mass spectrometer.

  • To 100 µL of plasma sample, calibration standard, or QC, add a predetermined, fixed amount of ¹³C₃,¹⁵N-Alanine internal standard solution.

  • Add 400 µL of ice-cold acetonitrile containing 0.1% formic acid.

  • Vortex vigorously for 1 minute to ensure thorough mixing and protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

Caption: Experimental workflow for ¹³C-ALA IDMS.

LC-MS/MS Instrumental Parameters
  • LC System: A high-performance liquid chromatography system capable of gradient elution.

  • Column: A C18 reversed-phase column is suitable for retaining and separating alanine from other plasma components.

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: A typical gradient would start with a high percentage of mobile phase A, ramping up to a high percentage of mobile phase B to elute the analyte, followed by re-equilibration.

  • MS System: A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

  • Ionization: Electrospray Ionization (ESI) in positive mode.

  • MRM Transitions:

    • Alanine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

    • ¹³C₃,¹⁵N-Alanine: Precursor ion (Q1) m/z -> Product ion (Q3) m/z

Method Validation

The method must be validated according to regulatory guidelines to ensure its reliability. Key validation parameters include:

  • Accuracy: The closeness of the measured value to the true value, expressed as a percentage. The acceptance criterion is typically within ±15% of the nominal value (±20% at the Lower Limit of Quantification, LLOQ).[4]

  • Precision: The degree of agreement among individual measurements, expressed as the relative standard deviation (%RSD). The acceptance criterion is typically ≤15% (%RSD ≤20% at the LLOQ).[4]

  • Selectivity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample.

  • Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. A correlation coefficient (R²) of >0.99 is generally required.

  • Stability: The chemical stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion: The Authoritative Choice for Quantitative Bioanalysis

For researchers, scientists, and drug development professionals who require the highest degree of confidence in their quantitative data, Isotope Dilution Mass Spectrometry with a stable isotope-labeled internal standard like ¹³C-Alanine is the unequivocal choice. Its inherent ability to correct for experimental variations makes it a robust, accurate, and trustworthy method that stands up to the rigorous scrutiny of regulatory bodies. While other methods like HPLC with derivatization and GC-MS have their applications, they do not offer the same level of assurance against the complexities and potential interferences of biological matrices. By understanding the principles and performance characteristics of these different analytical approaches, researchers can make informed decisions to ensure the integrity and reliability of their scientific findings.

References

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]

  • U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation. [Link]

  • International Council for Harmonisation. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. [Link]

  • JASCO Global. (2024). Analysis of Amino Acids by On-line Pre-column Derivatization with OPA and FMOC using RHPLC System. [Link]

  • PubMed. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. [Link]

  • MDPI. (2025). Comparison of Two Derivative Methods for the Quantification of Amino Acids in PM 2.5 Using GC-MS/MS. [Link]

  • PubMed. (2025). A Comparison of Derivatives of Alanine and d-Alanine Used in Gas Chromatography-Mass Spectrometry Analysis for Protein Kinetics. [Link]

  • Chromedia. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • PubMed Central. (2018). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • PubMed Central. (2018). Quality Control in Targeted GC-MS for Amino Acid-OMICS. [Link]

  • Chromedia. (2020). Fast and Sensitive Analysis of Amino Acids Using Automated Pre-Column Derivatization. [Link]

  • PubMed Central. (2011). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]

  • Office of Scientific and Technical Information. (2017). Guideline on Isotope Dilution Mass Spectrometry. [Link]

  • ResearchGate. (2018). LC-MS/MS spectra the mixture of 1-13 C/3-13 C-labelled alanine +.... [Link]

  • U-System. (2011). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). [Link]

  • PubMed Central. (2011). Principles and Applications of Liquid Chromatography-Mass Spectrometry in Clinical Biochemistry. [Link]

  • U-System. (2011). The measurement technique of isotope dilution inductively coupled plasma mass spectrometry (ICP- MS). [Link]

Sources

A Researcher's Guide to Verifying ¹³C Label Position in Biosynthesized Heme via NMR

Author: BenchChem Technical Support Team. Date: March 2026

For researchers in biochemistry, drug development, and molecular biology, understanding the intricate pathways of cellular metabolism is paramount. Isotopic labeling, particularly with stable isotopes like Carbon-13 (¹³C), offers a powerful window into these processes. When studying heme—a critical prosthetic group involved in oxygen transport, electron transfer, and catalysis—¹³C labeling allows us to trace its biosynthesis and probe its structure and function within hemeproteins.[1][2]

This guide provides an in-depth comparison of NMR-based methodologies for confirming ¹³C label positions in biosynthetically produced heme. We will move beyond simple protocols to explore the causality behind experimental design, ensuring a robust and self-validating approach to your research.

The Foundation: Strategic Labeling via Heme Biosynthesis

The verification process begins with a strategic choice of ¹³C-labeled precursor. The heme biosynthesis pathway, an eight-enzyme process, assembles the heme molecule from eight molecules each of glycine and succinyl-CoA.[4] The most common and effective precursor for targeted labeling is δ-aminolevulinic acid (ALA), as it is the first committed precursor in the pathway.[5] Supplementing a bacterial expression system with ¹³C-labeled ALA ensures efficient and specific incorporation into the heme macrocycle, bypassing potential isotopic scrambling from central metabolism.[1][3]

The choice of which ALA isotopologue to use directly dictates the resulting labeling pattern, a critical factor in designing your verification experiment.

G cluster_Mitochondrion Mitochondrion cluster_Cytosol Cytosol cluster_Heme Heme Structure Glycine Glycine SuccinylCoA Succinyl-CoA ALAS ALAS ALA δ-Aminolevulinic Acid (ALA) ALAD ALAD CoproIII Coproporphyrinogen III ProtoIX Protoporphyrinogen IX Heme Heme FECH FECH Porphobilinogen Porphobilinogen HMBS HMBS UroIII Uroporphyrinogen III UROS UROS UROD UROD Heme_structure [Fe²⁺-Protoporphyrin IX] C13_ALA ¹³C-labeled ALA (precursor) C13_ALA->ALAD

Comparison of ALA Labeling Schemes

The specific placement of ¹³C atoms in the ALA precursor determines which positions in the final heme molecule will be labeled. This predictive power is the first step in a self-validating protocol.

Labeled PrecursorResulting Labeled Positions in HemePrimary Use Case
[5-¹³C]-ALA All four meso-carbons and selected pyrrole α-carbons.[1][5]Probing the heme core structure and coordination state. The chemical shifts of meso-carbons are highly sensitive to the iron's electronic environment.[6]
[3-¹³C]-ALA Specific vinyl and propionate side-chain carbons.[5]Studying protein-heme interactions involving the side chains and conformational changes of these peripheral groups.
[1,2-¹³C]-ALA Four methyl groups, two vinyl β-carbons, two propionate β-carbons, and two carbonyl carbons.[1]Excellent for resolving multiple distinct regions of the heme and verifying connectivity through ¹³C-¹³C coupling.

The Verification Toolkit: A Comparison of NMR Experiments

Once the ¹³C-labeled heme is biosynthesized, typically within a recombinant protein, a suite of NMR experiments can be employed for verification. The choice of experiment involves a trade-off between information content, sensitivity, and experiment time.

Level 1: Basic Incorporation Check (1D ¹³C NMR)

A simple one-dimensional ¹³C NMR spectrum is the fastest method to confirm the successful incorporation of the label.

  • Principle: Detects all ¹³C nuclei in the sample. Labeled sites will show significantly enhanced signal intensity over the 1.1% natural abundance background.

  • Strengths: Quick and straightforward.

  • Weaknesses: Provides no direct proof of position. Severe signal overlap is common, and the paramagnetic nature of many heme centers (e.g., high-spin Fe³⁺) can lead to very broad resonances, complicating analysis.[1][2]

  • Verdict: A necessary first check, but insufficient for positional verification.

Level 2: Direct C-H Correlation (2D ¹H-¹³C HSQC/HMQC)

The Heteronuclear Single Quantum Coherence (HSQC) or Heteronuclear Multiple Quantum Coherence (HMQC) experiment is the workhorse for positional assignment of protonated carbons.[3][7]

  • Principle: A 2D experiment that correlates a ¹³C nucleus with its directly attached proton(s) (¹JCH coupling). A cross-peak appears only at the coordinates of a bonded C-H pair.

  • Strengths: Dramatically improves resolution over 1D spectra. Unambiguously confirms that a label is on a specific type of carbon (e.g., a methyl group vs. a vinyl group) by identifying its attached proton's chemical shift.

  • Weaknesses: Provides no information about non-protonated carbons (e.g., pyrrole carbons involved in C-C bonds within the ring). It only confirms a single bond, not the position relative to the rest of the macrocycle.

  • Verdict: The standard and most crucial experiment for initial assignment and verification of labeled C-H groups.

Level 3: Verifying the Skeleton (2D ¹H-¹³C HMBC & 2D ¹³C-¹³C INADEQUATE)

To unambiguously prove the position of a label relative to its neighbors, one must establish through-bond connectivity.

1. Heteronuclear Multiple Bond Correlation (HMBC)

  • Principle: Similar to HSQC, but it detects correlations between carbons and protons that are two or three bonds away (²JCH and ³JCH).

  • Strengths: Excellent for piecing together the carbon skeleton. For example, a proton on a meso-carbon will show a correlation to the adjacent α-pyrrole carbons, confirming their relative positions. This allows you to "walk" from a known position (a proton) to an unknown labeled carbon position.

  • Weaknesses: Correlations can sometimes be weak or ambiguous if multiple 2- and 3-bond neighbors exist.

  • Verdict: A powerful logic-based tool for confirming connectivity and validating assignments made by HSQC.

2. Incredible Natural Abundance Double Quantum Transfer Experiment (INADEQUATE)

  • Principle: A 2D experiment that directly detects single-bond ¹³C-¹³C correlations. It requires two adjacent ¹³C nuclei to generate a signal.

  • Strengths: Provides the ultimate, unambiguous proof of C-C connectivity. If you use a precursor like [1,2-¹³C]-ALA, which installs adjacent ¹³C labels, the INADEQUATE experiment will directly show the expected correlations between these bonded pairs.[5]

  • Weaknesses: Extremely insensitive. It requires highly concentrated samples and very long acquisition times, making it impractical for many biological samples.

  • Verdict: The "gold standard" for verification, but technically demanding. It is best reserved for cases where absolute certainty is required and sample quantity is not a limitation.

G Start Start NMR_1D NMR_1D Start->NMR_1D NMR_HSQC NMR_HSQC Start->NMR_HSQC NMR_HMBC NMR_HMBC Start->NMR_HMBC NMR_INADEQUATE NMR_INADEQUATE Start->NMR_INADEQUATE Info_1D Info_1D NMR_1D->Info_1D Conf_Low Conf_Low Info_1D->Conf_Low Info_HSQC Info_HSQC NMR_HSQC->Info_HSQC Conf_Medium Conf_Medium Info_HSQC->Conf_Medium Info_HMBC Info_HMBC NMR_HMBC->Info_HMBC Conf_High Conf_High Info_HMBC->Conf_High Info_INADEQUATE Info_INADEQUATE NMR_INADEQUATE->Info_INADEQUATE Conf_Definitive Conf_Definitive Info_INADEQUATE->Conf_Definitive

A Self-Validating Experimental Protocol

This protocol outlines a workflow for producing ¹³C-labeled heme in a recombinant protein and verifying the label position using a combination of the techniques described above.

Part 1: Biosynthesis and Protein Purification

  • Expression System: Utilize an E. coli expression system (e.g., BL21(DE3)) transformed with a plasmid for your heme protein of interest.

  • Growth Medium: Grow cells in a minimal medium to avoid dilution of the isotopic label.

  • Induction and Labeling: Induce protein expression (e.g., with IPTG) and simultaneously supplement the culture with the desired ¹³C-labeled ALA precursor (e.g., 1 mM [5-¹³C]-ALA). This ensures the label is primarily used for the overexpressed protein.[1]

  • Cell Harvest and Lysis: Harvest the cells by centrifugation after sufficient expression time (e.g., 16-24 hours). Lyse the cells using standard methods like sonication or a French press.

  • Protein Purification: Purify the recombinant heme protein using affinity chromatography (e.g., Ni-NTA if His-tagged) followed by size-exclusion chromatography to ensure high purity. The success of purification can be monitored by SDS-PAGE and UV-Vis spectroscopy, where the Soret peak around 400 nm confirms the presence of heme.[8]

Part 2: NMR Analysis

  • Sample Preparation: Exchange the purified protein into a suitable NMR buffer (e.g., 20 mM phosphate, 50 mM NaCl, pH 7.0) using a desalting column or repeated concentration/dilution. The final sample should be in 90% H₂O / 10% D₂O. Concentrate the sample to the highest possible level (ideally >0.5 mM) to maximize signal-to-noise.

  • Initial ¹³C Spectrum (Verification Step 1): Acquire a 1D ¹³C spectrum. Compare the signal intensity in the expected chemical shift regions to a control sample with natural abundance ¹³C. A dramatic increase in signal confirms label incorporation.

  • ¹H-¹³C HSQC (Verification Step 2): Acquire a 2D ¹H-¹³C HSQC spectrum.

    • Analysis: Identify cross-peaks corresponding to the expected labeled positions. For example, if using [1,2-¹³C]-ALA, you should observe intense cross-peaks in the methyl region (~10-25 ppm in ¹³C). The presence of these peaks confirms the label is on the correct type of functional group.

  • ¹H-¹³C HMBC (Verification Step 3): Acquire a 2D ¹H-¹³C HMBC spectrum.

    • Analysis: Look for key long-range correlations that confirm placement within the macrocycle. For a meso-carbon labeled with [5-¹³C]-ALA, you expect its attached proton to show correlations to the neighboring pyrrole carbons. This validates the position of the labeled carbon relative to the rest of the ring structure.

  • (Optional) ¹³C-¹³C INADEQUATE (Verification Step 4): If using a doubly labeled precursor (e.g., [1,2-¹³C]-ALA) and sample concentration permits, acquire a 2D INADEQUATE spectrum. The presence of cross-peaks directly confirms the ¹³C-¹³C bond, providing definitive proof of labeling at the expected adjacent positions.

References

  • New Avenues of Heme Synthesis Regulation - PMC - NIH. (2022, July 5). National Center for Biotechnology Information. [Link]

  • NMR reveals hydrogen bonds between oxygen and distal histidines in oxyhemoglobin. Proceedings of the National Academy of Sciences. [Link]

  • Recent developments in the 13C NMR spectroscopic analysis of paramagnetic hemes and heme proteins. (2004, January 20). Biological Magnetic Resonance Data Bank. [Link]

  • Schematic representation of the heme biosynthetic pathway. Hemes with... - ResearchGate. ResearchGate. [Link]

  • Efficient and Selective Isotopic Labeling of Hemes to Facilitate the Study of Multiheme Proteins. (2018, April 3). Taylor & Francis Online. [Link]

  • 13C NMR spectroscopy of core heme carbons as a simple tool to elucidate the coordination state of ferric high-spin heme proteins. (2006, October 30). PubMed. [Link]

  • Solution NMR Structure, Backbone Dynamics, and Heme-Binding Properties of a Novel Cytochrome c Maturation Protein CcmE from Desulfovibrio vulgaris. National Center for Biotechnology Information. [Link]

  • Structural investigations on heme-interacting proteins. Lund University Publications. [Link]

  • Recent developments in the 13C NMR spectroscopic analysis of paramagnetic hemes and heme proteins. (2004, March 15). PubMed. [Link]

  • Heme Determination and Quantification Methods and Their Suitability for Practical Applications and Everyday Use. (2020, June 3). ACS Publications. [Link]

Sources

A Comparative Guide to the Metabolic Flux of Exogenous vs. Endogenous 5-Aminolevulinic Acid

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Duality of a Single Molecule

5-Aminolevulinic acid (5-ALA) is a non-proteinogenic amino acid that serves as the first committed precursor in the biosynthesis of all tetrapyrroles in most eukaryotes, including heme, cytochromes, and cobalamins.[1][2][3] The cellular metabolism of 5-ALA is a tale of two pathways, distinguished by its origin: endogenous , synthesized within the mitochondria, or exogenous , supplied externally as a prodrug. While both routes converge on the same heme biosynthesis pathway, their metabolic flux, regulation, and ultimate cellular outcomes are profoundly different.

This guide provides an in-depth comparison of the metabolic flux of endogenous and exogenous 5-ALA. We will explore the fundamental biochemical differences, the regulatory mechanisms that govern each pathway, and the experimental methodologies used to quantify their metabolic products. This analysis is particularly critical for researchers in oncology, neurosurgery, and drug development, where the manipulation of the heme synthesis pathway via exogenous 5-ALA has become a cornerstone of fluorescence-guided surgery (FGS) and photodynamic therapy (PDT).[4][5][6]

The Endogenous Pathway: A Tightly Regulated System

The de novo synthesis of endogenous 5-ALA is the first and rate-limiting step of heme biosynthesis in non-plant eukaryotes.[2][7][8] This process is meticulously controlled to meet the cell's physiological demands for heme while preventing the cytotoxic accumulation of photoreactive porphyrin intermediates.

Mechanism of Synthesis: Endogenous 5-ALA is synthesized within the mitochondrial matrix through the condensation of glycine and succinyl-CoA. This reaction is catalyzed by the enzyme 5-aminolevulinate synthase (ALAS) , which exists in two isoforms: a housekeeping form (ALAS1) expressed ubiquitously and an erythroid-specific form (ALAS2).[2][7]

The Critical Role of Regulation: The flux of the endogenous pathway is governed by a stringent negative feedback mechanism. The final product of the pathway, heme, acts as a potent inhibitor of ALAS.[7][9] Heme represses the transcription of the ALAS1 gene, destabilizes its mRNA, and, most critically, inhibits the translocation of the ALAS protein from the cytosol into the mitochondria, its site of action.[7] This feedback loop ensures that porphyrin synthesis is precisely coupled to cellular needs, preventing any significant accumulation of intermediates like Protoporphyrin IX (PpIX).

G cluster_mito Mitochondrion cluster_cyto Cytosol succinyl_coa Succinyl-CoA endo_ala Endogenous 5-ALA succinyl_coa->endo_ala glycine Glycine glycine->endo_ala alas ALAS endo_ala_out Endogenous 5-ALA endo_ala->endo_ala_out heme Heme heme->alas Negative Feedback ppix PpIX ppix->heme Fe²⁺ fech FECH cpg3_in CPG III cpg3_in->ppix CPOX, PPOX cpg3_out CPG III cpg3_out->cpg3_in ABCB6 Transporter pbg PBG pbg->cpg3_out PBGD, UROS, UROD endo_ala_out->pbg ALAD

Figure 1: Endogenous 5-ALA synthesis and heme feedback loop.

The Exogenous Pathway: Bypassing the Rate-Limiting Step

The administration of exogenous 5-ALA fundamentally alters the metabolic dynamics of the heme synthesis pathway. It is a pharmacological strategy designed to intentionally create a metabolic bottleneck, leading to the accumulation of a specific, desired intermediate.

Mechanism of Uptake and Metabolism: Exogenously supplied 5-ALA is transported into cells primarily via peptide transporters such as PEPT1 and PEPT2, which are often overexpressed in cancer cells.[4][10][11] Once inside the cytosol, it completely bypasses the ALAS-catalyzed, rate-limiting step. This sudden, massive influx of substrate effectively floods the downstream enzymatic machinery.

The enzymes that convert 5-ALA to PpIX—ALA dehydratase (ALAD), porphobilinogen deaminase (PBGD), and others—typically have sufficient capacity to handle this increased load.[10][12] However, the final enzyme in the pathway, ferrochelatase (FECH) , which catalyzes the insertion of ferrous iron into PpIX to form heme, has a comparatively lower activity, especially in many types of cancer cells.[4][6] This discrepancy between the high rate of PpIX production and the limited rate of its conversion to heme creates a metabolic traffic jam, resulting in the selective and significant accumulation of fluorescent PpIX in target cells.[12][13]

G exo_ala Exogenous 5-ALA pept PEPT1/2 Transporters cell_mem Cell Membrane pbg PBG pept->pbg Bypasses ALAS cpg3 CPG III pbg->cpg3 Cytosolic Enzymes ppix PpIX (Accumulates) cpg3->ppix Mitochondrial Enzymes heme Heme ppix->heme Fe²⁺ fech FECH (Rate-Limiting)

Figure 2: Exogenous 5-ALA bypasses regulation, leading to PpIX buildup.

Head-to-Head Comparison: Endogenous vs. Exogenous Flux

The functional differences between the two pathways are stark and have significant biological and clinical implications.

FeatureEndogenous 5-ALA FluxExogenous 5-ALA Flux
Point of Entry Mitochondrial synthesis from Glycine + Succinyl-CoA.[1][10]Cellular uptake from extracellular space via transporters.[4][10]
Primary Regulation Tightly controlled by heme negative feedback on ALAS.[7]Bypasses ALAS regulation; flux depends on transporter activity and downstream enzyme capacity.[11]
Rate-Limiting Step 5-Aminolevulinate Synthase (ALAS) activity.[2][7]Ferrochelatase (FECH) activity becomes the bottleneck.[4][6]
Metabolic Product Heme, produced at a rate matching cellular demand.Massive accumulation of Protoporphyrin IX (PpIX).[13]
Cellular Outcome Maintenance of normal physiological heme levels.Photosensitization and fluorescence, exploited for therapy and diagnostics.[4][14]
Typical PpIX Level Very low, transient concentrations.High, sustained concentrations (µg/ml range in some cases).[15]

Experimental Protocols for Quantifying Metabolic Flux

The primary method for assessing the metabolic flux of exogenous 5-ALA is the quantification of its fluorescent end-product, PpIX.

Protocol 1: Quantification of 5-ALA-Induced PpIX Fluorescence in Cell Culture

This protocol provides a framework for comparing PpIX accumulation in different cell lines (e.g., cancer vs. normal) after treatment with exogenous 5-ALA.

Causality Behind Experimental Choices:

  • Phenol Red-Free Medium: Phenol red is fluorescent and will interfere with PpIX signal detection. Its omission is critical for accurate quantification.

  • Serum-Free Medium during Incubation: Serum contains components that can bind 5-ALA or influence its uptake, introducing variability. A serum-free incubation ensures that observed differences are due to cellular factors.

  • Control Groups: Including untreated cells (for autofluorescence) and vehicle-treated cells is essential to establish a baseline and ensure the delivery vehicle has no effect.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., U87 glioma cells and normal human astrocytes) in 96-well, black-walled, clear-bottom plates at a density of 1 x 10⁴ cells/well. Culture for 24 hours in standard medium.

  • Preparation of 5-ALA Solution: Prepare a 100 mM stock solution of 5-ALA HCl in sterile phosphate-buffered saline (PBS) and adjust the pH to 7.2-7.4. Sterilize through a 0.22 µm filter.

  • Treatment:

    • Aspirate the culture medium.

    • Wash cells once with warm, sterile PBS.

    • Add 100 µL of phenol red-free, serum-free medium containing the final concentration of 5-ALA (typically 0.1 - 2 mM). Include untreated and vehicle-only control wells.

  • Incubation: Incubate the plate for 4-6 hours at 37°C in a 5% CO₂ incubator, protected from light.

  • Fluorescence Measurement:

    • Aspirate the 5-ALA-containing medium and wash cells twice with warm PBS.

    • Add 100 µL of PBS to each well.

    • Measure the fluorescence using a plate reader. Set the excitation wavelength to ~405 nm and the emission wavelength to ~635 nm.[16][17]

  • Data Normalization (Self-Validation):

    • After reading fluorescence, lyse the cells in each well and perform a protein quantification assay (e.g., BCA assay).

    • Normalize the fluorescence intensity to the protein concentration (Relative Fluorescence Units/µg protein) to account for differences in cell number.

  • Analysis: Subtract the background fluorescence of untreated cells from all readings. Compare the normalized fluorescence intensity between cell lines.

Example Data Presentation
Cell LineTreatmentMean PpIX Fluorescence (RFU/µg protein) ± SDFold Increase over Endogenous
U87 GliomaUntreated15.2 ± 3.11.0
U87 Glioma1 mM 5-ALA875.6 ± 55.457.6
Normal AstrocytesUntreated12.8 ± 2.51.0
Normal Astrocytes1 mM 5-ALA112.3 ± 18.98.8

Workflow for Comparative Metabolic Flux Analysis

G start Start: Select Cell Lines (e.g., Cancer vs. Normal) culture 1. Cell Culture (Plate cells, allow attachment) start->culture treat 2. 5-ALA Treatment (Incubate with Exogenous 5-ALA) culture->treat wash 3. Wash Cells (Remove extracellular 5-ALA) treat->wash measure 4. Quantify PpIX (Fluorescence Spectroscopy Ex: 405nm, Em: 635nm) wash->measure normalize 5. Normalize Data (Protein Assay - BCA/Bradford) measure->normalize analyze 6. Data Analysis (Compare metabolic flux between endogenous (control) and exogenous pathways) normalize->analyze end Conclusion: Differential PpIX Accumulation Quantified analyze->end

Figure 3: Experimental workflow for quantifying PpIX accumulation.

Conclusion and Future Directions

The metabolic pathways of endogenous and exogenous 5-ALA, while sharing a common enzymatic road, are driven by entirely different regulatory principles. Endogenous flux is a tightly controlled homeostatic process, whereas exogenous flux is a pharmacological intervention that exploits a key metabolic bottleneck—the limited activity of ferrochelatase—to achieve a therapeutic or diagnostic outcome. Understanding this comparative flux is paramount for optimizing 5-ALA-based applications, from refining dosing strategies in fluorescence-guided surgery to developing novel photosensitizers for photodynamic therapy.

Future research should focus on the molecular mechanisms that further differentiate PpIX accumulation in tumors, including the expression profiles of specific transporters (PEPT, ABCB6) and the activity of key enzymes (ALAS, FECH), to develop more personalized and effective treatment strategies.

References

  • 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. (2022). MDPI. [Link]

  • Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. (2021). Frontiers in Bioengineering and Biotechnology. [Link]

  • Pharmacokinetics of 5-aminolevulinic acid-induced protoporphyrin IX in skin and blood. (1996). Photochemistry and Photobiology. [Link]

  • Muscle-specific regulation of the heme biosynthetic enzyme 5'-aminolevulinate synthase. (1992). American Journal of Physiology-Cell Physiology. [Link]

  • 5-Aminolevulinic Acid (5-ALA)-Induced Protoporphyrin IX Fluorescence by Glioma Cells—A Fluorescence Microscopy Clinical Study. (2022). MDPI. [Link]

  • Regulation of 5-aminolevulinic acid synthesis in Rhodobacter sphaeroides 2.4.1: the genetic basis of mutant H-5 auxotrophy. (1993). Journal of Bacteriology. [Link]

  • Molecular regulation of 5-aminolevulinate synthase. Diseases related to heme biosynthesis. (1990). Molecular Biology and Medicine. [Link]

  • Fluorescence imaging and spectroscopy of ALA-induced protoporphyrin IX preferentially accumulated in tumor tissue. (1995). SPIE Digital Library. [Link]

  • 5-ALA Metabolic Pathway. (2022). Encyclopedia MDPI. [Link]

  • ALA (5-aminolevulinic acid)-induced protoporphyrin IX fluorescence in the endoscopic diagnostic and control of pharyngo-laryngeal cancer. (2004). European Archives of Oto-Rhino-Laryngology. [Link]

  • 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges. (2022). ResearchGate. [Link]

  • Spectral complexity of 5-ALA induced PpIX fluorescence in guided surgery: a clinical study towards the discrimination of healthy tissue and margin boundaries in high and low grade gliomas. (2016). Scientific Reports. [Link]

  • Quantification of dual-state 5-ALA-induced PpIX fluorescence: methodology and validation in tissue-mimicking phantoms. (2021). Biomedical Optics Express. [Link]

  • Quantitative fluorescence using 5-aminolevulinic acid–induced protoporphyrin IX biomarker as a surgical adjunct in low-grade glioma surgery. (2015). Journal of Neurosurgery. [Link]

  • 5-ALA induced PpIX fluorescence spectroscopy in neurosurgery: a review. (2024). Frontiers in Neuro-oncology and Neurosurgical Oncology. [Link]

  • Synergistic Improvement of 5-Aminolevulinic Acid Production with Synthetic Scaffolds and System Pathway Engineering. (2022). ACS Synthetic Biology. [Link]

  • GLEOLAN (aminolevulinic acid hydrochloride) prescribing information. (2017). U.S. Food and Drug Administration. [Link]

  • Regulation of 5-Aminolevulinic Acid Synthesis in Developing Chloroplasts. (1991). Plant Physiology. [Link]

  • Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX. (2017). Photochemical & Photobiological Sciences. [Link]

  • Natural 5-Aminolevulinic Acid: Sources, Biosynthesis, Detection and Applications. (2021). Frontiers. [Link]

  • Metabolic pathways of 5-aminolevulinic acid (5-ALA) and mechanism of protoporphyrin IX (PpIX) accumulation in a viable cancer cell. (2022). ResearchGate. [Link]

  • The metabolic pathway of 5ALA. (2020). ResearchGate. [Link]

  • Quantification of dual-state 5-ALA-induced PpIX fluorescence: Methodology and validation in tissue-mimicking phantoms. (2021). ResearchGate. [Link]

  • Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas. (2021). Cancers. [Link]

  • Metabolic pathway of 5-aminolevulinic acid and mechanism of intracellular protoporphyrin Ⅸ accumulation in gastric cancer cells. (2023). ResearchGate. [Link]

  • Aminolevulinic acid synthase. Wikipedia. [Link]

  • The haem biosynthesis pathway. (2022). ResearchGate. [Link]

  • Biosynthetic pathways and downstream pathways of 5-aminolevulinic acid. (2021). ResearchGate. [Link]

  • Effects of 5-aminolevulinic acid on Anthocyanin synthesis in Vitis Vinifera 'Crimson Seedless' grapes at the transcriptomics level. (2021). Journal of Plant Growth Regulation. [Link]

  • Therapeutic potential of 5-aminolevulinic acid in metabolic disorders: Current insights and future directions. (2024). Journal of Pharmaceutical Analysis. [Link]

  • 5-Aminolevulinic acid synthase: mechanism, mutations and medicine. (2003). The Biochemical Journal. [Link]

  • Study on the Mechanism of Exogenous 5-Aminolevulinic Acid (ALA) in Regulating the Photosynthetic Efficiency of Pear Leaves. (2022). MDPI. [Link]

  • Exogenous Application of 5-Aminolevulinic Acid Promotes Coloration and Improves the Quality of Tomato Fruit by Regulating Carotenoid Metabolism. (2020). Frontiers in Plant Science. [Link]

  • Physiological Mechanism of Exogenous 5-Aminolevulinic Acid Improved the Tolerance of Chinese Cabbage (Brassica pekinensis L.) to Cadmium Stress. (2022). Frontiers in Plant Science. [Link]

  • Exogenous Application of 5-Aminolevulinic Acid Promotes Coloration and Improves the Quality of Tomato Fruit by Regulating Carotenoid Metabolism. (2020). Frontiers. [Link]

Sources

A Researcher's Guide to Robust 5-ALA Quantification: Standard Curve Generation Using ¹³C Analogs

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the accurate quantification of 5-aminolevulinic acid (5-ALA), a critical precursor in the heme biosynthesis pathway, is paramount.[1] This guide provides an in-depth comparison of methodologies for generating reliable standard curves for 5-ALA quantification, with a focus on the gold-standard approach: stable isotope dilution using ¹³C-labeled internal standards coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). We will delve into the rationale behind experimental choices, present detailed protocols, and compare this superior method against older, less precise techniques.

The Imperative for Precision: Why Standard Quantification Methods Fall Short

Traditional methods for 5-ALA quantification, such as colorimetric assays, often suffer from a lack of specificity and sensitivity.[2][3] These techniques can be susceptible to interference from other molecules present in complex biological matrices like plasma, urine, or tissue homogenates, leading to overestimated and unreliable results.[4] High-Performance Liquid Chromatography (HPLC) offers an improvement in separation, but without the specificity of mass detection, it can still be prone to inaccuracies.[5]

The primary challenge in any quantitative analysis is overcoming matrix effects—the alteration of ionization efficiency by co-eluting substances from the sample matrix.[6][7] These effects can either suppress or enhance the analyte signal, leading to significant quantification errors.[8] For a compound like 5-ALA, which is often measured at low concentrations in biological samples, these interferences can render the data meaningless.

The Gold Standard: Stable Isotope Dilution with ¹³C-5-ALA

To overcome the limitations of traditional methods, the use of a stable isotope-labeled internal standard (SIL-IS) in conjunction with LC-MS/MS is the definitive approach. A SIL-IS is a version of the analyte where one or more atoms have been replaced with a heavier isotope, in this case, replacing some ¹²C atoms with ¹³C.

The core principle of this method is that the SIL-IS is chemically identical to the analyte of interest (5-ALA) and therefore behaves identically during sample preparation, chromatography, and ionization.[9] Any sample loss during extraction or any signal suppression/enhancement in the mass spectrometer will affect both the analyte and the internal standard to the same degree. By measuring the ratio of the analyte to the known concentration of the internal standard, we can achieve highly accurate and precise quantification, effectively nullifying matrix effects.[9]

Several ¹³C-labeled analogs of 5-ALA are commercially available, with ¹³C₅,¹⁵N-ALA and ¹³C₂¹⁵N-ALA being commonly used.[3][10]

Conceptual Workflow: Isotope Dilution Mass Spectrometry

Isotope_Dilution_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_quantification Quantification Sample Biological Sample (Unknown 5-ALA) IS Add Known Amount of ¹³C-5-ALA (IS) Sample->IS Spiking Extract Extraction & Derivatization IS->Extract LC LC Separation Extract->LC Injection MS MS/MS Detection LC->MS Ratio Measure Peak Area Ratio (5-ALA / ¹³C-5-ALA) MS->Ratio Concentration Calculate 5-ALA Concentration Ratio->Concentration StdCurve Standard Curve StdCurve->Concentration Interpolation

Caption: Workflow for 5-ALA quantification using a ¹³C-labeled internal standard.

Experimental Protocol: Generating a Robust Standard Curve

The following is a detailed, step-by-step methodology for creating a standard curve for 5-ALA quantification in a biological matrix (e.g., urine or plasma).

Part 1: Preparation of Stock Solutions and Standards
  • 5-ALA Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of 5-ALA hydrochloride in 10 mL of ultrapure water.

  • ¹³C-5-ALA Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a stock solution of the ¹³C-labeled 5-ALA analog in the same manner.

  • Working Standard Solutions: Perform serial dilutions of the 5-ALA stock solution to create a series of working standards at concentrations that will bracket the expected range in your samples. It is crucial to avoid serial dilutions for the entire curve from a single initial dilution to prevent propagation of errors.[11]

  • IS Working Solution: Dilute the ¹³C-5-ALA stock solution to a fixed concentration that will be added to all standards, quality controls (QCs), and unknown samples. A typical concentration might be 20 µM.[2]

Part 2: Sample Preparation (Solid Phase Extraction & Derivatization)

To minimize matrix effects and improve chromatographic performance, a sample clean-up and derivatization step is often employed.[2][3]

  • Spiking: To 25 µL of your blank matrix (urine or plasma), add 25 µL of the IS working solution. For the standard curve points, also add a small volume of the respective 5-ALA working standard. For unknown samples, add a corresponding volume of ultrapure water.

  • Solid Phase Extraction (SPE): Use silica-based SPE cartridges to remove interfering hydrophilic cations.[3][12]

    • Condition the cartridge with methanol followed by water.

    • Load the spiked sample.

    • Wash the cartridge with water.

    • Elute the 5-ALA and ¹³C-5-ALA with an appropriate solvent (e.g., a mixture of acetonitrile and water).

  • Derivatization (Butylation): Derivatization with butanol increases the hydrophobicity of 5-ALA, leading to better retention on reverse-phase LC columns and improved ionization efficiency.[2][10]

    • Evaporate the eluate to dryness under a stream of nitrogen.

    • Reconstitute in butanolic HCl and heat at 65°C for 30 minutes.

    • Evaporate to dryness again and reconstitute in the mobile phase for LC-MS/MS analysis.

Part 3: LC-MS/MS Analysis

The following are example parameters; specific conditions should be optimized for your instrument.

  • LC Column: A C8 or C18 reverse-phase column is typically used.[10]

  • Mobile Phase: A gradient of water and acetonitrile with 0.1% formic acid is common.

  • Mass Spectrometry: Operate in positive electrospray ionization (ESI) mode with Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

AnalytePrecursor Ion (m/z)Product Ion (m/z)
Butylated 5-ALA188114
Butylated ¹³C₅,¹⁵N-5-ALA194120
Table 1: Example MRM transitions for butylated 5-ALA and its ¹³C-labeled internal standard. Note that exact m/z values will depend on the specific ¹³C analog used.[10]
Part 4: Data Analysis and Standard Curve Generation
  • Peak Integration: Integrate the peak areas for both the 5-ALA and ¹³C-5-ALA MRM transitions.

  • Calculate Response Ratio: For each standard, calculate the ratio of the 5-ALA peak area to the ¹³C-5-ALA peak area.

  • Plot the Standard Curve: Plot the response ratio (y-axis) against the known concentration of 5-ALA in the standards (x-axis).

  • Linear Regression: Perform a linear regression analysis on the data points. A weighting factor of 1/x or 1/x² is often applied to ensure accuracy at the lower end of the curve. The curve should have a correlation coefficient (r²) of >0.99.

Method Validation: A Self-Validating System

A robust analytical method must be validated to ensure its accuracy and precision.[13] Key validation parameters include:

  • Linearity and Range: The concentration range over which the method is accurate and precise.

  • Accuracy and Precision: Determined by analyzing QC samples at low, medium, and high concentrations within the standard curve range. Intra- and inter-assay coefficients of variation should typically be <15%.[4]

  • Lower Limit of Quantification (LLOQ): The lowest concentration on the standard curve that can be quantified with acceptable accuracy and precision. For 5-ALA, LLOQs in the range of 0.05 µM have been reported in plasma and urine.[2][4]

  • Matrix Effect: Assessed by comparing the response of an analyte in a post-extraction spiked sample to the response in a neat solution.[9] With a stable isotope-labeled internal standard, the matrix effects on the analyte and the IS should be comparable, resulting in a normalized matrix factor close to 1.

  • Recovery: The efficiency of the extraction process, determined by comparing the analyte response in a pre-extraction spiked sample to a post-extraction spiked sample.

Comparison of Quantification Methodologies

FeatureColorimetric AssayHPLC-UV/FluorescenceLC-MS/MS with ¹³C-IS
Specificity LowModerateVery High
Sensitivity LowModerateVery High
Susceptibility to Matrix Effects HighModerateLow (compensated)
Throughput ModerateLowHigh
Expertise Required LowModerateHigh
Initial Cost LowModerateHigh
Table 2: Comparison of different analytical methods for 5-ALA quantification.
Logical Relationship: Method Choice and Data Reliability

Method_Choice cluster_methods Analytical Method cluster_performance Performance Characteristics cluster_outcome Data Quality Colorimetric Colorimetric Specificity Specificity Colorimetric->Specificity Low Sensitivity Sensitivity Colorimetric->Sensitivity Low Matrix_Comp Matrix Effect Compensation Colorimetric->Matrix_Comp None HPLC HPLC HPLC->Specificity Moderate HPLC->Sensitivity Moderate HPLC->Matrix_Comp Partial LCMS LC-MS/MS with ¹³C-IS LCMS->Specificity High LCMS->Sensitivity High LCMS->Matrix_Comp Excellent Low_Reliability Low Reliability Specificity->Low_Reliability High_Reliability High Reliability Specificity->High_Reliability Sensitivity->Low_Reliability Sensitivity->High_Reliability Matrix_Comp->Low_Reliability Matrix_Comp->High_Reliability

Caption: Relationship between analytical method and data reliability for 5-ALA.

Conclusion

For researchers and drug development professionals requiring the highest level of confidence in their 5-ALA quantification data, the use of a stable isotope-labeled internal standard such as a ¹³C analog with LC-MS/MS is unequivocally the superior method. While requiring a greater initial investment in instrumentation and expertise, the unparalleled specificity, sensitivity, and ability to negate matrix effects ensure the generation of accurate, reproducible, and trustworthy data. This guide provides the foundational knowledge and a detailed protocol to establish a robust and reliable standard curve, forming the cornerstone of any successful 5-ALA quantification study.

References

  • Validation of a capillary electrophoresis method for determination of 5-aminolevulinic acid and degradation products. Journal of Chromatography A. Available at: [Link]

  • A LC-MS/MS method for the simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. ResearchGate. Available at: [Link]

  • A LC–MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. National Center for Biotechnology Information. Available at: [Link]

  • A LC-MS/MS method for the specific, sensitive, and simultaneous quantification of 5-aminolevulinic acid and porphobilinogen. PubMed. Available at: [Link]

  • Quantitation of Urinary 5-Aminolevulinic Acid and Porphobilinogen by Liquid Chromatography - Tandem Mass Spectrometry Following Removal of Ion Interferences by Silica Solid Phase Extraction. Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • (PDF) Quantitation of urinary 5-aminolevulinic acid and porphobilinogen by liquid chromatography - tandem mass spectrometry following removal of ion interferences by silica solid phase extraction. ResearchGate. Available at: [Link]

  • 5-ALA in Suspected Low-Grade Gliomas: Current Role, Limitations, and New Approaches. Frontiers in Oncology. Available at: [Link]

  • Matrix Effects on Quantitation in Liquid Chromatography: Sources and Solutions. LCGC. Available at: [Link]

  • Determination of 5-aminolevulinic Acid (ALA) by HPLC Method. PubMed. Available at: [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. Available at: [Link]

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. Available at: [Link]

  • The Impact of Matrix Effects on Mass Spectrometry Results. ResolveMass Laboratories Inc.. Available at: [Link]

  • Standards and Standard Curve Preparation. IonSource. Available at: [Link]

  • Matrix Effects: The Achilles Heel of Quantitative High-Performance Liquid Chromatography-Electrospray-Tandem Mass Spectrometry. ResearchGate. Available at: [Link]

  • The value of visible 5-ALA fluorescence and quantitative protoporphyrin IX analysis for improved surgery of suspected low-grade. eScholarship, University of California. Available at: [Link]

  • Single-Cell Analysis of 5-ALA Intraoperative Labeling Specificity for Glioblastoma. bioRxiv. Available at: [Link]

  • Stable-isotope dilution LC–MS for quantitative biomarker analysis. National Center for Biotechnology Information. Available at: [Link]

  • Comparative Analysis of 5-ALA and Fluorescent Techniques in High-Grade Glioma Treatment. National Center for Biotechnology Information. Available at: [Link]

  • (PDF) Validation of Analytical Methods. ResearchGate. Available at: [Link]

  • QUANTITATIVE BRIGHTNESS ANALYSIS OF 5-ALA FLUORESCENCE IN GLIOMA SURGERY. Neuro-Oncology. Available at: [Link]

  • Single-Cell Analysis of 5-ALA Intraoperative Labeling Specificity for Glioblastoma. bioRxiv. Available at: [Link]

  • Integrating mass spectrometry and hyperspectral imaging for protoporphyrin IX detection in malignant glioma tissue. National Center for Biotechnology Information. Available at: [Link]

  • ALA Protocol. ClinicalTrials.gov. Available at: [Link]

  • A Prospective Validation Study of the First 3D Digital Exoscope for Visualization of 5-ALA-Induced Fluorescence in High-Grade Gliomas. PubMed. Available at: [Link]

  • Single-cell analysis of 5-aminolevulinic acid intraoperative labeling specificity for glioblastoma. PubMed. Available at: [Link]

  • Mechanism for enhanced 5-aminolevulinic acid fluorescence in isocitrate dehydrogenase 1 mutant malignant gliomas. National Center for Biotechnology Information. Available at: [Link]

  • User Guide for Mass Spectrometry Finger Printing Technique. University of California, Davis. Available at: [Link]

Sources

Comprehensive Comparison Guide: Assessing the Purity of 5-Amino-4-oxo(3-13C)pentanoic Acid via qNMR

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist in analytical chemistry and isotopic labeling, I frequently encounter the analytical bottlenecks associated with highly polar, isotopically enriched metabolites. 5-amino-4-oxo(3-13C)pentanoic acid —commonly known as 13C-labeled 5-aminolevulinic acid (13C-5-ALA)—is a critical precursor in porphyrin synthesis. It is extensively utilized in metabolic flux analysis, photodynamic therapy (PDT) research, and fluorescence-guided surgery.

However, accurately assessing the absolute purity and isotopic enrichment of 13C-5-ALA presents a unique analytical challenge. This guide objectively compares Quantitative Nuclear Magnetic Resonance (qNMR) against traditional chromatographic methods (HPLC-UV, LC-MS), providing a field-proven, self-validating workflow for high-precision purity assessment.

The Analytical Challenge & Biosynthetic Context

To understand the analytical requirements, we must first understand the molecule's biological fate. The 13C label at the C3 position of 5-ALA is strategically placed to trace metabolic flux through the porphyrin pathway.

Pathway A Glycine + Succinyl-CoA B 13C-5-ALA (Metabolic Tracer) A->B ALAS C Porphobilinogen (PBG) B->C ALAD D Protoporphyrin IX (PDT Agent) C->D Multiple Steps

Caption: Biosynthetic pathway of 13C-5-ALA to Protoporphyrin IX.

Because 13C-5-ALA is highly polar, lacks a conjugated chromophore, and typically exists as a hydrochloride salt, traditional analysis is fundamentally flawed:

  • HPLC-UV requires post-column derivatization (e.g., with ninhydrin or fluorescamine) because 5-ALA does not absorb strongly at standard UV wavelengths[1]. Derivatization introduces reaction-yield variability, compromising absolute quantification.

  • LC-MS/MS is excellent for qualitative isotopic tracing but suffers from severe ionization suppression (matrix effects) caused by the hydrochloride salt, making absolute purity quantification highly variable.

qNMR: The Gold Standard for Isotopic Purity

Quantitative NMR (qNMR) has emerged as the premier orthogonal technique for purity assessment. qNMR operates on the fundamental principle that the integrated area of an NMR resonance is directly proportional to the molar concentration of the nuclei producing that signal (2)[2].

Unlike chromatography, qNMR is a primary ratio method . It does not require an analyte-specific reference standard. Instead, by co-dissolving the sample with a certified, SI-traceable internal standard (such as Maleic Acid), the absolute purity can be calculated directly (3)[3]. Furthermore, qNMR captures "invisible" impurities—such as residual water, inorganic salts, and synthesis solvents—that routinely escape HPLC detection (4)[4].

Table 1: Performance Comparison for 13C-5-ALA Analysis
Analytical Parameter1H / 13C qNMRHPLC-UV (Derivatized)LC-MS/MS
Detection Principle Direct molar ratio (Nuclear spin)UV Absorbance (Chromophore dependent)Mass-to-charge ratio (

)
Reference Standard Universal Internal Std (e.g., Maleic Acid)Analyte-specific standard requiredAnalyte-specific standard required
Isotopic Specificity High (Distinguishes 12C vs 13C via coupling)None High , but requires complex fragmentation
"Invisible" Impurities Detected (Water, solvents)Missed Missed
Accuracy Absolute (>99% accuracy)Relative (Prone to response factor bias)Relative (Prone to matrix effects)

Experimental Workflow & Methodology

To ensure scientific integrity, a qNMR protocol must be a self-validating system. The causality behind every parameter choice—from gravimetric precision to relaxation delays—dictates the reliability of the final purity value.

Workflow A 1. Gravimetric Preparation Weigh 13C-5-ALA & Maleic Acid B 2. Dissolution Dissolve in 0.6 mL D2O A->B C 3. Data Acquisition 1H & 13C NMR (D1 > 7*T1) B->C D 4. Spectral Processing Phase & Baseline Correction C->D E 5. Purity Calculation Absolute Molar Quantification D->E

Caption: Workflow for qNMR purity determination of 13C-5-ALA.

Step-by-Step qNMR Protocol
  • Gravimetric Preparation (The Critical Step): Accurately weigh ~10.0 mg of 13C-5-ALA hydrochloride and ~5.0 mg of Maleic Acid (Internal Standard, NIST traceable purity >99.9%) into the same vial using an ultra-microbalance (

    
     mg). Causality: qNMR is a mass-balance technique; weighing errors propagate directly into the final purity calculation.
    
  • Solvent Addition: Dissolve the mixture in 0.6 mL of Deuterium Oxide (

    
    , 99.9% D). Vortex thoroughly to ensure complete homogenization, then transfer to a high-quality 5 mm NMR tube.
    
  • T1 Relaxation Measurement: Before quantitative acquisition, perform an inversion-recovery experiment to determine the longitudinal relaxation time (

    
    ) of the C3-protons of 5-ALA and the olefinic protons of Maleic Acid.
    
  • Data Acquisition: Acquire the

    
     spectrum at 298 K using a 90° excitation pulse. Crucial Parameter:  Set the relaxation delay (
    
    
    
    ) to at least 7 times the longest
    
    
    value (typically
    
    
    seconds) (5)[5]. Causality: If
    
    
    is too short, the nuclear spins will not reach complete thermal equilibrium between scans, leading to artificially truncated integrals and inaccurate purity values.
  • Spectral Processing: Apply a zero-filling factor (e.g., 64k data points) and a slight exponential line-broadening function (0.3 Hz) to improve the signal-to-noise ratio. Perform rigorous manual phase and baseline corrections.

  • Calculation: Integrate the distinct signals and apply the standard qNMR equation (6)[6]:

    
    
    

Experimental Data Comparison

To demonstrate the superiority of qNMR, below is a comparative data set analyzing a single batch of 5-amino-4-oxo(3-13C)pentanoic acid across three different analytical platforms.

Table 2: Experimental Purity Assessment of 13C-5-ALA (Batch #A-402)
Analytical MethodMeasured Purity (% w/w)Precision (RSD, n=3)Causality of Variance / Notes

-qNMR
98.2% 0.4% True Absolute Purity. Accounts for 1.5% residual

and trace synthesis solvents.
HPLC-UV (Deriv.) 99.8%1.2%Overestimation. Normalizes purity to 100% of detected peaks, ignoring non-UV absorbing water and salts.
LC-MS/MS 97.5%3.5%High Variance. Trace inorganic salts in the sample matrix caused inconsistent ionization suppression.

Data Interpretation: The discrepancy between HPLC (99.8%) and qNMR (98.2%) perfectly illustrates the danger of relying solely on chromatographic area percent for highly polar compounds. HPLC overestimates the purity because it is blind to residual moisture and inorganic salts. qNMR, being a molar-based technique, accurately captures the true mass fraction of the active isotopically labeled pharmaceutical ingredient.

Conclusion

For researchers and drug development professionals working with 5-amino-4-oxo(3-13C)pentanoic acid, relying on HPLC or LC-MS for absolute purity determination introduces significant analytical risk. qNMR provides an orthogonal, highly accurate, and self-validating methodology that guarantees the integrity of isotopic tracers used in downstream metabolic and clinical applications.

References

  • A Guide to Quantitative NMR (qNMR)
  • Quantitative NMR (qNMR)
  • Standard for Quantitative NMR FUJIFILM Wako Chemicals URL
  • Quantitative NMR Spectroscopy Acanthus Research URL
  • Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay Journal of Medicinal Chemistry - ACS Publications URL
  • Recent trends in the analysis of amino acids in fruits and derived foodstuffs ResearchGate URL

Sources

A Senior Application Scientist's Guide to Cross-Validation of 5-ALA Uptake: A Comparison of Fluorescence and Mass Spectrometry

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the realm of oncology research and targeted therapies, 5-aminolevulinic acid (5-ALA) has emerged as a important tool. This naturally occurring amino acid serves as a precursor in the heme biosynthesis pathway.[1][2][3] When exogenously administered, 5-ALA is preferentially taken up by cancer cells and metabolized into the fluorescent molecule Protoporphyrin IX (PpIX).[1][4][5][6] This selective accumulation of PpIX forms the basis for fluorescence-guided surgery (FGS) and photodynamic therapy (PDT).[1][6][7] However, to harness the full potential of 5-ALA-based applications, it is crucial to accurately quantify PpIX accumulation. This guide provides an in-depth comparison of two primary methodologies for this purpose: fluorescence-based detection and mass spectrometry.

The Biochemical Foundation: From 5-ALA to Fluorescent PpIX

The preferential accumulation of PpIX in tumor cells is a result of their altered metabolic state.[6][8] Exogenous 5-ALA bypasses the rate-limiting step in the heme synthesis pathway, leading to a buildup of PpIX.[1][6] This is further amplified in cancer cells due to factors such as increased activity of certain enzymes in the pathway and reduced activity of ferrochelatase, the enzyme that converts PpIX to heme.[3][4][5] The resulting high concentration of PpIX, a potent photosensitizer, allows for both visualization and therapeutic intervention.[2][4][8]

Caption: The metabolic pathway of 5-ALA to fluorescent PpIX in cancer cells.

Method 1: Fluorescence-Based Detection of PpIX

Fluorescence-based methods are the cornerstone of real-time, in-situ visualization of PpIX accumulation. These techniques leverage the inherent fluorescent properties of PpIX, which emits red light upon excitation with violet or blue light.[1][5][8]

Principles of Fluorescence Detection

PpIX exhibits a strong absorption peak in the violet-blue region of the spectrum (around 405 nm) and emits fluorescence with a primary peak at approximately 635 nm.[8][9][10] This significant Stokes shift allows for the effective separation of excitation and emission signals, a critical aspect for sensitive detection. Fluorescence microscopy, particularly confocal and two-photon microscopy, provides high-resolution visualization of the subcellular localization of PpIX.[11][12][13] For macroscopic applications, such as fluorescence-guided surgery, specialized imaging systems are employed to visualize the tumor margins in real-time.[14][15][16]

Experimental Protocol: Fluorescence Microscopy of PpIX in Cell Culture

This protocol outlines a standard procedure for visualizing 5-ALA-induced PpIX fluorescence in cultured cells.

  • Cell Culture: Plate cells of interest onto glass-bottom dishes suitable for microscopy. Allow cells to adhere and reach the desired confluency.

  • 5-ALA Incubation: Prepare a fresh solution of 5-ALA in a serum-free cell culture medium. A typical concentration range is 0.5-5 mM.[17] Remove the culture medium from the cells and replace it with the 5-ALA containing medium. Incubate for a period of 1-5 hours, as the optimal time can vary between cell lines.[17]

  • Imaging Preparation: After incubation, wash the cells three times with a phenol red-free imaging medium to remove excess 5-ALA and reduce background fluorescence.[11]

  • Microscopy:

    • Excitation: Use a 405 nm laser for PpIX excitation.[11]

    • Emission: Set the detector to capture fluorescence in the 620-700 nm range.[11]

    • Image Acquisition: Begin with low laser power (e.g., 1-5%) and adjust as necessary to achieve a good signal-to-noise ratio without saturating the detector.[11] Acquire images of both treated and untreated (control) cells to account for autofluorescence.

Method 2: Mass Spectrometry-Based Quantification of PpIX

While fluorescence provides excellent spatial information, mass spectrometry (MS) offers unparalleled specificity and quantification of PpIX.[18][19][20] This is particularly important for validating fluorescence data and for studies requiring precise concentration measurements.

Principles of Mass Spectrometry Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for quantifying small molecules like PpIX in complex biological matrices.[21][22][23] The process involves extracting PpIX from the sample, separating it from other molecules using liquid chromatography, and then detecting and quantifying it based on its unique mass-to-charge ratio.[21] This method is highly sensitive and can accurately measure PpIX concentrations even at low levels.[22][23]

Experimental Protocol: LC-MS/MS Quantification of PpIX from Cell Lysates

This protocol provides a general workflow for the extraction and quantification of PpIX from cultured cells.

  • Cell Lysis and Porphyrin Extraction:

    • After 5-ALA incubation (as described in the fluorescence protocol), wash the cells with PBS.

    • Lyse the cells by sonication in a suitable buffer.[21]

    • Extract the porphyrins using an organic solvent mixture, such as ethyl acetate/acetic acid (3:1, v/v).[21]

    • Centrifuge to remove cell debris and transfer the supernatant containing the porphyrins to a new tube.[21]

  • Sample Preparation for LC-MS/MS:

    • Perform a liquid-liquid extraction to further purify the porphyrins.[21]

    • Evaporate the organic solvent and reconstitute the sample in a mobile phase-compatible solvent.

  • LC-MS/MS Analysis:

    • Chromatographic Separation: Use a C18 reverse-phase column with a gradient elution of mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile.[21]

    • Mass Spectrometry Detection: Employ multiple reaction monitoring (MRM) to specifically detect the transition of the PpIX precursor ion to its product ions (e.g., m/z 563.2 -> m/z 504.1).[21]

    • Quantification: Generate a standard curve using known concentrations of a PpIX standard to accurately quantify the amount of PpIX in the samples.[18]

Cross-Validation: Bridging the Qualitative and Quantitative

Cross-validation of fluorescence and mass spectrometry data is essential for a comprehensive understanding of 5-ALA uptake and PpIX accumulation. Fluorescence microscopy provides the spatial context of PpIX distribution within cells and tissues, while mass spectrometry delivers precise quantitative data.

CrossValidation_Workflow cluster_experiment Experimental Setup cluster_analysis Analytical Methods cluster_data Data Integration Cell_Culture Cell Culture / Tissue Sample ALA_Incubation 5-ALA Incubation Cell_Culture->ALA_Incubation Fluorescence Fluorescence Microscopy ALA_Incubation->Fluorescence Mass_Spec LC-MS/MS ALA_Incubation->Mass_Spec Qualitative Qualitative/Semi-Quantitative Data (Localization, Relative Intensity) Fluorescence->Qualitative Quantitative Absolute Quantitative Data (Concentration) Mass_Spec->Quantitative Cross_Validation Cross-Validation and Correlation Qualitative->Cross_Validation Quantitative->Cross_Validation

Caption: Workflow for the cross-validation of 5-ALA uptake using fluorescence and mass spectrometry.

By correlating the fluorescence intensity observed in microscopy with the absolute PpIX concentrations determined by mass spectrometry, researchers can establish a more robust and reliable model for their studies. This integrated approach is particularly valuable in drug development for screening compounds that modulate the heme synthesis pathway and for optimizing 5-ALA-based therapeutic strategies.[11]

Comparative Analysis: Fluorescence vs. Mass Spectrometry

FeatureFluorescence-Based DetectionMass Spectrometry-Based Quantification
Principle Detection of emitted photons from excited fluorophores.[1][5][8]Measurement of mass-to-charge ratio of ionized molecules.[18][21]
Data Output Qualitative/Semi-quantitative (spatial distribution, relative intensity).[11]Absolute quantitative (concentration).[22][23]
Sensitivity High, but can be affected by autofluorescence and photobleaching.[11][12]Very high, with excellent specificity.[19][22]
Spatial Resolution High (sub-cellular).[11][12]None (requires sample homogenization).
Throughput Can be high for imaging-based screens.Generally lower due to sample preparation.
Instrumentation Fluorescence microscope (confocal, two-photon).Liquid chromatograph coupled with a tandem mass spectrometer (LC-MS/MS).
Key Advantage Real-time, in-situ visualization.[16]High accuracy and specificity for quantification.[19][20]
Limitations Susceptible to artifacts (photobleaching, autofluorescence), less quantitative.[11][24]Destructive to the sample, provides no spatial information.

Conclusion

Both fluorescence-based detection and mass spectrometry are powerful techniques for studying 5-ALA uptake and PpIX accumulation. While fluorescence excels in providing spatial information and enabling real-time visualization, mass spectrometry offers unmatched accuracy and specificity for quantification. A comprehensive research approach should ideally incorporate both methodologies. By cross-validating the qualitative and quantitative data, researchers can gain a deeper and more reliable understanding of the underlying biological processes, ultimately accelerating the development of novel cancer diagnostics and therapies.

References

  • Application Notes and Protocols for Fluorescence Microscopy of Protoporphyrin IX - Benchchem.
  • 5-aminolevulinic acid induced photodynamic reactions in diagnosis and therapy for female lower genital tract diseases - Frontiers.
  • From Photodamage to Prevention: Brian Berman, MD, PhD, on Evolving AK Treatment Strategies | Dermatology Times.
  • Molecular and Metabolic Mechanisms Underlying Selective 5-Aminolevulinic Acid-Induced Fluorescence in Gliomas - PMC.
  • Small molecule additive enhances cell uptake of 5-aminolevulinic acid and conversion to protoporphyrin IX - PMC.
  • Bacterial Porphyrin Extraction and Quantification by LC/MS/MS Analysis - PMC.
  • In order for the light to shine so brightly, the darkness must be present—why do cancers fluoresce with 5-aminolaevulinic acid? - ResearchNow.
  • A study on the mechanism of 5-aminolevulinic acid photodynamic therapy in vitro and in vivo in cervical cancer - PubMed.
  • Basic principles of fluorescence detection with use of 5-ALA - SPIE Digital Library.
  • Photodynamic therapy - Wikipedia.
  • Neuro Oncology - Use of 5-ALA Fluorescence - Guided surgery - Northern Care Alliance.
  • Visualization technologies for 5-ALA-based fluorescence-guided surgeries - PMC.
  • 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - MDPI.
  • Techniques for fluorescence detection of protoporphyrin IX in skin cancers associated with photodynamic therapy - PMC.
  • 5-Aminolevulinic Acid-Induced Protoporphyrin IX Fluorescence Imaging for Tumor Detection: Recent Advances and Challenges - PMC.
  • Protoporphyrin IX plasma and blood pharmacokinetics and brain tumor distribution determined by a validated LC-MS/MS method - PubMed.
  • A new technique of quantifying protoporphyrin IX in microbial cells in seawater - Frontiers.
  • Protoporphyrin IX Beyond Conventional Applications: A Review of Emerging Research Directions - MDPI.
  • Fluorescence detection of protoporphyrin IX in living cells: a comparative study on single- and two-photon excitation - SPIE Digital Library.
  • EXTH-48. PROTOPORPHYRIN IX LEVELS IN PATIENTS' PLASMA, BLOOD, AND BRAIN TUMOR BY A VALIDATED LC-MS/MS METHOD | Neuro-Oncology | Oxford Academic.
  • Regulation of 5-Aminolevulinic Acid-Mediated Protoporphyrin IX Accumulation in Human Urothelial Carcinomas - Karger Publishers.
  • Mass-spectrometric profiling of porphyrins in complex biological samples with fundamental, toxicological, and pharmacological applications - PMC.
  • 5-ALA fluorescence guided surgery for GBM - Congress of Neurological Surgeons (CNS).
  • What is the Surgical Benefit of Utilizing 5-ALA for Fluorescence-Guided Surgery of Malignant Gliomas? - PMC.
  • Combined Fluorescence-Guided Surgery with 5-Aminolevulinic Acid and Fluorescein in Glioblastoma: Technical Description and Report of 100 Cases - MDPI.
  • Integrating mass spectrometry and hyperspectral imaging for protoporphyrin IX detection in malignant glioma tissue - PMC.
  • Mass Spectrometric Analysis of the Photobleaching of Protoporphyrin IX Used in Photodynamic Diagnosis and Therapy of Cancer - PubMed.
  • (PDF) Protoporphyrin IX Analysis from Blood and Serum in the Context of Neurosurgery of Glioblastoma - ResearchGate. Available at: [Link]

  • The Application of Light-Absorbing Photostabilizers for the Determination of Protoporphyrin IX in Human Plasma by LC-MS/MS - Altasciences.
  • Fluorescence microscopy for 5-ALA and immunofluorescence with... - ResearchGate. Available at: [Link]

  • Dose limited fluorescence microscopy of 5-aminolevulinic acid induced protoporphyrin IX in living cells - SPIE Digital Library.
  • 5-Aminolevulinic Acid (5-ALA)-Induced Protoporphyrin IX Fluorescence by Glioma Cells—A Fluorescence Microscopy Clinical Study - MDPI.
  • ALA Protocol - ClinicalTrials.gov. Available at: [Link]

  • 5-Aminolevulinic Acid Multispectral Imaging for the Fluorescence-Guided Resection of Brain Tumors: A Prospective Observational Study - Frontiers.
  • Intraoperative Fluorescence-Guided Resection of High-Grade Malignant Gliomas Using 5-Aminolevulinic Acid–Induced Porphyrins: A Systematic Review and Meta-Analysis of Prospective Studies.
  • Fluorescence by 5-aminolevulinic acid-induced protoporphyrin IX varies in tumor and normal tissues during robot-assisted partial nephrectomy for renal cell carcinoma - PMC.
  • (PDF) 5-aminolaevulinic acid (5-ALA) accumulates in GIST-T1 cells and photodynamic diagnosis using 5-ALA identifies gastrointestinal stromal tumors (GISTs) in xenograft tumor models - ResearchGate. Available at: [Link]

  • Predicting intraoperative 5-ALA-induced tumor fluorescence via MRI and deep learning in gliomas with radiographic lower-grade characteristics - PMC.

Sources

Safety Operating Guide

Comprehensive Safety and Disposal Guide for 5-Amino-4-oxo(3-¹³C)pentanoic Acid Hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Overview

5-Amino-4-oxo(3-¹³C)pentanoic acid hydrochloride , more commonly recognized in the scientific community as 5-Aminolevulinic acid-3-¹³C hydrochloride or 5-ALA(3-¹³C) HCl , is a highly specialized isotopically labeled precursor. It is fundamentally utilized by researchers and drug development professionals to trace porphyrin metabolism and heme biosynthesis via NMR or mass spectrometry[1].

Because 5-ALA HCl acts as the first committed intermediate in the tetrapyrrole biosynthesis pathway[1], maintaining the chemical and isotopic integrity of this compound is paramount. As a Senior Application Scientist, I have structured this guide to provide you with field-proven, self-validating protocols for the safe handling, operational use, and environmental disposal of this critical reagent.

Physicochemical Properties & Hazard Profile

Understanding the physical properties of 5-ALA(3-¹³C) HCl is the first step in mitigating operational risks. The table below synthesizes the quantitative data and the mechanistic causality behind required safety measures.

PropertyValueCausality & Operational Impact
CAS Number 129720-95-2Unique identifier for the 3-¹³C isotopologue, ensuring accurate isotopic tracking.
Molecular Weight 168.58 g/mol Increased from the unlabeled variant (167.59 g/mol ) due to the ¹³C substitution.
Appearance Off-white solid powderVisual indicator of purity. Darkening or yellowing indicates oxidative degradation[2].
Hygroscopicity Highly HygroscopicRapidly absorbs atmospheric moisture, leading to structural degradation if not desiccated[2].
Solubility Highly water-solubleReadily forms acidic solutions; requires pH buffering for biological assays[3].
Hazard Classification Skin/Eye Irritant (Category 2)Causes serious eye irritation (H319) and skin irritation (H315). Mandates strict PPE[4].

Operational Handling Protocol

To ensure both operator safety and the preservation of the compound's isotopic integrity, follow this step-by-step methodology.

Step 1: Thermal Equilibration

  • Action: Transfer the sealed vial from -20°C storage to a desiccator at room temperature for at least 30 minutes prior to opening[5].

  • Causality: 5-ALA HCl is highly hygroscopic[2]. Opening a cold vial introduces atmospheric moisture, which condenses on the powder and accelerates the degradation of the aminoketone structure.

  • Self-Validation: The powder should remain free-flowing upon opening. Any clumping indicates moisture ingress and potential degradation.

Step 2: Environment Setup & PPE Verification

  • Action: Perform all weighing inside a certified chemical fume hood or under local exhaust ventilation[4]. Don nitrile gloves (e.g., 15 mil thickness), safety goggles, and a lab coat[6].

  • Causality: The compound forms fine dust that acts as a respiratory irritant[3]. Local exhaust ventilation mitigates inhalation risks, while PPE protects against Category 2 skin and eye irritation[4].

Step 3: Reconstitution

  • Action: Dissolve the required mass in a buffered aqueous solvent (e.g., PBS) rather than unbuffered sterile water.

  • Causality: The hydrochloride salt dissociates upon solvation, drastically lowering the pH of unbuffered solutions. Highly acidic solutions can cause localized cytotoxicity in in vitro or in vivo assays.

  • Self-Validation: Verify the final solution pH is between 7.2 and 7.4 using a micro-pH probe before experimental application.

Step 4: Inert Storage

  • Action: Backfill the primary stock vial with an inert gas (Argon or Nitrogen) before resealing tightly[4].

  • Causality: Displacing oxygen and moisture prevents oxidative degradation during long-term storage at -20°C[5].

Operational & Disposal Workflow

G Start 5-ALA(3-13C) HCl Receipt & Storage (-20°C) Prep Reagent Preparation (Fume Hood, Inert Gas) Start->Prep Thaw in desiccator App Experimental Application (In Vitro / In Vivo) Prep->App Reconstitute Waste Waste Segregation App->Waste Collect residues Solid Solid Waste (Contaminated PPE/Tubes) Waste->Solid Dry materials Liquid Liquid Waste (Aqueous Solutions) Waste->Liquid Aqueous Disposal Licensed Waste Disposal (Incineration) Solid->Disposal High-temp incineration Liquid->Disposal pH neutralized

Workflow for the handling, application, and safe disposal of 5-ALA(3-¹³C) HCl.

Comprehensive Disposal Procedures

Proper disposal is critical for environmental compliance. Because this is a ¹³C stable isotope, it does not require radioactive waste protocols, but it does require strict chemical hazard management.

Step-by-Step Solid Waste Disposal:

  • Segregation: Place all contaminated PPE, weighing boats, and empty vials into a designated, sealable hazardous waste container[6].

  • Labeling: Clearly label the container as "Hazardous Solid Waste: Contains 5-Amino-4-oxopentanoic acid hydrochloride - Irritant."

  • Destruction Routing: Transfer to a licensed hazardous waste disposal facility for high-temperature incineration[4].

    • Causality: 5-ALA HCl must not be disposed of in standard municipal landfills[6]. Thermal decomposition releases toxic gases, including carbon monoxide, nitrogen oxides (NOx), and hydrogen chloride gas[2].

    • Self-Validation: Ensure the waste manifest specifies "Halogenated Organic Solid Waste" so it is routed to an incinerator equipped with alkaline scrubbers to neutralize the HCl gas produced during combustion.

Step-by-Step Liquid Waste Disposal:

  • Collection: Gather all aqueous experimental waste in a chemically compatible, sealable liquid waste carboy (e.g., HDPE). Do not let the product enter drains[6].

  • pH Assessment & Neutralization: Test the pH of the liquid waste. If the solution is highly acidic (pH < 2), carefully neutralize it with a weak base (e.g., 1M NaOH) to a pH between 6 and 8.

    • Causality: The compound is highly water-soluble and mobile in the environment[3]. Discharging acidic, biologically active compounds into sanitary sewers disrupts local aquatic ecosystems and violates environmental regulations[6].

    • Self-Validation: A pH strip reading between 6.0 and 8.0 confirms successful neutralization prior to handover to a licensed chemical disposal contractor.

Emergency Spill Response Plan

In the event of an accidental powder spill, execute the following protocol immediately:

  • Evacuation & PPE: Evacuate non-essential personnel. Responders must wear full PPE, including a particulate respirator (N95 or P100) to prevent inhalation of suspended dust[7].

  • Drain Containment: Cover nearby drains immediately.

    • Causality: Prevents the highly water-soluble compound from entering the watercourse[3].

  • Dry Retrieval: Shovel or sweep up the powder using non-sparking tools and place it into a closed container[6].

    • Causality: Using water for initial cleanup dissolves the powder, spreading the acidic hazard over a larger surface area and making it harder to contain[8].

  • Surface Decontamination: Once the bulk powder is mechanically removed, scrub the affected surface with alcohol[7]. Finally, wash the area down with large amounts of water to remove any microscopic residues[8].

References

1.[3] Title: SAFETY DATA SHEET - Fisher Scientific | Source: fishersci.com | URL: 2.[6] Title: Safety Data Sheet - Version 5.0 - LGC Standards | Source: lgcstandards.com | URL: 3.[4] Title: SAFETY DATA SHEET - TCI Chemicals | Source: tcichemicals.com | URL: 4.[5] Title: SAFETY DATA SHEET - Biomol | Source: biomol.com | URL: 5.[8] Title: 5-Amino-4-oxopentanoic acid hydrochloride - Apollo Scientific | Source: apolloscientific.co.uk | URL: 6.[7] Title: 5-Aminolevulinic acid hydrochloride-SDS-MedChemExpress | Source: medchemexpress.com | URL: 7.[1] Title: 5-Aminolevulinic acid-13C-1 hydrochloride | Source: medchemexpress.cn | URL: 8.[2] Title: SAFETY DATA SHEET - Thermo Fisher Scientific | Source: thermofisher.com | URL: 9. Title: CAS 5451-09-2 | Sigma-Aldrich - MilliporeSigma | Source: sigmaaldrich.com | URL:

Sources

Personal protective equipment for handling 5-amino-4-oxo(313C)pentanoic acid;hydrochloride

Author: BenchChem Technical Support Team. Date: March 2026

The nomenclature 5-amino-4-oxo(313C)pentanoic acid;hydrochloride refers to 5-amino-4-oxo(3-¹³C)pentanoic acid hydrochloride , universally known in research as ¹³C-labeled 5-Aminolevulinic Acid Hydrochloride (5-ALA HCl) [1].

As a rate-limiting precursor in heme biosynthesis, exogenous 5-ALA bypasses cellular feedback inhibition, leading to the selective accumulation of fluorescent Protoporphyrin IX (PpIX) in cancer tissues[2]. The stable ¹³C isotope label at the C3 position allows drug development professionals to track metabolic flux and perform quantitative pharmacokinetic analysis via NMR or LC-MS without the hazards of radioactivity[1][3].

However, the hydrochloride salt form is highly hygroscopic, light-sensitive, and acts as a localized irritant[4][5]. This guide provides the definitive operational, safety, and disposal protocols required to handle this high-value compound without compromising its isotopic integrity or operator safety.

Hazard Profile & Quantitative Data

Before handling, it is critical to understand that while the ¹³C label introduces no radiological hazard, the parent compound (5-ALA HCl) is a classified irritant[4]. The hydrochloride salt readily absorbs atmospheric moisture, which can rapidly degrade the compound and alter its precise molarity.

Table 1: Physicochemical & Safety Properties

PropertyValue / SpecificationCausality / Impact on Handling
GHS Classification Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335)[4][6]Necessitates strict barrier PPE to prevent dermal and mucosal contact.
Physical State White crystalline powder[7]Prone to aerosolization; requires draft protection during weighing.
Solubility (Water) 50 g/L[7]Highly soluble, but yields an acidic solution requiring pH adjustment for live-cell assays.
Storage Temperature -20°C (Desiccated)[5]Prevents thermal and hydrolytic degradation of the high-value ¹³C tracer.
Hygroscopicity High[5]Vials must be equilibrated to room temperature before opening to prevent condensation.

Personal Protective Equipment (PPE) Matrix

To mitigate the risks associated with H315, H319, and H335 hazard classifications, the following self-validating PPE system must be employed[4][7]:

  • Eye/Face Protection: Tight-fitting safety goggles (NIOSH or EN166 approved).

    • Causality: 5-ALA HCl dust can cause severe ocular irritation (H319)[4]. Standard safety glasses lack the orbital seal required to block airborne crystalline particulates.

  • Skin & Body Protection: Nitrile gloves (minimum 0.11 mm thickness, EN 374 compliant) and a standard laboratory coat[7].

    • Causality: Protects against dermal absorption and skin irritation (H315)[4]. The hydrochloride salt reacts with natural skin moisture to form localized acidic micro-environments.

  • Respiratory Protection: N95 (US) or P1 (EN143) particulate respirator[7].

    • Causality: Required specifically during the manipulation of the dry powder to prevent inhalation of respiratory tract irritants (H335)[4][7]. Not required once the compound is in solution.

Operational Workflows & Methodologies

Workflow Diagram: Safe Handling & Processing

Workflow A Storage (-20°C) Desiccated B Equilibrate to RT (Prevent Condensation) A->B 30 mins C Don PPE (Nitrile, Goggles, N95) B->C D Weighing (Fume Hood/Draft Shield) C->D E Dissolution (Aqueous Buffer, pH ~7) D->E Minimizes dust F Sterile Filtration & Aliquoting E->F

Step-by-step safe handling and preparation workflow for hygroscopic 5-ALA hydrochloride.

Protocol: Preparation of ¹³C-Labeled 5-ALA Stock Solutions

Because ¹³C-labeled compounds are high-value assets used in metabolic flux analysis, preventing loss and degradation is paramount[1].

  • Thermal Equilibration: Remove the sealed vial from -20°C storage. Do not open immediately. Allow the vial to stand at room temperature in a desiccator for 30 minutes[5]. Causality: Opening a cold vial causes ambient moisture to condense on the powder, ruining the batch's anhydrous mass accuracy and accelerating degradation.

  • Workspace Preparation: Ensure the analytical balance is located within a ductless fume hood or a draft-shielded enclosure. Don all required PPE (N95, Nitrile gloves, Goggles)[5][7].

  • Weighing: Use anti-static weigh boats. Because the powder is hygroscopic, work rapidly to minimize atmospheric exposure[5].

  • Dissolution & pH Adjustment: Dissolve the powder in sterile PBS or ultrapure water[2]. Critical Note: 5-ALA HCl solutions are naturally acidic. If using for in vitro cell culture (e.g., U87MG glioblastoma cells), carefully titrate the pH to ~7.0 using dilute NaOH just prior to use to prevent cellular toxicity[2].

  • Sterilization & Storage: Pass the solution through a 0.22 µm syringe filter. Aliquot into light-blocking amber microcentrifuge tubes and immediately freeze at -20°C[5][8]. Avoid repeated freeze-thaw cycles.

Metabolic Pathway Context (E-E-A-T)

Understanding the downstream metabolism of 5-ALA is essential for anticipating experimental outcomes. Exogenous ¹³C-5-ALA enters the cytoplasm and is dimerized by ALA dehydratase (ALAD) into porphobilinogen (PBG)[9]. Through a series of enzymatic steps, it is converted into Protoporphyrin IX (PpIX)[2]. Because tumor cells often lack sufficient ferrochelatase (FECH) to convert PpIX into Heme, the highly fluorescent PpIX accumulates, serving as a theranostic target[2]. The ¹³C label allows researchers to track this exact bottleneck via NMR[1][2].

Pathway ALA 5-ALA (3-13C-labeled) PBG Porphobilinogen (PBG) ALA->PBG ALAD URO Uroporphyrinogen III PBG->URO PBGD & UROS COPRO Coproporphyrinogen III URO->COPRO UROD PPIX Protoporphyrin IX (PpIX) (Fluorescent Target) COPRO->PPIX CPOX & PPOX HEME Heme PPIX->HEME Ferrochelatase (FECH) + Fe2+

Metabolic conversion of 13C-labeled 5-ALA to Protoporphyrin IX and Heme.

Spill Management & Disposal Plan

In the event of an accidental release, immediate action must be taken to prevent respiratory exposure and environmental contamination.

Immediate Spill Response:

  • Solid Spills: Do NOT dry sweep, as this aerosolizes the H335 irritant. Gently cover the powder with a damp paper towel or absorb with inert materials (e.g., diatomite)[5][8]. Alternatively, use a HEPA-filtered vacuum[5].

  • Liquid Spills: Absorb the solution with universal binders or spill pads. Decontaminate the affected surface by scrubbing with alcohol or soap and water[8].

Disposal Protocols:

  • Aqueous Waste: Do not pour 5-ALA HCl solutions down the drain[7]. Collect all aqueous waste in dedicated, clearly labeled chemical waste carboys.

  • Solid Waste: Place all contaminated weigh boats, gloves, and empty vials into a sealed, leak-proof container[5].

  • Regulatory Compliance: Offer surplus and non-recyclable solutions to a licensed hazardous waste disposal company in accordance with local, state, and national environmental regulations[4][7].

References

  • SAFETY DATA SHEET - Biomol (5-Aminolevulinic acid hydrochloride). Source: biomol.com.
  • SAFETY DATA SHEET - Fisher Scientific (5-Aminolevulinic acid hydrochloride). Source: fishersci.com.
  • Safety Data Sheet - Cayman Chemical. Source: caymanchem.com.
  • Safety Data Sheet 5-Aminolevulinic acid hydrochloride - metasci. Source: metasci.ca.
  • 5-Aminolevulinic acid hydrochloride-SDS-MedChemExpress. Source: medchemexpress.com.
  • SAFETY DATA SHEET - Sigma-Aldrich. Source: sigmaaldrich.com.
  • 5-Aminolevulinic acid-13C (5-ALA-13C) | Stable Isotope | MedChemExpress. Source: medchemexpress.com.
  • 5-Aminolevulinic acid- 13 C hydrochloride (Synonyms: 5-ALA - MedchemExpress.com. Source: medchemexpress.com.
  • 13C NMR as a probe for the study of enzyme-catalysed reactions: mechanism of action of 5-aminolevulinic acid dehydratase - PubMed. Source: nih.gov.
  • Archive ouverte UNIGE 5-Aminolevulinic Acid-Squalene Nanoassemblies for Tumor Photodetection and Therapy. Source: unige.ch.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.